molecular formula C7H7BrFN B576783 5-Bromo-2-fluoro-4-methylaniline CAS No. 945244-29-1

5-Bromo-2-fluoro-4-methylaniline

Cat. No.: B576783
CAS No.: 945244-29-1
M. Wt: 204.042
InChI Key: VPENPNZYTNWJNP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.042. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPENPNZYTNWJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674746
Record name 5-Bromo-2-fluoro-4-methylaniline
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Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945244-29-1
Record name 5-Bromo-2-fluoro-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945244-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-4-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Halogenated Anilines

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenated anilines, in particular, serve as exceptionally versatile building blocks, offering a trifecta of reactive handles that empower chemists to construct complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, member of this class: 5-Bromo-2-fluoro-4-methylaniline. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a fluorine atom that can modulate electronic properties and participate in nucleophilic aromatic substitution, and an amino group for further derivatization—makes it a highly sought-after intermediate in the synthesis of high-value compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on the chemical properties, synthesis, reactivity, and applications of this important molecule, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective utilization in synthesis and application. This section details the key physicochemical and spectroscopic data for this compound.

Core Chemical Identity
PropertyValue
CAS Number 939549-00-5 [or 627871-16-3 for the 4-fluoro isomer]
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol [1]
IUPAC Name This compound
Synonyms 3-Bromo-6-fluoro-4-methylaniline
Appearance Solid, typically a pale purple or light yellow powder[2]
Physical Properties
PropertyValue
Melting Point 86-90 °C[2][3]
Boiling Point Not readily available
Solubility While quantitative data is not extensively published, halogenated anilines generally exhibit good solubility in common organic solvents such as ethyl acetate, dichloromethane, and acetone. Recrystallization is often performed using ethanol or mixtures of ethyl acetate and hexane[4].
pKa Not readily available, but expected to be in the typical range for substituted anilines (3-5).
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected key features in various spectroscopic techniques.

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

  • Aromatic Protons: Two distinct signals are expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other aromatic proton will also exhibit splitting.

  • Amino Protons (-NH₂): A broad singlet is typically observed for the amine protons. The chemical shift of this signal can vary depending on the solvent and concentration.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected.

A representative ¹H NMR characterization is reported as: ¹H NMR (CDCl₃, 300 MHz): δ 6.82 (m, 2H), 3.49 (bs, 2H), 2.11 (s, 3H)[5].

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, seven distinct signals are expected for the seven carbon atoms.

  • Aromatic Carbons: Six signals will be present in the aromatic region. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, amino, and methyl substituents.

  • Methyl Carbon (-CH₃): A single signal in the aliphatic region will correspond to the methyl carbon.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational modes include:

  • N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

  • C-F and C-Br Stretching: These vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight calculated with each bromine isotope.

  • Fragmentation: Common fragmentation pathways for anilines include the loss of a hydrogen atom from the amine group and cleavage of the methyl group.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and considerations for process safety and environmental impact.

Route 1: Reduction of a Nitroaromatic Precursor

A common and reliable method involves the reduction of a corresponding nitro-substituted aromatic compound. This multi-step synthesis typically starts from a commercially available substituted toluene.

Synthesis_Route_1 start 4-Bromo-3-fluoro-6-nitrotoluene intermediate This compound start->intermediate Fe / NH₄Cl, H₂O, reflux

Caption: Reduction of a nitroaromatic precursor to synthesize this compound.

Experimental Protocol:

A general procedure for the synthesis of 5-bromo-4-fluoro-2-methylaniline from 2-nitro-4-bromo-5-fluorotoluene is as follows[5]:

  • A mixture of iron powder (4 equivalents) and ammonium chloride (1.2 equivalents) in water is heated to reflux for 30 minutes.

  • 4-bromo-3-fluoro-6-nitrotoluene (1 equivalent) is slowly added to the hot mixture.

  • The reaction mixture is refluxed for an extended period (e.g., 48 hours) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-bromo-4-fluoro-2-methylaniline.

This method is often favored for its use of inexpensive and relatively safe reducing agents. However, the long reaction times and the generation of iron oxide waste are drawbacks, particularly for large-scale production.

Alternative Synthetic Strategies

Other potential synthetic routes that leverage different chemical transformations include:

  • Electrophilic Bromination of a Fluorinated Aniline: Starting from 2-fluoro-4-methylaniline, electrophilic bromination could be employed. The directing effects of the activating amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group: A precursor such as 5-bromo-2-methyl-4-nitroaniline could potentially undergo nucleophilic aromatic substitution of the nitro group with a fluoride source. This reaction typically requires an activated aromatic ring and polar apathetic solvents at elevated temperatures.

The development of greener synthetic methodologies for halogenated anilines is an active area of research, with a focus on reducing the use of hazardous reagents and solvents[1].

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a versatile building block in organic synthesis[2][4]. The bromine, fluorine, and amino groups each offer distinct opportunities for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Suzuki_Coupling start This compound product 5-Aryl-2-fluoro-4-methylaniline start->product reactant Arylboronic Acid reactant->product catalyst Pd Catalyst, Base Solvent, Heat catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

General Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove the catalyst and inorganic salts.

  • The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

This powerful reaction enables the formation of a new C-N bond, providing access to a diverse range of substituted anilines.

Buchwald_Hartwig start This compound product N-substituted-2-fluoro-4-methyl-benzene-1,5-diamine start->product reactant Amine (R₂NH) reactant->product catalyst Pd Catalyst, Ligand, Base Solvent, Heat catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

General Protocol:

  • In an inert atmosphere glovebox or under a stream of inert gas, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring until the starting material is consumed.

  • After cooling, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated, followed by purification.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, activated by the electron-withdrawing nature of the bromo- and potentially other substituents, can undergo nucleophilic aromatic substitution with strong nucleophiles. This provides a route to introduce other functional groups at the 2-position. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Reactions of the Amino Group

The primary amino group is a versatile handle for a wide array of chemical transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Application in Drug Discovery: A Key Intermediate for SIRT6 Activators

A significant and high-value application of this compound is its use as a crucial intermediate in the synthesis of small-molecule activators of Sirtuin 6 (SIRT6)[2][7]. SIRT6 is an NAD⁺-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, metabolism, and inflammation, making it an attractive therapeutic target for a range of diseases, including cancer and age-related disorders.

The Role of this compound in SIRT6 Activators

Several potent and selective SIRT6 activators, such as the MDL series of compounds (e.g., MDL-800, MDL-801), incorporate the this compound moiety[2]. In these molecules, this fragment is typically attached to a central scaffold, often via a sulfonamide linkage.

The specific substitution pattern of this compound is believed to be crucial for the binding and activity of these SIRT6 activators. While detailed structure-activity relationship (SAR) studies are ongoing, the following contributions of the substituents can be hypothesized:

  • Bromine Atom: The bromine atom can participate in halogen bonding interactions with the protein, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. It can also serve as a handle for further synthetic modifications to explore the SAR.

  • Fluorine Atom: The highly electronegative fluorine atom can modulate the electronic properties of the aromatic ring, influencing its pKa and its ability to participate in hydrogen bonding or other electrostatic interactions. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • Methyl Group: The methyl group provides a lipophilic contact point and can influence the orientation of the molecule within the binding pocket of the enzyme.

Molecular modeling and co-crystal structures of SIRT6 with its activators will provide more definitive insights into the precise role of the this compound fragment in mediating the activation of the enzyme.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: This compound is generally classified as harmful if swallowed and may cause skin and eye irritation[1].

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the construction of complex and biologically active molecules. The growing interest in SIRT6 as a therapeutic target has further highlighted the importance of this compound as a key intermediate for the development of novel activators. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of empowering researchers to fully leverage the synthetic potential of this important molecule.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • Fiorentino, F., et al. (2021).
  • PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025). A Green and Sustainable Approach for Selective Halogenation of Anilines, Benzanilides, Sulphonamides and Heterocycles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one.
  • ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.
  • Taylor & Francis Online. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Retrieved from a relevant Taylor & Francis Online article.
  • PubMed. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules.
  • PubMed. (2020). Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity.
  • MDPI. (n.d.). The Two-Faced Role of SIRT6 in Cancer.
  • ResearchGate. (n.d.). Activation and inhibition of Sirt6 by small molecules.
  • NIH. (n.d.). Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations.
  • NIH. (n.d.). Mechanism of activation for the sirtuin 6 protein deacylase.
  • Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.
  • PubMed. (n.d.). Influence of the halogen-substituent pattern of fluoronitrobenzenes on their biotransformation and capacity to induce methemoglobinemia.

Sources

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1)

This compound is a polysubstituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a strategic arrangement of bromo, fluoro, methyl, and amino functional groups, offers a confluence of reactivity and molecular tuning capabilities. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the fluorine atom modulates electronic properties and metabolic stability, and the aniline moiety provides a key nucleophilic site for constructing a wide array of pharmacophores. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and experimental data.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 945244-29-1[1][2]
Molecular Formula C₇H₇BrFN[2][3]
Molecular Weight 204.04 g/mol [2][3]
IUPAC Name This compound[4]
Synonyms 4-Amino-2-bromo-5-fluorotoluene, 5-Bromo-2-fluoro-p-toluidine
Appearance Solid[3]
InChI Key VPENPNZYTNWJNP-UHFFFAOYSA-N[3]
SMILES CC1=CC(F)=C(C=C1Br)N[3]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this intermediate is critical for its use in multi-step drug development campaigns. A common and effective route involves the reduction of a nitrated precursor. The causality behind this choice lies in the robust and high-yielding nature of nitro group reductions, a cornerstone of aromatic amine synthesis.

Synthetic Pathway: Reduction of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

The synthesis proceeds via the reduction of the nitro group of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene using a classic reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[1] SnCl₂ is a preferred reagent in this context as it is effective and selective for nitro group reduction in the presence of sensitive halogen substituents.

Synthesis_Workflow cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification A 1-bromo-4-fluoro-2-methyl-5-nitrobenzene C Reflux (3 hours) A->C Reactant B SnCl2·2H2O, Ethanol B->C Reagents D Evaporate Solvent C->D E Dissolve in Ice Water D->E F Adjust pH to 7 (NaHCO3) E->F G Extract with CH2Cl2 F->G H Dry Organic Phases (Na2SO4) G->H I Concentrate Under Vacuum H->I J Column Chromatography (Petroleum Ether / EtOAc) I->J K This compound (Final Product) J->K

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (1.0 eq) in ethanol (approx. 16 mL per gram of starting material), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.0 eq).[1]

  • Reduction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Initial Work-up: Upon completion, remove the ethanol by evaporation under reduced pressure.[1]

  • Neutralization and Extraction: Dissolve the crude residue in ice water. Carefully adjust the pH to ~7 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting solid can be collected by filtration. Extract the aqueous filtrate with dichloromethane (3x volumes).[1]

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting at 10:1) to afford the pure this compound.[1]

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides a definitive spectroscopic fingerprint for the molecule.

Data TypeParametersObserved Signals and Interpretation
¹H NMR 400 MHz, CDCl₃δ 6.96 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the fluorine atom. δ 6.86 (d, J = 11.6 Hz, 1H): Aromatic proton ortho to the bromine atom. δ 3.64 (br s, 2H): Protons of the amino (-NH₂) group. The broadness is typical due to quadrupole broadening and potential hydrogen exchange. δ 2.26 (s, 3H): Protons of the methyl (-CH₃) group.[1]
Mass Spec. ESIm/z (M+H)⁺ 204.0: Corresponds to the protonated molecule, confirming the molecular weight.[1]

The distinct splitting patterns and chemical shifts in the ¹H NMR spectrum are consistent with the proposed substitution pattern on the aniline ring. Further characterization using ¹³C NMR and IR spectroscopy would show characteristic signals for the aromatic carbons and the N-H stretching vibrations of the primary amine, respectively.[5][6]

Reactivity Profile and Synthetic Utility

The value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Caption: Key reactive sites of this compound.

  • Amino Group Reactivity: The primary amine is a potent nucleophile and can readily undergo acylation, sulfonylation, and reductive amination to form amides, sulfonamides, and secondary amines, respectively. These are common linkages in drug molecules.

  • Bromine as a Synthetic Handle: The C-Br bond is the most versatile site for elaboration. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[7][8] This modularity is a cornerstone of modern library synthesis and lead optimization.

  • The Role of Fluorine: The strongly electron-withdrawing fluorine atom lowers the pKa of the aniline nitrogen, making it less basic and potentially less prone to certain side reactions. In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and improve pharmacokinetic properties such as membrane permeability and bioavailability.[9]

  • Aromatic Ring Substitution: The aniline ring can undergo further electrophilic aromatic substitution. The activating, ortho-para directing amino group and the deactivating, ortho-para directing halogen and alkyl groups create a complex directive influence that can be exploited for further functionalization.

Applications in Drug Discovery

The primary documented application of this compound is as a key reagent in the synthesis of pan-RAF inhibitors, which are investigated for the treatment of cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.[1] The utility of this specific building block stems from its ability to be incorporated into complex scaffolds where each substituent plays a defined role in achieving high potency and desirable drug-like properties. Halogenated anilines are widely recognized as indispensable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][11][12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an acute oral toxicant and an irritant.

Hazard ClassGHS ClassificationPrecautionary Statement(s)
Acute Toxicity, Oral Category 3 / Category 4H301/H302: Toxic or harmful if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
General Handling -P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][13]

Standard Handling Protocol:

  • Work in a well-ventilated chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid formation and inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.[14]

Conclusion

This compound (CAS 945244-29-1) is more than a simple chemical reagent; it is a strategically designed building block that offers chemists a pre-packaged solution for introducing a specific, highly functionalized aniline core into target molecules. Its predictable synthesis, well-defined spectroscopic signature, and versatile reactivity profile make it an invaluable asset in the resource-intensive field of drug discovery and development, particularly in the synthesis of kinase inhibitors and other complex therapeutic agents.

References

  • Ketone Pharma (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • ChemicalBook (2025). This compound | 945244-29-1.
  • Ossila (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Sigma-Aldrich (n.d.). This compound.
  • Huateng Pharma (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.
  • Huateng Pharma (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Ketone Pharma (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Thompson, H. W. & Jameson, D. A. (1956). Vibrational band intensities in substituted anilines. Royal Society Publishing.
  • ChemicalBook (2023). 4-Bromoaniline: properties, applications and safety.
  • Angene Chemical (2021). Safety Data Sheet - this compound.
  • MDPI (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.
  • Fisher Scientific (2024). SAFETY DATA SHEET - 3-Bromo-5-methylaniline.
  • Santa Cruz Biotechnology (n.d.). This compound | CAS 945244-29-1.
  • PubChemLite (2026). This compound (C7H7BrFN).
  • Chem-Express (n.d.). CAS 945244-29-1 | this compound.
  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylaniline: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-4-methylaniline is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. Its trifunctional nature, featuring bromine, fluorine, and amine moieties, allows for diverse chemical modifications, making it an invaluable precursor for complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on a reliable and well-documented multi-step approach. We will delve into the mechanistic underpinnings of the key reaction steps, provide detailed experimental protocols, and discuss the rationale behind the chosen synthetic route.

Introduction: The Significance of Halogenated Anilines in Drug Discovery

Halogenated anilines are a privileged scaffold in modern drug discovery. The incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1] Bromine, on the other hand, serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions.[2]

This compound, in particular, has emerged as a key intermediate in the synthesis of potent and selective kinase inhibitors and other therapeutic agents.[3][4] Notably, it is a critical component in the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine deacetylase implicated as a tumor suppressor.[3][5] The strategic placement of the bromo, fluoro, and methyl groups on the aniline ring provides a unique platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide will focus on the most practical and reliable method for the synthesis of this compound, proceeding through a nitrated intermediate.

Synthetic Strategy: A Multi-Step Approach for Regioselective Control

While direct bromination of 2-fluoro-4-methylaniline is theoretically plausible, achieving high regioselectivity for the desired 5-bromo isomer can be challenging due to the complex interplay of the directing effects of the amino, fluoro, and methyl groups. The strongly activating ortho-, para-directing amino group, the activating ortho-, para-directing methyl group, and the deactivating ortho-, para-directing fluoro group all influence the position of electrophilic attack.[6][7][8][9] This can lead to the formation of a mixture of isomers, complicating purification and reducing the overall yield of the target compound.

Therefore, a more robust and widely employed strategy involves a multi-step synthesis that ensures unambiguous placement of the bromine atom. This approach typically involves the following key transformations:

  • Nitration of a suitable toluene precursor.

  • Bromination of the nitrated intermediate.

  • Reduction of the nitro group to the desired aniline.

This sequence allows for precise control over the substitution pattern on the aromatic ring, leading to the desired this compound in high purity.

Synthesis_Workflow Start 4-Fluoro-2-nitrotoluene Intermediate 4-Bromo-5-fluoro-2-nitrotoluene Start->Intermediate Bromination (NBS, H2SO4) Product This compound Intermediate->Product Reduction (Fe, NH4Cl)

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

This initial step involves the regioselective bromination of 4-fluoro-2-nitrotoluene. The nitro and fluoro groups on the starting material direct the incoming electrophile (bromine) to the desired position.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-nitrotoluene155.1110.0 g0.0645
N-Bromosuccinimide (NBS)177.9812.6 g0.0708
Concentrated Sulfuric Acid (98%)98.0825 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 0.0645 mol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (25 mL) to the stirred solution.

  • In a separate beaker, dissolve N-bromosuccinimide (12.6 g, 0.0708 mol) in dichloromethane (50 mL).

  • Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (200 mL).

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-5-fluoro-2-nitrotoluene as a solid.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a slow and steady source of electrophilic bromine.

  • Sulfuric Acid: The strong acid acts as a catalyst, protonating NBS to generate a more potent electrophilic brominating agent.

  • Dichloromethane: An inert solvent that is suitable for the reaction conditions and facilitates product isolation.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of by-products.

Part 2: Synthesis of this compound

The final step is the reduction of the nitro group in 4-bromo-5-fluoro-2-nitrotoluene to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst.[10][11]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-5-fluoro-2-nitrotoluene234.0210.0 g0.0427
Iron Powder55.8514.3 g0.256
Ammonium Chloride53.494.5 g0.0841
Ethanol46.07100 mL-
Water18.0250 mL-
Ethyl Acetate88.11200 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iron powder (14.3 g, 0.256 mol) and ammonium chloride (4.5 g, 0.0841 mol) in a mixture of ethanol (100 mL) and water (50 mL).[10]

  • Heat the mixture to reflux with vigorous stirring.

  • Dissolve 4-bromo-5-fluoro-2-nitrotoluene (10.0 g, 0.0427 mol) in a minimal amount of ethanol and add it dropwise to the refluxing mixture over 30 minutes.[10]

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings in a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Iron Powder and Ammonium Chloride: This is a classic and cost-effective reagent system for the reduction of aromatic nitro compounds. Iron acts as the reducing agent in the acidic medium generated in situ from ammonium chloride.[10] This method is generally chemoselective and tolerates a wide range of functional groups, including halogens.[11]

  • Ethanol/Water Solvent System: This solvent mixture is effective for dissolving the starting material and facilitating the reaction.

  • Reflux Conditions: The elevated temperature accelerates the rate of the reduction reaction.

  • Celite Filtration: This is a crucial step to efficiently remove the fine iron oxide by-products from the reaction mixture.

Mechanism of Electrophilic Bromination: Understanding Regioselectivity

The regioselectivity of the bromination of 2-fluoro-4-methylaniline is governed by the electronic and steric effects of the substituents on the aromatic ring.

Sources

5-Bromo-2-fluoro-4-methylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline

This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted aniline derivative with the chemical formula C₇H₇BrFN.[1][2][3] Its structure incorporates a bromine atom, a fluorine atom, a methyl group, and an amino group attached to a benzene ring. The precise arrangement of these substituents is critical to its reactivity and utility in chemical synthesis.

The molecular weight of this compound is 204.04 g/mol .[1][2] Understanding the spatial arrangement of the atoms is crucial for predicting its behavior in chemical reactions. The fluorine atom at position 2 and the bromine atom at position 5 significantly influence the electron density of the aromatic ring and the reactivity of the amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 945244-29-1[2][3]
Molecular Formula C₇H₇BrFN[1][2][3]
Molecular Weight 204.04 g/mol [1][2]
Appearance Solid[1]
SMILES CC1=CC(F)=C(C=C1Br)N[1]
InChI 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3[1]
Purity ≥98% (via HPLC)[3]

It is important to distinguish this compound from its isomer, 5-bromo-4-fluoro-2-methylaniline (CAS Number: 627871-16-3), as their differing substituent patterns lead to distinct chemical properties and applications.[4][5][6]

Synthesis and Spectroscopic Analysis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the reduction of a nitrobenzene precursor.

Synthetic Protocol

A widely used method for the synthesis of this compound involves the reduction of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in an ethanol solvent.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene in ethanol, add tin(II) chloride dihydrate.

  • Reaction Execution: The mixture is heated to reflux and maintained for several hours to ensure the complete reduction of the nitro group to an amino group.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then dissolved in ice water, and the pH is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting solid precipitate is collected by filtration. The aqueous layer is further extracted with an organic solvent like dichloromethane to recover any dissolved product. The combined organic phases are dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography.[7]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 1-bromo-4-fluoro-2-methyl-5-nitrobenzene 1-bromo-4-fluoro-2-methyl-5-nitrobenzene Reflux Reflux 1-bromo-4-fluoro-2-methyl-5-nitrobenzene->Reflux Reduction SnCl2-2H2O SnCl2-2H2O SnCl2-2H2O->Reflux Ethanol Ethanol Ethanol->Reflux Purification Purification Reflux->Purification Work-up This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. The spectrum for this compound in CDCl₃ shows characteristic signals for the aromatic protons, the methyl protons, and the amine protons. For example, the methyl group protons typically appear as a singlet around 2.26 ppm, while the aromatic protons appear as doublets around 6.86 and 6.96 ppm.[7]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak (M+H⁺) at m/z 204.0, corresponding to the protonated molecule.[7]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry.

Intermediate for Pan-RAF Inhibitors

A significant application of this compound is its use as a reagent in the synthesis of Pan-RAF inhibitors.[7] These inhibitors are a class of targeted cancer therapeutics that act on the RAF signaling pathway, which is often dysregulated in various cancers. The specific structural features of this compound make it an ideal starting material for constructing the complex molecular architectures of these inhibitors.

Versatile Synthetic Intermediate

The presence of multiple reactive sites—the amino group, the bromine atom, and the activated aromatic ring—makes this compound a versatile intermediate in organic synthesis. The bromine atom, for instance, can readily participate in cross-coupling reactions, allowing for the introduction of various functional groups.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

  • Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique molecular structure provides a platform for the development of novel therapeutics, most notably Pan-RAF inhibitors. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.

References

  • 5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific. [Link]
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]
  • Specifications of this compound. Capot Chemical. [Link]
  • 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786. PubChem. [Link]
  • Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. PrepChem.com. [Link]
  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi

Sources

A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-fluoro-4-methylaniline, a key intermediate in pharmaceutical and materials science research.[1][2] Intended for researchers, scientists, and drug development professionals, this document elucidates the principles behind the spectroscopic characterization of this complex molecule, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound (C₇H₇BrFN, Molecular Weight: 204.04 g/mol ) is a substituted aniline featuring a unique combination of electron-withdrawing (bromo and fluoro) and electron-donating (amino and methyl) groups on the aromatic ring.[3][4] This distinct electronic landscape dictates its chemical reactivity and makes its unambiguous structural confirmation through spectroscopic methods paramount for its application in synthesis and drug discovery.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay: 1-2 seconds

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Figure 2: Workflow for FTIR-ATR data acquisition and processing.
Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=C, C-N, C-F, and C-Br stretching and bending vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (asymmetric & symmetric)3400 - 3500MediumCharacteristic of a primary amine. Two bands are expected.
Aromatic C-H Stretch3000 - 3100Medium to WeakTypical for C-H bonds on an aromatic ring.
Aliphatic C-H Stretch (CH₃)2850 - 3000MediumCorresponding to the methyl group C-H stretching vibrations.
C=C Aromatic Ring Stretch1500 - 1600Medium to StrongMultiple bands are expected in this region due to the aromatic ring.
N-H Bend1600 - 1650MediumScissoring vibration of the primary amine.
C-N Stretch1250 - 1350Medium to StrongStretching vibration of the aryl amine C-N bond.
C-F Stretch1200 - 1300StrongThe C-F bond gives a strong, characteristic absorption band.
C-Br Stretch500 - 600Medium to StrongThe C-Br stretching vibration appears in the fingerprint region.

Analysis of Related Compounds:

  • 2-Fluoro-4-methylaniline: The IR spectrum of this compound shows the characteristic N-H, aromatic C-H, and C-F stretching vibrations. [5][6]* 4-Bromo-2-methylaniline: The spectrum of this analog provides the expected region for the C-Br stretching vibration. [7][8][9]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Direct Infusion/Probe: For less volatile samples.

Ionization Method:

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

Instrumental Parameters (EI):

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 40 - 400

Figure 3: Workflow for GC-MS data acquisition.
Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺):

  • The molecular ion peak will appear at m/z 203 and 205 with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a key diagnostic feature.

Key Fragmentation Pathways:

  • α-Cleavage: The bond between the aromatic ring and the amino group is a likely site for fragmentation. However, the loss of the amino group is less common. A more probable α-cleavage is the loss of a hydrogen atom from the amino group.

  • Loss of Methyl Radical: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the molecular ion, leading to ions at m/z 188 and 190.

  • Loss of Halogens: The loss of a bromine radical (•Br) would result in a fragment at m/z 124. The loss of a fluorine atom is less likely due to the strong C-F bond.

  • Ring Fragmentation: The aromatic ring can also undergo fragmentation, leading to smaller charged species, though these are often less diagnostic.

Analysis of General Fragmentation Patterns:

  • Anilines: Substituted anilines often show a strong molecular ion peak. Fragmentation is often directed by the substituents on the ring. [10]* Halogenated Compounds: The presence of bromine will be readily identifiable from the characteristic isotopic pattern of ions containing this atom.

Conclusion

The comprehensive spectral analysis of this compound, as predicted from the data of its close analogs and fundamental spectroscopic principles, provides a robust framework for its characterization. The anticipated NMR spectra will reveal the detailed proton and carbon environments, with characteristic couplings to fluorine. The IR spectrum will confirm the presence of key functional groups, including the primary amine and the carbon-halogen bonds. Finally, mass spectrometry will establish the molecular weight and provide valuable structural information through its distinct isotopic pattern and fragmentation pathways. This guide serves as a valuable resource for scientists working with this and structurally related molecules, enabling confident and accurate spectral interpretation.

References

  • PubChem. 2-Fluoro-4-methylaniline. [Link]
  • New Journal of Chemistry.
  • ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]
  • PubChem. 4-Fluoro-2-methylaniline. [Link]
  • Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]
  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
  • PubChem. 5-Bromo-4-fluoro-2-methylaniline. [Link]
  • The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
  • SpectraBase. 2-Fluoro-N-methylaniline - Optional[Vapor Phase IR] - Spectrum. [Link]
  • SpectraBase. 2-Fluoro-N-methylaniline - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. 5-Bromo-2-fluoroaniline. [Link]
  • Chemistry LibreTexts.
  • National Institutes of Health. 5-Bromo-4-iodo-2-methylaniline. [Link]
  • The Royal Society of Chemistry.
  • PubChem. 2-Bromo-5-iodo-4-methylaniline. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key physical properties of 5-Bromo-2-fluoro-4-methylaniline, a crucial building block in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the experimental determination of its melting point and outlines a robust protocol for assessing its solubility profile. Understanding these fundamental characteristics is paramount for predicting a compound's behavior in various environments, which is a critical aspect of drug design and process development.[1][2][3][4]

Introduction: The Significance of Physicochemical Characterization

In the realm of drug discovery and development, the physicochemical properties of a molecule are foundational to its ultimate success as a therapeutic agent.[1][2] Characteristics such as melting point and solubility are not mere data points; they are critical indicators of a compound's purity, stability, and potential bioavailability.[4][5] A well-defined melting point range, for instance, can signify the purity of a synthesized compound, while solubility directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide offers a detailed examination of these properties for this compound, providing both established data and methodologies for empirical determination.

Melting Point of this compound

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The sharpness of the melting point is a reliable indicator of the compound's purity; impurities tend to depress and broaden the melting range.[6]

Reported Melting Point Data

The experimentally determined melting point of this compound is consistently reported in the literature. This data is summarized in the table below.

Parameter Value Source
Melting Point86-90 °C[7]
Experimental Protocol for Melting Point Determination

The following protocol describes a standard method for determining the melting point of an organic solid using a capillary melting point apparatus.[8][9]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[9]

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to quickly approach the expected melting point (approximately 5-10 °C below the lower end of the expected range).

  • Determination of Melting Range:

    • Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • The recorded temperature range is the melting point of the sample.

    • For high accuracy, perform the determination in triplicate and report the average range.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the solid.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, leading to an accurate reading.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind Sample to a Fine Powder prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Rapid Heat to ~80°C meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Record T_start (first liquid) meas3->meas4 meas5 Record T_end (all liquid) meas4->meas5 analysis1 Report Melting Range (T_start - T_end) meas5->analysis1 analysis2 Repeat for Accuracy analysis1->analysis2

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility of this compound

General Principles of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[11] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the structure of this compound, which contains both polar (amine and fluoro groups) and non-polar (aromatic ring and methyl group) features, its solubility is expected to vary across a range of solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[10][11]

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette fitted with a filter to avoid transferring any undissolved solid.

  • Dilution and Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[10][11]

  • Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.

Visualization of Solubility Determination Workflow

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add Excess Solid to Solvent prep2 Seal Vials prep1->prep2 equil1 Shake at Constant Temperature (24-48h) prep2->equil1 samp1 Allow Solid to Settle equil1->samp1 samp2 Withdraw and Filter Supernatant samp1->samp2 anal1 Dilute Sample samp2->anal1 anal2 Analyze Concentration (HPLC/UV-Vis) anal1->anal2 anal3 Calculate Solubility anal2->anal3

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are fundamental to its application in research and development. This guide has provided the established melting point of 86-90 °C and detailed, field-proven protocols for its experimental verification and for the systematic determination of its solubility profile. By adhering to these methodologies, researchers can ensure the generation of accurate and reliable data, which is essential for making informed decisions in the complex process of drug discovery and chemical synthesis.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015-02-19).
  • Melting point determin
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.
  • 5-Bromo-4-fluoro-2-methylaniline 97 627871-16-3. Sigma-Aldrich.
  • WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Determination of Melting Point of An Organic Compound | PDF. Scribd.
  • What are the physicochemical properties of drug?. LookChem. (2023-12-13).
  • How Drug Physical and Chemical Properties Impact Effectiveness. Raytor. (2025-07-16).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Experiment 1: Melting-point Determin
  • experiment (1)
  • Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. (2025-02-11).

Sources

An In-Depth Technical Guide on the Reactivity and Stability of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-2-fluoro-4-methylaniline is a trifunctional aromatic compound that has garnered significant interest as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline scaffold, imparts a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular architectures.[2] This guide provides an in-depth analysis of the chemical reactivity and stability of this compound, offering insights into its behavior in various chemical transformations and guidance on its handling and storage. A notable application of this compound is its use as a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which have shown potential as tumor suppressors.[3][4]

Molecular Structure and Electronic Properties

The reactivity of this compound is intrinsically linked to the electronic interplay of its substituents on the aromatic ring. The amino (-NH2) and methyl (-CH3) groups are electron-donating, activating the ring towards electrophilic substitution, while the fluorine (-F) and bromine (-Br) atoms are electron-withdrawing through induction but electron-donating through resonance.[5][6]

Property Value
CAS Number 627871-16-3[3]
Molecular Formula C7H7BrFN[3]
Molecular Weight 204.04 g/mol [3]
Appearance Pale purple powder[3]
Melting Point 86-90 °C[7]
Purity >98%[3]

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.[5] The methyl group also contributes to this directing effect.[4] Conversely, the halogens exert a deactivating inductive effect. The overall reactivity is a balance of these competing electronic influences.

Chemical Reactivity

The trifunctional nature of this compound allows for a diverse range of chemical transformations.[1]

Reactions at the Amino Group

The primary amine functionality is a key site for various reactions:

  • Diazotization: The amino group can be converted to a diazonium salt using reagents like sodium nitrite in the presence of a strong acid.[8] This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of substituents, including other halogens, cyano, and hydroxyl groups.[9][10] However, the presence of multiple electron-withdrawing groups can render the diazonium salt unstable.[8]

  • Acylation and Sulfonylation: The amine readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. This is often employed as a protection strategy to moderate the reactivity of the aniline ring during other transformations and to prevent oxidation.[11]

Electrophilic Aromatic Substitution

The aniline ring is highly activated towards electrophilic aromatic substitution.[12] The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

  • Halogenation: Further halogenation of the ring is possible. The powerful activating effect of the amino group is the dominant factor, directing the incoming electrophile to the ortho and para positions.[4] Given that the para position is occupied by the fluorine atom, substitution is likely to occur at the remaining ortho position.[4] To achieve mono-substitution and prevent polyhalogenation, protection of the amino group is often necessary.[11]

Cross-Coupling Reactions at the Bromine Atom

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[13] The general reactivity order for halogens in these reactions is I > Br > Cl >> F, stemming from the carbon-halogen bond dissociation energies.[13][14] This allows for the selective functionalization of the C-Br bond while leaving the more robust C-F bond intact for subsequent transformations.[13]

Common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.[13]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.[13]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[13]

G Aniline This compound Oxidative_Addition Ar-Pd(II)-Br Intermediate Aniline->Oxidative_Addition Oxidative Addition Pd_cat Pd(0) Catalyst Pd_cat->Oxidative_Addition Organometallic Organometallic Reagent (e.g., R-B(OH)2) Transmetalation Transmetalation Organometallic->Transmetalation Product Cross-Coupled Product Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_cat Catalyst Regeneration Reductive_Elimination->Product

Nucleophilic Aromatic Substitution at the Fluorine Atom

While generally less reactive than the C-Br bond in cross-coupling, the carbon-fluorine bond can participate in nucleophilic aromatic substitution (SNAr) reactions.[3] This type of reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[15] In this molecule, the electron-withdrawing nature of the bromine and the overall electronic environment can make the fluorine susceptible to displacement by strong nucleophiles under forcing conditions. The reactivity of aryl halides in SNAr reactions follows the opposite trend to cross-coupling: F > Cl > Br > I.[15][16]

SNAr_Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Substituted Product + Fluoride Ion (F-) Intermediate->Product Loss of Leaving Group

Stability and Handling

Thermal Stability
Oxidative Stability

Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[12] Freshly purified anilines are often colorless, but exposure to air and light can cause gradual darkening.[12][17] This oxidation can be accelerated in the presence of oxidizing agents and under acidic conditions.[11][18] To mitigate this, it is recommended to:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protect it from light.

  • Use purified, colorless starting material for reactions to avoid side reactions and tar formation.[11]

Safety and Handling

According to safety data sheets, this compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[7][19] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7] It should be stored in a well-ventilated place away from strong oxidizing agents.

Synthetic Protocols

Synthesis of this compound

A common synthetic route involves the reduction of a nitro precursor. For instance, 4-bromo-5-fluoro-2-nitrotoluene can be reduced to this compound using iron powder and ammonium chloride in a refluxing aqueous solution.[20] Another approach involves the regioselective bromination of 4-fluoro-2-methylaniline, where the directing effects of the amino and methyl groups guide the bromine to the desired position.[4]

Experimental Protocol: Reduction of 4-bromo-5-fluoro-2-nitrotoluene [20]

  • A mixture of iron powder (318 mmol) and ammonium chloride (95.4 mmol) in water (100 mL) is heated to reflux for 30 minutes.

  • 4-bromo-5-fluoro-2-nitrotoluene (79.5 mmol) is slowly added to the hot mixture.

  • The reaction mixture is maintained at reflux for 48 hours.

  • After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 200 mL).

  • The combined organic layers are dried and concentrated to yield the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of this compound.[4] 1H NMR will show distinct signals for the aromatic protons, the amine protons, and the methyl protons. 13C and 19F NMR will provide further structural confirmation.[4][21]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its distinct reactivity at the amino group, the bromine atom, and the fluorine atom allows for a wide array of selective chemical modifications. A thorough understanding of the electronic effects of the substituents is paramount for predicting and controlling the outcomes of its reactions. Proper handling and storage procedures are essential to maintain its purity and ensure safety due to its potential for oxidation and toxicity. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • BenchChem. (n.d.). Reactivity comparison of halogenated anilines in cross-coupling.
  • ChemicalBook. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • BenchChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.
  • ChemicalBook. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE - Safety Data Sheet.
  • Unnamed Publisher. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Wikipedia. (n.d.). Aniline.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoro-2-methylaniline 97.
  • Unnamed Publisher. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.
  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline.
  • DCCEEW. (2022). Aniline (benzenamine).
  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A.
  • ResearchGate. (2017). Synthesis and Characterization of some Anilines Oxidative Coupling Products.
  • ChemicalBook. (n.d.). 5-bromo-4-fluoro-2-methylaniline(627871-16-3) 1h nmr.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
  • NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • Thieme. (n.d.). 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Unnamed Publisher. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are....
  • ResearchGate. (2025). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium.
  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
  • Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

Sources

potential applications of 5-Bromo-2-fluoro-4-methylaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Potential of 5-Bromo-2-fluoro-4-methylaniline

Foreword: Unlocking Molecular Complexity with a Trifunctional Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic value of a molecular scaffold is defined by its versatility. This compound (CAS No. 877353-22-3) emerges as a compelling, albeit underexplored, building block. Its unique trifunctional architecture—a reactive aniline nitrogen, a versatile brominated site for cross-coupling, and a strategically placed fluorine atom—offers a powerful toolkit for the construction of complex molecular entities. This guide moves beyond a simple catalog of reactions; it delves into the chemical logic and strategic considerations for leveraging this reagent's full potential, providing researchers and drug development professionals with a predictive and practical framework for its application. While direct, peer-reviewed applications for this specific isomer are nascent, this document synthesizes established chemical principles and draws authoritative parallels from closely related structures to provide a robust guide to its potential.

Molecular Profile and Strategic Reactive Sites

Understanding the inherent reactivity of this compound is paramount to its effective deployment in a synthetic campaign. The molecule's structure presents three distinct points for chemical modification, each with its own reactivity profile governed by the electronic interplay of the substituents.

PropertyValueSource
CAS Number 877353-22-3[1]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Form Solid[1]
InChI Key VPENPNZYTNWJNP-UHFFFAOYSA-N[1]

The strategic value lies in the orthogonality of these reactive sites, allowing for sequential and controlled modifications.

Caption: Key reactive zones of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most synthetically versatile handle on this molecule for building molecular complexity. It serves as an electrophilic site primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C, C-N, and C-O bond formation. This reactivity is analogous to that seen in a wide range of bromo-aromatic compounds used in pharmaceutical synthesis.[2][3][4][5]

Expertise & Causality:

The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol) and the C-H bonds of the aromatic ring. In a typical Pd(0) catalytic cycle, the low-valent palladium complex will preferentially undergo oxidative addition into the C-Br bond, leaving the other functionalities intact. This selectivity is the foundation of its use as a scaffold, allowing for the precise introduction of diverse substituents.

Potential Applications:
  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups from boronic acids/esters. This is a primary method for constructing bi-aryl scaffolds common in kinase inhibitors.[6][7]

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce secondary or tertiary amine functionalities, crucial for modulating solubility and target engagement.

  • Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes, providing linear vectors for probing protein binding pockets.

Self-Validating Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a robust, general-purpose starting point for the Suzuki-Miyaura coupling of this compound. The choices of catalyst, base, and solvent are grounded in established best practices for electron-rich anilines.

Objective: To synthesize 2-fluoro-4-methyl-5-phenylaniline.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the starting aniline.

  • Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) and a base, typically K₂CO₃ or K₃PO₄ (3.0 eq).

    • Rationale: The solvent mixture is chosen to dissolve both the organic starting materials and the inorganic base. The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Rationale: The aqueous work-up removes the inorganic base and boronic acid byproducts. Column chromatography separates the desired product from unreacted starting materials and catalyst residues.

Suzuki_Workflow start 1. Reagent Loading (Inert Atmosphere) solvents 2. Add Degassed Solvents & Base start->solvents Aniline, Boronic Acid, Pd Catalyst reaction 3. Heat Reaction (e.g., 90°C) Monitor by LC-MS solvents->reaction Dioxane/H₂O, K₂CO₃ workup 4. Aqueous Work-up (EtOAc/Water) reaction->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify Crude Extract product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Core Application: Synthesis of Bioactive Heterocyclic Scaffolds

Substituted anilines are foundational precursors for a vast array of nitrogen-containing heterocycles that form the core of many approved drugs. The aniline nitrogen of this compound serves as a potent nucleophile for constructing rings, making it a valuable starting material for libraries targeting enzymes like protein kinases.[6][8][9]

Expertise & Causality:

The synthesis of scaffolds like quinazolines, a "privileged" structure in medicinal chemistry, often involves the condensation of an aniline with a suitable carbonyl-containing precursor, followed by cyclization.[10] The substituents on the aniline ring (bromo, fluoro, methyl) are carried through the synthesis and ultimately serve to modulate the final compound's binding affinity, selectivity, and pharmacokinetic properties. The fluorine atom, for instance, can form critical hydrogen bonds or block metabolic oxidation, while the bromo- group offers a subsequent handle for late-stage functionalization.[11]

Potential Application: Precursor to Kinase Inhibitors

A common strategy in kinase inhibitor design involves an anilino-quinazoline core.[10] this compound is an ideal candidate for the "anilino" portion, where its substituents can occupy specific regions of the ATP-binding pocket.

Self-Validating Protocol: Representative Synthesis of an N-Aryl-2-aminobenzamide

This protocol outlines the first key step toward a 4-anilinoquinazoline core: an amide coupling reaction.

Objective: To synthesize 2-amino-N-(5-bromo-2-fluoro-4-methylphenyl)benzamide.

Step-by-Step Methodology:

  • Acid Chloride Formation (Optional but Recommended): In a separate flask, convert 2-aminobenzoic acid (1.0 eq) to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent like DCM or THF at 0 °C to room temperature. Remove excess reagent under vacuum.

    • Rationale: Converting the carboxylic acid to a more reactive acid chloride dramatically increases the efficiency of the subsequent amide coupling, especially with the moderately nucleophilic aniline.

  • Amide Coupling: Dissolve this compound (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

    • Rationale: The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the aniline starting material. An excess of the aniline can sometimes be used to drive the reaction to completion.

  • Reaction Execution: Slowly add the 2-aminobenzoyl chloride solution from Step 1 to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Rationale: Slow addition at a low temperature helps to control the exotherm of the reaction and minimize side products.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate. The resulting amide can be purified by recrystallization or column chromatography if necessary.

    • Rationale: The acid wash removes excess base, while the bicarbonate wash removes any unreacted 2-aminobenzoic acid. This product is the direct precursor for cyclization to the quinazolinone core.

Heterocycle_Synthesis cluster_A Aniline Component cluster_B Cyclization Partner Aniline 5-Bromo-2-fluoro- 4-methylaniline Coupling Amide Coupling Aniline->Coupling Partner e.g., 2-Aminobenzoyl Chloride Partner->Coupling Intermediate N-Aryl-2-aminobenzamide Intermediate Coupling->Intermediate Cyclization Dehydrative Cyclization (e.g., Heat, Acid) Intermediate->Cyclization Core Heterocyclic Core (e.g., Quinazolinone) Cyclization->Core

Caption: Logical workflow for constructing a heterocyclic core using an aniline precursor.

References

  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • 5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
  • This compound. Sigma-Aldrich.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.
  • United States Patent (2016-03-15).
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
  • 4-Bromo-5-fluoro-2-methylaniline. Aaronchem.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Process for preparing para-fluoroanilines.
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • A Review on Medicinally Important Heterocyclic Compounds.
  • United States Patent (2016-06-10).
  • Catalytic bromination of 2-fluoroaniline.

Sources

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylaniline Derivatives and Analogues: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-bromo-4-fluoro-2-methylaniline, a pivotal building block in modern medicinal chemistry. We will delve into its synthesis, explore the reactivity of its functional groups, and detail the strategic application of this versatile intermediate in the development of novel therapeutics, with a particular focus on the synthesis of Sirtuin 6 (SIRT6) activators. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this halogenated aniline in their synthetic endeavors.

Introduction: The Strategic Importance of 5-Bromo-4-fluoro-2-methylaniline

5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is a trifunctional aromatic compound whose value in organic synthesis and drug discovery has grown significantly.[1][2] Its structure, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can participate in nucleophilic aromatic substitution, offers a rich platform for molecular diversification.[1][2] The strategic placement of these functionalities allows for sequential and site-selective modifications, making it an ideal scaffold for building complex molecular architectures.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] The presence of both fluorine and bromine atoms in 5-bromo-4-fluoro-2-methylaniline provides distinct reactive handles that can be addressed with high chemoselectivity, a crucial aspect in multi-step synthetic campaigns.[1]

A prime example of its utility is its role as a key precursor in the synthesis of the MDL series of compounds (MDL-800, MDL-801, and MDL-811), which are potent and selective allosteric activators of Sirtuin 6 (SIRT6).[2][5] SIRT6 is a NAD+-dependent protein deacylase that has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related ailments.[5][6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.

PropertyValueSource(s)
CAS Number 627871-16-3[7][8]
Molecular Formula C₇H₇BrFN[7][8]
Molecular Weight 204.04 g/mol [7][8]
Appearance Pale purple to dark brown solid[2]
Melting Point 86-90 °C[7]
Purity ≥97%[8]

While specific spectral data can vary slightly based on the solvent and instrument used, representative data is available for 5-bromo-4-fluoro-2-methylaniline, which is crucial for its identification and quality control.[9]

Synthesis of the Core Scaffold: 5-Bromo-4-fluoro-2-methylaniline

The synthesis of 5-bromo-4-fluoro-2-methylaniline can be achieved through a multi-step sequence, often starting from commercially available precursors. A common route involves the reduction of a nitrated intermediate.

Illustrative Synthetic Pathway

A general and efficient method for the synthesis of 5-bromo-4-fluoro-2-methylaniline involves the reduction of 2-nitro-4-bromo-5-fluorotoluene.[10]

G start 2-Nitro-4-bromo-5-fluorotoluene product 5-Bromo-4-fluoro-2-methylaniline start->product Reduction reagents Iron powder (Fe) Ammonium chloride (NH4Cl) Water (H2O), Reflux

Caption: Synthetic route to 5-Bromo-4-fluoro-2-methylaniline.

Detailed Experimental Protocol: Reduction of 2-Nitro-4-bromo-5-fluorotoluene

This protocol is based on established reduction methods for nitroarenes.[10]

Materials:

  • 2-Nitro-4-bromo-5-fluorotoluene

  • Iron powder

  • Ammonium chloride

  • Water

  • Ethanol (for workup)

  • Ethyl acetate (for workup)

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux, filtration, and extraction

Procedure:

  • A mixture of iron powder (e.g., 5 equivalents) and ammonium chloride (e.g., 1.5 equivalents) in water is heated to reflux for approximately 30 minutes.[10]

  • A solution of 2-nitro-4-bromo-5-fluorotoluene (1 equivalent) in a suitable solvent like ethanol is then added dropwise to the refluxing mixture.[10]

  • The reaction is maintained at reflux and monitored for completion using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filter cake is washed with ethyl acetate.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 5-bromo-4-fluoro-2-methylaniline can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Iron in the presence of a mild acid (generated from ammonium chloride in water) is a classical and cost-effective method for the reduction of aromatic nitro groups. It is generally well-tolerated by halogen substituents.

  • Refluxing conditions are employed to ensure a sufficient reaction rate for the heterogeneous reduction.

  • Filtration through celite is crucial for removing the fine iron particles and iron oxides from the reaction mixture.

  • Aqueous workup is necessary to remove inorganic salts and water-soluble byproducts.

Strategic Functionalization: Leveraging the Reactivity of 5-Bromo-4-fluoro-2-methylaniline

The synthetic utility of 5-bromo-4-fluoro-2-methylaniline lies in the differential reactivity of its three functional groups: the bromine atom, the fluorine atom, and the amino group. This allows for a modular approach to the synthesis of complex derivatives.

G cluster_0 Reactivity of 5-Bromo-4-fluoro-2-methylaniline cluster_1 Derivatives Core 5-Bromo-4-fluoro-2-methylaniline Suzuki Aryl/Heteroaryl Derivatives Core->Suzuki Suzuki-Miyaura Coupling (at Bromine) Buchwald N-Aryl/Alkyl Derivatives Core->Buchwald Buchwald-Hartwig Amination (at Amino Group) SNAr Substitution at Fluorine Core->SNAr Nucleophilic Aromatic Substitution (at Fluorine)

Caption: Key reaction pathways for derivatization.

Palladium-Catalyzed Cross-Coupling at the Bromine Atom: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[11][12][13] In the context of 5-bromo-4-fluoro-2-methylaniline, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine position.

General Protocol for Suzuki-Miyaura Coupling: This is a generalized procedure and may require optimization for specific substrates.[14][15]

Materials:

  • 5-Bromo-4-fluoro-2-methylaniline (1.0 equiv.)

  • Arylboronic acid or ester (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 5-bromo-4-fluoro-2-methylaniline, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience Insights:

  • The choice of palladium catalyst and ligand is crucial. For sterically hindered or electron-rich boronic acids, more sophisticated ligands like SPhos or XPhos may be required.

  • The base plays a critical role in the transmetalation step. Carbonates are commonly used, but for challenging couplings, stronger bases like phosphates or even hydroxides may be necessary.

  • Thorough degassing of the solvent is essential to prevent oxidation of the palladium(0) catalyst.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds.[11][16] While the amino group of 5-bromo-4-fluoro-2-methylaniline can be acylated or alkylated through classical methods, the Buchwald-Hartwig reaction allows for the coupling of the bromine atom with a variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

General Protocol for Buchwald-Hartwig Amination: This is a generalized procedure and requires careful optimization.[9][17]

Materials:

  • 5-Bromo-4-fluoro-2-methylaniline (1.0 equiv.)

  • Amine (1.2-2.0 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.

  • Add 5-bromo-4-fluoro-2-methylaniline and the base.

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous, degassed solvent followed by the amine via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction for completion.

  • After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness through Self-Validation: The success of both Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the purity of reagents and the exclusion of oxygen and moisture. A well-executed reaction under a properly maintained inert atmosphere with anhydrous, degassed solvents will consistently yield the desired product, while deviation from these conditions often leads to side reactions such as dehalogenation or catalyst decomposition.

Application in Drug Discovery: The Synthesis of SIRT6 Activators

As previously mentioned, 5-bromo-4-fluoro-2-methylaniline is a crucial building block for the synthesis of the MDL series of SIRT6 activators.[2] These compounds have shown therapeutic potential in preclinical models of cancer and ischemic stroke.[6][18]

Synthesis of MDL-811

MDL-811 is a potent and selective allosteric activator of SIRT6.[5][18] Its synthesis highlights the strategic use of 5-bromo-4-fluoro-2-methylaniline.

G start 5-Bromo-4-fluoro-2-methylaniline intermediate1 Sulfonamide Intermediate start->intermediate1 Sulfonylation product MDL-811 intermediate1->product Further functionalization reagents1 Sulfonyl chloride derivative Pyridine reagents2 Coupling partner Pd-catalyzed cross-coupling

Caption: A simplified synthetic scheme for MDL-811.

The synthesis of MDL-811 and its analogues typically involves an initial sulfonylation of the amino group of 5-bromo-4-fluoro-2-methylaniline, followed by further modifications, which may include cross-coupling reactions at the bromine position.[6] The specific details of the synthesis are often proprietary but follow established synthetic methodologies.

Structure-Activity Relationship (SAR) of MDL Compounds

The development of the MDL series of SIRT6 activators has been guided by structure-activity relationship studies. These studies have revealed that modifications to the 5-bromo-4-fluoro-2-methylaniline core can significantly impact the potency and selectivity of the resulting compounds. For instance, the substitution at the bromine position is critical for interaction with the allosteric binding site on the SIRT6 enzyme.

Future Directions and Broader Applications

While the synthesis of SIRT6 activators is a prominent application, the versatility of 5-bromo-4-fluoro-2-methylaniline opens the door to a wide range of other derivatives with potential therapeutic applications. The strategic introduction of different functionalities through the reactions described above can lead to novel compounds for screening in various disease areas. The aniline scaffold is a common motif in many approved drugs, and the unique substitution pattern of this particular aniline makes it an attractive starting point for the development of new chemical entities.[19]

Conclusion

5-Bromo-4-fluoro-2-methylaniline is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an ideal starting material for the synthesis of complex molecules. The successful application of this compound in the development of potent SIRT6 activators underscores its importance in modern drug discovery. As our understanding of synthetic methodologies and the biological roles of novel chemical entities continues to grow, the demand for strategically functionalized building blocks like 5-bromo-4-fluoro-2-methylaniline is certain to increase.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Vertex AI Search. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
  • BenchChem. (2025).
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Journal of Chemical Education. (2021).
  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Fluorine in Medicinal Chemistry | Request PDF.
  • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Royal Society of Chemistry. (n.d.).
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • BenchChem. (2025). MDL-811: A Selective Allosteric Activator of SIRT6 with Therapeutic Potential.
  • Wikipedia. (n.d.).
  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • PMC. (2024).
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Chemrio. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Vertex AI Search. (n.d.).
  • Google Patents. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-4-methylaniline.
  • PMC. (n.d.). Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer.
  • BenchChem. (2025).

Sources

safety and handling of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-fluoro-2-methylaniline

Introduction

In the landscape of modern drug discovery and materials science, halogenated anilines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures. Among these, 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3) is a trifunctional intermediate of significant interest.[1] Its application as a precursor in the synthesis of potent molecules, such as sirtuin 6 (SIRT6) activators for cancer research, underscores its importance to the scientific community.[2]

This guide provides a comprehensive technical overview of the safety and handling protocols for 5-Bromo-4-fluoro-2-methylaniline. As a Senior Application Scientist, the aim is not merely to list procedures but to provide a self-validating system of safety, grounded in the physicochemical nature of the compound and the established toxicology of its chemical class. We will delve into the causality behind each recommendation, empowering researchers to not only follow protocols but to understand the principles that ensure their safety.

A Note on Chemical Identity: This guide focuses on 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3) . While the isomeric 5-Bromo-2-fluoro-4-methylaniline also exists, the former is more extensively documented in safety literature and commercial availability, making it the more common reagent in research settings. The principles outlined herein are broadly applicable to other halogenated anilines, but a specific risk assessment should always be performed for any chemical used.

Section 1: Hazard Identification & Toxicology

Understanding the inherent risks of a chemical is the foundation of safe handling. 5-Bromo-4-fluoro-2-methylaniline belongs to the aromatic amine class, a group known for potential toxicity. Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, classifications for research chemicals can vary between suppliers based on the data available to them. A synthesis of available data indicates the following primary hazards[4][5]:

  • Acute Toxicity, Oral (Category 3 or 4): Labeled as "Toxic if swallowed" (H301) or "Harmful if swallowed" (H302).[5][6] This discrepancy necessitates a conservative approach, treating the compound as highly toxic via ingestion.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation (H319).[4][5]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[7]

Toxicological Profile

Specific toxicological studies on 5-Bromo-4-fluoro-2-methylaniline are not widely published. Therefore, a risk assessment must be informed by the known hazards of structurally similar compounds, such as other anilines and halogenated aromatics.

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

  • Mechanism of Toxicity: Aromatic amines can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. While this is a known risk for aniline, it should be considered a potential hazard for its derivatives.

  • Carcinogenicity and Mutagenicity: Many aromatic amines are suspected carcinogens or mutagens.[3] While this specific compound is not classified as such, it should be handled with appropriate caution as if it poses these long-term health risks.

Physicochemical Properties

Understanding the physical properties of the compound is critical for anticipating its behavior in the laboratory environment.

PropertyValueSource(s)
CAS Number 627871-16-3[4][5]
Molecular Formula C₇H₇BrFN[4][5]
Molecular Weight 204.04 g/mol [4][5]
Appearance Pale purple to white solid/powder[2][5]
Melting Point 86 - 90 °C[5][8]
Solubility Data not widely available; likely soluble in organic solvents.
Flash Point Not applicable (Combustible Solid)[5][6]

Section 2: Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, combining engineering controls with a robust PPE strategy.

Engineering Controls

The primary engineering control for handling any potent or dusty chemical is a properly functioning Chemical Fume Hood .[9][10] All weighing, dispensing, and reaction setup involving 5-Bromo-4-fluoro-2-methylaniline must be conducted within a fume hood to prevent inhalation of airborne particles. The laboratory should also be equipped with easily accessible safety showers and eyewash stations.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment.[11]

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles are mandatory to protect against dust particles.[12] A face shield should be worn over goggles during procedures with a higher risk of splashes (e.g., transfers, reaction workups).[12][13]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[10] For extended handling or immersion, double-gloving is recommended.[9] Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin.[9]
Body Protection Laboratory Coat & ApronA full-length, buttoned laboratory coat prevents contamination of personal clothing.[9][12] For larger quantities or splash-prone operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection N95 Dust Mask (or higher)While all work should be in a fume hood, an N95 dust mask is specified as appropriate PPE for handling the solid form to prevent inhalation.[5] For spill cleanup outside of a hood, a respirator with an organic vapor/HEPA cartridge may be necessary.[12]

Section 3: Standard Operating Procedures for Safe Handling

A systematic workflow minimizes risk. The following protocol outlines the lifecycle of the compound within the laboratory.

Risk Assessment & Handling Workflow

This diagram illustrates the decision-making process and necessary precautions at each stage of handling.

G Workflow: Safe Handling of 5-Bromo-4-fluoro-2-methylaniline cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling A Review SDS & Conduct Experiment-Specific Risk Assessment B Verify Fume Hood Functionality A->B C Locate Emergency Equipment (Shower, Eyewash, Spill Kit) B->C D Don Required PPE C->D E Weigh Solid Compound Carefully to Avoid Dust D->E Begin Work F Transfer to Reaction Vessel E->F G Conduct Experiment F->G H Quench Reaction & Segregate Waste G->H Experiment Complete I Decontaminate Glassware & Work Surfaces H->I J Properly Remove & Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for handling the compound, from preparation to cleanup.

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.[9]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[9]

    • Confirm the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for aromatic amines.[9]

  • Handling (inside a fume hood):

    • Don all required PPE as detailed in Section 2.2.[5]

    • When weighing the solid, use a weigh boat or creased paper. Perform this task gently to minimize the generation of airborne dust.

    • For transfers, use a spatula. If making a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • Post-Handling:

    • Upon completion of the experiment, collect all waste containing the compound into a designated, labeled hazardous waste container.[14]

    • Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Remove gloves and other disposable PPE, placing them in a designated solid waste stream.

    • Wash hands thoroughly with soap and water after exiting the lab.[10]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15] Seek immediate medical attention.[15]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[15] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[14][16]

Spill Response

For any spill, the first priority is personal safety.[17] Only personnel trained in spill cleanup procedures should respond.

G Spill Response Protocol Spill Spill Occurs Alert Alert others in the area. Evacuate if necessary. Spill->Alert Assess Assess the spill. Is it minor or major? Alert->Assess MinorSpill Minor Spill: Don appropriate PPE (gloves, goggles, respirator) Assess->MinorSpill Minor MajorSpill Major Spill: Evacuate immediately. Call Emergency Services. Assess->MajorSpill Major Contain Contain the spill by covering with an inert absorbent material (e.g., vermiculite, sand). MinorSpill->Contain Collect Sweep absorbed material from the outside in. Contain->Collect Dispose Place in a sealed, labeled hazardous waste container. Collect->Dispose Decon Decontaminate the spill area with soap and water. Dispose->Decon Report Report the incident to your supervisor/EHS. Decon->Report

Caption: A decision tree for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spill): [17][18][19]

  • Alert & Secure: Notify others in the immediate area.[17]

  • Protect Yourself: Don appropriate PPE, including double gloves, safety goggles, and a respirator if outside a fume hood.[17]

  • Contain & Absorb: For this solid compound, carefully sweep it up to avoid creating dust. For solutions, cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[3][18] Do not use combustible materials like paper towels.[19]

  • Collect: Carefully scoop or sweep the absorbed material into a designated, leak-proof container for hazardous waste.[14][17]

  • Decontaminate: Clean the spill area with soap and water, collecting the rinse water as hazardous waste if the spill was significant.[17]

  • Dispose: Label the waste container and dispose of it through your institution's hazardous waste management program.[14]

  • Report: Inform your supervisor or Environmental Health & Safety (EHS) department of the incident.

Section 5: Storage & Waste Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

  • The storage area should be clearly labeled. Consider storing in a locked cabinet if access needs to be restricted.[12][16]

Waste Disposal

All waste containing 5-Bromo-4-fluoro-2-methylaniline, whether solid, in solution, or as contaminated materials (e.g., gloves, absorbent), is considered hazardous waste.

  • Segregation: Collect all waste streams in separate, clearly labeled, and sealed containers. Do not mix with other waste types unless instructed by your EHS department.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[20][21] Never dispose of this chemical down the drain or in regular trash.[14] Brominated compounds can form hazardous polybrominated aromatic hydrocarbons during incomplete combustion, necessitating disposal at a specialized high-temperature incineration facility.[22][23]

Section 6: Conclusion

5-Bromo-4-fluoro-2-methylaniline is a valuable reagent in chemical synthesis, but its potential hazards demand a rigorous and informed approach to safety. By understanding its toxicological profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to systematic handling and emergency procedures, researchers can mitigate risks effectively. Safety is not a static checklist but a dynamic process of continuous risk assessment and cautious practice. This guide provides the technical foundation for that practice, empowering scientists to conduct their innovative work with the highest level of protection.

Section 7: References

  • Vertex AI Search. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved January 10, 2026, from

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 10, 2026, from

  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline. Retrieved January 10, 2026, from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 10, 2026, from

  • Benchchem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Retrieved January 10, 2026, from

  • ChemicalBook. (2025, August 9). 5-BROMO-4-FLUORO-2-METHYLANILINE - Safety Data Sheet. Retrieved January 10, 2026, from

  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Retrieved January 10, 2026, from

  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoro-2-methylaniline 97%. Retrieved January 10, 2026, from

  • Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved January 10, 2026, from

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved January 10, 2026, from

  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved January 10, 2026, from

  • (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved January 10, 2026, from

  • Benchchem. (n.d.). Personal protective equipment for handling Aniline Mustard. Retrieved January 10, 2026, from

  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Retrieved January 10, 2026, from

  • Cornell EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved January 10, 2026, from

  • (n.d.). Aniline. Retrieved January 10, 2026, from

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved January 10, 2026, from

  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved January 10, 2026, from

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 5-Bromo-2-methylaniline. Retrieved January 10, 2026, from

  • PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved January 10, 2026, from

  • U.S. EPA. (2025, September 12). Personal Protective Equipment. Retrieved January 10, 2026, from

  • ECHEMI. (n.d.). 5-Bromo-2-fluoro-N-methylaniline SDS. Retrieved January 10, 2026, from

  • (n.d.). BROMINE AHD WASTE INCINERATION. Retrieved January 10, 2026, from

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved January 10, 2026, from

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved January 10, 2026, from

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved January 10, 2026, from

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved January 10, 2026, from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-fluoroaniline 2924-09-6. Retrieved January 10, 2026, from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-methylaniline 39478-78-9. Retrieved January 10, 2026, from

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-4-methylaniline for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Bromo-2-fluoro-4-methylaniline. As a trifunctional synthetic building block, its strategic use is critical in the construction of complex molecular architectures, particularly in medicinal chemistry. This document delves into its commercial availability, requisite quality control protocols, key synthetic applications, and essential safety considerations. The insights herein are grounded in established chemical principles and field-proven methodologies to empower researchers in leveraging this versatile reagent to its full potential, ensuring both reproducibility and safety in the laboratory.

Introduction: The Strategic Value of a Trifunctional Reagent

This compound (Empirical Formula: C₇H₇BrFN) is a substituted aniline that serves as a high-value intermediate in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the amine, the bromine atom, and the fluorine atom. This trifunctional nature allows for a programmed, stepwise approach to molecular elaboration, making it an invaluable tool for constructing complex target molecules.

  • Amine Group (-NH₂): Serves as a versatile handle for standard amine chemistry, including acylation, alkylation, and diazotization reactions.

  • Bromine Atom (-Br): Acts as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Fluorine Atom (-F): The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to modulate physicochemical properties such as metabolic stability, lipophilicity (logP), and binding affinity.[2] The fluorine atom in this reagent can participate in nucleophilic aromatic substitution (SₙAr) reactions, albeit under more forcing conditions than its isomer, 5-bromo-4-fluoro-2-methylaniline.

The strategic placement of these groups on the aniline scaffold provides a robust platform for generating diverse libraries of compounds, particularly in the hit-to-lead and lead optimization phases of drug discovery.

Commercial Sourcing and Supplier Specifications

The procurement of high-purity starting materials is a non-negotiable prerequisite for reproducible and reliable synthetic outcomes. While several vendors list halogenated anilines, it is crucial to source from reputable suppliers who provide adequate analytical data.

Below is a summary of a known commercial supplier for this compound. Researchers should be aware that some suppliers, like Sigma-Aldrich, may provide this compound as part of a specialized collection for early discovery research, where the buyer assumes responsibility for confirming identity and purity.

SupplierProduct NameCAS NumberMolecular WeightTypical FormNotes
Sigma-Aldrich (AldrichCPR) This compoundNot Explicitly Listed204.04 g/mol SolidPart of a collection of unique chemicals for early discovery. Buyer is responsible for quality confirmation.

Note: The closely related isomer, 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), is more widely available from multiple suppliers, often with stated purities of ≥97% to ≥99.0%.[3][4] Researchers may consider this alternative if the specific substitution pattern of the title compound is not a strict requirement.

Quality Control: A Framework for Purity Verification

Given that suppliers may not provide comprehensive analytical data, an in-house purity verification workflow is essential. The purity of this intermediate directly impacts reaction efficiency, impurity profiles of subsequent steps, and the ultimate integrity of the final compound.

The following workflow provides a robust system for validating the identity and purity of incoming batches of this compound.

Purity_Verification_Workflow receive Receive Commercial Sample docs Review Supplier Documentation (SDS, COA if avail.) receive->docs prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile or CDCl₃) docs->prep hplc HPLC Analysis (Purity Assay, % Area) prep->hplc gcms GC-MS Analysis (Impurity Identification) prep->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) prep->nmr data Correlate Data: - HPLC Purity ≥ 97%? - NMR matches structure? - GC-MS identifies unknowns? hplc->data gcms->data nmr->data pass Release for Use in Synthesis data->pass Pass fail Quarantine Batch Contact Supplier data->fail Fail Synthetic_Utility start This compound (Starting Material) step1 Step 1: Cross-Coupling (e.g., Suzuki Reaction) - Utilizes the -Br site start->step1 inter1 Aryl/Heteroaryl Intermediate step1->inter1 step2 Step 2: Amine Functionalization (e.g., Sulfonylation, Amidation) - Utilizes the -NH₂ site inter1->step2 inter2 Elaborated Intermediate step2->inter2 step3 Step 3: SₙAr Reaction (Optional, if required) - Utilizes the -F site inter2->step3 final Final API / Target Molecule inter2->final (if no SₙAr) step3->final

Caption: Sequential reaction logic for elaborating this compound into a complex target molecule.

This stepwise functionalization allows for the rapid generation of analogs for structure-activity relationship (SAR) studies, a critical activity in modern drug discovery. [5]

Safety, Handling, and Storage

Substituted anilines, particularly halogenated ones, require careful handling. The safety data for this compound indicates it is acutely toxic if swallowed. [1] 5.1. Hazard Identification

  • GHS Pictogram: GHS06 (Skull and Crossbones) [1]* Signal Word: Danger [1]* Hazard Statement: H301 (Toxic if swallowed) [1]* Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) [6] 5.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields or goggles. [6] * Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7] 5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]* Keep away from strong oxidizing agents.

  • Store locked up in an area designated for toxic compounds. [1][6]

Conclusion

This compound is a potent and versatile chemical intermediate for advanced synthetic applications. Its value is maximized when researchers combine judicious supplier selection with rigorous in-house quality control. Understanding the orthogonal reactivity of its functional groups enables a logical and efficient approach to the synthesis of novel and complex molecules. By adhering to strict safety protocols, scientists can confidently and safely leverage this building block to accelerate research and development programs, particularly in the pursuit of new therapeutic agents.

References

  • Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. (n.d.). PrepChem.com.
  • 5-Bromo-4-fluoro-2-methylaniline (97%). (n.d.). Amerigo Scientific.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.). ZaiQi Bio-Tech.
  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Thieme Connect.
  • Kumar, V., & Kumar, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
  • 1,4-Cyclohexanedicarboxylic Acid Supplier | 1076-97-7. (n.d.). RIVERLAND TRADING.

Sources

The Versatile Building Block: A Technical Guide to 5-Bromo-2-fluoro-4-methylaniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Intermediate in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design.[1] The presence of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1] Within this context, 5-Bromo-2-fluoro-4-methylaniline has emerged as a pivotal building block, offering a unique combination of reactive sites that allow for diverse and intricate molecular elaborations.[2] Its trifunctional nature, featuring amino, bromo, and fluoro groups on a methylated aniline core, makes it an invaluable intermediate in the synthesis of complex therapeutic agents.[2]

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its reactivity and applications, with a particular focus on its role in the development of Sirtuin 6 (SIRT6) activators. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its safe handling and successful application in research.

PropertyValueReference
CAS Number 627871-16-3[3]
Molecular Formula C₇H₇BrFN[3]
Molecular Weight 204.04 g/mol [1][3]
Appearance Solid
Melting Point 86-90 °C[3]
Purity ≥97%

Safety Information:

This compound is classified as an acute toxicant (oral) and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5][6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6][7] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4][6][7]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful execution. The following protocol is a well-established method for its preparation.

Detailed Synthesis Protocol

This synthesis involves the reduction of a nitro group to an amine.

Step 1: Reduction of 4-Bromo-5-fluoro-2-nitrotoluene

  • Reaction:

  • Reagents and Materials:

    • 4-Bromo-5-fluoro-2-nitrotoluene

    • Iron powder

    • Ammonium chloride

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Brine (saturated NaCl solution)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of iron powder and ammonium chloride in water.

    • Heat the mixture to reflux for 30 minutes.

    • Slowly add a solution of 4-bromo-5-fluoro-2-nitrotoluene in a suitable solvent to the refluxing mixture.

    • Continue to reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

  • Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For halogenated anilines, ethanol is often a suitable solvent.[8] Mixtures of solvents, such as ethyl acetate/hexanes, can also be effective.[9]

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of hot recrystallization solvent to create a saturated solution.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Spectroscopic Characterization: Confirming the Molecular Structure

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include distinct aromatic protons, a singlet for the methyl group, and a broad singlet for the amine protons.

  • ¹³C NMR: Carbon NMR is used to identify all the unique carbon atoms in the molecule. The spectrum of this compound will show characteristic signals for the aromatic carbons, with the carbons attached to bromine and fluorine exhibiting distinct chemical shifts.[8] Predicted ¹³C NMR data suggests signals around 152.1 ppm (C-Br), 148.9 ppm (C-F), 118.4 ppm (C-NH₂), and 22.1 ppm (CH₃).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₇BrFN), the expected monoisotopic mass is 202.9746 Da.[1] The mass spectrum will also show a characteristic isotopic pattern for the bromine atom. Predicted fragmentation patterns can provide further structural confirmation.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[12][13]

  • C-N stretching: A strong band in the aromatic amine region (around 1250-1335 cm⁻¹).[13][14]

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations.[15]

  • C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.[15]

  • C-Br and C-F stretching: These will appear in the fingerprint region of the spectrum.

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound provides multiple avenues for chemical transformations, making it a versatile synthetic intermediate.

Figure 1: Reactivity sites of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[16][17] This allows for the introduction of a wide range of aryl and heteroaryl substituents.

    Generalized Protocol for Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[18][19][20]

    • Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).[17][18]

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[21][22][23][24]

    Optimized Conditions for Buchwald-Hartwig Amination:

    • Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky phosphine ligand (e.g., XPhos, SPhos) is typically used.[21]

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[25] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed.[25]

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used.[25]

    • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position, activated by the electron-donating amino and methyl groups, can undergo nucleophilic aromatic substitution, although this generally requires forcing conditions.

Amine Derivatization

The primary amino group can be readily derivatized through various reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups.

Application in the Synthesis of SIRT6 Activators: The Case of MDL-800

A prominent application of this compound is its use as a key starting material in the synthesis of MDL-800, a potent and selective allosteric activator of Sirtuin 6 (SIRT6).[26][27] SIRT6 is an NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, making it an attractive therapeutic target for a range of diseases.[28]

Synthetic Pathway to MDL-800

The synthesis of MDL-800 from this compound involves a multi-step sequence.[26]

Figure 2: Synthetic scheme for MDL-800 from this compound.

Detailed Experimental Protocol for MDL-800 Synthesis

The following is a detailed protocol for the synthesis of MDL-800, adapted from published literature.[26][29]

Step 1: Synthesis of Methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate

  • To a solution of 5-bromo-4-fluoro-2-methylaniline (1 equivalent) in pyridine, add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 equivalents) at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.

  • Cool the reaction to 0 °C and adjust the pH to 3-4 with 1 N hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to yield the crude nitro intermediate.

  • To a solution of the crude nitro intermediate in acetic acid, add iron powder and heat to 50 °C.

  • Monitor the reaction until the starting material is consumed.

  • After workup, the crude amino intermediate is obtained and can be used in the next step without further purification.

Step 2: Synthesis of MDL-800

  • To a solution of methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate (1 equivalent) in pyridine at 0 °C, add 3,5-dichlorobenzene-1-sulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 6 hours.

  • Cool the reaction to 0 °C and adjust the pH to 3-4 with 2 N hydrochloric acid.

  • Filter the precipitate and purify by column chromatography on silica gel to afford MDL-800 as a white solid.[26]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique combination of reactive handles provides chemists with a versatile platform for the synthesis of complex and biologically active molecules. As demonstrated by its crucial role in the synthesis of the SIRT6 activator MDL-800, this building block is not merely a chemical curiosity but a key enabler of cutting-edge research in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this compound, paving the way for future innovations in medicinal chemistry and beyond.

References

  • Shang, J.-L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica, 42, 120–131. [Link]
  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE | CAS No: 627871-16-3. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]
  • Illinois State University. (2015). Infrared Spectroscopy. [Link]
  • Angene Chemical. (2021). Safety Data Sheet: this compound. [Link]
  • ResearchGate. (2025). The structural properties of Poly(aniline)-Analysis via FTIR spectroscopy. [Link]
  • Sharma, V., et al. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. [Link]
  • University of Rochester. (n.d.).
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. [Link]
  • Supplemental Information Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor act. (n.d.). [Link]
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Chemistry LibreTexts. (2023).
  • PubChemLite. (n.d.). This compound (C7H7BrFN). [Link]
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]
  • Hindawi. (2022). MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. [Link]

Sources

The Strategic Deployment of 5-Bromo-2-fluoro-4-methylaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available synthons, halogenated anilines have emerged as particularly valuable scaffolds due to their tunable electronic properties and versatile reactivity. This guide provides an in-depth technical overview of 5-Bromo-2-fluoro-4-methylaniline (CAS No. 951117-23-4), a trifunctional building block that offers a compelling combination of features for medicinal chemists. We will explore its synthesis, reactivity, and, most critically, its application in the design of potent and selective therapeutic agents, with a focus on the causality behind its utility in drug design.

Physicochemical Properties and Strategic Significance

This compound is a crystalline solid with the molecular formula C₇H₇BrFN. Its strategic value in medicinal chemistry is derived from the specific arrangement and interplay of its functional groups: the aniline amine, a bromine atom, a fluorine atom, and a methyl group on the phenyl ring.

PropertyValueSource
CAS Number 951117-23-4PubChem
Molecular Formula C₇H₇BrFNPubChem
Molecular Weight 204.04 g/mol PubChem
Melting Point 86-90 °CSigma-Aldrich
Appearance Off-white to pale brown crystalline powderVarious Suppliers
Solubility Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.General Knowledge

The presence of both bromine and fluorine atoms is particularly noteworthy. The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The fluorine atom, with its high electronegativity and small size, can significantly modulate the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. The aniline moiety itself is a common feature in many bioactive molecules, often serving as a key hydrogen bond donor or acceptor, or as a precursor for further functionalization. However, unsubstituted anilines can be prone to metabolic liabilities, leading to toxicity. The strategic placement of substituents, as in this compound, can mitigate these issues, a concept central to modern drug design.

Synthesis of the Building Block

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common synthetic route involves the reduction of a nitrated precursor. The following protocol is a representative example of this transformation.

Protocol: Synthesis of this compound

This procedure outlines the reduction of 4-bromo-5-fluoro-2-nitrotoluene to the corresponding aniline.

Reagents and Materials:

  • 4-Bromo-5-fluoro-2-nitrotoluene

  • Iron powder

  • Ammonium chloride

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • A mixture of iron powder (4 equivalents) and ammonium chloride (1.2 equivalents) in water is heated to reflux for 30 minutes.

  • 4-Bromo-5-fluoro-2-nitrotoluene (1 equivalent) is then added portion-wise to the hot reaction mixture.

  • The reaction is maintained at reflux for an additional 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then extracted three times with ethyl acetate.

  • The combined organic layers are washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

This method provides a straightforward and efficient route to the desired building block, making it readily accessible for further synthetic manipulations.

Key Reactions and Applications in Medicinal Chemistry

The trifunctional nature of this compound allows for its participation in a variety of chemical transformations, making it a highly versatile intermediate in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: A Workflow for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a biaryl linkage, a common motif in pharmaceuticals.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Boronic Acid/Ester Pd Catalyst & Ligand Base (e.g., K2CO3) heating Heat (e.g., 80-100 °C) under Inert Atmosphere reagents->heating Combine & Degas solvent Solvent (e.g., Dioxane/Water) extraction Aqueous Workup & Extraction heating->extraction Reaction Completion purification Column Chromatography extraction->purification product Coupled Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Gateway to Diverse Amines

The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing a wide range of amine functionalities.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Amine Pd Pre-catalyst & Ligand Base (e.g., NaOtBu) heating Heat (e.g., 80-110 °C) under Inert Atmosphere reagents->heating Combine & Degas solvent Anhydrous Solvent (e.g., Toluene) filtration Filtration through Celite heating->filtration Reaction Completion purification Column Chromatography filtration->purification product Aminated Product purification->product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Case Study: Synthesis of SIRT6 Activators (MDL Compounds)

A prominent application of this compound is in the synthesis of MDL compounds, which are allosteric activators of Sirtuin 6 (SIRT6). SIRT6 is a lysine deacetylase that plays a crucial role in regulating genome stability, metabolism, and inflammation, making it an attractive therapeutic target for age-related diseases and cancer.

The synthesis of these activators, such as MDL-800, highlights the utility of this building block. While the exact, step-by-step industrial synthesis is often proprietary, the general synthetic strategy involves the functionalization of the this compound core.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is critical for the biological activity of the resulting SIRT6 activators.

  • The 2-Fluoro Group: The fluorine atom at the 2-position is thought to enhance the binding affinity of the molecule to the allosteric site of SIRT6. It can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone. Furthermore, this fluoro-substituent can influence the conformation of the molecule, pre-organizing it for optimal binding.

  • The 4-Methyl Group: The methyl group can provide beneficial hydrophobic interactions within the binding pocket and can also serve to fine-tune the electronic properties of the aromatic ring.

  • The 5-Bromo Position: This position serves as the key attachment point for the rest of the pharmacophore, which is introduced via cross-coupling reactions. The nature of the group attached at this position is a primary determinant of the compound's potency and selectivity.

The combination of these substituents creates a privileged scaffold for the development of potent and selective SIRT6 modulators.

The SIRT6 Signaling Pathway and its Modulation

SIRT6 is a nuclear protein that deacetylates histone H3 at lysines 9 and 56 (H3K9ac and H3K56ac), leading to chromatin condensation and transcriptional repression. By activating SIRT6, small molecules derived from this compound can enhance this deacetylation activity, thereby influencing gene expression programs related to DNA repair, glucose metabolism, and inflammation.

SIRT6_Pathway MDL_800 MDL-800 (derived from 5-Bromo-2-fluoro- 4-methylaniline) SIRT6 SIRT6 MDL_800->SIRT6 Allosteric Activation H3K9ac Histone H3 (acetylated K9) SIRT6->H3K9ac Deacetylation H3K9 Histone H3 (deacetylated K9) H3K9ac->H3K9 Chromatin Chromatin Condensation H3K9->Chromatin Gene_Repression Transcriptional Repression (e.g., of inflammatory genes) Chromatin->Gene_Repression Therapeutic_Effects Therapeutic Effects (e.g., Anti-inflammatory, Anti-cancer) Gene_Repression->Therapeutic_Effects

Caption: The activation of SIRT6 by MDL-800 leads to histone deacetylation and downstream therapeutic effects.

Conclusion and Future Outlook

This compound is a prime example of a strategically designed building block that empowers medicinal chemists to address complex biological targets. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The successful application of this synthon in the development of SIRT6 activators underscores the importance of understanding the interplay between chemical structure, reactivity, and biological function. As our comprehension of disease pathways deepens, the demand for such versatile and well-characterized building blocks will undoubtedly continue to grow, solidifying the role of this compound and related structures in the future of drug discovery.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
  • Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Leading Chemical Supplier.
  • 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786. PubChem.
  • The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate.
  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. ResearchGate.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. ResearchGate.
  • Structure Activity Relationships. Drug Design Org.
  • Structure-activity relationship (SAR). GARDP Revive.

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluoro-4-methylaniline is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a synthetic intermediate stems from the distinct electronic and steric environment created by the interplay of its substituents: an activating amino group, a weakly activating methyl group, and deactivating fluoro and bromo groups. This guide provides an in-depth analysis of the molecule's electronic architecture to delineate its nucleophilic and electrophilic centers. We will explore the underlying principles governing its reactivity, supported by mechanistic discussions and a practical experimental protocol for its synthetic transformation. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this versatile building block.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-Amino-4-bromo-5-fluorotoluene, is a substituted aniline that has emerged as a valuable precursor in the synthesis of complex organic molecules.[2] Its structure is particularly relevant in the development of Active Pharmaceutical Ingredients (APIs).[3] A notable application is its role as a key starting material for the synthesis of MDL compounds (e.g., MDL-800, MDL-801), which are allosteric activators of sirtuin 6 (SIRT6), a lysine deacetylase that functions as a tumor suppressor.[2][4] The compound's trifunctional nature, featuring amine, bromo, and fluoro groups, allows for a diverse range of chemical modifications, including nucleophilic substitution at the amine, cross-coupling reactions at the bromide, and potential nucleophilic aromatic substitution at the fluoride.[1][3] Understanding the delicate balance of electronic effects conferred by these substituents is paramount for predicting and controlling its reactivity in synthetic schemes.

Electronic Architecture: An Analysis of Substituent Effects

The reactivity of an aromatic compound is dictated by the electronic nature of the substituents attached to the ring. In this compound, the interplay between electron-donating and electron-withdrawing groups creates a nuanced reactivity profile.

  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance (+M effect).[5][6] This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring strongly activated towards electrophilic attack.[7][8] The nitrogen atom itself, with its lone pair, is a potent nucleophilic center.[9]

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group, operating through an inductive effect (+I) and hyperconjugation. It provides mild activation to the aromatic ring.

  • Halogen Substituents (-F, -Br): Fluorine and Bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution.[10] However, they also possess lone pairs that can be donated to the ring via a weaker resonance effect (+M).[6] While the overall effect is deactivating, the resonance donation still directs incoming electrophiles to the ortho and para positions.[7]

The cumulative effect of these substituents is a moderately activated aromatic ring with several well-defined reactive sites. The strong activating and directing effect of the amino group is the dominant influence on the ring's nucleophilicity.

Mapping Reactivity: Nucleophilic and Electrophilic Sites

The unique electronic landscape of this compound gives rise to distinct nucleophilic and electrophilic centers, which can be selectively targeted in synthetic transformations.

Nucleophilic Sites

The electron-rich centers of the molecule are prone to attack by electrophiles.

  • The Amino Group Nitrogen: The primary nucleophilic site is the lone pair of electrons on the nitrogen atom of the amino group.[9] This site readily participates in reactions such as acylation, alkylation, and diazotization.

  • The Aromatic Ring (Carbon Nucleophile): Due to the potent activating effect of the -NH₂ group, the aromatic ring itself is electron-rich and acts as a nucleophile in electrophilic aromatic substitution (EAS) reactions.[5][7] The positions ortho and para to the amino group are the most activated. In this specific molecule, the C6 position (ortho to -NH₂) is the most probable site for electrophilic attack, though it experiences some steric hindrance from the adjacent fluorine atom. The C3 position is also activated (para to the methyl group and meta to the halogens).

Electrophilic Sites

The electron-deficient centers of the molecule are susceptible to attack by nucleophiles.

  • The Diazonium Salt Intermediate: The most significant electrophilic character is induced by converting the nucleophilic amino group into a diazonium salt (-N₂⁺). This group is an excellent leaving group, and the carbon atom to which it is attached becomes highly electrophilic, enabling a wide range of nucleophilic substitution reactions, famously exploited in the Sandmeyer reaction.[11][12]

  • Carbon Bearing the Bromine: The C-Br bond provides a handle for modern cross-coupling chemistry. In reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, the carbon atom acts as an electrophilic center after oxidative addition of a palladium catalyst.[2]

  • Carbon Bearing the Fluorine: While less common, the carbon attached to the fluorine can act as an electrophilic site for nucleophilic aromatic substitution (SNAr). This typically requires harsh conditions or additional activation, as the ring is not strongly electron-deficient.[1]

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key nucleophilic and electrophilic sites of this compound.

Synthetic Transformations: A Practical Perspective

The true value of a building block is realized through its synthetic transformations. The conversion of the amino group into other functionalities via diazotization is a cornerstone of aniline chemistry.

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide, cyanide, or other nucleophiles.[11] The reaction proceeds in two stages:

  • Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Nucleophilic Displacement: The diazonium salt is then treated with a copper(I) salt (e.g., CuBr, CuCl, CuCN), which catalyzes the displacement of the N₂ group by the corresponding nucleophile.[13] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism.[11]

The following diagram outlines the general workflow for a Sandmeyer bromination.

Sandmeyer_Workflow start Start: 5-Bromo-2-fluoro- 4-methylaniline diazotization Step 1: Diazotization - NaNO₂, HBr (aq) - Temperature: 0-5 °C start->diazotization diazonium Intermediate: Arenediazonium Salt [Ar-N₂]⁺ Br⁻ diazotization->diazonium sandmeyer Step 2: Sandmeyer Reaction - CuBr, HBr - Temperature: Room Temp to 60 °C diazonium->sandmeyer product Product: 1,5-Dibromo-2-fluoro- 4-methylbenzene sandmeyer->product workup Step 3: Workup & Purification - Quenching - Extraction - Chromatography product->workup final_product Final Purified Product workup->final_product

Caption: General workflow for the Sandmeyer bromination of an aniline derivative.

Experimental Protocol: Sandmeyer Bromination

This section provides a representative, self-validating protocol for the conversion of this compound to 1,5-Dibromo-2-fluoro-4-methylbenzene.

Objective: To replace the amino group of this compound with a bromine atom via a Sandmeyer reaction.

Materials:

  • This compound (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., ~5.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.1 eq)

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, dropping funnel, round-bottom flasks

Procedure:

  • Preparation of the Aniline Salt:

    • In a 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (1.0 eq) in hydrobromic acid (48% aq., 3.0 eq) and water.

    • Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold aniline suspension via a dropping funnel. Crucial: Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Sandmeyer Reaction (Nucleophilic Displacement):

    • In a separate, larger flask, dissolve copper(I) bromide (1.1 eq) in hydrobromic acid (48% aq., 2.0 eq).

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Caution: Vigorous evolution of nitrogen gas will occur. The addition rate should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

    • Combine the organic extracts and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,5-Dibromo-2-fluoro-4-methylbenzene.

Summary of Properties and Reactivity

The following table summarizes the key characteristics of this compound.

PropertyDescriptionReference
CAS Number 627871-16-3[2]
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Pale purple powder[2]
Melting Point 86-90 °C
Primary Nucleophilic Site Amino Group (Nitrogen)[9]
Secondary Nucleophilic Site Aromatic Ring (C6)[5][7]
Primary Electrophilic Site C-NH₂ (via Diazonium Salt)[11]
Secondary Electrophilic Site C-Br (for Cross-Coupling)
Key Applications API Synthesis, SIRT6 Activators, Organic Building Block[2][3]

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is governed by a sophisticated interplay of electronic effects. The dominant nucleophilicity of the amino group and the activated aromatic ring can be harnessed for building molecular complexity. Furthermore, the transformation of the amine into a highly electrophilic diazonium group provides a robust platform for introducing a wide array of functionalities. A thorough understanding of these reactive sites, as detailed in this guide, is essential for researchers and drug development professionals to effectively and efficiently utilize this powerful building block in their synthetic endeavors.

References

  • Chemistry Steps. Reactions of Aniline.
  • ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • Wright State University Scholar. Substituent Effects on the Physical Properties and pKa of Aniline.
  • Reddit. Evaluating the Nucleophilicity of Substituted Aniline Derivatives : r/OrganicChemistry.
  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline.
  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs.
  • Filo. In the context of aniline. Why electrophilic substitution reaction take place at orth & para position?.
  • RSC Publishing. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.
  • Boronchem. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Boronchem. 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.
  • PrepChem.com. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline.
  • Sathee Forum. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?.
  • ResearchGate. (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
  • Quora. What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
  • Pearson. Rank the following substituted anilines from most basic to least basic.
  • Wikipedia. Sandmeyer reaction.
  • NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. Anilines as Nucleophiles | Request PDF.
  • PubChem. 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786.
  • Thieme Chemistry. A Practical Procedure for Regioselective Bromination of Anilines.
  • Organic Chemistry Portal. Sandmeyer Reaction.

Sources

Quantum Chemical Calculations for 5-Bromo-2-fluoro-4-methylaniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-2-fluoro-4-methylaniline in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Halogenated anilines are a class of versatile chemical building blocks that play a crucial role in this endeavor.[1][2] Among these, this compound (CAS Number: 627871-16-3) has emerged as a key intermediate of significant interest.[1][2][3][4] Its trifunctional nature, featuring bromine, fluorine, and amine substituents on a toluene scaffold, offers multiple avenues for synthetic elaboration.[1] This unique structural motif is particularly valuable in the development of activators for Sirtuin 6 (SIRT6), a lysine deacetylase that has garnered attention as a promising therapeutic target in oncology and age-related diseases.[1]

The rational design of potent and selective SIRT6 modulators necessitates a deep understanding of the molecular properties of their precursors. Quantum chemical calculations provide a powerful in silico lens through which we can elucidate the electronic structure, reactivity, and potential intermolecular interactions of molecules like this compound.[5][6][7] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical calculations for this important molecule. We will delve into the "why" behind methodological choices and offer a step-by-step workflow for obtaining and interpreting meaningful computational data that can inform and accelerate the drug discovery process.

Theoretical Framework: Selecting the Appropriate Computational Methodology

The reliability of quantum chemical calculations hinges on the selection of an appropriate theoretical method and basis set. For organic molecules of the size and complexity of this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for calculations on a broad range of organic systems.

The choice of basis set, which mathematically describes the atomic orbitals, is equally critical. For molecules containing halogens like bromine and fluorine, it is essential to employ a basis set that can adequately describe the electronic structure of these atoms. The Pople-style basis set, 6-311++G(d,p), is well-suited for this purpose. The inclusion of diffuse functions ("++") is important for accurately describing the behavior of lone pairs and anions, while the polarization functions ("(d,p)") allow for greater flexibility in describing the shape of the electron clouds, which is crucial for capturing the nuances of chemical bonding.

Experimental Protocol: A Step-by-Step Workflow for Quantum Chemical Calculations

The following protocol outlines a detailed workflow for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[8][9][10][11][12]

Step 1: Molecular Structure Input

The initial step involves creating a three-dimensional model of this compound. This can be done using a molecular building interface such as GaussView. The atoms should be connected with the appropriate bond types, and the initial geometry can be "cleaned" using the software's built-in mechanics to generate a reasonable starting structure. The structure is then saved as a Gaussian input file (e.g., this compound.gjf).

Step 2: Geometry Optimization

The initial, manually drawn structure is not at its lowest energy conformation. A geometry optimization calculation is therefore performed to find the most stable arrangement of the atoms. This is a crucial step as all subsequent calculations should be performed on the optimized geometry.

  • Gaussian Input File (.gjf) for Geometry Optimization:

    • %chk: Specifies the name of the checkpoint file, which stores the results of the calculation.

    • #p: Indicates the start of the route section, which specifies the type of calculation.

    • B3LYP/6-311++G(d,p): Defines the level of theory and basis set.

    • opt: The keyword for geometry optimization.

    • Title: A descriptive title for the calculation.

    • 0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

    • [Cartesian coordinates of the atoms]: The x, y, and z coordinates of each atom in the molecule.

Step 3: Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies. This calculation also provides valuable information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

  • Gaussian Input File (.gjf) for Frequency Analysis:

    • freq: The keyword for a frequency calculation. The coordinates used should be from the output of the geometry optimization.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed to be a minimum, a variety of molecular properties can be calculated to gain insights into the molecule's electronic structure and reactivity. These are typically performed as single-point energy calculations on the optimized geometry.

  • Gaussian Input File (.gjf) for Molecular Properties:

    • pop=nbo: Requests a Natural Bond Orbital (NBO) analysis.

    • geom=check guess=read: Reads the geometry and wavefunction from the checkpoint file of the frequency calculation.

This calculation will provide information for generating the Molecular Electrostatic Potential (MEP) map and for analyzing the frontier molecular orbitals (HOMO and LUMO).

G cluster_0 Computational Workflow A Step 1: Build Initial Structure (GaussView) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input .gjf file C Step 3: Frequency Analysis (Confirm Minimum Energy Structure) B->C Optimized Geometry D Step 4: Property Calculations (NBO, MEP, HOMO/LUMO) C->D Validated Structure

Caption: A schematic overview of the computational workflow for quantum chemical calculations.

Data Presentation and Interpretation: From Raw Output to Actionable Insights

The output of these calculations provides a wealth of quantitative and qualitative data. Presenting this information in a clear and structured manner is essential for its effective interpretation.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrValue
C-FValue
C-NValue
C-C (aromatic)Value (avg.)
C-C-NValue
C-C-BrValue
C-C-FValue
H-N-HValue
C-C-C-C (ring)Value (avg.)
H-N-C-CValue

(Note: The values in this table are placeholders and would be populated with the actual output from the geometry optimization calculation.)

Validation of Calculated Geometry: The accuracy of the calculated geometry can be assessed by comparing the bond lengths and angles with experimental data from X-ray crystallography of similar molecules. For instance, the C-N bond length in aniline is experimentally determined to be approximately 1.431 Å. Deviations from such reference values in the calculated structure of this compound can be rationalized by considering the electronic effects of the substituents.

Table 2: Calculated Vibrational Frequencies and Spectroscopic Data

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
N-H stretch (asymmetric)Value~3433 (for aniline)Amine group vibration
N-H stretch (symmetric)Value~3356 (for aniline)Amine group vibration
C-Br stretchValue~500-600Carbon-bromine bond vibration
C-F stretchValue~1000-1400Carbon-fluorine bond vibration
Aromatic C-H stretchValue~3000-3100Aromatic ring vibration
Aromatic C=C stretchValue~1450-1600Aromatic ring vibration

(Note: Experimental values for aniline are provided for context. Specific experimental data for this compound would be required for direct comparison. Calculated frequencies are often scaled by a factor of ~0.96 for B3LYP/6-311++G(d,p) to better match experimental values.)

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller HOMO-LUMO gap suggests higher reactivity.

  • Visualization: The 3D plots of the HOMO and LUMO orbitals reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for understanding potential interactions with a biological target.

G cluster_0 Frontier Molecular Orbitals cluster_1 HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy Energy E_HOMO E(HOMO) E_LUMO E(LUMO) E_HOMO->E_LUMO Energy Gap (ΔE)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[5][6][7][13][14] It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

  • Interpretation for Drug Design: The MEP map of this compound can highlight the electrostatic character of the molecule, providing clues about its potential hydrogen bonding capabilities and other non-covalent interactions with a receptor. For example, the electron-rich regions around the nitrogen and fluorine atoms would be expected to act as hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive concepts of Lewis structures.[15][16][17][18] It can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is a key factor in understanding hyperconjugative and stereoelectronic effects.

  • Application in Drug-Receptor Interactions: By analyzing the donor-acceptor interactions within the molecule, we can gain insights into its conformational preferences and the nature of its intramolecular hydrogen bonds. Furthermore, NBO analysis can be used to understand how the molecule's electronic structure might be perturbed upon interaction with a receptor.

Conclusion: Integrating Computational Insights into the Drug Discovery Pipeline

Quantum chemical calculations offer a robust and insightful approach to characterizing key drug discovery intermediates like this compound. The methodologies outlined in this guide, from geometry optimization and frequency analysis to the interpretation of HOMO-LUMO, MEP, and NBO data, provide a comprehensive framework for elucidating the molecular properties that govern reactivity and intermolecular interactions. By integrating these computational insights into the drug discovery pipeline, researchers can make more informed decisions in the design and optimization of novel therapeutic agents, ultimately accelerating the path from a promising building block to a life-changing medicine.

References

  • ChemAxon. (n.d.). Electrostatic Potential Maps. Computational Chemistry Glossary - Deep Origin.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv. DOI: 10.26434/chemrxiv-2023-y2k7c
  • Mottishaw, J. D., Erck, A. R., Kramer, J. H., Sun, H., & Koppang, M. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education, 92(8), 1358–1363. DOI: 10.1021/ed500959p
  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps.
  • University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian.
  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline.
  • University of Illinois Urbana-Champaign. (n.d.). quantum chemistry with gaussian : a very brief introduction (part 2).
  • Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations. (2021). Frontiers in Molecular Biosciences, 8, 706541. DOI: 10.3389/fmolb.2021.706541
  • Gupta, V. (n.d.). Tutorial on Using Gaussview and Gaussian 94. MIT DSpace.
  • University of California, Merced. (n.d.). Introduction to Gaussian program1.
  • ResearchGate. (n.d.). (a) Experimental and (b) theoretical infrared spectra (FT-IR) of the 2a....
  • Computational Chemistry Gaussian Optimization & Frequency Tutorial. (2022, October 7). YouTube.
  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. (2022). International Journal of Molecular Sciences, 23(15), 8537. DOI: 10.3390/ijms23158537
  • NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa. (2023, January 30). YouTube.
  • Quantum chemical insight into molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-19 molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - dimer. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 244, 118825. DOI: 10.1016/j.saa.2020.118825
  • Dietary compounds activates sirtuins – a computational modeling approach towards the management of ageing. (2023). Journal of Biomolecular Structure and Dynamics, 1-15. DOI: 10.1080/07391102.2023.2223783
  • Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119159. DOI: 10.1016/j.saa.2020.119159
  • Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. (1988). The Journal of Chemical Physics, 88(8), 5039-5047. DOI: 10.1063/1.454605
  • Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity. (2020). Journal of Medicinal Chemistry, 63(24), 15829–15852. DOI: 10.1021/acs.jmedchem.0c01594
  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. (2018). Journal of Medicinal Chemistry, 61(10), 4503–4514. DOI: 10.1021/acs.jmedchem.8b00339
  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2015). Asian Journal of Chemistry, 27(1), 241-247.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

Sources

Methodological & Application

using 5-Bromo-2-fluoro-4-methylaniline in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-fluoro-4-methylaniline in Suzuki-Miyaura Cross-Coupling Reactions

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound in Suzuki-Miyaura cross-coupling reactions. This versatile building block offers a unique combination of reactive sites and electronic properties, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2]

This compound (CAS 627871-16-3) is a trifunctional aniline derivative featuring a bromine atom, a fluorine atom, and an amino group.[1] This distinct substitution pattern allows for selective chemical transformations, with the carbon-bromine bond being the primary reactive site for palladium-catalyzed cross-coupling reactions.[2][3] Its application is particularly notable in the synthesis of Active Pharmaceutical Ingredients (APIs), including activators of sirtuin 6 (SIRT6), a protein implicated in cancer therapy and other cellular processes.[2][3]

The Suzuki-Miyaura Reaction: Mechanistic Principles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[4][5][6] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[7][8][9]

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond (C-Br in this case) of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7][8]

  • Transmetalation : A base activates the organoboron reagent, facilitating the transfer of its organic group to the Pd(II) complex, displacing the halide.[8][9][10]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species.[8][11]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArylBr This compound (Ar-Br) ArylBr->OxAdd BoronicAcid Aryl' Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Substrate-Specific Considerations

The electronic nature of this compound presents a specific challenge. The aniline (-NH₂) and methyl (-CH₃) groups are electron-donating, which enriches the aromatic ring with electron density. This can slow the rate-determining oxidative addition step, as the C-Br bond becomes less electrophilic.[12][13] Therefore, catalyst systems for this substrate must be carefully selected to overcome this reduced reactivity. Bulky, electron-rich phosphine ligands are often required to promote both oxidative addition and the final reductive elimination step.[13][14]

The ortho-fluoro substituent also plays a role. Its electron-withdrawing nature can partially counteract the effect of the donating groups. Furthermore, the incorporation of fluorine into the final product is highly desirable in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[15][16]

Protocol for Suzuki-Miyaura Coupling

This section provides a generalized, yet detailed, protocol that serves as a robust starting point for coupling this compound with various arylboronic acids.

Safety First: Handling this compound

Hazard Profile : this compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3) and can cause skin and serious eye irritation.[17][18] Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety glasses or goggles, and chemically resistant gloves.[18] First Aid :

  • Ingestion : If swallowed, rinse mouth and call a POISON CENTER or doctor immediately.[18][19]

  • Skin Contact : Wash off immediately with plenty of soap and water.[18][19]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[18][19]

  • Inhalation : Move the person to fresh air.[18][19]

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a modern pre-catalyst like XPhos Pd G3; 1–5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos; 2–10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, or THF, often with water)

  • Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aniline Substrate - Boronic Acid - Catalyst & Ligand - Base add_solids Add All Solids to Flask reagents->add_solids glassware Oven-Dry & Cool Glassware Under Inert Gas setup Assemble Flask, Purge with Inert Gas glassware->setup solvent Degas Solvents (Sparging or Freeze-Pump-Thaw) add_liquids Add Degassed Solvent(s) via Syringe solvent->add_liquids setup->add_solids add_solids->add_liquids heat Heat to Desired Temp (e.g., 80-110 °C) Stir for 4-24 h add_liquids->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool quench Dilute with EtOAc & Water cool->quench extract Separate Layers, Extract Aqueous Phase quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify caption Fig 2: Experimental Workflow for Suzuki Coupling.

Sources

Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 5-Bromo-2-fluoro-4-methylaniline. The focus is on providing not just a protocol, but a foundational understanding of the reaction's principles, enabling rational optimization and effective troubleshooting. The substrate , a substituted fluoroaniline, is a valuable building block in medicinal and materials chemistry, making robust C-N bond formation methodologies critical for its application.[1][2]

Scientific Foundation: The 'Why' Behind the 'How'

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.[3][4] Its development revolutionized synthetic chemistry by providing a versatile and functional-group-tolerant alternative to harsher classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][5]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for intelligent experimental design. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst. While variations exist, the generally accepted mechanism provides a powerful predictive framework.[6][7][8]

The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond. This is often the rate-determining step. The resulting Pd(II) complex then coordinates the amine. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition) Pd0->OA_Complex Ar-Br Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]⁺Br⁻ OA_Complex->Amine_Complex + HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R''). (Amido Complex) Amine_Complex->Amido_Complex + Base - Base-H⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product ArBr 5-Bromo-2-fluoro- 4-methylaniline (Ar-Br) Amine Amine (HNR'R'') Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters and Component Selection

Success in a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state.[9] Modern, air- and moisture-stable precatalysts, such as the Buchwald G4 or G6 palladacycles, are highly recommended.[10] These complexes readily generate the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results.[6]

  • The Ligand (The Heart of the Catalyst): The ligand stabilizes the palladium center and critically modulates its reactivity. For coupling an aryl bromide with an aniline, bulky, electron-rich biarylmonophosphine ligands are the gold standard.[3][10] Ligands like XPhos , BrettPhos , or RuPhos are excellent starting points.[11] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the initial oxidative addition.[3]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for aniline couplings.[6] However, if the substrate contains base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures.[6][9]

  • The Solvent: Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most common choices, offering good solubility for the reagents and the necessary temperature range for the reaction.[9][12] Tetrahydrofuran (THF) is also a viable option, particularly for reactions at lower temperatures.

Experimental Protocol: Amination of this compound

This protocol describes a general procedure for the coupling of this compound with a representative primary or secondary amine.

Safety Note: This procedure involves hazardous materials. Palladium compounds are precious metal catalysts, phosphine ligands can be air-sensitive and toxic, and sodium tert-butoxide is a strong, corrosive base. The reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials and Reagents
ReagentM.W. ( g/mol )Typical Amount (mmol)Stoichiometry
This compound204.051.01.0 equiv
Amine Coupling Partner (e.g., Aniline)93.131.21.2 equiv
BrettPhos Pd G4 Precatalyst870.570.022 mol %
Sodium tert-butoxide (NaOtBu)96.101.41.4 equiv
Anhydrous, Degassed Toluene-5.0 mL~0.2 M
Step-by-Step Procedure

The following workflow outlines the key stages of the experiment, from setup to final product analysis.

Experimental_Workflow A Inert Atmosphere Setup (Glovebox or Schlenk Line) B Charge Reaction Vessel (Aryl Bromide, Amine, Base, Precatalyst) A->B C Add Degassed Solvent (Anhydrous Toluene) B->C D Reaction Execution (Heat to 100 °C with vigorous stirring) C->D E Reaction Monitoring (TLC or GC-MS until SM consumed) D->E F Workup (Cool, Quench, Extract with EtOAc) E->F G Purification (Silica Gel Column Chromatography) F->G H Analysis (NMR, MS for structure verification) G->H

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere Preparation: This reaction is sensitive to air and moisture. All operations should be performed in a nitrogen-filled glovebox or using standard Schlenk line techniques. All glassware must be oven- or flame-dried before use.

  • Charging the Reaction Vessel: To a dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 204 mg), the amine coupling partner (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), and the BrettPhos Pd G4 precatalyst (0.02 mmol, 17.4 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously to ensure proper mixing, as the inorganic base has limited solubility.[6]

  • Monitoring Progress: After 2-4 hours, the reaction progress can be monitored. To do this, briefly cool the reaction, remove a small aliquot via syringe, and quench it with a drop of water. Extract with ethyl acetate and analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting aryl bromide. The reaction is typically complete within 12-24 hours.

  • Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water (~10 mL) to quench any remaining base. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (a hexane/ethyl acetate gradient is typically effective) to yield the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.[13][14]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed precatalyst or ligand).2. Insufficiently inert atmosphere (O₂ presence).3. Inappropriate base or solvent.1. Use a fresh bottle of precatalyst and ligand.2. Ensure glassware is dry and solvent is properly degassed.3. Screen alternative bases (e.g., K₃PO₄) or solvents (e.g., dioxane).
Dehalogenation of Starting Material 1. β-hydride elimination from the amido complex is competing with reductive elimination.[3]2. Presence of water in the reaction.1. Switch to a more sterically hindered ligand (e.g., tBuXPhos) to disfavor this side reaction.2. Ensure all reagents and solvents are scrupulously dry.
Formation of Biaryl Side Product Homocoupling of the aryl bromide.1. Lower the catalyst loading.2. Ensure the reaction temperature is not excessively high.
Incomplete Reaction Steric hindrance from the ortho-fluoro group or the coupling partner may slow the reaction.[15]1. Increase reaction time or temperature.2. Screen different ligands; sometimes a more flexible ligand like Xantphos can be effective.[11]

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Ruiz-Castillo, P., & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • Sharma, D., & D'Souza, D. M. Synthetic Methods for Primary Anilines. Books. (2023-12-15). [Link]
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. (2018-09-06). [Link]
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022-05-22). [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]
  • Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. (2026-01-06). [Link]
  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse heterocyclic compounds utilizing 5-Bromo-2-fluoro-4-methylaniline as a key starting material. This trifunctional building block, possessing strategically positioned amine, bromo, and fluoro substituents, offers multiple avenues for complex molecular construction. We present detailed protocols, mechanistic insights, and experimental considerations for the synthesis of high-value heterocyclic scaffolds, including quinolines, benzimidazoles, and benzoxazoles. The methodologies discussed leverage both classical cyclization reactions and modern transition-metal-catalyzed strategies, providing a robust toolkit for leveraging this versatile intermediate in pharmaceutical and materials science research.

Introduction: The Strategic Value of this compound

This compound (CAS No: 1235220-00-0) is a highly functionalized aniline derivative that serves as a powerful intermediate in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Amino Group (-NH₂): Acts as a nucleophile and directing group, serving as the primary anchor for building nitrogen-containing heterocycles.

  • The Bromo Group (-Br): An excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for late-stage diversification.

  • The Fluoro Group (-F): The presence of fluorine is a hallmark of modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and membrane permeability.[2] The C-F bond can also participate in nucleophilic aromatic substitution under specific conditions.

This unique combination makes it an attractive starting point for constructing complex molecules, particularly those with potential therapeutic applications.[3][4]

Physicochemical Properties
PropertyValueSource
CAS Number 1235220-00-0Sigma-Aldrich[1]
Molecular Formula C₇H₇BrFNSigma-Aldrich[1]
Molecular Weight 204.04 g/mol Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]

General Synthetic Strategies & Workflows

The synthesis of heterocyclic systems from this compound can be broadly categorized into two pathways:

  • Direct Cyclization: Utilizing the intrinsic nucleophilicity of the aniline nitrogen to react with bifunctional reagents, leading to direct ring closure.

  • Sequential Functionalization & Cyclization: Modifying the aniline core by introducing additional functional groups or through cross-coupling at the bromine site, followed by an intramolecular cyclization event.

The choice of strategy depends on the desired heterocyclic target. Below is a generalized workflow illustrating these divergent pathways.

G cluster_0 Direct Cyclization cluster_1 Sequential Functionalization & Cyclization start This compound direct_reagent Bifunctional Reagent (e.g., α,β-unsaturated ketone) start->direct_reagent Acid-Catalyzed Condensation step1 Step 1: Functionalization (e.g., Nitration, Acylation, Cross-Coupling) start->step1 direct_product Fused Heterocycle (e.g., Quinolines) direct_reagent->direct_product intermediate Functionalized Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 seq_product Diverse Heterocycles (e.g., Benzimidazoles, Benzoxazoles, Indoles) step2->seq_product

Caption: Divergent synthetic pathways from this compound.

Protocol I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis and related acid-catalyzed cyclizations provide a direct route to quinolines by reacting an aniline with a compound containing an α-methylene ketone or aldehyde. This approach leverages the nucleophilic character of the aniline and the electron-rich nature of the aromatic ring.

Causality and Experimental Rationale

The reaction proceeds via an initial condensation between the aniline and the carbonyl compound to form an enamine or imine intermediate. Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the enamine double bond or carbonyl group, followed by dehydration, yields the aromatic quinoline core. The presence of the electron-donating methyl and amino groups on the starting aniline facilitates the cyclization step, although the deactivating nature of the halogens must be overcome with appropriate catalytic conditions.

Detailed Experimental Protocol

Reaction: Synthesis of 6-Bromo-8-fluoro-5,7-dimethylquinolin-2-ol

This protocol is a representative example using ethyl acetoacetate as the carbonyl partner.

Materials & Reagents:

ReagentSupplierGrade
This compoundSigma-Aldrich≥97%
Ethyl acetoacetateSigma-AldrichReagentPlus®, ≥99%
Polyphosphoric acid (PPA)Sigma-AldrichReagent grade
Ethanol (EtOH)Fisher ScientificAnhydrous

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.04 g, 10 mmol).

  • Add ethyl acetoacetate (1.43 g, 11 mmol, 1.1 eq).

  • Carefully add polyphosphoric acid (20 g) to the mixture. The mixture will become viscous.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 7:3).

  • After completion, allow the mixture to cool to approximately 80 °C.

  • Carefully pour the warm, viscous mixture onto crushed ice (approx. 100 g) in a beaker with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL).

  • Recrystallize the crude product from hot ethanol to yield the pure quinolinol derivative.

Safety Precautions: Polyphosphoric acid is corrosive and hygroscopic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation.

Protocol II: Multi-Step Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry.[5][6] Their synthesis from this compound requires a multi-step sequence to first install the second nitrogen atom, creating an ortho-diamine intermediate, which is then cyclized.

Synthetic Workflow and Rationale

The most common strategy involves:

  • Nitration: Electrophilic nitration to introduce a nitro group onto the aromatic ring. The substitution pattern of the starting material will direct the nitro group predominantly to the position ortho to the powerful activating amino group (C6 position).

  • Reduction: Reduction of the nitro group to an amine, yielding the key 1,2-phenylenediamine intermediate. Catalytic hydrogenation or reduction with metals like iron or tin in acidic media are standard methods.[7]

  • Condensation/Cyclization: Reaction of the diamine with a one-carbon synthon (e.g., an aldehyde, formic acid, or an orthoester) followed by cyclization and aromatization to form the benzimidazole ring. This is commonly known as the Phillips condensation.[8]

G start 5-Bromo-2-fluoro- 4-methylaniline nitro 6-Nitro Intermediate start->nitro Nitration (HNO₃/H₂SO₄) diamine o-Phenylenediamine Intermediate nitro->diamine Reduction (Fe/HCl or H₂/Pd-C) product Substituted Benzimidazole diamine->product Condensation (R-CHO, H⁺)

Caption: Workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol (3 Steps)

Step 1: Nitration

  • Cool a mixture of concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

  • Slowly add this compound (2.04 g, 10 mmol) in portions, keeping the temperature below 5 °C.

  • Add a nitrating mixture (1:1 conc. HNO₃/H₂SO₄, 2.5 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated yellow solid (5-Bromo-2-fluoro-4-methyl-6-nitroaniline) by filtration, wash with water until neutral, and dry.

Step 2: Reduction

  • To a flask containing the nitroaniline from Step 1 (10 mmol) in ethanol (50 mL) and water (10 mL), add iron powder (2.8 g, 50 mmol).

  • Add concentrated hydrochloric acid (1 mL) and heat the mixture to reflux for 3-4 hours.[7]

  • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with hot ethanol.

  • Evaporate the solvent in vacuo. The resulting crude diamine can often be used directly in the next step.

Step 3: Condensation with an Aldehyde

  • Dissolve the crude diamine from Step 2 (10 mmol) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in ethanol (40 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~5 mol%).

  • Reflux the mixture for 6-8 hours. An oxidizing agent like air or a mild oxidant may facilitate the final aromatization step.

  • Cool the reaction mixture. The product may precipitate. If not, reduce the solvent volume and purify the residue by column chromatography (silica gel) or recrystallization to obtain the desired 2-substituted benzimidazole.

Protocol III: Synthesis of Benzoxazoles via o-Aminophenol Intermediate

The synthesis of benzoxazoles requires an ortho-aminophenol precursor.[9][10][11] Starting from this compound, this necessitates the conversion of the amino group to a hydroxyl group, a classic transformation achieved via a Sandmeyer-type reaction.

Rationale and Mechanism

The synthetic sequence involves two key transformations:

  • Diazotization-Hydrolysis: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This highly reactive intermediate is then decomposed by heating in aqueous acid, replacing the diazonium group with a hydroxyl group to form the required o-aminophenol (in this case, a substituted 2-amino-5-bromophenol).

  • Cyclocondensation: The resulting aminophenol is condensed with a carboxylic acid or its derivative (e.g., acid chloride, orthoester). The reaction, often promoted by acid catalysts like polyphosphoric acid (PPA) or boric acid, involves an initial acylation of the more nucleophilic amino group, followed by intramolecular cyclization and dehydration to yield the benzoxazole ring.

Detailed Experimental Protocol (2 Stages)

Stage 1: Synthesis of 2-Amino-5-bromo-3-fluoro-4-methylphenol

  • Dissolve this compound (2.04 g, 10 mmol) in a mixture of sulfuric acid (3 mL) and water (15 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, heat a solution of 10% aqueous sulfuric acid (30 mL) to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the boiling acid solution. Vigorous evolution of N₂ gas will occur.

  • After the addition is complete, continue to reflux for 30 minutes.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude phenol by column chromatography.

Stage 2: Cyclocondensation to form the Benzoxazole

  • Combine the aminophenol from Stage 1 (10 mmol) and a carboxylic acid (e.g., benzoic acid, 1.22 g, 10 mmol) in polyphosphoric acid (20 g).

  • Heat the mixture to 180-200 °C for 4-5 hours.

  • Cool the reaction mixture and pour it onto crushed ice, as described in Protocol I (Section 3.2, steps 6-9).

  • Collect the precipitated solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzoxazole.

Conclusion

This compound is a strategically valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its application in constructing quinolines, benzimidazoles, and benzoxazoles. By leveraging the distinct reactivity of its amino, bromo, and fluoro groups, researchers can access complex molecular architectures suitable for drug discovery programs and materials science applications. The provided step-by-step methods, grounded in established chemical principles, offer a reliable foundation for further exploration and derivatization.

References

  • Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives.National Institutes of Health (NIH).
  • Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles.Chemical Communications (RSC Publishing).
  • Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization.PubMed.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.Company Publication.
  • Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters.RSC Publishing.
  • Improving Catalyst Scope: Use of Multiple Aniline Substrates To Optimize a Palladium-Catalyzed Bisdiene Cyclization.Organic Letters (ACS Publications).
  • Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles.RSC Publishing.
  • Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones.Journal of the American Chemical Society (ACS Publications).
  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.Company Publication.
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.Ossila.
  • Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline.PrepChem.com.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).RSC Publishing.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.National Institutes of Health (NIH).
  • This compound.Sigma-Aldrich.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.MDPI.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.Arabian Journal of Chemistry.
  • Benzoxazoles.World Journal of Pharmaceutical Sciences.
  • Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole.Journal of the Serbian Chemical Society.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.MDPI.

Sources

5-Bromo-2-fluoro-4-methylaniline in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 5-Bromo-4-fluoro-2-methylaniline in the Synthesis of Pharmaceutical Intermediates

Executive Summary

5-Bromo-4-fluoro-2-methylaniline has emerged as a highly versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional nature, featuring distinct reactive sites, allows for the precise and controlled construction of complex molecular architectures essential for active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the chemical properties and synthetic utility of 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3), with a primary focus on its application in the synthesis of allosteric activators for Sirtuin 6 (SIRT6), a critical enzyme target in oncology and metabolic diseases. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are presented alongside expert insights into experimental design and troubleshooting. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics.

Introduction to a Privileged Scaffolding Intermediate

The design and synthesis of novel therapeutic agents frequently rely on the availability of "privileged" scaffolds—molecular frameworks that can be readily and diversely functionalized to interact with a range of biological targets. 5-Bromo-4-fluoro-2-methylaniline is an exemplary member of this class.[1] Its aniline structure is a common feature in many kinase inhibitors and other pharmaceuticals, while the ortho-methyl group can provide beneficial steric and electronic properties. The two halogen atoms, bromine and fluorine, are the cornerstone of its synthetic utility, offering orthogonal reactivity for sequential, site-selective modifications.[2]

The bromine atom at the C5 position is highly susceptible to palladium-catalyzed cross-coupling reactions, serving as a robust handle for introducing aryl, heteroaryl, or alkyl substituents.[3] The amine group is a versatile nucleophile and a key site for forming amide or sulfonamide linkages, which are critical for target engagement in many APIs. Finally, the fluorine atom at C4 enhances the molecule's metabolic stability and can modulate its physicochemical properties, such as pKa and lipophilicity—a common strategy in modern drug design.[4]

This guide will focus on the most prominent application of this building block: its role as a key intermediate in the synthesis of SIRT6 activators, such as the MDL compound series.[2][3]

Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-2-methylaniline

PropertyValueSource
CAS Number 627871-16-3[1]
Molecular Formula C₇H₇BrFN[5]
Molecular Weight 204.04 g/mol [5]
Appearance Dark brown to light brown solid[3]
Melting Point 86-90 °C
Purity Typically ≥97-99%[3][6]
SMILES Cc1cc(F)c(Br)cc1N[7]
InChIKey DNCLVDGUXUSPTL-UHFFFAOYSA-N[7]

PART 1: The Strategic Value of 5-Bromo-4-fluoro-2-methylaniline in Drug Discovery

Multi-Faceted Reactivity: A Chemist's Toolkit

The synthetic power of 5-Bromo-4-fluoro-2-methylaniline lies in the differential reactivity of its functional groups. This allows for a modular approach to building complex molecules, where each site can be addressed under specific reaction conditions.

  • C5-Bromine (The Primary Coupling Site): The carbon-bromine bond is the most versatile reactive handle on the molecule. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which form the backbone of modern C-C and C-N bond formation.[8][9] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings proceed with high efficiency and selectivity at this position. This enables the direct attachment of diverse functional groups, which is fundamental for exploring the structure-activity relationship (SAR) of a drug candidate.

  • N-Amine (The Nucleophilic Anchor): The primary amine is a strong nucleophile and a hydrogen bond donor. It readily participates in acylation reactions to form amides or sulfonamides, which are ubiquitous in pharmaceuticals for mimicking peptide bonds and interacting with protein backbones. It can also be alkylated or used as the nucleophilic partner in Buchwald-Hartwig aminations if the coupling partner is an aryl halide.

  • C4-Fluorine (The Modulator): While the C-F bond is generally the most stable on the ring and less reactive in palladium catalysis, it can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions with potent nucleophiles. More commonly, its role is not as a reactive handle but as a strategic substituent that enhances drug-like properties, including metabolic stability and binding affinity.[4]

G cluster_molecule 5-Bromo-4-fluoro-2-methylaniline cluster_reactivity Key Reactive Sites & Transformations mol CBr C5-Bromine mol->CBr NH2 N-Amine mol->NH2 CF C4-Fluorine mol->CF Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) CBr->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) CBr->Buchwald Amide Amide / Sulfonamide Formation NH2->Amide SNAr SNAr (Under Forcing Conditions) CF->SNAr Modulation Metabolic Stability / pKa Modulation CF->Modulation

Caption: Reactivity map of 5-Bromo-4-fluoro-2-methylaniline.
Application Focus: Synthesis of SIRT6 Activators (MDL-800)

Sirtuin 6 (SIRT6) is a lysine deacetylase enzyme that plays a crucial role in regulating genome stability, metabolism, and inflammation. It is recognized as a tumor suppressor, and its activation is a promising therapeutic strategy for cancer.[2] The MDL compound series, particularly MDL-800, are potent and selective allosteric activators of SIRT6.[2] The synthesis of these activators prominently features 5-Bromo-4-fluoro-2-methylaniline as the foundational building block, demonstrating its direct utility in creating cutting-edge pharmaceutical agents.

PART 2: Protocols for Pharmaceutical Intermediate Synthesis

The following protocols are presented as robust starting points for common, high-yield transformations of 5-Bromo-4-fluoro-2-methylaniline. Researchers should consider these as templates to be optimized for their specific substrates and desired outcomes.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the coupling of an arylboronic acid to the C5-position of 5-Bromo-4-fluoro-2-methylaniline. The Suzuki reaction is renowned for its functional group tolerance and reliability.[10]

Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.[10]

Table 2: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
5-Bromo-4-fluoro-2-methylanilineStarting Material204 mg (1.0 mmol, 1.0 equiv)
Arylboronic AcidCoupling Partner1.2 mmol (1.2 equiv)
Pd(dppf)Cl₂Palladium Catalyst41 mg (0.05 mmol, 5 mol%)
K₂CO₃ or Cs₂CO₃Base3.0 mmol (3.0 equiv)
1,4-Dioxane & Water (4:1)Solvent5 mL
Schlenk flask or sealed vialReaction Vessel-
Magnetic stirrer, inert gas lineEquipment-

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Dry the flask thoroughly under vacuum with a heat gun and allow it to cool to room temperature.

  • Inert Atmosphere: Backfill the flask with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Addition: To the flask, add 5-Bromo-4-fluoro-2-methylaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling with inert gas for 15-20 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality & Expert Insights:

  • Why Pd(dppf)Cl₂? The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps, making it highly effective for coupling with electron-rich anilines.[10]

  • Why a Carbonate Base? An aqueous base like K₂CO₃ is crucial for activating the boronic acid for the transmetalation step. It is generally effective and well-tolerated by many functional groups.[11]

  • Why Degas the Solvent? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, hindering or halting the catalytic cycle. Degassing removes dissolved oxygen.

G prep Prepare Vessel (Dry, Inert Gas) add_solids Add Aniline, Boronic Acid, Base, and Pd Catalyst prep->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent react Heat Reaction (80-100 °C) add_solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool & Perform Aqueous Workup monitor->workup Complete purify Purify via Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of a primary or secondary amine to the C5-position, a key transformation for building molecules with diarylamine motifs, which are common in kinase inhibitors.[12][13]

Principle: The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki reaction but requires a different ligand and base system to facilitate the deprotonation of the amine and the subsequent C-N bond-forming reductive elimination.[14]

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
5-Bromo-4-fluoro-2-methylanilineStarting Material204 mg (1.0 mmol, 1.0 equiv)
Primary/Secondary AmineCoupling Partner1.2 mmol (1.2 equiv)
Pd₂(dba)₃Palladium Pre-catalyst23 mg (0.025 mmol, 2.5 mol%)
XPhos or RuPhosLigand0.10 mmol (10 mol%)
NaOtBu or LHMDSStrong, Non-nucleophilic Base1.4 mmol (1.4 equiv)
Toluene or Dioxane (Anhydrous)Solvent5 mL
Schlenk tube or sealed vialReaction Vessel-

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk tube with a stir bar.

  • Reagent Addition: Add the 5-Bromo-4-fluoro-2-methylaniline and the amine coupling partner.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-4 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality & Expert Insights:

  • Why a Strong Base? Unlike the Suzuki reaction, C-N coupling requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine once it coordinates to the palladium center, forming the key palladium-amido intermediate.[13]

  • Why Bulky, Electron-Rich Ligands? Ligands like XPhos are critical. Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature stabilizes the Pd(0) catalyst and facilitates the initial oxidative addition.[8]

PART 3: Safety, Handling, and Data

Safety and Handling

Proper handling of 5-Bromo-4-fluoro-2-methylaniline and the associated reaction components is critical for laboratory safety.

Table 4: Summary of Safety Information

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust. Use only in a well-ventilated fume hood.[15]
Skin/Eye Irritation Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16][17]
Handling Wash hands thoroughly after handling. Avoid breathing dust/fumes.[17]
Storage Store in a cool, well-ventilated place. Keep the container tightly closed and consider storing under an inert atmosphere to maintain purity.[15]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Representative Analytical Data

Verifying the identity and purity of the starting material is the first step in any successful synthesis. Below is a summary of expected analytical data.

Table 5: Expected Analytical Data for 5-Bromo-4-fluoro-2-methylaniline

AnalysisExpected Results
¹H NMR (CDCl₃)δ (ppm): ~6.9-7.2 (m, 2H, Ar-H), ~3.6-4.0 (br s, 2H, -NH₂), ~2.1-2.3 (s, 3H, -CH₃). The exact shifts and coupling constants will depend on the solvent and instrument.
¹³C NMR Expected signals for 7 distinct carbons, including aromatic carbons influenced by F and Br substitution, and the methyl carbon.
Mass Spec (MS) Expected [M+H]⁺ at m/z ~204.0 and ~206.0, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Note: For verified experimental spectra, please refer to spectral databases such as those provided by ChemicalBook.[18]

Conclusion

5-Bromo-4-fluoro-2-methylaniline is a powerful and enabling building block for the synthesis of complex pharmaceutical intermediates. Its well-defined and orthogonal reactivity allows for the strategic and efficient construction of molecules targeting critical disease pathways, as exemplified by its use in the synthesis of SIRT6 activators. The Suzuki-Miyaura and Buchwald-Hartwig amination protocols provided herein serve as reliable, adaptable foundations for researchers to leverage this versatile intermediate in their drug discovery programs. By understanding the causality behind reagent choice and reaction conditions, scientists can troubleshoot and optimize these transformations to accelerate the development of next-generation therapeutics.

References

  • Vertex AI Search. "Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Google Patents. "CN109336884B - Method for synthesizing trametinib key intermediate.
  • BenchChem. "A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications.
  • Patsnap. "A method for synthesizing trametinib key intermediate - Eureka.
  • Vertex AI Search. "5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.
  • Journal of Nuclear Medicine. "Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • NIH. "Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • Ossila. "5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • TCI America. "Safety Data Sheet for 2-Fluoro-N-methylaniline.
  • Fisher Scientific. "Safety Data Sheet for 5-Bromo-2-methylaniline.
  • Sigma-Aldrich. "Safety Data Sheet.
  • ChemicalBook. "5-bromo-4-fluoro-2-methylaniline(627871-16-3) 1 h nmr.
  • CymitQuimica. "Safety Data Sheet.
  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • PubChem. "5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786.
  • Amerigo Scientific. "5-Bromo-4-fluoro-2-methylaniline (97%).
  • Sigma-Aldrich. "5-Bromo-4-fluoro-2-methylaniline 97%.
  • BenchChem. "Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • BenchChem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. "Buchwald-Hartwig Amination.
  • BenchChem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
  • ChemSrc. "5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • MDPI. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PubMed Central. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

Sources

The Synthetic Potential of 5-Bromo-2-fluoro-4-methylaniline in Next-Generation Agrochemicals: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and targeted modes of action, the strategic incorporation of fluorine and bromine moieties into molecular scaffolds has become a cornerstone of modern pesticide discovery.[1][2] 5-Bromo-2-fluoro-4-methylaniline, a halogenated aniline, emerges as a highly promising, yet underexplored, building block for the synthesis of a new generation of fungicides, herbicides, and insecticides. While specific, large-scale agrochemical applications of this particular isomer are not yet widely documented in publicly available literature, its chemical architecture offers a versatile platform for the synthesis of complex and biologically active molecules.

This technical guide, intended for researchers, chemists, and professionals in the agrochemical industry, will delve into the synthetic utility of this compound. We will explore its potential applications in the creation of novel active ingredients, provide exemplary reaction protocols, and discuss the causality behind the experimental choices, thereby offering a roadmap for its integration into research and development programs.

Physicochemical Properties and Synthetic Versatility

This compound (CAS No. 945244-29-1) is a solid at room temperature with a molecular weight of 204.04 g/mol .[3][4] Its true value lies in the unique arrangement of its functional groups, which allows for a diversity of chemical transformations.

PropertyValueSource
Molecular Formula C7H7BrFN[3][4]
Molecular Weight 204.04 g/mol [3][4]
Appearance Solid[4]
Boiling Point 244 °C[5]
Flash Point 101 °C[5]

The strategic positioning of the amino, bromo, and fluoro groups on the aniline ring provides multiple reactive sites for chemists to exploit:

  • The Amino Group (-NH2): This primary amine is a key nucleophile, readily participating in acylation and amidation reactions. This functionality is crucial for building the amide linkages characteristic of many successful insecticide classes, such as the diamides.

  • The Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.

  • The Fluoro Group (-F): The presence of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The high electronegativity of fluorine can also activate the aromatic ring for specific substitution reactions.

  • The Methyl Group (-CH3): This group can provide steric hindrance, influencing the conformation of the final molecule and its interaction with biological targets. It can also be a site for further functionalization.

Potential Applications in Agrochemical Synthesis

Based on the reactivity of its functional groups, this compound can be envisioned as a key intermediate in the synthesis of several classes of agrochemicals.

Synthesis of Novel Diamide Insecticides

The anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole, acts by targeting insect ryanodine receptors. A key step in their synthesis is the formation of an amide bond between a substituted aniline and a heterocyclic carboxylic acid. This compound could serve as a novel aniline building block in this context, potentially leading to new insecticides with altered target-site interactions or improved insecticidal spectrum.

A hypothetical synthetic pathway is outlined below:

G A This compound C Amide Coupling (e.g., using a coupling agent like EDC/HOBt or via an acid chloride) A->C B Heterocyclic Carboxylic Acid (e.g., a pyrazole derivative) B->C D Novel Diamide Insecticide Candidate C->D

Caption: Hypothetical synthesis of a novel diamide insecticide.

Development of Fungicides via Cross-Coupling Reactions

Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, feature complex molecular architectures often assembled via cross-coupling reactions. The bromine atom of this compound makes it an ideal substrate for reactions like the Suzuki coupling, allowing for the introduction of various boronic acids and the creation of biaryl or heteroaryl-aryl structures common in fungicides.

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Boronic Acid B->C D Biaryl or Heteroaryl-Aryl Intermediate C->D E Further Functionalization (e.g., acylation of the amine) D->E F Novel Fungicide Candidate E->F

Caption: Potential route to new fungicides via Suzuki coupling.

Herbicides through Nucleophilic Aromatic Substitution

The fluoro group, activated by the other substituents on the ring, could potentially undergo nucleophilic aromatic substitution (SNAr). This would allow for the introduction of various nucleophiles, such as alkoxides or amines, to generate novel herbicide candidates. This pathway is frequently exploited in the synthesis of herbicides that inhibit protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

Exemplary Protocol: Synthesis of a Novel Amide Intermediate

This protocol details a general procedure for the acylation of this compound with a generic heterocyclic acid chloride, a key step in the synthesis of many potential agrochemicals.

Objective: To synthesize N-(5-bromo-2-fluoro-4-methylphenyl) [heterocycle]-carboxamide.

Materials:

  • This compound

  • Heterocyclic acid chloride (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary amine base (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acid Chloride Addition: Dissolve the heterocyclic acid chloride (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred aniline solution via a dropping funnel over 20-30 minutes. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain the desired reaction temperature (typically 0-25 °C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude amide can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality in Experimental Design:

  • Inert Atmosphere: Prevents moisture from reacting with the acid chloride and other reagents.

  • Anhydrous Solvent: Essential for preventing the hydrolysis of the highly reactive acid chloride.

  • Tertiary Amine Base: Neutralizes the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

  • Dropwise Addition and Cooling: Controls the reaction rate and temperature, minimizing the formation of side products.

Conclusion: A Building Block with Significant Promise

This compound represents a synthetically versatile building block with considerable potential for the development of novel agrochemicals. Its trifunctional nature allows for the construction of complex molecular architectures through a variety of well-established chemical transformations. While its direct application in commercialized agrochemicals is not yet prominent in the public domain, its utility as a scaffold for creating new active ingredients is clear. Researchers in the agrochemical field are encouraged to explore the synthetic possibilities offered by this compound in their quest for the next generation of crop protection solutions.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 - Ossila. (URL: )
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (URL: )
  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
  • Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google P
  • Preparation method of 2-bromo-5-fluoroaniline - Google P
  • Method for preparing 2-bromo-5-fluoroaniline - Google P
  • 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis - ChemicalBook. (URL: )
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (URL: )
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry. (URL: )
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO. (URL: )
  • 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem. (URL: )
  • Buy this compound from ATK CHEMICAL COMPANY LIMITED - ECHEMI. (URL: )
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. (URL: )
  • This compound. (URL: )
  • This compound - Sigma-Aldrich. (URL: )
  • Recent developments in fluorine‐containing pesticides - ResearchG
  • 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific. (URL: )

Sources

Application Notes: A Protocol for the Diazotization of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

The conversion of primary aromatic amines into aryl diazonium salts is a foundational transformation in modern organic synthesis. These diazonium intermediates are exceptionally versatile, serving as precursors to a vast array of functionalized aromatic compounds that are otherwise difficult to access.[1] The diazonium group (–N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles, a process driven by the thermodynamically favorable formation of nitrogen gas.[1]

This document provides a comprehensive, field-proven protocol for the diazotization of 5-Bromo-2-fluoro-4-methylaniline. This particular substrate is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of complex molecules such as sirtuin 6 (SIRT6) activators.[2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and, most critically, the stringent safety measures required for handling these high-energy intermediates.

Scientific Principles and Mechanistic Overview

The diazotization reaction converts the primary amino group of this compound into a diazonium salt. This process is typically conducted by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[4]

The mechanism proceeds as follows:

  • Generation of the Nitrosyl Cation: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosammonium ion.

  • Deprotonation and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.

  • Dehydration: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). Subsequent elimination of water and formation of the nitrogen-nitrogen triple bond yields the final arenediazonium salt.

Critical Reaction Parameter: Temperature A fundamental requirement for a successful and safe diazotization is strict temperature control. The reaction is highly exothermic and must be maintained between 0–5 °C .[5] At temperatures above this range, the arenediazonium salt becomes highly unstable and can decompose, sometimes violently, leading to loss of product and significant safety hazards.[6]

Influence of Substituents: The electronic nature of the substituents on the aniline ring affects the stability of the resulting diazonium salt. Electron-withdrawing groups, such as the bromo and fluoro substituents on the target molecule, generally decrease the stability of the diazonium salt, while electron-donating groups, like the methyl group, tend to increase stability.[7] The presence of strong electron-withdrawing groups on this compound necessitates rigorous adherence to the low-temperature protocol.

Core Safety Directives: The Cardinal Rules

Aryldiazonium salts are high-energy compounds and must be treated as potentially explosive, especially in their solid, isolated state.[6] The foundational principle of this protocol is the in situ generation and immediate consumption of the diazonium salt without isolation.

All personnel must adhere to the following "Twelve Cardinal Rules" for handling diazonium salts, as established in safety literature[6][8]:

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.

  • Stoichiometric Reagent Use: Use only a stoichiometric amount of sodium nitrite to avoid excess.

  • Test and Neutralize Excess Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid and quench it with sulfamic acid or urea.[9]

  • Correct Reagent Addition Order: Always add the sodium nitrite solution to the acidic amine solution to minimize the concentration of free nitrous acid.[6]

  • Maintain Low Temperature: Strictly keep the reaction temperature below 5 °C.[8]

  • Vent Gases: Ensure the reaction vessel is open to the atmosphere (e.g., via a bubbler) to prevent pressure buildup from evolved gases.[10]

  • Determine Thermal Stability: For new or large-scale processes, determine the thermal stability of the diazonium compound using appropriate analytical methods.

  • Prevent Precipitation: Do not allow the undesired precipitation of the diazonium salt from the solution. If solids form, do not isolate them unless absolutely necessary and with extreme precautions.

  • Analyze for Residuals: In process development, analyze the final product for residual diazo compounds.

  • Quench Before Workup: Always quench any remaining diazonium salt in the reaction mixture before workup or disposal.[10]

  • Limit Isolation Scale: If isolation is unavoidable, handle no more than 0.75 mmol at a time and use a blast shield.[6]

  • Use Appropriate Tools: Use plastic or wood spatulas when handling any solid diazonium salt; never use metal.[6]

Experimental Protocol: Diazotization of this compound

This protocol details the in situ preparation of the 5-Bromo-2-fluoro-4-methylbenzenediazonium salt, intended for immediate use in a subsequent reaction (e.g., Sandmeyer, Schiemann, or azo coupling).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount (10 mmol scale)EquivalentsNotes
This compound627871-16-3204.04Solid2.04 g1.0Starting material. Ensure purity >97%.[11]
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~12 M (~37%)5.0 mL~6.0Used to form the amine salt and generate nitrous acid.
Deionized Water7732-18-518.02-20 mL-Used as a solvent.
Sodium Nitrite (NaNO₂)7632-00-069.00Solid0.725 g1.05Diazotizing agent. A slight excess is used to ensure full conversion.
Sulfamic Acid (H₂NSO₃H)5329-14-697.09Solid~0.1 g-Quenching agent for excess nitrous acid.
Starch-Iodide Paper---As needed-Indicator for excess nitrous acid.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Internal thermometer or thermocouple probe

  • Dropping funnel

  • Ice-salt bath

  • Standard laboratory glassware and personal protective equipment (PPE), including a face shield.

Step-by-Step Procedure

Part A: Preparation of the Amine Salt Solution

  • In a well-ventilated fume hood, charge the 100 mL three-neck flask with this compound (2.04 g, 10.0 mmol).

  • Add deionized water (10 mL) and a magnetic stir bar.

  • With vigorous stirring, slowly add concentrated hydrochloric acid (5.0 mL). The amine will dissolve to form its hydrochloride salt. This may be slightly exothermic.

  • Place the flask in an ice-salt bath and cool the solution to 0 °C with continuous stirring. Ensure the internal temperature is stable between 0–5 °C.

Part B: Diazotization 5. In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in cold deionized water (10 mL). 6. Transfer this sodium nitrite solution to the dropping funnel. 7. Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution over 20–30 minutes. Crucially, monitor the internal temperature and maintain it below 5 °C throughout the addition. The rate of addition must be controlled to manage the exothermic nature of the reaction.[12] 8. After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion. The solution may change color.

Part C: Monitoring and Quenching of Excess Nitrous Acid 9. Test for the presence of a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The paper should turn a blue-black color instantly. 10. If the test is positive, quench the excess nitrous acid by adding small portions of solid sulfamic acid until the starch-iodide test is negative (the paper remains white).[9] This step is critical to prevent side reactions and improve the stability of the diazonium salt solution.

Part D: Immediate Use of the Diazonium Salt Solution 11. The resulting cold solution of 5-Bromo-2-fluoro-4-methylbenzenediazonium chloride is now ready for immediate use in the next synthetic step. DO NOT attempt to isolate the diazonium salt. DO NOT store the solution. Proceed directly to the subsequent reaction (e.g., Sandmeyer, Schiemann).

Workflow Visualization

Diazotization_Workflow cluster_prep Preparation (Fume Hood) cluster_reaction Diazotization Reaction cluster_qc QC & Quench cluster_use Immediate Use A 1. Dissolve Aniline in HCl + H₂O B 2. Cool Amine Salt Solution to 0-5 °C A->B D 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir for 30 min at 0-5 °C D->E F 6. Test with Starch-Iodide Paper E->F G 7. Quench Excess HNO₂ with Sulfamic Acid F->G H 8. Proceed to Next Reaction (e.g., Sandmeyer) G->H I 9. Quench Residual Diazonium Salt Before Workup/Disposal H->I

Caption: Experimental workflow for the diazotization of this compound.

Applications in Subsequent Transformations

The in situ generated 5-bromo-2-fluoro-4-methylbenzenediazonium chloride is a valuable intermediate for introducing a variety of functional groups onto the aromatic ring.

  • Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) can replace the diazonium group with -Cl, -Br, or -CN, respectively. This is a powerful method for synthesizing aryl halides and nitriles.[13][14]

  • Schiemann Reaction: To introduce a fluorine atom at the site of the diazonium group, the reaction is typically performed with fluoroboric acid (HBF₄) or other hexafluorophosphate salts. This involves the formation and thermal decomposition of a more stable diazonium tetrafluoroborate salt.[15][16]

  • Iodination: The diazonium group can be readily displaced by an iodide by treatment with an aqueous solution of potassium iodide (KI).

  • Hydroxylation: Heating the acidic diazonium salt solution allows for displacement by water to form the corresponding phenol.

References

  • Balz–Schiemann reaction. (n.d.). In Wikipedia.
  • Balz–Schiemann reaction. (n.d.). Grokipedia.
  • Balz Schiemann (Reaction). (n.d.). Química Organica.org.
  • The Balz-Schiemann Reaction. (2019, February 6). Scientific Update.
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen Career Institute.
  • Chemistry Diazotization Reaction. (n.d.). sathee jee.
  • 5-Bromo-4-fluoro-2-methylaniline. (n.d.). PubChem.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE | CAS No: 627871-16-3. (n.d.). ZaiQi Bio-Tech.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021).
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
  • A general electrochemical strategy for the Sandmeyer reaction. (n.d.). PubMed Central (PMC) - NIH.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Organic Process Research & Development. [Link]
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • Arene diazonium salts are more stable than alkanediazonium salts due to dispersal of the positive charge on the benzene ring. (n.d.). Allen Career Institute.
  • The correct stability order of the following diazonium salt is... (2025, January 23). Filo.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). (n.d.). Science of Synthesis. [Link]
  • Arenediazonium Salts. (2015, July 19). Chemistry LibreTexts.
  • Diazonium salts of aromatic amines are more stable than those of aliphatic amines. (n.d.). BYJU'S.
  • Quenching Azide. (n.d.). Thorn-Seshold Group.
  • One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (n.d.). ResearchGate.
  • Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. (n.d.). Google Patents.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Autech Industry.
  • Making Diazonium Salts. (2023, January 22). Chemistry LibreTexts.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of starting materials is paramount. 5-Bromo-2-fluoro-4-methylaniline is a prime example of a multifunctional synthetic intermediate, engineered with distinct reactive sites that allow for sequential and selective chemical modifications.[1] Its structure, featuring a nucleophilic amine, a methyl group, and two different halogen atoms (bromine and fluorine), offers a versatile platform for constructing complex molecular architectures. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.[2][3][4]

This application guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for leveraging this compound in several cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols are designed not merely as procedural steps but as a self-validating system, explaining the causality behind the choice of reagents and conditions to ensure reproducibility and success.

Part 1: Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][3] These reactions generally proceed through a common catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2][5]

The three fundamental steps of this cycle are:

  • Oxidative Addition: The active, coordinatively unsaturated palladium(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond) of the electrophile, forming a palladium(II) complex.[2][5][6]

  • Transmetalation (or equivalent step): The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or amine) is transferred to the palladium(II) center.[3][6] This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired new bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[2][5]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (Base-mediated) PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R1M R'-M (Nucleophile) R1M->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

The Decisive Role of Ligands and Bases

The success of these reactions hinges on the ancillary ligands coordinated to the palladium center.[7] Phosphine ligands and N-heterocyclic carbenes (NHCs) are most common.[8] Their electronic and steric properties are critical:

  • Electron-rich, bulky ligands (e.g., trialkylphosphines, Buchwald-type biarylphosphines) increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step and facilitates reductive elimination.[7][8]

  • Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and control the coordination number and geometry at the metal center.[9]

Bases are equally crucial, playing distinct roles in different couplings. In Suzuki reactions, the base activates the organoboron reagent to facilitate transmetalation.[10] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine or amine-palladium complex.[11]

Part 2: Application Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium catalysts and phosphine ligands are toxic and should be handled with care. Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[2][6][12] Its tolerance for a wide array of functional groups makes it a favored tool in drug discovery.[10][13]

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O9085-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O10080-92%
3-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF11075-88%

Note: Yields are estimates based on reactions with similar substrates and are highly dependent on the specific coupling partner and precise reaction conditions.[15][16]

Suzuki_Workflow A 1. Combine Solids (Aniline, Boronic Acid, Base) B 2. Add Catalyst/Ligand A->B C 3. Purge with Inert Gas (Evacuate/Backfill x3) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (Monitor by LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purify (Column Chromatography) F->G

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[11][17] The reaction couples aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions.[11][18]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), a bulky phosphine ligand (e.g., XPhos, 2-6 mol%), and the strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.) to a dry Schlenk tube or vial with a stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) or a pre-formed palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Seal the vessel tightly and heat the mixture with vigorous stirring to the target temperature (typically 80-120 °C). Monitor the reaction's progress.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10088-96%
AnilineXPhos Pd G3 (3)-LHMDS (1.3)1,4-Dioxane11082-93%
BenzylamineRuPhos Pd G4 (2.5)-K₃PO₄ (2)t-BuOH9085-95%

Note: The choice of ligand, precatalyst, and base is critical and often interdependent. Screening may be necessary for optimal results.[19]

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[20] The reaction is traditionally co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[21]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Stir for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Alkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THF4085-95%
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)DIPA (2.5)DMFRT80-90%
1-HexynePdCl₂(dppf) (3)CuI (5)Et₃N (3)Toluene5082-92%

Pro-Tip: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). Running the reaction under dilute conditions or using a copper-free protocol can mitigate this issue.[20][21]

Protocol 4: Heck Reaction for C-C Bond Formation

The Heck reaction couples aryl halides with alkenes to form substituted olefins, typically with excellent trans selectivity.[22][23] The reaction proceeds via a different mechanism than the previous examples, involving migratory insertion and β-hydride elimination steps.[4][24]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if used (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile), the alkene (1.5-2.0 equiv.), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-140 °C with stirring. Monitor for completion by GC-MS or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, then dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Alkene PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10080-90%
StyrenePdCl₂ (3)-NaOAc (2)NMP12075-85%
CyclohexenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.5)Acetonitrile8065-75%

Part 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Incorrect base or solvent choice.4. Low reaction temperature.1. Use a palladium(II) precatalyst which is reduced in situ or a fresh bottle of Pd(0) catalyst.[18]2. Degas solvents thoroughly by sparging with argon or using freeze-pump-thaw cycles.[25]3. Perform a small-scale screen of different bases and solvents.4. Increase the reaction temperature in increments of 10-20 °C.
Product Decomposition 1. Reaction temperature is too high.2. Extended reaction time.3. Incompatible functional groups on coupling partner.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Protect sensitive functional groups prior to the coupling reaction.
Significant Byproducts (e.g., Homocoupling, Hydrodehalogenation) 1. (Suzuki) Boronic acid instability.2. (Sonogashira) Oxygen presence leading to Glaser coupling.3. (General) Catalyst degradation or side reactions with base/solvent.1. Use the corresponding boronic ester (pinacol ester) instead of the acid.2. Ensure strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.[20]3. Screen different ligands and bases; sometimes a weaker base can suppress side reactions.

Conclusion

This compound stands out as a highly valuable and versatile building block for advanced organic synthesis. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and powerful pathways to transform its aryl bromide moiety into a diverse array of C-C and C-N linked structures. By understanding the core principles of the catalytic cycle and carefully controlling reaction parameters as outlined in these protocols, researchers can effectively unlock the synthetic potential of this substrate, accelerating the discovery and development of novel molecules in medicine and materials science.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (n.d.). Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. (n.d.). Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PubMed Central.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025).
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
  • Mizoroki-Heck Reaction. (n.d.). SynArchive.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central.

Sources

Application Notes and Protocols for the Scale-Up Synthesis Involving 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-fluoro-4-methylaniline in Modern Drug Discovery

This compound is a trifunctional synthetic building block of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a nucleophilic amine, and an activating/directing fluoro group—renders it a versatile scaffold for the synthesis of complex molecules.[1] This intermediate is particularly crucial in the development of novel therapeutics, most notably as a key component in the synthesis of Sirtuin 6 (SIRT6) activators, which are being investigated for their potential in treating a range of human diseases, including cancer and inflammatory conditions.[2][3][4]

The scale-up of reactions involving this haloaniline presents both opportunities and challenges. While the bromine moiety is well-suited for robust and scalable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, careful consideration of process parameters is essential to ensure safety, efficiency, and reproducibility on a larger scale.[5][6] This guide provides a detailed examination of the critical aspects of scaling up a Suzuki-Miyaura coupling reaction with this compound, offering a comprehensive protocol and insights into the underlying chemical principles.

Core Scientific Principles for Scale-Up Success

The transition from bench-scale synthesis to kilogram-scale production necessitates a shift in focus from mere reaction feasibility to process robustness and safety. For palladium-catalyzed cross-coupling reactions, several factors become paramount:

  • Catalyst Selection and Loading: On a large scale, the cost of the palladium catalyst and ligands becomes a significant factor. It is crucial to identify a catalyst system that is not only highly active but also stable under the reaction conditions, allowing for lower catalyst loading without compromising reaction time or yield.[5]

  • Solvent and Base Selection: The choice of solvent and base is critical for solubility, reaction kinetics, and ease of workup. On a larger scale, factors like solvent toxicity, flammability, and the feasibility of removing inorganic base salts become important considerations.[7]

  • Thermal Management: Palladium-catalyzed reactions can be exothermic. Effective heat management is crucial to prevent runaway reactions and ensure consistent product quality.

  • Impurity Profile and Purification: The impurity profile of a large-scale reaction may differ from that of a small-scale synthesis. Developing a scalable and efficient purification strategy is essential for obtaining the final product with the required purity.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for the scale-up synthesis of a biaryl compound from this compound via a Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Reagent Charging: - this compound - Boronic Acid Derivative - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) inert Inert Atmosphere (Nitrogen Purge) reagents->inert catalyst Catalyst Addition (e.g., Pd(PPh3)4) inert->catalyst Degassed Solvent heating Controlled Heating (e.g., 80-100 °C) catalyst->heating monitoring In-Process Monitoring (TLC, HPLC) heating->monitoring quench Reaction Quench (e.g., Water) monitoring->quench Reaction Completion extraction Phase Separation & Organic Extraction quench->extraction wash Aqueous Washes (e.g., Brine) extraction->wash drying Drying & Solvent Removal wash->drying chromatography Column Chromatography (Silica Gel) drying->chromatography crystallization Crystallization / Trituration chromatography->crystallization final_product Final Product (Drying & Analysis) crystallization->final_product

Caption: Generalized workflow for the scale-up Suzuki-Miyaura coupling.

Detailed Protocol: Kilogram-Scale Suzuki-Miyaura Coupling of this compound with 3-pyridylboronic acid

This protocol is a representative example for the synthesis of 2-fluoro-4-methyl-5-(pyridin-3-yl)aniline, a key intermediate in the development of various bioactive molecules.

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
This compound1.0 kg (4.90 mol)Starting Material
3-Pyridylboronic Acid0.66 kg (5.39 mol, 1.1 eq)Coupling Partner
Potassium Carbonate (K₂CO₃)1.35 kg (9.78 mol, 2.0 eq)Base
Tetrakis(triphenylphosphine)palladium(0)56.6 g (0.049 mol, 1 mol%)Catalyst
Toluene10 LSolvent
Water (Degassed)2.5 LSolvent
20 L Jacketed Glass Reactor-Reaction Vessel
Mechanical Stirrer-Agitation
Condenser-Reflux
Temperature Probe-Monitoring
Nitrogen Inlet/Outlet-Inert Atmosphere
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Set up the 20 L jacketed glass reactor with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet/outlet.

    • Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging:

    • Under a positive flow of nitrogen, charge the reactor with this compound (1.0 kg), 3-pyridylboronic acid (0.66 kg), and potassium carbonate (1.35 kg).

    • Add toluene (10 L) and degassed water (2.5 L) to the reactor.

  • Reaction Initiation and Monitoring:

    • Begin vigorous stirring to create a well-mixed slurry.

    • Add the tetrakis(triphenylphosphine)palladium(0) (56.6 g) to the reactor.

    • Heat the reaction mixture to 85-95 °C using a circulating oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (5 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer and extract it with toluene (2 x 2 L).

    • Combine the organic layers and wash with brine (2 x 3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, for large-scale purification, trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) or recrystallization can be employed to obtain the pure 2-fluoro-4-methyl-5-(pyridin-3-yl)aniline.

Safety Considerations
  • Haloanilines: Bromoanilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8] Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated area away from ignition sources.

  • Exothermicity: While this specific reaction is not violently exothermic, it is good practice to monitor the internal temperature during the initial heating phase of any large-scale reaction.

Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.

G cluster_legend Legend pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)2 / Base pd_aryl_complex Ar-Pd(II)-Ar'(Ln) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product ar_br Ar-Br: this compound ar_boronic Ar'B(OH)2: 3-Pyridylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The boronic acid, activated by the base, transfers its aryl group (in this case, the pyridyl group) to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium complex couple to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.[9]

The choice of a relatively mild base like potassium carbonate is suitable for this substrate, as stronger bases could potentially lead to side reactions involving the aniline or fluoro substituents. The toluene/water solvent system is effective for dissolving the organic components while the aqueous phase facilitates the activity of the inorganic base.

Conclusion and Future Perspectives

The successful scale-up of reactions involving this compound is a critical step in the efficient production of advanced pharmaceutical intermediates. The Suzuki-Miyaura coupling, as detailed in this protocol, offers a robust and scalable method for the synthesis of biaryl derivatives. By carefully considering the principles of process chemistry, including catalyst selection, reaction conditions, and purification strategies, researchers can effectively translate small-scale discoveries into large-scale manufacturing processes. The continued development of more active and stable catalyst systems will further enhance the efficiency and sustainability of these important transformations in the pharmaceutical industry.

References

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate.
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. (n.d.). ResearchGate.
  • Compound used as SIRT6 small-molecule allosteric activator and pharmaceutical composition thereof. (n.d.). Google Patents.
  • Synthesis method of 2-fluorine-4-substituted aminoaniline. (n.d.). Google Patents.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021). Journal of Chemical Education.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2023). PubMed.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.). PMC - NIH.
  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. (2017). PubMed - NIH.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Emerging Therapeutic Potential of SIRT6 Modulators. (n.d.). Journal of Medicinal Chemistry.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.

Sources

Topic: Analytical Methods for Monitoring Reactions with 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reaction Monitoring for a Key Building Block

5-Bromo-2-fluoro-4-methylaniline is a dihalogenated aniline derivative that serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its molecular structure possesses multiple reactive sites, including a nucleophilic amine group, a bromide substituent amenable to cross-coupling reactions, and a fluoride group that can undergo nucleophilic aromatic substitution.[1] This versatility makes it a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics such as sirtuin 6 (SIRT6) activators, which have shown potential as tumor suppressors.[1]

Given the complexity of reactions involving this intermediate, real-time, in-situ monitoring is not merely a procedural step but a cornerstone of process optimization, safety, and quality control. Effective monitoring allows chemists to track the consumption of reactants, the formation of products, and the emergence of transient intermediates or byproducts.[2][3] This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to monitor reactions involving this compound, empowering researchers to enhance yield, minimize impurities, and ensure process robustness.

Compound Properties:

PropertyValue
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Solid
CAS Number 945244-29-1 (for this compound)
InChI Key VPENPNZYTNWJNP-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich.

Safety Considerations: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling in a well-ventilated area.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] All handling should be performed in accordance with good industrial hygiene and safety practices.[4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[5] For reactions involving this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.

Causality and Methodological Rationale

The choice of RP-HPLC is based on the moderate polarity of the analyte and its expected reaction products. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities, ensuring that both the starting material and potential products are resolved effectively. UV detection is ideal for this application as the aromatic ring of the aniline derivative provides strong chromophores, leading to high sensitivity. Using NMR as a mass detector can help determine UV response factors to correct HPLC data for more accurate quantification, especially when reference standards for all components are unavailable.[5]

Experimental Workflow: HPLC Monitoring

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 1. Withdraw Aliquot from Reaction Mixture p2 2. Quench Reaction (e.g., with cold solvent) p1->p2 p3 3. Dilute Sample in Mobile Phase p2->p3 p4 4. Filter through 0.22 µm Syringe Filter p3->p4 a1 5. Inject Sample (5-10 µL) p4->a1 a2 6. Isocratic/Gradient Elution a1->a2 a3 7. UV Detection (e.g., 254 nm) a2->a3 d1 8. Integrate Peak Areas a3->d1 d2 9. Calculate % Conversion & Relative Purity d1->d2

Caption: Workflow for HPLC-based reaction monitoring.

Protocol 1: RP-HPLC Method for Reaction Monitoring

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • 0.22 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Rationale: TFA is used as an ion-pairing agent to improve the peak shape of the basic aniline compounds.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold acetonitrile. This prevents further reaction.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

5. Data Analysis and Interpretation:

  • Identify the peak for this compound based on its retention time, as determined by injecting a standard solution.

  • Monitor the decrease in the peak area of the starting material over time.

  • Monitor the increase in the peak area(s) of the product(s).

  • Calculate the percent conversion by comparing the peak area of the starting material at time t to its area at time zero.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes

GC-MS is a powerful technique for analyzing halogenated anilines, offering high sensitivity and selectivity.[6] It is particularly useful for identifying and quantifying volatile byproducts and for confirming the identity of the main product through its mass spectrum.

Causality and Methodological Rationale

The volatility of this compound and many of its likely derivatives makes it suitable for GC analysis. A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points. The temperature gradient program is designed to first elute highly volatile components at a lower temperature, then ramp up to elute the higher-boiling-point starting material and products. Mass spectrometry provides unambiguous identification through characteristic fragmentation patterns and the isotopic signature of bromine (¹⁹Br and ⁸¹Br). For some polar products, derivatization may be employed to enhance volatility and improve peak shape.[6]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 1. Withdraw Aliquot & Quench p2 2. Liquid-Liquid Extraction (e.g., with DCM) p1->p2 p3 3. Dry Organic Layer (e.g., with Na₂SO₄) p2->p3 p4 4. Concentrate & Dilute to Final Volume p3->p4 a1 5. Inject Sample (1 µL, Splitless) p4->a1 a2 6. Temperature Programmed Separation a1->a2 a3 7. Mass Spectrometry (EI, Full Scan) a2->a3 d1 8. Extract Ion Chromatograms a3->d1 d2 9. Identify Peaks via Mass Spectra & Library d1->d2

Caption: Workflow for GC-MS based reaction analysis.

Protocol 2: GC-MS Method for Reaction Monitoring

1. Instrumentation and Consumables:

  • GC-MS system with a capillary column inlet and an electron ionization (EI) source.

  • DB-5ms or equivalent column (30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Dichloromethane (DCM), HPLC grade.

  • Anhydrous sodium sulfate.

2. GC-MS Conditions:

ParameterSetting
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

3. Sample Preparation:

  • Withdraw a reaction aliquot (e.g., 100 µL) and quench it in 1 mL of saturated sodium bicarbonate solution.

  • Perform a liquid-liquid extraction with 2 mL of dichloromethane (DCM).[6]

  • Vortex vigorously and allow the layers to separate.

  • Collect the organic (bottom) layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried solution to a GC vial for analysis.

4. Data Analysis and Interpretation:

  • The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) at m/z 203/205 due to the bromine isotopes.

  • Monitor the total ion chromatogram (TIC) for the disappearance of the starting material peak and the appearance of new peaks.

  • Analyze the mass spectrum of each new peak to identify products and byproducts by comparing fragmentation patterns to known compounds or spectral libraries.

In-Situ NMR Spectroscopy: Real-Time Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information and is inherently quantitative without the need for response factors, making it a powerful Process Analytical Technology (PAT) tool.[5][7] Recent advances in benchtop and flow NMR systems allow for real-time monitoring of reactions directly in the vessel or in a flow loop, often without the need for deuterated solvents.[7][8]

Causality and Methodological Rationale

For this compound, NMR offers multiple handles for monitoring.

  • ¹H NMR: The aromatic and methyl protons provide distinct signals that will shift or change in multiplicity as the reaction proceeds. Monitoring the disappearance of a specific proton signal from the starting material and the appearance of a new signal from the product allows for direct measurement of reaction kinetics.[8]

  • ¹⁹F NMR: The presence of a fluorine atom provides a highly sensitive and specific probe. ¹⁹F NMR has a wide chemical shift range and virtually no background signal, making it an excellent tool for monitoring changes at or near the fluorine-substituted position.[9]

  • ¹³C NMR: While less sensitive, ¹³C NMR can provide crucial information about changes to the carbon skeleton of the molecule.[10][11]

Experimental Workflow: In-Situ NMR Monitoring

cluster_setup System Setup cluster_monitoring Real-Time Monitoring cluster_data Data Processing s1 1. Connect Reaction Vessel to NMR via Flow Loop s2 2. Set Up Acquisition Parameters (¹H, ¹⁹F) s1->s2 s3 3. Acquire t=0 Spectrum (Before Initiating Reaction) s2->s3 m1 4. Initiate Reaction (e.g., add reagent) s3->m1 m2 5. Acquire Spectra at Regular Time Intervals m1->m2 m3 6. Use Solvent Suppression if Necessary m2->m3 d1 7. Process Spectra (Phasing, Baseline Correction) m3->d1 d2 8. Integrate Key Signals (Reactant vs. Product) d1->d2 d3 9. Plot Concentration vs. Time for Kinetics d2->d3

Caption: Workflow for in-situ NMR reaction monitoring.

Protocol 3: In-Situ ¹⁹F NMR for Reaction Monitoring

1. Instrumentation:

  • NMR spectrometer equipped with a flow cell or a benchtop NMR system.

  • Tubing (e.g., PEEK) to create a flow loop from the reactor to the NMR and back.

  • Peristaltic pump suitable for the reaction solvents.

2. Experimental Setup:

  • Set up the reaction in a jacketed lab reactor for temperature control.

  • Establish a flow loop by pumping the reaction mixture from the reactor, through the NMR flow cell, and back into the reactor.

  • Tune and shim the spectrometer on the reaction mixture.

  • Acquire an initial ¹⁹F NMR spectrum before initiating the reaction to establish the chemical shift of the starting material.

3. Data Acquisition:

  • Nucleus: ¹⁹F

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5-10 seconds.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise).

  • Rationale: The parameters are chosen to allow for rapid acquisition, enabling the capture of kinetic data points every 1-2 minutes.

4. Data Analysis and Interpretation:

  • The ¹⁹F signal of this compound will be a single peak (or a multiplet depending on the coupling).

  • As the reaction progresses, the chemical environment around the fluorine atom will change, leading to the appearance of a new ¹⁹F signal for the product at a different chemical shift.

  • The reaction progress can be quantified by integrating the signals corresponding to the starting material and the product. The ratio of these integrals directly corresponds to the molar ratio of the species in the mixture.

Complementary In-Situ Spectroscopic Techniques

While HPLC, GC-MS, and NMR are primary methods, other in-situ spectroscopic techniques can provide valuable, real-time data, particularly for process control.[3]

  • Raman Spectroscopy: This technique is excellent for monitoring changes in molecular vibrations. It is non-invasive and can be used with a fiber-optic probe inserted directly into the reaction vessel.[12][13] It is particularly useful for reactions in aqueous media where IR spectroscopy is less effective.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, often used with an Attenuated Total Reflectance (ATR) probe, monitors changes in functional groups. For aniline reactions, one could track the N-H stretching vibrations (around 3300-3400 cm⁻¹) or changes in the aromatic C-H bending region.[14]

The choice between these techniques depends on the specific reaction, as each method has unique advantages and limitations regarding sensitivity to different functional groups and compatibility with the reaction medium.[2][3]

References

  • GC-MS Analysis of Halogenated Aniline Deriv
  • This compound. Sigma-Aldrich.
  • 5-Bromo-4-fluoro-2-methylaniline 97 627871-16-3. Sigma-Aldrich.
  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE - Safety D
  • A Comparative Guide to In-Situ Monitoring of Triacetonamine Reaction Intermedi
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR.
  • Spectroscopy Tutorial: Amines. University of Calgary.
  • Safety Data Sheet - this compound. Angene Chemical.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship@Western.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR.

Sources

protecting group strategies for 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 5-Bromo-2-fluoro-4-methylaniline

Abstract

This compound is a key substituted aniline building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive compounds like sirtuin 6 (SIRT6) activators.[1] Its polyfunctional nature necessitates a robust strategy for the selective protection of its nucleophilic amino group. The presence of ortho-fluoro and -methyl groups, alongside a meta-bromo substituent, introduces unique electronic and steric challenges that dictate the choice of protecting group. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and rationale to assist researchers in navigating the synthesis of complex molecules derived from this versatile intermediate.

Substrate Analysis: Understanding the Reactivity of this compound

The selection of an effective protecting group begins with a thorough understanding of the substrate's intrinsic properties. The reactivity of the amino group in this compound is modulated by a combination of electronic and steric factors.

  • Electronic Effects: The fluorine atom at the C2 position and the bromine atom at the C5 position are electron-withdrawing groups. They reduce the electron density of the aromatic ring and, consequently, decrease the nucleophilicity and basicity of the amino group. This deactivation means that protection reactions may require more forcing conditions (e.g., catalysts, higher temperatures) compared to electron-rich anilines.[2]

  • Steric Hindrance: The presence of two ortho substituents, a fluorine atom and a methyl group, creates significant steric congestion around the amino functionality. This hindrance can impede the approach of bulky protecting group reagents, influencing reaction rates and potentially requiring less sterically demanding reagents or optimized conditions.[3]

Caption: Structural analysis of this compound.

Strategic Selection of a Protecting Group

A protecting group is a temporary modification of a functional group to prevent it from reacting during a synthetic sequence.[3][4] The ideal protecting group strategy involves high-yielding protection and deprotection steps that do not interfere with other functional groups in the molecule.[5] For complex syntheses, employing an orthogonal protection strategy is paramount. This involves using multiple protecting groups that can be removed under distinct conditions (e.g., one acid-labile, one removed by hydrogenation), allowing for selective deprotection at different stages of the synthesis.[3][6][7][8]

G start Start: Plan Subsequent Reaction Steps q_acid Strong Acidic Conditions Planned? start->q_acid q_base Strong Basic or Nucleophilic Conditions? q_acid->q_base No cbz Use Cbz Group (H₂-Labile) q_acid->cbz Yes q_red Reductive Conditions (e.g., Hydrogenation)? q_base->q_red Yes boc Use Boc Group (Acid-Labile) q_base->boc No amide Use Amide (e.g., Ac) or Sulfonamide (e.g., Ns) (Base/Nucleophile-Labile) q_red->amide No other Consider Robust Groups (e.g., Tosyl) or Alternative Strategy q_red->other Yes

Caption: Decision tree for selecting a suitable amine protecting group.

Carbamate Protecting Groups: The Workhorses of Amine Protection

Carbamates are the most widely used protecting groups for amines due to their ease of installation, general stability, and versatile deprotection methods.[7][9]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to most nucleophilic and basic conditions and its clean removal under acidic conditions.[10]

  • Application Insights: Due to the reduced nucleophilicity of the target aniline, standard Boc protection protocols may be sluggish. The use of a catalyst such as iodine or a stronger base/solvent system can facilitate the reaction.[10]

  • Orthogonality: The Boc group is orthogonal to the Cbz and Fmoc groups, making it an excellent choice for multi-step syntheses.[3][10]

Protocol 1: Catalytic N-Boc Protection

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, THF, or solvent-free) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq).

  • Add a catalytic amount of iodine (I₂, ~0.1 eq).[10]

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-Boc protected aniline.

Protocol 2: N-Boc Deprotection

  • Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq), at 0 °C.[11]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS. The evolution of CO₂ gas is often observed.[11]

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue by adding a saturated aqueous solution of NaHCO₃ or another suitable base.

  • Extract the free aniline with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is highly stable under a wide range of acidic and basic conditions.[9] Its key feature is its lability to catalytic hydrogenation, making it orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[7][12]

  • Application Insights: Cbz protection is well-suited for anilines, including those with electron-withdrawing groups.[13] The deprotection via hydrogenolysis is typically clean and high-yielding, and it is compatible with the bromo-substituent, though over-reduction (hydrodebromination) can be a concern with prolonged reaction times or aggressive catalysts. Catalytic transfer hydrogenation offers a milder alternative to using pressurized H₂ gas.[14][15]

Protocol 3: N-Cbz Protection

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).[12]

  • Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the N-Cbz protected aniline.[12]

Protocol 4: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

  • Dissolve the Cbz-protected aniline (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add palladium on carbon (Pd/C, 10 wt%, 0.1 eq) to the solution.

  • Add a hydrogen donor, such as ammonium formate (NH₄HCO₂, 5-10 eq).

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-5 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aniline.

Sulfonamide Protecting Groups: For Enhanced Stability

Sulfonamides are among the most robust amine protecting groups, exhibiting exceptional stability to acidic and oxidative conditions.[16] This makes them suitable for synthetic routes involving harsh reagents, but their removal can be challenging.

p-Toluenesulfonyl (Tosyl, Ts) Group

Tosyl amides are known for their high stability but are notoriously difficult to cleave, often requiring harsh reductive (e.g., Na/NH₃) or acidic (e.g., HBr/AcOH) conditions that are incompatible with many functional groups.[16][17] Their use should be reserved for cases where extreme robustness is the primary concern.

Protocol 5: N-Tosyl Protection

  • Dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in CH₂Cl₂.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography or recrystallization.

2-Nitrobenzenesulfonyl (Nosyl, Ns) Group

The Nosyl group offers the high stability of a sulfonamide but with a significant advantage: it can be cleaved under mild nucleophilic conditions (thiolysis), typically with a thiol and a base.[16] This makes it a much more synthetically useful alternative to the Tosyl group.

Protocol 6: N-Nosyl Deprotection

  • Dissolve the Ns-protected aniline (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a thiol, such as thiophenol or thioglycolic acid (2-5 eq).[16]

  • Add a base, such as potassium carbonate (K₂CO₃, 2-5 eq).

  • Stir the mixture at room temperature for 1-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify as needed.

Comparative Summary of Protecting Groups

The table below provides a comparative overview to aid in the selection of the most appropriate protecting group for your synthetic route.

Protecting GroupIntroduction ReagentDeprotection ConditionStability ProfileOrthogonal To
Boc Boc₂O, Base (cat. I₂)Strong Acid (TFA, HCl)[11][18]Stable to base, nucleophiles, hydrogenation.Cbz, Fmoc, Ns
Cbz (Z) Cbz-Cl, BaseH₂/Pd-C, Transfer Hydrogenation[12][19]Stable to acid, base.Boc, Fmoc, Ns
Acetyl (Ac) Ac₂O or AcCl, BaseStrong Acid/Base HydrolysisRobust, but cleavage is harsh.-
Tosyl (Ts) Ts-Cl, BaseHarsh Reduction (Na/NH₃) or Acid (HBr)[20]Very stable to acid, base, oxidants.-
Nosyl (Ns) Ns-Cl, BaseThiol + Base (e.g., PhSH/K₂CO₃)[16]Very stable to acid; labile to nucleophiles.Boc, Cbz

Conclusion

The successful functionalization of this compound in a multi-step synthesis is critically dependent on a well-chosen protecting group strategy. The reduced nucleophilicity and steric hindrance of the aniline must be considered during the protection step. For general applications requiring acid-labile protection, Boc is a reliable choice, provided conditions are optimized. For routes requiring orthogonality and stability to acid, the Cbz group is superior, with catalytic transfer hydrogenation offering a safe and efficient deprotection method. For instances requiring extreme stability, the Nosyl group provides a robust yet readily cleavable option under mild nucleophilic conditions, representing a significant advantage over the more recalcitrant Tosyl group. By carefully planning the synthetic sequence and selecting a protecting group with a compatible stability profile, researchers can effectively utilize this valuable building block to achieve their synthetic targets.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Albericio, F., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6611.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • ThalesNano. (n.d.).
  • ACS Publications. (n.d.). Amino Acid-Protecting Groups | Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Le, C. M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(e202300508).
  • University of Bristol. (n.d.).
  • ResearchGate. (2019). Amino Acid-Protecting Groups.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Anilines with electron-withdrawing groups.
  • ACS Publications. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)
  • Chemistry LibreTexts. (2020). 10.2: Protecting Groups.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). An Excellent Method for Cbz-Protection of Amines.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
  • ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
  • Indian Journal of Chemistry. (2000). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.

Sources

Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Anilines in Kinase Inhibitor Scaffolding

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1] The efficacy and selectivity of these inhibitors are critically dependent on their molecular architecture, which necessitates the use of versatile and strategically functionalized building blocks in their synthesis.

5-Bromo-2-fluoro-4-methylaniline is a trifunctional reagent of significant value in medicinal chemistry.[2] Its unique substitution pattern—an amine for nucleophilic engagement, a bromine atom as a versatile handle for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it an ideal starting material for constructing complex kinase inhibitor scaffolds.[2][3] This aniline derivative is particularly relevant in the synthesis of inhibitors targeting the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently mutated in various cancers.[4][5][6] For instance, a similar structural motif is found in the FDA-approved MEK inhibitor Binimetinib, highlighting the clinical relevance of this chemical space.[4]

This guide provides a detailed protocol for the synthesis of a novel kinase inhibitor scaffold using this compound, emphasizing the rationale behind key experimental steps and offering insights into potential structure-activity relationship (SAR) studies.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.

PropertyValueSource
CAS Number 627871-16-3[3][7][8][9]
Molecular Formula C₇H₇BrFN[3][7][9]
Molecular Weight 204.04 g/mol [3][7][8][9]
Appearance Pale purple powder[3]
Melting Point 86–90 °C[3][8]
Purity ≥98%[3]

General Synthetic Strategy & Workflow

The synthetic approach leverages the differential reactivity of the functional groups on the this compound core. The primary amine is first engaged in a C-N bond formation, typically a Buchwald-Hartwig amination, to couple with a heterocyclic core.[10][11] The remaining bromine atom then serves as a reactive site for a subsequent Suzuki-Miyaura cross-coupling to introduce further structural diversity.[12][13][14] This sequential, two-step cross-coupling strategy is a robust and modular method for rapidly generating a library of potential kinase inhibitors.

G cluster_workflow Synthetic Workflow A 5-Bromo-2-fluoro- 4-methylaniline C Intermediate A A->C Step 1: Buchwald-Hartwig Amination B Heterocyclic Halide (e.g., 2,4-dichloropyrimidine) B->C E Final Kinase Inhibitor Scaffold C->E Step 2: Suzuki-Miyaura Coupling D Aryl Boronic Acid D->E F Purification & Characterization E->F

Caption: General two-step synthetic workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of a hypothetical inhibitor, N-(5-bromo-2-fluoro-4-methylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine.

Step 1: Buchwald-Hartwig Amination

Reaction: this compound + 2,4-dichloropyrimidine → 4-chloro-N-(5-bromo-2-fluoro-4-methylphenyl)pyrimidin-2-amine

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] We use a palladium precatalyst with a sterically hindered biarylphosphine ligand (e.g., XPhos). This combination is known to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—even with electron-rich anilines and heterocyclic halides.[15][16] Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the aniline in situ, forming the active nucleophile.[17] Toluene is an excellent solvent as it is relatively non-polar and has a high boiling point suitable for this transformation.

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add this compound (1.0 equiv.) and 2,4-dichloropyrimidine (1.1 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the intermediate product.

Step 2: Suzuki-Miyaura Coupling

Reaction: 4-chloro-N-(5-bromo-2-fluoro-4-methylphenyl)pyrimidin-2-amine + Pyridin-4-ylboronic acid → N-(5-bromo-2-fluoro-4-methylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine

Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[12][14] The bromine atom on the aniline ring is the target for this coupling. A palladium catalyst, such as Pd(PPh₃)₄, is highly effective.[18] An aqueous base (e.g., K₂CO₃ or K₃PO₄) is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[14][19] A solvent mixture of dioxane and water is commonly used to ensure solubility of both organic and inorganic reagents.

Procedure:

  • To a round-bottom flask, add the product from Step 1 (1.0 equiv.), pyridin-4-ylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv.) and heat the reaction to 90 °C for 8-12 hours under argon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Product Characterization

The identity and purity of the final synthesized compound must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR Aromatic protons in the 7.0-8.5 ppm range, methyl singlet around 2.2-2.4 ppm. Specific shifts and coupling constants will confirm the substitution pattern.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with a mass corresponding to the calculated exact mass of the product ([M+H]⁺).
HRMS (ESI) High-resolution mass spectrometry should confirm the elemental composition to within 5 ppm of the calculated value.

Structure-Activity Relationship (SAR) Insights

The synthesized scaffold serves as a platform for generating a library of analogues to explore SAR. The strategic placement of functional groups on the starting aniline provides clear vectors for modification.

  • Fluoro Group: The ortho-fluoro substituent can be critical. It often serves as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. It also enhances metabolic stability and modulates the pKa of the aniline nitrogen.

  • Methyl Group: The methyl group can provide beneficial steric interactions, fitting into a specific hydrophobic pocket within the kinase. Its position can be varied to probe the topology of this pocket.

  • Bromo Group Position: While used here as a handle for coupling, in other contexts, a bromine atom can act as a "heavy atom" to improve binding affinity through halogen bonding. The initial choice of the 5-bromo isomer directs the final geometry of the inhibitor.

The modularity of the Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the bromo-position, enabling extensive exploration of the solvent-exposed region of the kinase binding site.

Target Pathway Context: The MAPK/ERK Signaling Cascade

The inhibitors synthesized from this scaffold are often designed to target kinases within the MAPK/ERK pathway, such as BRAF and MEK.[5][20] This pathway is a critical regulator of cell growth, proliferation, and survival.[4][5] Mutations, such as BRAF V600E, lead to constitutive activation of the pathway, driving uncontrolled cell division in cancers like melanoma.[21] An effective inhibitor blocks the signal transduction at a key kinase node, thereby halting the downstream signaling that promotes tumorigenesis.

G cluster_pathway Simplified MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

References

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.Google Cloud.
  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.Ossila.
  • Binimetinib Synthetic Routes.MedKoo Biosciences.
  • This compound.Sigma-Aldrich.
  • 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786.PubChem.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.ZaiQi Bio-Tech.
  • 5-Bromo-4-fluoro-2-methylaniline (97%).Amerigo Scientific.
  • Refinement of MEK inhibitors.Taylor & Francis Online.
  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives.PubMed Central.
  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives.RSC Publishing.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Journal of Medicinal Chemistry.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Buchwald–Hartwig amin
  • Scheme 5. Chemical route to the synthesis of dabrafenib.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PubMed Central.
  • Identification of the Serine Biosynthesis Pathway as a Critical Component of BRAF Inhibitor Resistance of Melanoma, Pancreatic, and Non–Small Cell Lung Cancer Cells.AACR Journals.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.

Sources

functionalization of the amino group in 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Amino Group in 5-Bromo-2-fluoro-4-methylaniline

Introduction: Unlocking the Potential of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. This compound (CAS No. 1235220-00-7) has emerged as a highly valuable and versatile building block. Its utility stems from a trifunctional architecture: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can influence electronic properties and metabolic stability.[1][2][3] The strategic manipulation of these functional groups allows for the construction of complex and diverse molecular entities.

This guide focuses specifically on the chemical transformations of the amino group. The functionalization of this primary amine is often the initial and most critical step in a synthetic sequence, modulating the reactivity of the entire molecule and introducing key pharmacophoric elements. Its derivatives have been identified as crucial intermediates in the synthesis of novel therapeutic agents, including activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[2][3] This document provides researchers, scientists, and drug development professionals with a detailed exploration of core methodologies for derivatizing the amino group of this compound, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Acylation for Amide Synthesis

Scientific Rationale & Causality

The conversion of the primary amino group of an aniline to an amide is a fundamental and ubiquitous transformation in organic synthesis. This reaction, known as N-acylation, serves several critical purposes. Mechanistically, it reduces the basicity and nucleophilicity of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group. This electronic modulation prevents unwanted side reactions in subsequent steps, such as electrophilic aromatic substitution, and provides a stable, neutral linkage that is a cornerstone of many active pharmaceutical ingredients (APIs). The amide bond is a key structural feature in countless drug molecules due to its conformational rigidity and ability to participate in hydrogen bonding.

Generalized Reaction Workflow: N-Acylation

cluster_reactants Reactants cluster_process Process cluster_products Products Aniline This compound Solvent Aprotic Solvent (e.g., DCM, THF) Aniline->Solvent AcylatingAgent Acyl Chloride (R-COCl) or Anhydride (R-CO)₂O AcylatingAgent->Solvent Base Tertiary Amine Base (e.g., Triethylamine, Pyridine) Base->Solvent Conditions 0 °C to RT Solvent->Conditions Reaction Mixture Amide N-Acylated Product Conditions->Amide Forms Salt Amine Hydrochloride Salt Conditions->Salt Byproduct cluster_reactants Reactants cluster_process Process cluster_products Products Aniline This compound BaseSolvent Pyridine (Base & Solvent) Aniline->BaseSolvent SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->BaseSolvent Conditions 0 °C to 50 °C BaseSolvent->Conditions Reaction Mixture Sulfonamide N-Sulfonylated Product Conditions->Sulfonamide Forms Salt Pyridinium Hydrochloride Conditions->Salt Byproduct Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(NH₂R')]+ OA_Complex->Amine_Complex + R'-NH₂ Amido_Complex L-Pd(II)(Ar)(NHR') Amine_Complex->Amido_Complex - H⁺ (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NH₂R' Amido_Complex->Product cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction Aniline This compound Conditions1 0-5 °C Aniline->Conditions1 Acid HBr (aq) Acid->Conditions1 Nitrite NaNO₂ (aq) Nitrite->Conditions1 Diazonium Arenediazonium Salt Conditions2 Heat Diazonium->Conditions2 Add to Catalyst Conditions1->Diazonium Catalyst CuBr Catalyst->Conditions2 Product 1,5-Dibromo-2-fluoro-4-methylbenzene N2 N₂ Gas Conditions2->Product Conditions2->N2 Evolves

Sources

Application Notes and Protocols for Regioselective Reactions of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-4-methylaniline is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—comprising an activating amino group, a moderately activating methyl group, and two deactivating but ortho, para-directing halogens—offers a rich landscape for regioselective chemical transformations. This guide provides a comprehensive overview of the molecule's reactivity, focusing on three key classes of reactions: palladium-catalyzed cross-couplings at the C-Br bond, nucleophilic aromatic substitution at the C-F bond, and electrophilic aromatic substitution on the benzene ring. Detailed, field-proven protocols and the underlying mechanistic principles are presented to enable researchers to harness the synthetic potential of this versatile building block.

Introduction: A Versatile Building Block

This compound (CAS 627871-16-3) has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in pharmaceutical research and development, where it serves as a key precursor for Active Pharmaceutical Ingredients (APIs).[1][2] A notable application is in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[3] The compound's value stems from its three distinct points of reactivity, allowing for sequential and regioselective modifications. This guide will explore the strategic functionalization of these sites.

The molecule's reactivity is governed by the interplay of its substituents:

  • The C5-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions.

  • The C2-Fluorine: A site for nucleophilic aromatic substitution (SNAr).[3]

  • The Aromatic Ring: Subject to electrophilic aromatic substitution at specific positions.

Decoding Regioselectivity: A Map of Electronic Effects

The outcome of any reaction on the this compound core is dictated by the electronic and steric influences of its substituents. Understanding these effects is paramount for predicting and controlling regioselectivity.

  • Amino Group (-NH₂ at C1): A powerful activating group due to its strong +M (mesomeric) effect, donating electron density to the ring. It is a potent ortho, para-director.

  • Methyl Group (-CH₃ at C4): An activating group through inductive effect (+I) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

  • Fluorine Atom (-F at C2): Exhibits a dual role. Its strong -I (inductive) effect withdraws electron density, deactivating the ring. However, its +M effect (lone pair donation) directs electrophiles to the ortho and para positions.[4]

  • Bromine Atom (-Br at C5): Similar to fluorine, it is a deactivating group (-I > +M) that directs ortho and para.

The synergy of these effects creates a nuanced reactivity map. The amino group is the most powerful activating and directing group, strongly influencing the positions susceptible to electrophilic attack.

G cluster_0 This compound cluster_1 Predicted Reactivity Sites molecule A C-Br (Cross-Coupling) molecule->A  Pd-Catalysis B C-F (SNAr) molecule->B  Nucleophilic Attack C C6/C3 (Electrophilic Substitution) molecule->C  Electrophilic Attack Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-Br transmetalation Transmetalation Complex oxidative_add->transmetalation R-B(OR)2 Base transmetalation->reductive_elim reductive_elim->pd0 Ar-R SNAr_Mechanism Start Aryl-F + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Addition (Rate-determining) Product Aryl-Nu + F⁻ Intermediate->Product Elimination Synthesis_Flow A 5-Bromo-2-fluoro- 4-methylaniline B Intermediate A->B Buchwald-Hartwig (C-N Coupling at C5-Br) C MDL Compound (SIRT6 Activator) B->C Further Functionalization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylaniline in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the unique challenges presented by this substrate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to optimize your yields and achieve consistent results.

The substrate, this compound, presents a specific set of challenges. It is an electron-rich aryl bromide, which can make the initial oxidative addition step—often the rate-determining step in the catalytic cycle—sluggish.[1][2][3] The presence of the aniline group can also lead to catalyst inhibition or side reactions if not properly managed. This guide will walk you through overcoming these hurdles.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving very low yields (<30%). What is the most likely cause?

Low yield with this substrate is a common issue primarily stemming from its electronic properties. The aniline and methyl groups are electron-donating, which increases the electron density at the carbon-bromine bond. This makes the bond stronger and less susceptible to cleavage by the Palladium(0) catalyst during the critical oxidative addition step.[1]

Primary Areas to Investigate:

  • Ineffective Catalyst System: Your chosen palladium source and ligand may not be active enough to facilitate the difficult oxidative addition for this electron-rich substrate. Standard catalysts like Pd(PPh₃)₄ can be ineffective.[1]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[4] An inappropriate base can fail to promote the reaction or, if too strong (like hydroxides), can accelerate the decomposition (protodeboronation) of your boronic acid.[1]

  • Oxygen Contamination: Incomplete degassing of your reaction mixture is a frequent cause of failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of your boronic acid.[3][5]

  • Reagent Quality & Stability: The stability of the organoboron reagent is a frequent cause of failure.[1] Boronic acids, especially some heteroaromatic ones, can degrade upon storage or undergo protodeboronation during the reaction, effectively removing one of your coupling partners from the mixture.[1][6]

Q2: What are the recommended catalyst and ligand systems for an electron-rich substrate like this?

For challenging, electron-rich aryl bromides, the catalyst system must be tailored to accelerate the slow oxidative addition step.[1] This is best achieved by using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1]

  • Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for difficult couplings. They promote both oxidative addition and the final reductive elimination step.[1][7] The Buchwald dialkylbiaryl phosphine ligands are particularly effective.[1][7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form highly stable and active palladium complexes, making them excellent for coupling challenging substrates.[8]

Below is a comparative table to guide your selection.

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesConsiderations
Pd(OAc)₂ / SPhos Buchwald Ligand1-3Excellent for electron-rich bromides, high reaction rates, good stability.[7][8]Air-sensitive ligand; requires careful handling.
Pd(OAc)₂ / XPhos Buchwald Ligand1-3Very bulky, highly active for sterically hindered and electron-rich substrates.[1][9]Higher cost compared to simpler phosphines.
CataCXium A Pd G3 Palladacycle5-10Pre-formed, air-stable catalyst. Shown to be uniquely effective for unprotected ortho-bromoanilines.[10][11][12]May require higher catalyst loading.[10][11]
Pd-PEPPSI-IPr NHC Ligand1-3Air and moisture stable pre-catalyst, highly active, broad substrate scope.[8]Can be more expensive.
Pd(PPh₃)₄ Triarylphosphine5-10Readily available, inexpensive, good for simple couplings.Often sluggish or ineffective for electron-rich substrates.[1][5]

Logical Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

G start Low Yield (<30%) cat_check Step 1: Evaluate Catalyst System start->cat_check cat_sol Is catalyst appropriate for electron-rich aniline? (e.g., Buchwald ligand, NHC) cat_check->cat_sol base_check Step 2: Optimize Base & Solvent base_sol Is base strong enough but non-nucleophilic? (e.g., K₃PO₄, Cs₂CO₃) base_check->base_sol reagent_check Step 3: Verify Reagent Quality reagent_sol Are reagents pure? Is boronic acid fresh? Are solvents anhydrous? reagent_check->reagent_sol cat_sol->base_check  Yes cat_yes Switch to more active ligand (e.g., SPhos, XPhos) or use a pre-catalyst. cat_sol->cat_yes No base_sol->reagent_check  Yes base_yes Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Try different solvents (e.g., 2-MeTHF, Dioxane). base_sol->base_yes No reagent_yes Use fresh boronic acid or a stabilized form (e.g., pinacol ester). Use dry, degassed solvents. reagent_sol->reagent_yes No end_node Re-run Optimized Reaction reagent_sol->end_node  Yes cat_yes->end_node base_yes->end_node reagent_yes->end_node

Caption: A logical workflow for troubleshooting low yields.
Q3: How do I select the optimal base and solvent for my reaction?

Base and solvent selection are intrinsically linked and can dramatically affect your reaction's success.

Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][13]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common first choices. Cs₂CO₃ is more soluble in organic solvents and often gives better results, especially in challenging couplings.[11][14]

  • Phosphates (K₃PO₄): This is an excellent, non-nucleophilic base that is particularly effective for couplings involving heteroaryl substrates and can help prevent side reactions.[1][13] It is often a top performer for difficult couplings.

  • Hydroxides (NaOH, KOH): Use with caution. While strong, their high nucleophilicity can promote side reactions, including hydrolysis of sensitive functional groups and accelerated protodeboronation of the boronic acid.[1][13]

BaseTypical StrengthKey Characteristics
K₂CO₃ ModerateStandard, inexpensive choice. Often requires aqueous conditions.[4]
Cs₂CO₃ StrongHighly effective, good solubility in organic solvents. Excellent for difficult couplings.[11][15]
K₃PO₄ StrongStrong, non-nucleophilic. Often the best choice to minimize side reactions and for heteroaryl substrates.[1][13]

Solvent Selection: The solvent must solubilize the reagents and catalyst while facilitating the reaction.

  • Polar Aprotic Solvents (Dioxane, THF, 2-MeTHF): These are the most common solvents for Suzuki couplings.[16] A mixture with water (e.g., 10:1) is often used to help dissolve the inorganic base.

  • 2-MeTHF: A greener alternative to THF and Dioxane, it has been shown to significantly improve yields in couplings of ortho-bromoanilines.[10][11]

  • Toluene: A nonpolar solvent often used for higher temperature reactions.[16]

Q4: I'm observing significant protodeboronation (loss of the boronic acid) and/or homocoupling. How can I minimize these side reactions?

Protodeboronation: This is the cleavage of the C-B bond, replacing the boron group with a hydrogen. It is often accelerated by strong bases and excess water.[1]

  • Use a Stabilized Boron Reagent: Switch from a boronic acid to a boronic acid pinacol ester. These are more stable and less prone to protodeboronation, acting as a "slow-release" source of the boronic acid under reaction conditions.[1]

  • Optimize the Base: Avoid strong hydroxides. Use weaker or non-aqueous bases like K₃PO₄ or CsF.[1]

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes this side reaction. Ensure your solvents are properly dried.[1]

Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen in the reaction.[3]

  • Ensure Rigorous Inert Conditions: Your best defense is to meticulously remove all oxygen. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][5][14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves the interplay of Pd(0) and Pd(II) species. Issues in any of these steps can lead to low yield or reaction failure.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂(R¹)Pd(II)-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L₂(R¹)Pd(II)-R² oa_complex->trans_complex Transmetalation (R²-B(OR)₂) + Base trans_complex->pd0 Reductive Elimination (R¹-R²) product Coupled Product (Ar-R²) trans_complex->product arx This compound (Ar-X) arx->oa_complex boronic Boronic Acid/Ester (R²-B(OR)₂) boronic->trans_complex

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol uses a robust Buchwald ligand system and is a strong starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid pinacol ester (1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (powdered, dried, 3.0 eq)

  • Anhydrous, degassed 2-MeTHF or Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, powdered K₃PO₄, Pd(OAc)₂, and SPhos.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[1][17]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by column chromatography on silica gel.[16]

Protocol 2: Screening Conditions for Base and Solvent

When optimizing, it is efficient to screen several conditions in parallel on a small scale.

Procedure:

  • Prepare a stock solution of this compound, the boronic acid reagent, Pd(OAc)₂, and SPhos in a suitable solvent (e.g., Dioxane).

  • In an array of reaction vials, add the pre-weighed bases to be tested (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Aliquot the stock solution into each vial.

  • If testing different solvents, prepare separate stock solutions or add the specific solvent to each vial after adding the solid reagents.

  • Seal, degas, and heat all vials under identical conditions.

  • After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the relative conversion to the product. This will identify the most promising conditions to pursue on a larger scale.

References

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • K. L. Corp, et al. (2024).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction.
  • S. D. McCann, et al. (2016).
  • Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • RSC Publishing. (2024).
  • RSC Publishing. (2024).
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • S. L. Buchwald, et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • S. L. Buchwald, et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Benchchem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.

Sources

side reactions and byproducts in 5-Bromo-2-fluoro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methylaniline

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical pharmaceutical building block.[1][2] As a key intermediate, its purity and yield are paramount for successful downstream applications in drug discovery and materials science.[3] This document offers field-proven insights and validated protocols to help you navigate the common challenges associated with its preparation.

Section 1: Understanding the Core Synthesis & Key Challenges

The synthesis of this compound typically involves the electrophilic bromination of 2-fluoro-4-methylaniline. While seemingly straightforward, the reaction is complicated by the directing effects of the three substituents on the aromatic ring.

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

  • Methyl Group (-CH₃): An activating, ortho-, para-directing group.

  • Fluoro Group (-F): A deactivating, ortho-, para-directing group due to competing inductive and resonance effects.

The desired product requires bromination at the C-5 position, which is ortho to the strongly activating amino group and meta to the methyl and fluoro groups. The dominance of the amino group's directing effect is the key to the synthesis, but its high activating nature is also the primary source of side reactions, namely poor regioselectivity and over-bromination.

Sources

Technical Support Center: Purification of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-fluoro-4-methylaniline (CAS No: 945244-29-1). This resource is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their work. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules, achieving high purity is critical for ensuring predictable reaction outcomes and avoiding downstream complications.[1]

This guide provides field-proven insights in a question-and-answer format, addressing common challenges and frequently asked questions to help you navigate the purification process effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and widely used techniques for purifying this compound and structurally similar anilines are recrystallization and flash column chromatography.[2] The choice between them depends on the impurity profile, the quantity of material, and the desired final purity.

Q2: How do I choose the best purification technique for my sample?

The decision should be based on a preliminary analysis of your crude material.

  • For solids with high initial purity (>90%) and crystalline nature: Recrystallization is often the most efficient method. It is scalable, cost-effective, and can yield highly pure crystalline material if the impurities have different solubility profiles from the product.

  • For complex mixtures, oily residues, or when very high purity (>99%) is required: Flash column chromatography is superior. It provides greater resolving power to separate compounds with similar polarities and is effective for removing non-crystalline or colored impurities. A typical procedure involves using silica gel as the stationary phase with a hexane and ethyl acetate eluent system.[3]

Q3: What are the potential impurities I might encounter in my crude this compound?

Impurities can originate from several sources. Common synthetic routes, such as the bromination of 4-fluoro-2-methylaniline, can lead to:

  • Unreacted Starting Materials: Residual 4-fluoro-2-methylaniline.

  • Regioisomers: Isomeric products from bromination at other positions on the aromatic ring. The directing effects of the amino, methyl, and fluoro groups are crucial in the synthesis, but minor isomers can still form.[2]

  • Over-brominated Products: Di-bromo or other poly-halogenated species.

  • Reagents and By-products: Residual reagents or by-products from the reaction workup.

Q4: What are the critical safety precautions when handling this compound?

This compound is classified as an acute oral toxicant and can cause skin and eye irritation.[4] Always handle it in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

  • For handling the solid powder outside of a contained system, a dust mask (e.g., N95) is recommended.

Always consult the latest Safety Data Sheet (SDS) for comprehensive handling and disposal information.[5][6][7]

Section 2: Troubleshooting and Field Guide

This section addresses specific experimental issues you may encounter.

Recrystallization Troubleshooting

Q: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong? A: This indicates an unsuitable solvent choice. An ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature.[2] If the compound is insoluble when hot, the solvent is too non-polar.

  • Solution: Switch to a more polar solvent or use a binary solvent system. For instance, if you started with hexane, try adding ethyl acetate or ethanol dropwise to the hot mixture until the solid dissolves. Record the approximate solvent ratio for future experiments.

Q: My product "oiled out" during cooling instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the compound's solubility decreases so rapidly that it comes out of solution as a liquid below its melting point. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.

  • Solution 1 (Induce Crystallization): Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Solution 2 (Solvent Adjustment): Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot, clear solution to bring it closer to its saturation point at that temperature. This can often promote proper crystal growth upon cooling.

Q: After recrystallization, my yield is extremely low. What happened? A: Low yield is typically caused by one of three issues:

  • Using too much solvent: This keeps a significant portion of your product dissolved even after cooling.

  • Premature crystallization: The product crystallized on the filter paper during hot filtration.

  • The compound has significant solubility in the cold solvent.

  • Solution:

    • To address issue #1, minimize the amount of hot solvent used to just dissolve the crude product. After filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling.

    • To prevent issue #2, ensure your filtration funnel is pre-heated (e.g., with hot solvent or a heat lamp) before filtration.

    • For issue #3, cool the flask in an ice bath for at least 30 minutes after it reaches room temperature to maximize crystal precipitation before filtration.

Column Chromatography Troubleshooting

Q: I've spotted my crude material on a TLC plate with 20% Ethyl Acetate/Hexane, but the spot remains at the baseline (Rf = 0). What should I do? A: An Rf value of 0 means your compound is too strongly adsorbed to the silica gel in the chosen solvent system because the eluent is not polar enough to move it.

  • Solution: Increase the polarity of the eluent. Prepare new TLC plates and test solvent systems with a higher proportion of the polar solvent (ethyl acetate). Try 30%, 50%, and even 100% ethyl acetate. For very polar compounds, a small amount of methanol or triethylamine (for amines) might be necessary.

Q: My spots are streaking badly on the TLC plate. How can I get clean separation? A: Streaking, especially for an amine compound, is often caused by strong interactions with the acidic silanol groups on the silica gel surface.

  • Solution 1 (Modify Eluent): Add a small amount of a basic modifier to your eluent. For aniline compounds, adding 0.5-1% triethylamine (Et3N) to the solvent system will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.

  • Solution 2 (Check Sample): Ensure your sample is not overloaded on the TLC plate. Spot a more dilute solution.

Q: The separation between my product spot and a key impurity is very poor (ΔRf < 0.1). How can I improve this? A: Poor resolution means the eluent's polarity is not optimal for differentiating your compounds.

  • Solution 1 (Fine-tune Polarity): If the spots are too high on the plate (Rf > 0.5), the eluent is too polar. Decrease the percentage of ethyl acetate. If they are too low (Rf < 0.2), the eluent is not polar enough. The ideal Rf for the product of interest for good separation is typically between 0.25 and 0.35.

  • Solution 2 (Change Solvents): If fine-tuning the ethyl acetate/hexane ratio doesn't work, switch one of the solvents to change the selectivity. For example, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME) and re-optimize the solvent ratio. Different solvents interact with your compounds in unique ways, which can often resolve closely running spots.

Section 3: Standardized Purification Protocols

Protocol 1: Recrystallization from a Hexane/Ethyl Acetate System
  • Solvent Selection: Place a small amount of crude material in a test tube. Add hexane; it should be sparingly soluble at room temperature. Add ethyl acetate; it should be readily soluble. This indicates a hexane/ethyl acetate co-solvent system is promising.

  • Dissolution: Place the bulk crude this compound into an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to dissolve the solid completely.

  • Saturation: While the solution is hot, slowly add hot hexane until the solution becomes slightly cloudy (turbid). This indicates the solution is saturated. Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the product by melting point and spectroscopy to confirm purity.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A system that gives your product an Rf value of ~0.3 is ideal. A common starting point for similar compounds is 20% ethyl acetate in hexane.[3] Add 0.5% triethylamine if streaking is observed.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visual Guides and Data

Decision Workflow for Purification

Purification_Decision_Tree start Crude this compound Sample tlc_check Perform TLC Analysis start->tlc_check purity_check Initial Purity > 90% and Crystalline? tlc_check->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes oily_or_complex Sample is Oily or a Complex Mixture? purity_check->oily_or_complex No final_product Pure Product recrystallize->final_product column Perform Flash Column Chromatography column->final_product oily_or_complex->recrystallize No oily_or_complex->column Yes

Caption: Decision tree for selecting a purification method.

Data Tables

Table 1: Recommended Solvent Systems for TLC/Column Chromatography

PolarityEluent System (v/v)Typical Rf RangeNotes
Low5-10% Ethyl Acetate in Hexane0.1 - 0.2Useful for eluting non-polar impurities.
Medium15-25% Ethyl Acetate in Hexane0.25 - 0.4Often the ideal range for the target compound.[3]
High30-50% Ethyl Acetate in Hexane0.4 - 0.6For separating more polar impurities or if the product has low Rf.
ModifierAdd 0.5-1% Triethylamine (Et3N)-Recommended for all systems to prevent spot streaking.

Table 2: Quick Troubleshooting Summary

IssueProbable CauseRecommended Action
Recrystallization
Oiling OutSolution cooled too quickly; solvent too high-boiling.Re-heat and cool slowly; adjust solvent system.
Low YieldToo much solvent used.Use minimum hot solvent; cool in an ice bath to maximize recovery.
Chromatography
Spot Streaking (TLC)Acidic silica interacting with the amine.Add 0.5-1% triethylamine to the eluent.
Poor SeparationSuboptimal solvent polarity.Fine-tune the eluent ratio or change solvent composition (e.g., DCM for EtOAc).

References

  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates - Autech Industry Co.,Limited. [Link]
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-fluoro-4-methylaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving 5-Bromo-2-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and achieve efficient, reproducible results.

Introduction: The Nuances of this compound Cross-Coupling

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating methyl and amino groups activate the aromatic ring, while the ortho-fluoro substituent introduces steric hindrance and alters the electronic properties. This electronic profile can influence the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. Furthermore, the aniline moiety itself can act as a ligand to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Therefore, a careful optimization of catalyst loading is crucial to balance reaction efficiency, cost-effectiveness, and minimizing residual palladium in the final product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a robust starting point.[1][2] This concentration is generally sufficient to achieve a reasonable reaction rate without being excessive. It is advisable to begin with a mid-range value, for instance, 2 mol% of the palladium source, and a palladium-to-ligand ratio of 1:1 to 1:2, depending on the specific ligand chosen.[1]

Q2: I'm observing low or no conversion. Should I simply increase the catalyst loading?

A2: While insufficient catalyst loading can be a cause for low conversion, it's often a symptom of a more fundamental issue.[3] Before increasing the catalyst amount, consider the following:

  • Catalyst Deactivation: The aniline substrate can coordinate to the palladium center, leading to catalyst poisoning.[1] Additionally, oxygen can irreversibly oxidize the active Pd(0) species.[1][4] Ensure your reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents.

  • Suboptimal Ligand Choice: The ligand plays a critical role in both stabilizing the catalyst and promoting the reaction. For this substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) are often effective.[5]

  • Ineffective Base: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[5] The choice of base can significantly impact reaction outcomes.

A systematic screening of ligands and bases should be performed before resorting to significantly higher catalyst loadings.

Q3: What are the signs of catalyst decomposition, and how can I prevent it?

A3: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1][6] This indicates the agglomeration of the palladium catalyst into an inactive, heterogeneous form. To prevent this:

  • Use Robust Ligands: Bulky biarylphosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium center and prevent agglomeration.[4][7]

  • Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1]

  • Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent oxidative deactivation of the catalyst.[1][4]

Q4: How does catalyst loading affect reaction kinetics and product purity?

A4: Catalyst loading directly impacts the concentration of the active catalytic species and, therefore, the overall reaction rate. However, excessively high catalyst loadings can lead to an increased rate of side reactions, such as hydrodehalogenation or homocoupling.[2][8] This not only reduces the yield of the desired product but also complicates purification. Furthermore, higher initial catalyst concentrations can lead to higher levels of residual palladium in the final product, which is a significant concern in pharmaceutical applications.[2][8]

Troubleshooting Guide

Issue Potential Cause Recommended Troubleshooting Steps
Low or No Product Yield Inactive or insufficient catalyst.- Ensure high-purity, air-stable palladium precatalyst is used. - Thoroughly degas all solvents and reagents. - Incrementally increase catalyst loading (e.g., from 1 mol% to 3 mol%). - Screen a panel of bulky, electron-rich phosphine ligands.[5]
Reaction Stalls Before Completion Catalyst deactivation during the reaction.- Consider a more robust precatalyst or ligand. - A second addition of the catalyst mid-reaction may be beneficial. - Evaluate the effect of a modest increase in the initial catalyst loading.[4]
Formation of Black Precipitate (Palladium Black) Catalyst agglomeration and decomposition.- Employ more sterically demanding and electron-rich ligands to stabilize the catalyst.[1][4] - Optimize the reaction temperature to avoid thermal decomposition.[1] - Ensure the reaction is maintained under a strict inert atmosphere.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) Suboptimal ligand or reaction conditions.- Screen different phosphine ligands, as this side reaction can be ligand-dependent.[1][9] - Avoid excessively high temperatures and prolonged reaction times.[9]

Experimental Protocols

Protocol 1: Catalyst Loading Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the optimal catalyst loading in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • Set up a series of reaction vials under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • To each vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Prepare stock solutions of the palladium precatalyst and the ligand in the degassed solvent.

  • Add the appropriate volumes of the stock solutions to each vial to achieve the desired catalyst loadings (see table below).

  • Add the degassed solvent to each vial to reach a final concentration of 0.1 M with respect to the aniline.

  • Seal the vials and heat the reactions at a predetermined temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., 1, 4, 8, and 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS.[10][11][12][13][14]

Table 1: Catalyst Loading Screening for Suzuki-Miyaura Coupling

Entry Pd Precatalyst (mol%) Ligand (mol%) Pd:Ligand Ratio
10.51.01:2
21.02.01:2
32.04.01:2
43.06.01:2
Protocol 2: Catalyst Loading Screening for Buchwald-Hartwig Amination

This protocol details the screening of catalyst loading for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., a G3 or G4 palladacycle)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Degassed solvent (e.g., Dioxane)

Procedure:

  • Follow the same setup procedure as in Protocol 1, ensuring all manipulations are performed under a strictly inert atmosphere.

  • To each vial, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol).

  • Add the palladium precatalyst directly to each vial to achieve the desired loadings (see table below). Note that for many modern precatalysts, an additional ligand is not required.

  • Add the degassed solvent to each vial to a final concentration of 0.1 M with respect to the aniline.

  • Seal the vials and heat the reactions at an appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction progress as described in Protocol 1.

Table 2: Catalyst Loading Screening for Buchwald-Hartwig Amination

Entry Pd Precatalyst (mol%)
10.5
21.0
31.5
42.0

Visualizing the Optimization Workflow

A systematic approach is key to efficiently optimizing catalyst loading. The following workflow illustrates the logical progression of experiments.

Catalyst_Optimization_Workflow A Initial Reaction Setup (1-3 mol% Pd) B Reaction Outcome Assessment (LC-MS/GC-MS) A->B C Low/No Conversion B->C Problem D Incomplete Conversion/ Stalled Reaction B->D Problem E Good Conversion B->E Success F Screen Ligands & Bases C->F G Increase Catalyst Loading (e.g., to 3-5 mol%) D->G H Systematic Reduction of Catalyst Loading (e.g., to <1 mol%) E->H F->A Re-evaluate G->B Re-assess H->B Re-assess I Final Optimized Conditions H->I

Caption: A systematic workflow for catalyst loading optimization.

The Interplay of Reaction Parameters

The optimal catalyst loading is not an isolated parameter but is intricately linked to other reaction variables. The diagram below illustrates these key relationships.

Reaction_Parameters Catalyst_Loading Catalyst Loading Reaction_Rate Reaction Rate Catalyst_Loading->Reaction_Rate Selectivity Selectivity Catalyst_Loading->Selectivity Ligand_Choice Ligand Choice Ligand_Choice->Reaction_Rate Ligand_Choice->Selectivity Base_Selection Base Selection Base_Selection->Reaction_Rate Solvent Solvent Solvent->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Temperature->Selectivity

Caption: Interdependence of key reaction parameters in cross-coupling.

References

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH. (n.d.).
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). (n.d.).
  • Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides - Benchchem. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.).
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (n.d.).
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School. (2021-12-19).
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023-08-09).
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans - Benchchem. (n.d.).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (2025-08-06).
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024-10-19).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
  • Ligand design for cross-couplings: phosphines - YouTube. (2024-01-10).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. (2018-03-16).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives - Benchchem. (n.d.).
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021-10-25).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018-09-06).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline - Benchchem. (n.d.).
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023-01-09).
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025-05-07).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines - Benchchem. (n.d.).
  • Metal-Free Catalytic Cross-Coupling of Esters and Boranes - ChemRxiv. (n.d.).

Sources

Technical Support Center: Managing Exotherms in Large-Scale 5-Bromo-2-fluoro-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 5-Bromo-2-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up chemical processes with this versatile but reactive intermediate. As a halogenated aniline, this compound is a valuable building block in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs).[1][2] However, reactions such as nucleophilic substitutions, cross-couplings, and especially preceding steps like brominations or nitrations, can be highly exothermic.[3][4]

Managing the heat generated during these reactions is not merely a matter of process optimization; it is a critical safety imperative. An uncontrolled exotherm can escalate into a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure that can exceed the containment capabilities of the reactor.[5][6] This guide provides in-depth, practical answers to common challenges, grounded in established principles of chemical engineering and process safety.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that underpin the safe management of exothermic reactions involving this compound.

Q1: What makes reactions involving aromatic amines and halides like this compound potentially hazardous on a large scale?

A: The potential hazards stem from a combination of chemical reactivity and the physical limitations of large-scale equipment. Aromatic amines can undergo highly energetic reactions, such as nitration or certain coupling reactions. The presence of halogen atoms (Bromine and Fluorine) provides reactive sites for various transformations, including cross-coupling and nucleophilic aromatic substitution.[1]

The primary issue during scale-up is the change in the surface-area-to-volume ratio. As reactor volume increases, the surface area available for heat exchange does not increase proportionally.[6] This means a reaction that was easily managed in a lab flask can generate heat far faster than it can be removed in a large vessel, creating the conditions for a thermal runaway.[3][6]

Q2: What is a thermal runaway, and why is it the primary concern?

A: A thermal runaway is a positive feedback loop where the heat generated by an exothermic reaction exceeds the rate of heat removal.[3] This surplus heat increases the reaction mass temperature, which, according to the Arrhenius equation, exponentially increases the reaction rate.[7][8] This, in turn, accelerates heat production, creating a rapidly escalating and uncontrollable cycle.

The consequences can be catastrophic, including:

  • Over-pressurization: Rapid temperature increases can boil solvents or generate gaseous byproducts, leading to pressure that can rupture the reactor.[5][9]

  • Secondary Decomposition: At elevated temperatures, the desired product or other components in the reaction mixture may begin to decompose, often exothermically, adding more energy to the runaway.[10]

  • Loss of Containment: This can lead to the release of toxic and flammable materials, posing a severe risk of fire, explosion, and environmental harm.[11]

Q3: What is Reaction Calorimetry, and why is it non-negotiable before scale-up?

A: Reaction Calorimetry (RC) is an experimental technique used to measure the heat flow of a chemical reaction under controlled, process-like conditions.[12][13] It is a non-negotiable step in process development because it provides critical quantitative data for safe scale-up.[14][15]

Key parameters determined by Reaction Calorimetry include:

  • Heat of Reaction (ΔHr): The total amount of energy released or absorbed.

  • Heat Release Rate: How quickly the heat is generated over time.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the generated heat were absorbed by the reaction mass with no cooling. This is a crucial indicator of the reaction's severity.[10]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a cooling failure scenario.[10]

Without this data, scaling up is effectively a blind exercise, creating an unacceptable level of risk.[13]

Q4: How does reactor choice (Batch vs. Continuous Flow) impact safety for these reactions?

A: The choice of reactor technology has a profound impact on safety.

  • Batch/Semi-Batch Reactors: These are the traditional workhorses of the chemical industry. In a semi-batch setup, safety is managed by controlling the addition rate of a limiting reagent to ensure the heat generation rate never exceeds the reactor's cooling capacity.[16] However, they inherently contain a large volume of reactive material at any given time, and their heat transfer efficiency is limited by their surface-area-to-volume ratio.[6] A cooling failure or incorrect reagent charge can have severe consequences.[11]

  • Continuous Flow Reactors: Flow reactors, particularly microreactors, offer an inherently safer design for highly exothermic processes.[17][18] Their key advantage is a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control.[3][19] The small internal volume (hold-up) means that only a tiny amount of material is reacting at any moment, drastically reducing the potential energy of a runaway.[20] For hazardous chemistries like nitrations or certain brominations, transitioning to a flow process is a highly recommended safety strategy.[20][21]

Section 2: Troubleshooting Guide

This section provides direct, actionable advice for specific problems you may encounter during your experiments.

Scenario 1: Uncontrolled Temperature Rise (Potential Runaway)

Q: My reactor temperature is climbing rapidly past the setpoint, and the cooling system is at 100%. What are the immediate steps?

A: This is a critical situation requiring immediate and decisive action. The priority is to stop the heat generation and regain control.

Immediate Actions:

  • Stop Reagent Addition: If you are running a semi-batch process, immediately stop the feed of the limiting reagent. This is the fastest way to halt the primary source of heat generation.[9]

  • Maximize Cooling: Ensure all cooling utilities are operating at maximum capacity. If available, activate any secondary or emergency cooling systems.

  • Initiate Emergency Quench/Inhibition: If the temperature continues to rise, and your process has a pre-defined quenching protocol, initiate it. This involves adding a substance that will rapidly stop the reaction.

  • Prepare for Emergency Venting: Be aware of the reactor's emergency pressure relief system. While this is a last line of defense, it is designed to prevent a catastrophic vessel rupture.[22]

  • Alert and Evacuate: Notify all personnel in the area and follow your site's emergency response plan, which may include evacuation.

Q: We experienced a thermal runaway. How do we conduct a root cause analysis?

A: A thorough root cause analysis is essential to prevent recurrence. The investigation should be systematic and data-driven, focusing on the potential failure points in your process. Common causes of runaway incidents include mischarging of reactants, inadequate temperature control, poor agitation, and insufficient understanding of the reaction chemistry.[11]

Below is a logical workflow for investigating the incident.

RootCauseAnalysis cluster_0 Initial Data Collection cluster_1 Analysis of Process Parameters cluster_2 Analysis of Equipment & Chemistry cluster_3 Conclusion Incident Thermal Runaway Incident Occurs CollectData Secure Batch Records, Operator Logs, DCS Data, and Lab Samples Incident->CollectData Interview Interview Operators and Supervisors CollectData->Interview ReviewAddition Analyze Reagent Addition Rate vs. Time CollectData->ReviewAddition ReviewTemp Correlate Temperature Profile with Addition and Cooling Data CollectData->ReviewTemp ReviewMixing Check Agitator Speed, Power Draw, and History CollectData->ReviewMixing ReviewCharge Verify Raw Material Identity, Purity, & Amount Interview->ReviewCharge RootCause Identify Root Cause(s) ReviewCharge->RootCause ReviewAddition->RootCause ReviewTemp->RootCause ReviewMixing->RootCause CheckCooling Inspect Cooling System: Jacket, Coils, Chiller, and Utility Supply CheckCooling->RootCause CheckCalorimetry Re-run Calorimetry Tests (RC, DSC, ARC) on Samples CheckCalorimetry->RootCause CheckSideReactions Analyze Samples for Unexpected Byproducts or Decomposition Products CheckSideReactions->RootCause CAPA Implement Corrective and Preventive Actions (CAPA) RootCause->CAPA

Caption: Workflow for Root Cause Analysis of a Thermal Runaway.

Scenario 2: Localized Hotspots & Inconsistent Product Quality

Q: We're observing charring and higher levels of impurities, suggesting localized overheating, but the bulk temperature seems fine. What's the cause?

A: This is a classic sign of poor mixing.[23] In a large reactor, inadequate agitation can lead to areas of high reactant concentration, particularly near the point of addition.[24] In these "hotspots," the reaction proceeds much faster, generating heat that cannot be efficiently transferred to the bulk medium and then to the cooling jacket. The result is thermal degradation of materials and the formation of impurities, even while your temperature probe in a different location reads as normal.

Q: How do we improve mixing efficiency in a large reactor to prevent hotspots?

A: Improving mixing requires a multi-faceted approach:

  • Agitator Design and Speed: Ensure the agitator type is appropriate for your reaction's viscosity and geometry. Turbine mixers are effective for creating turbulence and high shear, while anchor mixers are better for high-viscosity materials.[25] Increasing agitator speed can improve bulk mixing, but consult with a chemical engineer to avoid excessive shear that could degrade materials.

  • Baffle Installation: Baffles are essential in large, agitated tanks. They disrupt the formation of a central vortex, promoting top-to-bottom turnover and creating more uniform mixing throughout the vessel.

  • Feed Pipe Location: The position where you introduce the limiting reagent is critical. Sub-surface addition directly into a well-agitated zone is preferable to surface addition, which can lead to poor initial dispersion.

  • Computational Fluid Dynamics (CFD) Modeling: For complex or persistent issues, CFD modeling can simulate the fluid dynamics inside your reactor. This can help identify stagnant zones and optimize agitator design and placement for your specific process.

Scenario 3: Scale-Up Difficulties

Q: Our lab-scale reaction is well-behaved, but we're seeing unexpected exotherms in the pilot plant reactor. Why is this happening?

A: This is a common and dangerous scale-up challenge. The root cause is almost always related to the fundamental differences in heat and mass transfer between small and large vessels.[24]

  • Heat Transfer: As mentioned, the surface-area-to-volume ratio decreases dramatically on scale-up. The heat generated (a function of volume) increases by a cube factor, while the heat removed (a function of surface area) increases by only a square factor.[6]

  • Mixing Time: The time required to achieve homogeneity is much longer in a large reactor. This means a plume of concentrated reagent can persist for longer, creating a significant localized exotherm before it is fully dispersed.[24]

  • Addition Time: Addition times that are safe in the lab may be too fast for the pilot plant's cooling capacity. The addition rate must be scaled based on the plant reactor's ability to remove heat, not just the proportional increase in volume.

Q: What are the critical parameters to consider when scaling up a semi-batch process for this compound?

A: When scaling up, you must re-evaluate all critical process parameters based on the larger vessel's capabilities. The goal is to ensure the rate of heat generation is always less than the rate of heat removal.

ParameterLab-Scale (1L) ConsiderationPlant-Scale (1000L) ConsiderationRationale for Change
Reagent Addition Time Typically short (e.g., 30 mins)Significantly longer (e.g., 4-8 hours)Must be limited by the maximum heat removal capacity (Q_removal) of the plant reactor.[3]
Agitator Speed (RPM) High RPM (e.g., 500) for good mixingLower RPM (e.g., 80-120), but higher tip speedPower per unit volume and tip speed are more relevant scale-up metrics than RPM.[24]
Cooling Jacket Temp. Can be close to reaction temp (e.g., 10°C)Requires a much lower temp (e.g., -15°C)A larger temperature difference (ΔT) is needed to drive sufficient heat transfer across a relatively smaller area.[26]
Solvent Volume Standard concentrationMay need to be more diluteIncreasing solvent volume adds thermal mass (a "heat sink") to absorb energy, providing a larger safety margin.[17]
Emergency Preparedness Simple ice bathEngineered systems (quench tank, rupture disc)The potential energy of a runaway is vastly greater, requiring robust, engineered safety layers.[22]

Section 3: Best Practices & Protocols

Protocol 1: Pre-Scale-up Thermal Hazard Assessment

This protocol outlines the minimum necessary steps to characterize the thermal hazards of your reaction before attempting to run it at a larger scale.

Objective: To quantify the thermal risks associated with the reaction involving this compound.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Screen all individual raw materials, intermediates, and the final reaction mixture for thermal stability.

    • Determine the onset temperature of any decomposition exotherms. This data is crucial for defining the maximum safe operating temperature.

  • Reaction Calorimetry (RC):

    • Perform the reaction in a reaction calorimeter (e.g., RC1e or similar) under the proposed plant conditions (temperature, concentration, etc.).[10]

    • Simulate the intended semi-batch addition profile to measure the instantaneous heat flow.

    • Simulate a "worst-case" scenario, such as an accumulation of unreacted starting material followed by a temperature increase, to understand the potential for runaway.[12]

  • Data Analysis:

    • Calculate the key safety parameters: ΔHr, heat release rate, and ΔTad.

    • Determine the MTSR and compare it to the decomposition onset temperature from DSC. There must be a sufficient safety margin (typically >50-75°C) between the MTSR and the decomposition temperature.

    • Use the heat flow data to calculate the required cooling duty for the plant-scale reactor.[14][15]

Protocol 2: Standard Operating Procedure (SOP) for a Controlled Semi-Batch Reaction

This is a generalized SOP for a hypothetical exothermic reaction. Specific parameters must be determined by the thermal hazard assessment described above.

Objective: To safely execute a 1000L scale semi-batch reaction.

Steps:

  • Vessel Preparation:

    • Ensure the reactor is clean, dry, and all safety systems (relief valve, quench system, sensors) are verified and operational.

    • Charge the initial solvent and this compound to the reactor.

    • Start agitation and begin cooling the reactor contents to the starting temperature (e.g., 0°C).

  • Reagent Addition (Semi-Batch):

    • Once the starting temperature is stable, begin the slow, controlled addition of the limiting reagent via a dosing pump.

    • The addition rate must be strictly controlled to not exceed the pre-determined maximum based on calorimetry data.

    • Continuously monitor the reaction temperature and the cooling jacket outlet temperature. A widening gap between these two indicates a strong exotherm.

  • Monitoring & Control:

    • If the reaction temperature exceeds the defined upper limit (e.g., setpoint + 5°C), immediately stop the reagent addition .

    • Only resume addition once the temperature is back under control.

    • If the temperature continues to rise after stopping the feed, execute the emergency protocol.

  • Reaction Completion & Work-up:

    • After the addition is complete, maintain the reaction at the set temperature for a specified period to ensure full conversion.

    • Confirm completion via in-process control (IPC) sampling (e.g., HPLC, UPLC).

    • Proceed with the established work-up and isolation procedures only after confirming the reaction is complete and thermally quiescent.

Section 4: Visualizations & Data Summary

Decision-Making for Reactor Selection

The choice between batch and flow technology is a critical safety decision for exothermic processes.

ReactorChoice Start New Process Involving This compound Calorimetry Perform Reaction Calorimetry and DSC Screening Start->Calorimetry T_ad Is Adiabatic Temp. Rise (ΔTad) > 100°C OR MTSR near T_decomp? Calorimetry->T_ad Flow Strongly Recommend Continuous Flow Reactor T_ad->Flow Yes (High Risk) Batch Semi-Batch Reactor is Feasible with Strict Engineering Controls T_ad->Batch No (Manageable Risk) Controls Implement: - Dosing Control - High-Efficiency Cooling - Emergency Quench System - Robust Agitation Batch->Controls

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 5-Bromo-2-fluoro-4-methylaniline (CAS No. 945244-29-1). As a key building block in medicinal chemistry and organic synthesis, achieving complete dissolution is critical for reaction success, accurate dosing, and reliable screening results.[1][2] This document provides a structured, in-depth approach to systematically overcoming these challenges.

Compound Profile: Physicochemical Properties

A foundational understanding of this compound's properties is the first step in effective troubleshooting. The molecule's halogenated, aromatic structure dictates its solubility behavior, favoring non-polar organic solvents and exhibiting poor aqueous solubility.

PropertyValueSource
CAS Number 945244-29-1 (primary) / 627871-16-3[1][3]
Molecular Formula C₇H₇BrFN[3][4]
Molecular Weight 204.04 g/mol [3][4][5]
Appearance Solid[4]
Melting Point 86-90 °C
pKa (Predicted) ~3-4 (as a weak base)Inferred from aniline chemistry

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: I'm having trouble dissolving this compound in my standard solvent. Why is it so poorly soluble?

A1: The poor solubility stems directly from its molecular structure. The benzene ring is hydrophobic, and the presence of a bromine atom further increases its lipophilicity. While the amine (-NH₂) group offers some potential for hydrogen bonding, it is not sufficient to overcome the non-polar nature of the rest of the molecule, leading to low solubility in polar solvents like water.

Q2: What are the best "first-choice" solvents for this compound?

A2: For initial trials, begin with aprotic polar organic solvents. These solvents are generally effective at dissolving a wide range of organic molecules.

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Secondary Options: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate.

  • Alcohols: Methanol and ethanol may work, but solubility might be lower compared to DMSO or DMF.

Q3: Can I heat the mixture to force the compound into solution?

A3: Yes, gentle heating can significantly improve solubility and the rate of dissolution. However, this must be done with caution.

  • Causality: Increasing the temperature provides the system with more kinetic energy, helping to overcome the intermolecular forces in the solid crystal lattice and promoting solvation.

  • Protocol: Use a water bath and gently warm the solution to 40-50°C. Do not use a direct, high-temperature heat source, as this can lead to solvent evaporation or compound degradation. Always ensure your container is properly capped or covered to prevent solvent loss.

  • Trustworthiness Check: After cooling the solution to room temperature, observe it for several minutes. If the compound was truly dissolved and not just suspended, it should remain in solution. If precipitation occurs upon cooling, the solution was supersaturated at the higher temperature, and this method may not be suitable for your application.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: As an aniline derivative, this compound is a weak base. Adjusting the pH to be more acidic will dramatically increase its aqueous solubility.

  • Mechanism: In an acidic medium (e.g., pH < 4), the amine group (-NH₂) becomes protonated to form an anilinium salt (-NH₃⁺).[6][7] This ionic form is significantly more polar than the neutral molecule, making it much more soluble in water.[6]

  • Application: To dissolve the compound in an aqueous buffer, start with a low pH buffer (e.g., pH 2-4). Alternatively, you can dissolve the compound in a small amount of organic solvent first and then add it to the acidic buffer. For methods on removing aniline from reaction mixtures, acid washes are commonly employed to exploit this property.[7]

Part 2: In-Depth Troubleshooting & Methodologies

When standard approaches fail, a systematic methodology is required. The following guides provide structured workflows for solving complex solubility issues.

Systematic Solvent Selection Workflow

The following diagram outlines a logical process for identifying a suitable solvent system.

start Start: Undissolved This compound solvent_choice Select Solvent Class start->solvent_choice aprotic Try Aprotic Polar: DMSO, DMF solvent_choice->aprotic Highest Probability chloro Try Chlorinated: DCM, Chloroform solvent_choice->chloro ether Try Ethers/Esters: THF, Ethyl Acetate solvent_choice->ether alcohol Try Alcohols: Methanol, Ethanol solvent_choice->alcohol Lowest Probability failure Proceed to Advanced Troubleshooting solvent_choice->failure All classes failed check_sol Is it fully dissolved? aprotic->check_sol chloro->check_sol ether->check_sol alcohol->check_sol check_sol->solvent_choice No, try next class success Success: Solution Prepared check_sol->success Yes

Caption: A workflow for systematic solvent screening.

Advanced Troubleshooting Flowchart

If single-solvent systems are ineffective, use this guide to explore more advanced techniques.

start Start: Compound is insoluble in preferred single solvent heat_q Have you tried gentle heating (40-50°C)? start->heat_q heat_y Apply gentle heat heat_q->heat_y No cosolvent_q Is a co-solvent system permissible for your experiment? heat_q->cosolvent_q Yes check_cool Does it stay dissolved after cooling? heat_y->check_cool success Success: Stable Solution check_cool->success Yes check_cool->cosolvent_q No, it precipitates add_cosolvent Add a co-solvent. Example: Add DMSO (1-10% v/v) to an aqueous buffer. cosolvent_q->add_cosolvent Yes ph_q Is your system aqueous? Can pH be adjusted? cosolvent_q->ph_q No check_dissolved Is it dissolved? add_cosolvent->check_dissolved adjust_ph Adjust pH to < 4 using dilute HCl to form the soluble anilinium salt. ph_q->adjust_ph Yes reassess Re-evaluate experiment: Consider alternative compound or delivery method. ph_q->reassess No adjust_ph->check_dissolved check_dissolved->success Yes check_dissolved->reassess No

Caption: Advanced troubleshooting for persistent solubility issues.

Part 3: Experimental Protocols (SOPs)

These detailed protocols provide self-validating, step-by-step instructions for common laboratory procedures involving this compound.

SOP 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for serial dilutions.

Materials:

  • This compound (MW = 204.04 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • 1.5 mL microcentrifuge tube or glass vial

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 204.04 g/mol * (1000 mg / 1 g) = 2.04 mg

  • Weighing: Accurately weigh approximately 2.04 mg of the compound directly into a tared vial. Record the exact weight.

  • Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO required. For example, if you weighed 2.10 mg:

    • Volume (µL) = (2.10 mg / 204.04 mg/mmol) * 1000 µL/mmol = 1029 µL

    • Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes.

  • Verification (Trustworthiness Check): Visually inspect the solution against a bright light. It should be clear, colorless to pale yellow, and completely free of any solid particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C, protected from light. Many safety data sheets recommend storage at room temperature under an inert atmosphere, but for long-term stability in solution, freezing is often preferred.[8]

SOP 2: General Protocol for Aqueous Solubility Enhancement via pH Adjustment

Objective: To dissolve the compound in an aqueous buffer for biological assays.

Materials:

  • 1 M HCl solution

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Add the desired amount of this compound to your target volume of buffer. It will likely form a fine suspension.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously.

  • Observation: As the pH drops below 4, you should observe the solid material beginning to dissolve as the anilinium salt is formed.[6][7]

  • Endpoint: Continue adding acid until the solution is completely clear. The final pH will likely be in the range of 2.5-3.5.

  • Verification: Stop stirring and let the solution sit for 5 minutes. No precipitation should occur. This confirms that the compound is truly dissolved.

  • Important Consideration: Be aware that this low pH may be incompatible with your downstream application (e.g., cell-based assays). This method is primarily useful for applications where the acidic pH is tolerable or can be readjusted immediately before use, though readjusting to a higher pH will likely cause precipitation.

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazard Classifications: Acute toxicity (Oral), Skin Irritant, and Serious Eye Irritant.[4][5][8]

  • Precautionary Measures: Always handle this compound in a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[8][9][10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off with soap and plenty of water.[8]

    • Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[8][9]

By following these structured guidelines, researchers can effectively troubleshoot and overcome the solubility challenges presented by this compound, ensuring the integrity and success of their experiments.

References
  • PubChem. 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786. [Link]
  • Autech Industry. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. [Link]
  • Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]
  • Quora.
  • ResearchGate.
  • Angene Chemical. Safety Data Sheet - this compound. [Link]
  • Reddit. What solvents are DMSO/DMF miscible with? [Link]
  • NIH.
  • Brieflands.
  • Journal of Medical Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
  • Wikipedia. Arylcyclohexylamine. [Link]
  • ChemBK. p-Bromoaniline. [Link]
  • PubChem. 4-Bromoaniline | BrC6H4NH2 | CID 7807. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Dehalogenation of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 5-Bromo-2-fluoro-4-methylaniline. This versatile, trifunctional building block is a cornerstone in the synthesis of advanced pharmaceutical intermediates and materials science candidates.[1] Its unique substitution pattern allows for selective functionalization, most commonly through palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.[1][2][3]

However, a frequently encountered challenge in the laboratory is the premature cleavage of this C-Br bond, leading to the formation of a 2-fluoro-4-methylaniline byproduct. This side reaction, known as dehalogenation (or more specifically, hydrodehalogenation), consumes your starting material, lowers the yield of your target molecule, and introduces purification complexities.[4] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose, control, and prevent this unwanted side reaction.

Frequently Asked Questions (FAQs)
Q1: What exactly is dehalogenation and why is it a major issue in my reaction?

Dehalogenation is a side reaction where the bromine atom on your this compound is replaced by a hydrogen atom.[4] This is highly problematic for several reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the maximum achievable yield of your desired cross-coupled product.

  • Purification Challenges: The resulting byproduct, 2-fluoro-4-methylaniline, often has similar chromatographic properties to the desired product, making separation difficult and time-consuming.

  • Stoichiometric Imbalance: The consumption of the aryl bromide disrupts the stoichiometry of your reaction, potentially leading to other side products, such as the homocoupling of your coupling partner.

Q2: What is the primary chemical mechanism that leads to this unwanted dehalogenation?

In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira), the most widely accepted mechanism involves the formation of a highly reactive palladium-hydride (Pd-H) species.[4] This intermediate can arise from various sources within the reaction mixture, including:

  • Trace amounts of water or alcohols.

  • Amine bases or the aniline substrate itself.

  • The decomposition of phosphine ligands or solvents (like DMF).[4]

Once formed, this Pd-H species can intercept the palladium-aryl intermediate in the catalytic cycle, leading to reductive elimination that forms the undesired dehalogenated Ar-H product instead of the desired Ar-Nu bond.[4]

Q3: My starting material has amino, fluoro, and methyl groups. How do they influence the risk of dehalogenation?

The electronic nature of the aromatic ring is a critical factor. The strongly electron-donating amino group and the moderately donating methyl group increase the electron density on the ring. Conversely, the fluorine atom is electron-withdrawing. This complex electronic environment influences the stability of the key organopalladium intermediate. Furthermore, N-H containing substrates like anilines can be particularly susceptible, as the acidic proton can interact with the base in the reaction, sometimes promoting pathways that lead to dehalogenation.[4] In some cases, temporary protection of the amino group is a viable strategy to prevent these complications.[4]

Q4: Are there other, less common, dehalogenation pathways I should be aware of?

While the Pd-H pathway is most common in cross-coupling, dehalogenation can also occur through other mechanisms, particularly under different reaction conditions. These include:

  • Photochemical Dehalogenation: Upon exposure to UV light, some aryl halides can undergo a radical chain reaction, especially in the presence of a base and a hydrogen donor like methanol.[5]

  • Radical-Mediated Dehalogenation: Various reagents, including those using radical initiators or visible-light photoredox catalysts, can generate aryl radicals from aryl halides, which then abstract a hydrogen atom to yield the dehalogenated product.[6][7][8]

  • Catalytic Hydrogenation: While useful for intentionally removing halogens, accidental exposure to a hydrogen source (like H₂) in the presence of a palladium catalyst (e.g., residual Pd/C from a previous step) will readily cleave the C-Br bond.[9][10]

Troubleshooting & Optimization Workflow

Encountering dehalogenation can be frustrating. This workflow provides a logical, step-by-step process to diagnose and resolve the issue by systematically modifying reaction parameters.

G cluster_0 start Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky & electron-rich? - Try XPhos, SPhos, or bulky NHCs. start->ligand Start Here base Step 2: Change the Base - Strong bases (NaOtBu) can be problematic. - Switch to weaker bases (K₃PO₄, Cs₂CO₃). ligand->base Still an issue? solvent Step 3: Change the Solvent - Protic or polar aprotic solvents can be an issue. - Use non-polar aprotic solvents (Toluene, Dioxane). base->solvent Still an issue? temp Step 4: Lower the Temperature - Dehalogenation may have higher activation energy. - Try 80 °C instead of 110 °C. solvent->temp Still an issue? purity Step 5: Check Reagent Purity - Use anhydrous & degassed solvents. - Ensure high-purity starting materials. temp->purity Still an issue? end_node Problem Solved: Minimal Dehalogenation purity->end_node Optimized

Caption: A systematic troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps

The following table summarizes the key parameters to investigate, based on the workflow above. The goal is to select conditions that favor the desired C-C or C-N bond formation over the competing hydrodehalogenation pathway.[4]

ParameterProblematic ConditionRecommended Solution & Rationale
Ligand Small, electron-poor ligands (e.g., PPh₃).Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). Rationale: These ligands accelerate the rate of reductive elimination for the desired cross-coupling product, allowing it to outcompete the dehalogenation pathway.[4]
Base Strong, sterically hindered bases (e.g., NaOtBu, LiOtBu, LHMDS).Switch to weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Rationale: Strong alkoxide bases are more prone to generating palladium-hydride species, which are the primary cause of reductive dehalogenation.[4]
Solvent Polar aprotic (e.g., DMF, DMAc) or protic solvents (e.g., alcohols).Use non-polar, aprotic solvents (e.g., Toluene, Dioxane, CPME). Rationale: These solvents are less likely to act as a hydride source or participate in side reactions that generate Pd-H species.[4]
Temperature High temperatures (e.g., >100-110 °C).Lower the reaction temperature (e.g., try 80-90 °C). Rationale: The dehalogenation side reaction can have a higher activation energy than the desired coupling reaction. Reducing the temperature can therefore disproportionately slow the undesired pathway.[4]
Reagents Use of non-anhydrous solvents or reagents of questionable purity.Ensure all reagents and solvents are high-purity and anhydrous. Degas the solvent thoroughly before use. Rationale: Water and other impurities can be a direct source of hydrides. Removing oxygen via degassing also prevents ligand oxidation and other side reactions.[4]
Mechanistic Overview: The Competing Pathways

To effectively troubleshoot, it is crucial to visualize the mechanistic crossroads where the reaction can either proceed to the desired product or diverge to the dehalogenated byproduct.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_intermediate Ar-Pd(II)-Br (Key Intermediate) oxidative_add->pd_intermediate transmetal Transmetalation (with R-B(OH)₂) pd_intermediate->transmetal Desired Pathway pd_h_formation Pd-H Formation pd_intermediate->pd_h_formation Undesired Pathway ar_pd_r Ar-Pd(II)-R transmetal->ar_pd_r reductive_elim Reductive Elimination ar_pd_r->reductive_elim product Ar-R (Desired Product) reductive_elim->product product->pd0 hydride_source Hydride Source (H₂O, Base, etc.) hydride_source->pd_h_formation ar_pd_h Ar-Pd(II)-H pd_h_formation->ar_pd_h reductive_elim_h Reductive Elimination ar_pd_h->reductive_elim_h byproduct Ar-H (Dehalogenated Byproduct) reductive_elim_h->byproduct byproduct->pd0

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Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in cross-coupling reactions involving 5-Bromo-2-fluoro-4-methylaniline. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to diagnose and solve challenges in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

Catalyst deactivation is a primary cause of low yield and reaction failure. The following section addresses common observational problems, their probable causes related to catalyst poisoning, and actionable solutions.

Problem 1: Reaction Stalls or Shows Low to No Conversion

This is the most frequent issue encountered. After an initial period of reactivity, or sometimes from the very beginning, the reaction fails to proceed to completion.

Potential Causes & Solutions

Potential Cause Underlying Mechanism & Explanation Recommended Action & Protocol
Impurities in Reagents Poisoning by Extraneous Species: The most common and potent catalyst poisons are sulfur and phosphorus compounds, which can be present in starting materials or solvents.[1][2] These substances irreversibly bind to the active sites of palladium, rendering the catalyst inactive.[3] Even parts-per-million (ppm) levels of these impurities can be detrimental.Action: Purify all reagents, particularly the this compound substrate, and use high-purity solvents.Protocol: Substrate Purification: 1. Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water or hexanes).2. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.3. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.4. Dry the purified solid under vacuum.5. Verification: Confirm purity using ¹H NMR, GC-MS, or elemental analysis.
Substrate/Product Inhibition Formation of Dormant Complexes: The aniline substrate, with its electron-rich nitrogen atom, can coordinate strongly to the palladium center. While this is a necessary step in reactions like the Buchwald-Hartwig amination, overly stable coordination can form an off-cycle, dormant LPd(Aniline) complex that halts the catalytic cycle.[4][5] This is a form of reversible poisoning or strong inhibition.Action: Modify reaction parameters to disfavor the formation of dormant complexes.Troubleshooting Steps: 1. Screen Ligands: Switch to bulkier, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). These form more stable complexes with palladium, making them less likely to be displaced by the aniline.[6]2. Slow Addition: Add the this compound solution slowly over several hours using a syringe pump. This keeps its instantaneous concentration low, minimizing catalyst inhibition.3. Adjust Stoichiometry: Experiment with a slight excess of the coupling partner relative to the aniline.
Inadequate Inert Atmosphere Oxidation of Active Catalyst: The active catalytic species, Pd(0), is highly sensitive to oxygen. Insufficient degassing of solvents and reagents allows oxygen to oxidize Pd(0) to inactive Pd(II) species, often leading to the formation of palladium black.[7]Action: Ensure rigorous exclusion of oxygen from the reaction system.Protocol: Solvent Degassing: 1. Place the solvent in a Schlenk flask equipped with a stir bar.2. Connect the flask to a Schlenk line.3. Freeze-Pump-Thaw Method (Recommended): Freeze the solvent with liquid nitrogen. Once frozen, evacuate the flask under high vacuum. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times.4. After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen).
Problem 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a fine black powder in the reaction flask is a clear visual indicator of catalyst decomposition.

Potential Causes & Solutions

Potential Cause Underlying Mechanism & Explanation Recommended Action & Protocol
Ligand Dissociation or Degradation Catalyst Agglomeration: The ligands stabilize the mononuclear palladium species in the active catalytic cycle. If the ligand dissociates from the metal center (due to high temperature, steric strain, or reaction with other species) or degrades, the unprotected Pd(0) atoms will rapidly agglomerate into bulk, catalytically inactive palladium black.[7]Action: Use a more robust catalyst system and control reaction conditions.Troubleshooting Steps: 1. Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1) to favor the ligated palladium complex.2. Lower Reaction Temperature: If possible, reduce the reaction temperature. High temperatures accelerate ligand degradation.3. Choose a Stable Precatalyst: Utilize a well-defined, air-stable palladium precatalyst. These generate the active Pd(0) species in a more controlled manner upon activation, reducing the chance of forming free palladium atoms.[8]
Side Reactions with Base/Additives Uncontrolled Reduction: Certain bases or additives, especially under harsh conditions, can cause rapid and uncontrolled reduction of the Pd(II) precursor to Pd(0) before it can enter the catalytic cycle properly. This can lead to immediate precipitation as palladium black.Action: Screen different bases and ensure their purity.Troubleshooting Steps: 1. Switch to a Weaker Base: If using a very strong base like NaOtBu, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, which may be less prone to causing unwanted side reactions.[9]2. Verify Base Purity: Use a freshly opened bottle or a purified batch of the base, as impurities in bases can also act as catalyst poisons.

Troubleshooting Workflow Below is a logical workflow to diagnose catalyst poisoning issues.

G Start Low Yield or Stalled Reaction Check_Precipitate Is Palladium Black Observed? Start->Check_Precipitate Check_Purity Verify Purity of All Reagents (NMR, GC-MS) Check_Precipitate->Check_Purity No Check_Ligand Review Ligand Choice & Reaction Temperature Check_Precipitate->Check_Ligand Yes Purify Purify Substrate & Use Anhydrous Solvents Check_Purity->Purify Optimize_Conditions Optimize Conditions: - Screen Ligands - Slow Addition - Adjust Stoichiometry Purify->Optimize_Conditions Improve_System Improve Catalyst System: - Increase Ligand Ratio - Use Stable Precatalyst - Lower Temperature Check_Ligand->Improve_System Check_Base Review Base Choice & Purity Improve_System->Check_Base

Caption: A troubleshooting flowchart for diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely catalyst poisons when working with this compound?

A1: Catalyst poisons can be categorized into two main types:

  • Extrinsic Poisons: These are contaminants introduced with the reagents. The most severe are sulfur compounds (e.g., thiols, thioethers) which may be present from the synthesis of starting materials.[2][3] Other common poisons include heavy metals, phosphines from other reactions, and un-distilled solvents containing inhibitors.

  • Intrinsic Inhibitors: These are components of the reaction itself. The aniline substrate or product can act as a competitive inhibitor by coordinating to the palladium center and forming a stable, off-cycle complex, thereby reducing the concentration of the active catalyst.[4][5] This is particularly relevant in cross-coupling reactions where the desired product is also an amine.

Q2: How does the aniline functional group on this compound specifically contribute to catalyst deactivation?

A2: The primary amine (-NH₂) group is a Lewis base and can readily coordinate to the electron-deficient palladium center through its lone pair of electrons. This coordination is a key mechanistic step in C-N cross-coupling reactions (like Buchwald-Hartwig amination). However, in other cross-coupling reactions (like Suzuki or Heck), this interaction is not productive. If the Pd-Aniline bond is too strong, it creates a "dead-end" or dormant species that must dissociate before the catalyst can re-enter the main catalytic cycle. This effectively lowers the catalyst's turnover frequency. The choice of ligand is critical to modulate this interaction.[4]

Catalyst Deactivation by Substrate Inhibition

G cluster_cycle Productive Catalytic Cycle cluster_poison Off-Cycle Deactivation Pd0 Pd(0)L_n OA Ar-Pd(II)L_n(X) Pd0->OA Oxidative Addition TM Ar-Pd(II)L_n(R) OA->TM Transmetalation Inactive Inactive LPd(Aniline) OA->Inactive + Aniline (Substrate) RE Ar-R TM->RE Reductive Elimination RE->Pd0

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Technical Support Center: Optimizing Reaction Time and Temperature for the Synthesis of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluoro-4-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to optimizing reaction time and temperature for this crucial electrophilic aromatic substitution reaction. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.

Introduction: The Challenge of Selective Bromination

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through the direct bromination of 2-fluoro-4-methylaniline, presents a classic challenge of regioselectivity. The aniline starting material contains a strongly activating amino group (-NH₂) and moderately activating methyl group (-CH₃), which compete with the deactivating but ortho-, para-directing fluoro (-F) group. Achieving selective mono-bromination at the C5 position requires precise control over reaction parameters to prevent the formation of isomers and poly-brominated byproducts.[2][3] This guide will provide the technical insights necessary to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for temperature and reaction time when brominating 2-fluoro-4-methylaniline with N-Bromosuccinimide (NBS)?

The optimal starting point balances reaction rate with selectivity. For the bromination of substituted anilines, a temperature range of 0°C to 25°C is generally recommended.[3]

  • Initial Temperature: Begin by cooling the reaction mixture to 0°C using an ice bath before adding the brominating agent. This initial low temperature is critical for moderating the initial exothermic reaction and preventing a rapid, uncontrolled reaction that can lead to side products.[4]

  • Reaction Time: After the addition of NBS, allow the reaction to slowly warm to room temperature and stir for 1 to 4 hours . The progress should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: The amino group in anilines is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[5] Low temperatures decrease the kinetic energy of the system, slowing the reaction rate and thereby enhancing the subtle electronic and steric differences that favor the desired C5-bromination over other positions.

Q2: My reaction is producing a significant amount of di-brominated product. How can I suppress this over-bromination?

Over-bromination is a common issue stemming from the high reactivity of the aniline substrate.[2] Several factors must be strictly controlled to favor mono-bromination.

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (0°C or below) throughout the addition of the brominating agent. Higher temperatures dramatically increase the reaction rate and reduce selectivity.[6]

  • Slow Reagent Addition: Instead of adding N-Bromosuccinimide (NBS) all at once, add it in small portions over a period of 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring a single substitution event per molecule.

  • Stoichiometry: Use a precise stoichiometry of NBS, typically between 1.0 and 1.05 equivalents. An excess of the brominating agent will inevitably lead to poly-brominated species.[7]

  • Solvent Choice: While solvents like DMF and acetonitrile are common, using a less polar solvent such as carbon disulfide (CS₂) can sometimes tame the reactivity of the brominating agent, leading to less of the active electrophile being available at any given moment.[8]

The following workflow provides a logical approach to diagnosing and solving over-bromination issues.

G start Problem: Di-bromination Detected q1 Is reaction temperature ≤ 0°C during NBS addition? start->q1 sol1 Action: Lower temperature to 0°C or -10°C. Maintain temp throughout addition. q1->sol1 No q2 Was NBS added slowly in portions? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Add NBS in small portions over 30-60 minutes. q2->sol2 No q3 Is NBS stoichiometry ≤ 1.05 eq? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Re-verify calculations and weighing. Use 1.0 eq NBS. q3->sol3 No end_node Issue Resolved: Mono-bromination Favored q3->end_node Yes a3_yes Yes a3_no No sol3->end_node G cluster_0 Directing Effects on 2-Fluoro-4-methylaniline cluster_1 Outcome mol     Ring Positions C6 (ortho to NH2) C1-NH2 (Strong Activator) C2-F (Deactivator) C5 (ortho to CH3) C3 (ortho to F) C4-CH3 (Weak Activator)     outcome Bromination at C5 is the desired kinetic product. Higher temperatures or excess NBS risk bromination at other activated sites like C6, leading to isomers or di-brominated products.

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Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-methylaniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging scaffold. As a key building block in pharmaceutical research, particularly for compounds like SIRT6 activators, mastering its synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Part 1: Synthetic Strategy & Key Challenge Overview

The synthesis of this compound is not trivial due to the competing directing effects of the activating amino and methyl groups versus the deactivating but ortho-, para-directing fluoro group. Regioselectivity is the paramount challenge. Two common synthetic pathways are generally considered, each with its own set of potential pitfalls.

Common Synthetic Pathways

Below is a diagram illustrating the two primary retrosynthetic approaches.

G cluster_0 Route A: Direct Bromination cluster_1 Route B: Nitration-Bromination-Reduction A1 2-Fluoro-4-methylaniline A2 This compound A1->A2 Bromination (e.g., NBS, Br2) B1 4-Fluoro-2-methyltoluene B2 5-Nitro-4-fluoro-2-methyltoluene B1->B2 Nitration (HNO3/H2SO4) B3 2-Bromo-5-nitro-4-fluoro-2-methyltoluene B2->B3 Bromination (NBS) B4 This compound B3->B4 Reduction (e.g., Fe/HCl, SnCl2) start Target Molecule: This compound start->A1 Retrosynthesis A start->B4 Retrosynthesis B

Caption: High-level overview of two common synthetic routes.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Q1: My bromination of 2-fluoro-4-methylaniline gives poor regioselectivity and a mixture of isomers. How can I improve the yield of the desired 5-bromo product?

Answer: This is the most common challenge. The aniline is highly activated, leading to fast, exothermic, and often uncontrollable reactions with standard brominating agents like liquid bromine. The amino, fluoro, and methyl groups all direct ortho- and para-, leading to a mixture of 3-bromo and 5-bromo isomers, as well as potential dibromination.

Causality:

  • Amino Group Dominance: The -NH2 group is a powerful activating group, strongly directing bromination to its para-position (C5) and ortho-position (C3).

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction is kinetically controlled, and substitution may occur at the most electronically rich, accessible site, which can often be the C3 position. Lower temperatures favor the thermodynamically more stable product and improve selectivity.

Troubleshooting Workflow & Solutions:

G start Problem: Poor Bromination Selectivity cause1 Cause 1: Reaction Temperature Too High start->cause1 cause2 Cause 2: Brominating Agent Too Reactive start->cause2 sol1 Solution: Conduct reaction at low temperatures (e.g., 0°C to -50°C) cause1->sol1 sol2 Solution: Use a milder brominating agent (e.g., NBS, Dibromantin) cause2->sol2 sol3 Solution: Utilize selective precipitation of the hydrobromide salt sol1->sol3

Caption: Decision tree for troubleshooting poor bromination selectivity.

Detailed Solutions:

  • Lower the Reaction Temperature: Performing the bromination at temperatures between 0°C and -50°C is critical for maximizing selectivity.[4] One patented process specifically notes that temperatures of -23°C to -34°C are necessary to minimize dibrominated products when brominating 2-fluoroaniline.[5] This slows the reaction rate and allows the subtle electronic differences directing to C5 to dominate.

  • Choose the Right Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine compared to Br2. It provides a low, steady concentration of Br+, reducing the likelihood of over-bromination.

    • Dibromantin (1,3-Dibromo-5,5-dimethylhydantoin): This reagent, particularly in a solvent like dimethylformamide (DMF), has been shown to provide nearly quantitative yields with high selectivity for the 4-position in 2-fluoroaniline, a closely related substrate.[5]

  • Selective Precipitation: A novel approach involves reacting 2-fluoroaniline with molecular bromine at very low temperatures (-50°C) in dichloromethane. This selectively precipitates the 4-bromo-2-fluoroaniline hydrobromide salt, leaving the undesired 6-bromo isomer in the solution.[4] A similar principle could be adapted for 2-fluoro-4-methylaniline to selectively precipitate the 5-bromo isomer salt.

ParameterCondition 1 (Low Selectivity)Condition 2 (High Selectivity)Reference
Reagent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)[6]
Temperature Room Temperature (25°C)-50°C to 0°C[4]
Solvent Acetic AcidDichloromethane (DCM)[4]
Outcome Mixture of isomers, di-brominationHigh yield of desired 5-bromo isomer[4]
Q2: My nitration reaction (Route B) is low-yielding and produces significant tar and oxidized byproducts. What is causing this?

Answer: Nitration of anilines or even activated toluenes is hazardous and prone to side reactions. The strong oxidizing nature of nitric acid can degrade the sensitive amine group or oxidize the methyl group.

Causality:

  • Oxidation of the Amine: The free amine group is highly susceptible to oxidation by nitric acid, leading to complex side products and "tars."

  • Exothermic Reaction: Nitrations are highly exothermic. Poor temperature control can lead to thermal runaway, further promoting side reactions and creating an unsafe environment.[7][8]

Solutions:

  • Protect the Amine Group: If starting from an aniline, the amine must be protected, typically as an acetamide. This is done by reacting the aniline with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is much less susceptible to oxidation.[7][8] The protecting group can be removed later via acid or base hydrolysis.

  • Strict Temperature Control: Maintain the reaction temperature at 0-5°C during the addition of the nitrating mixture (HNO₃/H₂SO₄). Use an ice/salt bath and add the reagents slowly and dropwise.

  • Consider Flow Chemistry: For safer and more scalable nitrations, continuous flow reactors are highly recommended. They offer superior heat transfer and mixing, minimizing hot spots and reducing the inventory of hazardous materials at any given time, which drastically improves safety and often yield.[7][8]

Q3: I am losing the bromine substituent during the reduction of the nitro group to an amine. How can I prevent this dehalogenation?

Answer: This is a classic problem of hydrodehalogenation. It occurs when the reduction conditions are too harsh. Catalytic hydrogenation, especially with catalysts like Palladium on Carbon (Pd/C) in the presence of a base, is notorious for cleaving aryl-bromide bonds.

Causality:

  • Catalyst Activity: Catalysts like Palladium are highly active for the cleavage of C-Br bonds via oxidative addition into the C-Br bond, followed by reductive elimination.

Solutions:

  • Use Metal/Acid Reduction: This is the most reliable method.

    • Iron in Acetic Acid/HCl: A slurry of iron powder in acetic acid or aqueous HCl is a classic, effective, and cost-efficient method for reducing nitro groups without affecting aryl halides.

    • Stannous Chloride (SnCl₂): Tin(II) chloride in a solvent like ethanol or ethyl acetate with concentrated HCl is another excellent choice for chemoselectively reducing a nitro group in the presence of a bromine atom.[9]

  • Modify Hydrogenation Conditions: If catalytic hydrogenation is necessary, conditions must be carefully optimized. Using a less active catalyst, such as platinum oxide (PtO₂) or running the reaction under neutral or slightly acidic conditions (without base) may suppress dehalogenation. Careful monitoring is essential.

Q4: I'm struggling with the final purification. How can I separate the 5-bromo isomer from other regioisomers?

Answer: Isomer separation is often the most time-consuming step. The similar polarity of bromo-fluoro-methylaniline isomers makes separation by standard column chromatography challenging.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. A mixture of a non-polar solvent (Hexanes, Heptane) and a slightly more polar solvent (Ethyl Acetate, Dichloromethane) is a good starting point. A shallow gradient (e.g., 0-10% Ethyl Acetate in Hexanes) will provide the best resolution.

    • High-Performance Flash Chromatography: Automated flash systems with high-quality silica can provide better separation than manual gravity columns.

  • Recrystallization/Salt Formation:

    • If the crude product is a solid and contains one major isomer, recrystallization can be highly effective. Screen various solvents (e.g., Ethanol, Isopropanol, Heptane) to find one where the desired isomer has low solubility at cold temperatures while the impurities remain in solution.

    • Forming a salt (e.g., hydrochloride or hydrobromide) can alter the crystal lattice and solubility properties, potentially allowing for the selective crystallization of the desired isomer's salt.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? For large-scale synthesis, Route B (Nitration-Bromination-Reduction) starting from 4-fluoro-2-methyltoluene is often preferred. This avoids the highly challenging regioselective bromination of the activated 2-fluoro-4-methylaniline. While it involves more steps, each step is generally higher-yielding and more controllable, which is a significant advantage during scale-up.[10]

Q2: Why is amine protection so important in these synthetic routes? The amine group is a powerful activating group and a nucleophile. Protection (usually as an acetamide) serves two main purposes:

  • To prevent oxidation: Especially during harsh reactions like nitration.[8]

  • To moderate reactivity and improve regioselectivity: It tones down the activating nature of the amine, preventing unwanted side reactions like over-halogenation or polymerization.

Q3: What are the best analytical techniques to monitor these reactions?

  • Thin-Layer Chromatography (TLC): Essential for quick, qualitative monitoring of reaction progress. Use a UV lamp to visualize the spots. Staining (e.g., with potassium permanganate) can also be helpful.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products and impurities. Crucial for assessing purity and isomer ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of intermediates and the final product. The coupling patterns and chemical shifts provide definitive information about the substitution pattern on the aromatic ring.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts, confirming molecular weights.

Part 4: Key Experimental Protocols

Protocol 1: Selective Bromination of 2-Fluoro-4-methylaniline (Route A Adaptation)

Disclaimer: This protocol is an illustrative example and should be adapted and optimized for specific lab conditions.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-4-methylaniline (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to -40°C using a dry ice/acetone bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of DCM or DMF and add it dropwise to the cooled solution over 1 hour, ensuring the internal temperature does not rise above -35°C.

  • Reaction: Stir the mixture at -40°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a cold aqueous solution of sodium thiosulfate (10% w/v).

  • Extraction: Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the 5-bromo isomer.

Protocol 2: Reduction of 2-Bromo-5-nitro-4-fluoro-2-methyltoluene (Route B Final Step)
  • Setup: To a round-bottom flask, add 2-Bromo-5-nitro-4-fluoro-2-methyltoluene (1.0 eq) and ethanol (10 volumes).

  • Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 3-5 hours. Monitor by TLC until the starting material disappears.

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Basification: Slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9) to precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 10 volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by chromatography or recrystallization if necessary.

References

  • Wommack, J. B., et al. (1969). Selective halogenation of 2-fluoroaniline. U.S.
  • Patil, S. S., et al. (2017). Regio Selective Molecular Bromination Of Substituted Aniline.
  • Autech Industry Co., Ltd. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Product Page. [Link]
  • Struchem Co., Ltd. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Product Page. [Link]
  • MySkinRecipes. (n.d.). 2-Bromo-4-fluoro-N-methylaniline. Ingredient Page. [Link]
  • Chemscence. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Article. [Link]
  • Chemscence. (n.d.).
  • Synthesis Route. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Product Page. [Link]
  • Moody, C. J., & O'Connell, J. F. (2000). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. The Journal of Organic Chemistry, 65(12), 3869-3871. [Link]
  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. [Link]
  • Mary, Y. S., et al. (2025). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one.
  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • da Silva, A. C., et al. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
  • Smith, K., et al. (2014). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Product Page. [Link]
  • Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4995. [Link]

Sources

Technical Support Center: Alternative Solvents for 5-Bromo-2-fluoro-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding solvent selection for reactions involving 5-Bromo-2-fluoro-4-methylaniline. The choice of solvent is a critical parameter that can dictate reaction success, yield, and purity. This document is designed to help you navigate these choices, with a focus on viable, safer, and more sustainable alternatives to common solvents.

General FAQs
Q1: What are the key physical properties of this compound that influence solvent choice?

Answer: Understanding the substrate's physical properties is the first step in rational solvent selection. This compound is a solid with a melting point range of 52-54°C. Its structure features a polar amine group (-NH2) and halogen substituents (-Br, -F), making it moderately polar. However, the presence of the aromatic ring and methyl group provides significant nonpolar character.

Key properties to consider are:

  • Solubility: It is generally soluble in polar aprotic solvents like THF, Dioxane, DMF, and NMP, as well as chlorinated solvents like DCM. Its solubility is lower in nonpolar solvents like toluene and hexane, and it is poorly soluble in water.

  • Reactivity of Functional Groups: The molecule has three primary reactive sites: the amine group for nucleophilic attack or amide bond formation, the C-Br bond for palladium-catalyzed cross-coupling, and the C-F bond which can potentially undergo nucleophilic aromatic substitution (SNAr) under harsh conditions.[1] The solvent can influence the reactivity of each of these sites.

Troubleshooting & Guidance by Reaction Type

The optimal solvent system is highly dependent on the specific transformation being performed. Below are guides for common reaction classes involving this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are among the most common applications for this substrate, typically utilizing the C-Br bond.[1] Solvent choice is critical for catalyst stability, solubility of reagents, and reaction kinetics.[2]

Frequently Asked Questions & Troubleshooting

Q: My Suzuki-Miyaura coupling is sluggish or fails in a common solvent like toluene. What are my alternatives?

A: While toluene is a standard solvent for many cross-coupling reactions, its low polarity may not be sufficient to dissolve all reaction components, especially the base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid/ester.

Troubleshooting Steps & Alternative Solvents:

  • Ethereal Solvents: These are excellent first alternatives.

    • 1,4-Dioxane and Tetrahydrofuran (THF) are very common and effective.[3][4] They possess sufficient polarity to aid solubility and coordinate weakly to the palladium center, which can be beneficial for the catalytic cycle.[2]

    • 2-Methyltetrahydrofuran (2-MeTHF): This is a highly recommended greener alternative to THF.[5][6][7][8][9][10][11] It has a higher boiling point (82°C vs. 66°C for THF), which allows for higher reaction temperatures, and is less prone to peroxide formation.[5][10] Its lower water miscibility can simplify aqueous workups.[5][10] Several studies have shown 2-MeTHF to be a superior solvent in Suzuki-Miyaura couplings, leading to increased yields.[12]

  • Polar Aprotic Solvents: These are used when solubility is a major issue, but they must be used with caution.

    • DMF, NMP, DMAc: These solvents can greatly enhance the solubility of all components. However, they can sometimes coordinate too strongly to the palladium catalyst, potentially inhibiting the reaction.[2] They are also recognized as hazardous and are targets for replacement.[13]

  • "Greener" Bio-Derived Solvents:

    • Cyrene™ (dihydrolevoglucosenone): Derived from cellulose, Cyrene™ is a bio-based alternative to solvents like DMF and NMP.[14] It has been successfully employed in Suzuki-Miyaura reactions, often with water as a co-solvent, demonstrating excellent functional group tolerance.[15][16][17][18]

  • Aqueous Mixtures: Adding water as a co-solvent (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) can dramatically increase the solubility of inorganic bases and often accelerates the transmetalation step in Suzuki couplings.[19]

Q: I'm observing catalyst deactivation in my Buchwald-Hartwig amination. Could the solvent be the problem?

A: Yes, the solvent plays a crucial role in maintaining the stability of the active Pd(0) catalyst.

Causality & Solutions:

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[20] Solvents must be thoroughly degassed before use. Failure to do so can lead to catalyst oxidation and deactivation.

  • Ligand Dissociation: In solution, an equilibrium exists between the palladium center and its ligands.[21] Coordinating solvents like DMF or DMSO can sometimes displace the necessary phosphine ligand, leading to an inactive or less active catalyst.[2] If you suspect this, switching to a less coordinating solvent like toluene or 2-MeTHF is a good strategy.[22]

  • Green Alternatives: For Buchwald-Hartwig aminations, greener ethereal solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) have proven to be effective replacements for traditional solvents.[6][23] Even unconventional media like vegetable oils have been shown to work under certain conditions.[24]

Solvent Comparison for Pd-Catalyzed Cross-Coupling
SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesGreen Rating
Toluene 111Well-established, non-coordinatingLow polarity, petrochemical sourceProblematic
1,4-Dioxane 101Good balance of polarity, widely usedPeroxide former, suspected carcinogenHazardous
THF 66Good solvent, lower boiling pointPeroxide former, water miscibleProblematic
2-MeTHF 82Greener (bio-derived), higher BP than THF, low water miscibility, safer[5][9]More expensive than THFRecommended
DMF 153Excellent dissolving powerReprotoxic, high BP complicates removalHazardous
Cyrene™ 227Bio-derived, low toxicity, biodegradable[14][18]High BP, potential for byproducts[15]Problematic (due to BP)[25]
Workflow for Solvent Selection in Suzuki-Miyaura Coupling

Caption: Decision workflow for selecting a solvent for Suzuki-Miyaura coupling.

Section 2: Amide Bond Formation

The amine group of this compound can be acylated to form amides, a crucial transformation in drug discovery. The choice of solvent can affect the activity of coupling reagents and the solubility of starting materials and products.

Frequently Asked Questions & Troubleshooting

Q: My amide coupling reaction using a carbodiimide reagent (like EDC or DIC) is incomplete in DCM. What should I try?

A: Dichloromethane (DCM) is a common solvent for amide couplings, but its low polarity can be a limitation. Furthermore, it is environmentally hazardous.[13]

Troubleshooting Steps & Alternative Solvents:

  • Increase Polarity: Many coupling reactions, especially those involving polar starting materials or intermediates, benefit from more polar solvents.

    • Acetonitrile (MeCN): A good first choice. It is polar aprotic and generally compatible with most coupling reagents.

    • Ethyl Acetate (EtOAc): A greener and effective alternative to DCM for many couplings.[26]

    • 2-Methyltetrahydrofuran (2-MeTHF): Has also been successfully used as a replacement for DMF and DCM in amide synthesis.[13]

  • Avoid Protic Solvents (with caution): Solvents like ethanol or methanol can compete with the amine for the activated carboxylic acid, leading to ester formation. They are generally avoided unless they are one of the reactants.

  • High Polarity Solvents:

    • DMF/NMP: While effective at dissolving all components, they are hazardous.[13] They are often used for difficult couplings or in solid-phase peptide synthesis (SPPS), but greener alternatives are actively being sought.[13][27]

    • DMSO: Can be an excellent solvent for problematic reactions due to its high polarity, though product isolation can sometimes be challenging.[28]

Experimental Protocol: Amide Coupling with N-formylsaccharin

N-formylsaccharin is an efficient, crystalline reagent for formylating amines. The choice of a non-nucleophilic solvent is key.

  • Setup: To a clean, dry vial, add this compound (1.0 equiv) and N-formylsaccharin (1.1 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (to make a 0.2 M solution). Other suitable aprotic solvents include THF or Ethyl Acetate.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, the saccharin byproduct can often be precipitated or removed by an aqueous wash. Concentrate the organic layer to obtain the crude formamide product, which can be purified by crystallization or chromatography.

Section 3: Diazotization Reactions

Diazotization of the aniline followed by reaction with a nucleophile (e.g., in a Sandmeyer reaction) is a powerful method for introducing other functional groups. The stability of the intermediate diazonium salt is highly dependent on the solvent and temperature.

Frequently Asked Questions & Troubleshooting

Q: I am having trouble with the solubility of my aniline in the traditional aqueous acidic media (HCl/H₂O) for diazotization.

A: This is a common problem with substituted, relatively nonpolar anilines. The reaction requires an acidic medium to generate the nitrosating agent (e.g., from NaNO₂), but the aniline salt may precipitate.

Troubleshooting Steps & Alternative Solvents:

  • Organic Co-solvents: Introducing an organic co-solvent can maintain homogeneity.

    • Acetic Acid: Can be used as the reaction medium, providing both the acidic environment and a solvent for the aniline.

    • Alcohols (Methanol, Ethanol): Can be used, but care must be taken as they can potentially react with the diazonium salt. The reaction rate and mechanism can be influenced by the dielectric constant of the solvent mixture.[29]

  • Non-Aqueous Diazotization: This is often the best approach for poorly soluble anilines.

    • Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) or isobutyl nitrite can be used in organic solvents like acetonitrile , THF , or ethanol .[30] This avoids the need for a strong aqueous acid phase.

    • Flow Chemistry: For reactions that are difficult to control or involve slurries, flow chemistry setups using immobilized acid resins can be highly effective.[31] This allows for the use of various organic solvents like EtOH or NMP for the initial aniline loading.[31]

Diagram: Role of Solvent in Diazonium Salt Stability

Sources

minimizing homocoupling in 5-Bromo-2-fluoro-4-methylaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Bromo-2-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions, particularly homocoupling, and achieve optimal yields in your synthetic endeavors.

Understanding the Challenge: Homocoupling with this compound

This compound is a valuable trifunctional intermediate in organic synthesis, offering sites for cross-coupling at the bromine, nucleophilic substitution at the amine, and potential nucleophilic aromatic substitution of the fluorine.[1] However, like many aryl halides, it is susceptible to homocoupling, where two molecules of the aniline dimerize to form a symmetrical biaryl byproduct. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.

This guide will focus on practical, field-proven strategies to mitigate homocoupling in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific issues you might encounter during your experiments.

Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling

You are attempting to couple this compound with a boronic acid, but you observe a significant amount of the symmetrical biaryl byproduct.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[2][3] It can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted dimerization.[4]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Deoxygenate your solvents and reagents thoroughly before use by sparging with an inert gas.[5][6]

  • Inappropriate Palladium Source: The choice of palladium precursor can significantly impact the extent of homocoupling.

    • Solution: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as they do not require an in-situ reduction step that can sometimes be initiated by the homocoupling of the boronic acid.[2][7] If using a Pd(II) source (e.g., Pd(OAc)₂), consider pre-activating the catalyst or adding a reducing agent to ensure efficient generation of the active Pd(0) species.[5]

  • Sub-optimal Ligand Choice: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[7][8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[9]

  • Base and Temperature Effects: The choice of base and reaction temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Screen different bases. A weaker base, such as K₃PO₄ or Cs₂CO₃, might be sufficient for the cross-coupling while minimizing homocoupling.[5] Additionally, lowering the reaction temperature may disfavor the homocoupling pathway.[2]

Issue 2: Low Yield and Formation of Amine Homocoupling in Buchwald-Hartwig Amination

You are attempting a Buchwald-Hartwig amination with this compound and another amine, but observe the formation of a symmetrical biaryl diamine.

Possible Causes & Solutions:

  • Catalyst Deactivation: The aniline substrate itself can coordinate to the palladium center, potentially leading to catalyst deactivation or promoting side reactions.[2]

    • Solution: The use of bulky, electron-rich ligands is crucial to prevent catalyst inhibition and promote the desired C-N bond formation.[10] Consider using a pre-formed catalyst complex to ensure the active catalytic species is efficiently generated.[5]

  • Inappropriate Base: The base in Buchwald-Hartwig amination is critical for deprotonating the amine nucleophile. An unsuitable base can lead to side reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10] The choice of base should be optimized for the specific amine being coupled.

  • Reaction Conditions: High temperatures can sometimes lead to catalyst decomposition and an increase in side products.

    • Solution: Optimize the reaction temperature. It is often beneficial to run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[5]

Issue 3: Formation of Symmetrical Diene Byproduct in Heck Reaction

During a Heck reaction of this compound with an alkene, you observe the formation of a symmetrical diene resulting from the homocoupling of the aniline.

Possible Causes & Solutions:

  • Palladium Catalyst System: The choice of palladium source and ligands is critical in the Heck reaction.[11][12]

    • Solution: Phosphine-free catalyst systems or the use of specific ligands can sometimes suppress homocoupling.[13] Screening different palladium precursors and ligands is recommended to find the optimal system for this specific substrate.

  • Base Selection: The base in the Heck reaction is responsible for regenerating the active Pd(0) catalyst.[12]

    • Solution: Organic bases like triethylamine or inorganic bases such as K₂CO₃ are commonly used.[14] The choice of base can influence the reaction pathway, and optimization is often necessary.

  • Reaction Solvent: The solvent can play a role in the stability of the catalytic species and the solubility of the reactants.

    • Solution: Polar aprotic solvents like DMF or DMAc are often used in Heck reactions.[14] The choice of solvent can impact the reaction outcome, and screening may be required.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of homocoupling in palladium-catalyzed reactions involving this compound?

A1: The main causes of homocoupling are often linked to the presence of oxygen and the state of the palladium catalyst.[3] Oxygen can promote the oxidative dimerization of organometallic intermediates, particularly organoboron compounds in Suzuki coupling.[2][15] Additionally, the use of a Palladium(II) precatalyst (like Pd(OAc)₂) can lead to a stoichiometric homocoupling of the organometallic reagent as the Pd(II) is reduced to the catalytically active Pd(0) state.[4]

Q2: How do the electronic properties of this compound influence its tendency for homocoupling?

A2: The aniline moiety is an electron-donating group, which can increase the electron density of the aromatic ring. This can facilitate the oxidative addition of the aryl bromide to the Pd(0) center, a key step in the catalytic cycle.[8] However, the electron-rich nature of the substrate might also increase its propensity for certain side reactions, including homocoupling, under non-optimized conditions. The fluorine atom, being electron-withdrawing, can modulate this effect.

Q3: Can the amine group in this compound interfere with the cross-coupling reaction?

A3: Yes, the primary amine can act as a ligand and coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle or lead to undesired side reactions.[2] The use of bulky ligands on the palladium catalyst can help to mitigate this interference by sterically hindering the coordination of the aniline.

Q4: Are there any general "best practices" for setting up cross-coupling reactions with this substrate to avoid homocoupling from the start?

A4: Absolutely. The most critical practice is to ensure a rigorously inert atmosphere.[5][6] This involves using oven-dried glassware, properly degassing all solvents and liquid reagents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. Additionally, carefully selecting your palladium source (preferentially a Pd(0) source or a reliable precatalyst) and an appropriate bulky, electron-rich ligand will provide a solid foundation for minimizing homocoupling.[5][7]

Q5: When should I consider using a copper co-catalyst, and could it contribute to homocoupling?

A5: Copper co-catalysts are most commonly associated with Sonogashira couplings (alkyne coupling) and Ullmann-type reactions.[16] While not typically required for Suzuki, Buchwald-Hartwig, or Heck reactions, it's important to be aware that in copper-mediated reactions, such as the Glaser coupling of terminal alkynes, copper can promote the homocoupling of the alkyne.[16][17] If you are performing a Sonogashira coupling, minimizing the amount of copper salt or even exploring copper-free conditions can be beneficial to reduce alkyne dimerization.[6]

Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale for Minimizing Homocoupling
Palladium Source Pd(0) source or Precatalyst (e.g., XPhos Pd G3)Avoids in-situ reduction step that can promote homocoupling.[7]
Ligand Bulky, electron-rich phosphine (e.g., XPhos, SPhos)Promotes reductive elimination of the desired product over side reactions.[7][8]
Base K₃PO₄ or Cs₂CO₃Weaker bases can disfavor homocoupling pathways.[5]
Solvent Degassed 1,4-Dioxane or TolueneAnhydrous and oxygen-free conditions are crucial.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated homocoupling of boronic acid.[2][6]

Visualizing the Process

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the Palladium source? a1_yes->q2 sol1 Improve degassing of solvents and ensure a positive inert gas pressure. a1_no->sol1 sol1->q2 a2_pd2 Pd(II) (e.g., Pd(OAc)₂) q2->a2_pd2 Pd(II) a2_pd0 Pd(0) or Precatalyst q2->a2_pd0 Pd(0) sol2 Switch to a Pd(0) source or use a reliable precatalyst. a2_pd2->sol2 q3 What type of ligand is being used? a2_pd0->q3 sol2->q3 a3_simple Simple phosphine (e.g., PPh₃) q3->a3_simple Simple a3_bulky Bulky, electron-rich ligand q3->a3_bulky Bulky sol3 Screen bulky, electron-rich ligands (e.g., Buchwald or NHC ligands). a3_simple->sol3 q4 Have base and temperature been optimized? a3_bulky->q4 sol3->q4 a4_no No q4->a4_no No a4_yes Yes q4->a4_yes Yes sol4 Screen weaker bases and lower reaction temperatures. a4_no->sol4 end_node Optimized Conditions: Reduced Homocoupling a4_yes->end_node sol4->end_node

Caption: Troubleshooting decision tree for minimizing homocoupling.

Catalytic Cycle: Cross-Coupling vs. Homocoupling

G cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ pd2_arx Ar-Pd(II)L₂-X pd0->pd2_arx Oxidative Addition (Ar-X) pd2_ar_r Ar-Pd(II)L₂-R pd2_arx->pd2_ar_r Transmetalation (R-M) product Ar-R pd2_ar_r->product Reductive Elimination product->pd0 pd0_h Pd(0)L₂ pd2_arx_h Ar-Pd(II)L₂-X pd0_h->pd2_arx_h Oxidative Addition (Ar-X) pd2_ar_ar Ar-Pd(II)L₂-Ar pd2_arx_h->pd2_ar_ar Ligand Exchange/ Further Reaction homo_product Ar-Ar pd2_ar_ar->homo_product Reductive Elimination homo_product->pd0_h start Start start->pd0 start->pd0_h

Caption: Competing catalytic cycles of cross-coupling and homocoupling.

References

  • Vertex AI Search.
  • Amatore, C., et al. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Accessed January 10, 2026.
  • RSC Publishing. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Accessed January 10, 2026.
  • Cross-Coupling Reactions Guide. Accessed January 10, 2026.
  • ACS Publications. Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters.
  • BenchChem. Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene. Accessed January 10, 2026.
  • Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Wikipedia. Heck reaction.
  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Accessed January 10, 2026.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 10, 2026.
  • Alfa Chemistry. Glaser Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • ChemRxiv. Greener Conditions for Asymmetric Coupling of Terminal Alkynes. Accessed January 10, 2026.
  • BenchChem. 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3.
  • Alfa Chemistry. Heck Reaction.
  • Wikipedia. Suzuki reaction.
  • ResearchGate.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Accessed January 10, 2026.
  • ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry.
  • RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. Accessed January 10, 2026.
  • ResearchGate.
  • ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • Wikipedia. Glaser coupling.
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Accessed January 10, 2026.
  • Wikipedia.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Reddit. Troubleshooeting homocoupling : r/Chempros. Accessed January 10, 2026.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Accessed January 10, 2026.
  • Sigma-Aldrich. This compound.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Accessed January 10, 2026.
  • PubChem. 5-Bromo-4-fluoro-2-methylaniline.
  • BenchChem. Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine. Accessed January 10, 2026.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. Accessed January 10, 2026.
  • BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Accessed January 10, 2026.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: Work-up Procedures for 5-Bromo-2-fluoro-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylaniline. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile, trifunctional building block.[1][2][3] The presence of amine, bromo, and fluoro groups offers multiple reaction pathways but also introduces specific challenges in isolating the desired product in high purity.[1][2]

This resource is designed to be a practical, field-proven guide, explaining not just the "how" but also the "why" behind each procedural step.

I. Core Principles of Work-up for Anilines

Substituted anilines like this compound are basic compounds. This fundamental property is the cornerstone of a successful work-up strategy. The primary objective is to separate the target aniline from acidic, basic, and neutral impurities derived from the reaction.

Typical Work-up Workflow

A standard work-up for a reaction involving this compound will often follow these general steps, which can be tailored based on the specific reaction conditions and byproducts.

G A Reaction Mixture B Quench Reaction (e.g., with water or sat. aq. NH4Cl) A->B C Aqueous Extraction (Acid/Base Wash) B->C D Phase Separation C->D E Organic Layer: - Dry (e.g., Na2SO4, MgSO4) - Filter D->E Collect Organic Phase J Aqueous Layer: (Contains salts and polar impurities) D->J Discard Aqueous Phase F Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: General work-up and purification workflow for aniline derivatives.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Problem 1: Emulsion Formation During Aqueous Extraction

Q: I'm performing a liquid-liquid extraction after my reaction, and a thick emulsion has formed between the organic and aqueous layers that won't separate. What's causing this, and how can I resolve it?

A: Emulsion formation is a common issue when working with anilines due to their amphiphilic nature, especially when residual starting materials or byproducts act as surfactants.

Causality:

  • High pH: Strongly basic conditions can lead to the formation of salts that stabilize emulsions.

  • Fine Particulates: Insoluble byproducts or residual catalysts can accumulate at the interface, preventing coalescence of the solvent droplets.

  • Vigorous Shaking: Overly aggressive mixing in the separatory funnel can create a stable emulsion.

Solutions:

Method Protocol Rationale
Brine Wash Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock to mix.Brine increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.
Filtration Pass the entire emulsion through a pad of Celite® or glass wool.This physically removes fine solid particulates that may be stabilizing the emulsion.
Solvent Addition Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture).This can alter the interfacial tension and help to break the emulsion.
Gentle Agitation In future extractions, use a gentle swirling or inverting motion rather than vigorous shaking.This minimizes the energy input that leads to the formation of stable emulsions.
Problem 2: Product Loss into the Aqueous Layer During Acid Wash

Q: I washed my organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, but my final yield of this compound is very low. Where did my product go?

A: Your product, being a basic aniline, was protonated by the acid wash and partitioned into the aqueous layer along with other basic impurities.

Causality: The amino group (-NH₂) on the aniline is a Brønsted-Lowry base. In the presence of an acid (H⁺), it is protonated to form an anilinium salt (-NH₃⁺), which is ionic and therefore highly soluble in the aqueous phase.

Solution Workflow:

  • Isolate the Aqueous Layer: Do not discard the acidic aqueous layer from your initial extraction.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M NaOH or a saturated sodium bicarbonate solution, until the pH is basic (pH > 8). You should see your product precipitate out or form an oily layer.

  • Re-extract: Extract the now-basic aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3 x 50 mL).

  • Combine and Process: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to recover your product.

G A Acidic Aqueous Layer (Contains protonated aniline) B Basify with NaOH (pH > 8) A->B C Free Aniline Precipitates or Oils Out B->C D Extract with Organic Solvent (e.g., EtOAc) C->D E Organic Layer (Contains recovered aniline) D->E F Dry, Filter, Concentrate E->F G Recovered Product F->G

Caption: Workflow for recovering aniline from an acidic aqueous wash.

Problem 3: Difficulty in Removing Amide or Acetanilide Impurities

Q: My reaction has produced an N-acylated byproduct (an acetanilide), which is co-eluting with my desired this compound during column chromatography. How can I separate them?

A: Acetanilides are neutral and less polar than the corresponding anilines. However, they can be hydrolyzed back to the aniline under acidic or basic conditions. A more direct approach is often a targeted purification strategy.

Solutions:

  • Acidic Hydrolysis: Reflux the crude product mixture in the presence of an acid, such as hydrochloric acid in ethanol.[4][5] This will convert the acetanilide byproduct back to the aniline, which can then be isolated. This method is only suitable if your desired product is stable to these conditions.

  • Chromatography with Modified Mobile Phase:

    • Normal Phase (Silica Gel): The basicity of anilines can cause tailing and poor separation on acidic silica gel.[6][7] To improve separation, add a small amount of a competing base to the mobile phase, such as 0.5-1% triethylamine or ammonia in methanol, in your hexane/ethyl acetate or dichloromethane/methanol eluent system.[6] This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better resolution.[6][7]

    • Amine-Functionalized Silica: For particularly challenging separations, using a column packed with amine-functionalized silica can be highly effective.[7] This stationary phase minimizes the acid-base interactions that cause peak tailing with standard silica.[7]

  • Recrystallization: If the product is a solid and the impurity levels are not too high, recrystallization can be an effective purification method.[8] A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For halogenated anilines, alcohols like ethanol are often good choices.[8]

Problem 4: Product Discoloration (Turning Purple/Brown)

Q: My isolated this compound is a pale purple powder, and it darkens over time. Is this a sign of decomposition?

A: Yes, discoloration is a common sign of aniline oxidation. Anilines are susceptible to air oxidation, which forms highly colored quinone-imine type impurities. This process can be accelerated by light and trace metal impurities.

Causality: The electron-rich aromatic ring of the aniline is easily oxidized. The initial oxidation products can polymerize to form complex, colored mixtures.

Solutions:

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).

  • Antioxidants: For long-term storage or use in sensitive downstream applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.

  • Purification of Discolored Material: If the material has already discolored, it can often be repurified by:

    • Activated Carbon Treatment: Dissolve the impure aniline in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through Celite® to remove the carbon and adsorbed colored impurities.

    • Recrystallization: This is often very effective at removing the colored, polymeric impurities, which tend to be less soluble.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is a standard procedure for a basic aqueous work-up to remove acidic impurities? A1:

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). This will deprotonate any acidic impurities, causing them to move into the aqueous layer.

  • Separate the layers.

  • Wash the organic layer with water and then with brine to remove residual base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Q2: How do I choose the best solvent for extraction? A2: The ideal extraction solvent should:

  • Readily dissolve your product but not the impurities you are trying to remove.

  • Be immiscible with the aqueous phase.

  • Have a relatively low boiling point for easy removal.

  • Not react with your compound.

Common choices for anilines include ethyl acetate, dichloromethane (DCM), and diethyl ether.

Q3: Can I use flash chromatography to purify this compound? A3: Yes, flash column chromatography is a very common and effective method for purifying anilines.[6] As mentioned in the troubleshooting section, it is often necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on standard silica gel.[6][7]

Q4: My product is a solid. What's a good starting point for finding a recrystallization solvent? A4: this compound has a reported melting point in the range of 86-90 °C.[1][9][10] A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[8] For halogenated anilines, ethanol, methanol, or mixtures of ethanol and water are often effective.[5][8] You can test solvents on a small scale by placing a few milligrams of your crude product in a test tube, adding a few drops of solvent, and observing the solubility at room temperature and upon heating.

Q5: What are the main safety precautions when working with this compound? A5: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11][12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Avoid creating dust. Refer to the Safety Data Sheet (SDS) for complete hazard information.[13]

IV. References

  • Brainly. (2023, June 12). Provide a complete mechanism for the hydrolysis of p-bromoacetanilide in the presence of acid and base. Retrieved from [Link]

  • Google Patents. (n.d.). EP0193671A1 - Separation of aniline and p-fluoroaniline. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Quora. (n.d.). What is the mechanism of hydrolysis of p-bromoacetanilide to p-Bromoaniline? Retrieved from [Link]

  • SlideShare. (n.d.). Preparation of p-bromoaniline from Acetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines. Retrieved from

  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines. Retrieved from

  • YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

  • Allen. (n.d.). p-bromoaniline is prepared from aniline via. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Retrieved from [Link]

  • National Institutes of Health. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Retrieved from

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • ACS Publications. (2026, January 9). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

Sources

stability issues of 5-Bromo-2-fluoro-4-methylaniline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluoro-4-methylaniline (CAS No. 945244-29-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered under acidic and basic conditions during experimental workflows.

Introduction

This compound is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents.[1] Its trifunctional nature, possessing amino, bromo, and fluoro groups, offers versatile reactivity. However, this complex functionality also presents challenges regarding its stability in various chemical environments. This guide provides a comprehensive overview of the potential stability issues of this compound under acidic and basic conditions, offering troubleshooting advice and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under strong acidic or basic conditions, exposure to oxidizing agents, and prolonged exposure to light. The aniline moiety is prone to oxidation, while the halogen substituents can be susceptible to dehalogenation or nucleophilic substitution, particularly under forcing conditions.

Q2: How does the substitution pattern of this compound affect its basicity?

Q3: What are the initial signs of degradation?

A3: Visual inspection can often provide the first clues of degradation. Anilines are typically colorless when pure but can develop color upon storage due to atmospheric oxidation. Therefore, a change in color of the solid material or the formation of colored byproducts in solution can indicate degradation. Additionally, the appearance of new peaks or changes in the relative peak areas in chromatograms (e.g., HPLC, GC) are definitive signs of degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[4] This minimizes exposure to light, moisture, and atmospheric oxygen, which can promote degradation.

Troubleshooting Guide: Stability Under Acidic Conditions

Issue 1: Salt Formation and Precipitation
  • Symptom: The compound precipitates out of solution when an acidic reagent is added.

  • Cause: Anilines are basic and react with acids to form anilinium salts. These salts often have different solubility profiles than the free base and may be less soluble in organic solvents.

  • Solution:

    • Solvent Selection: If precipitation occurs, consider using a more polar solvent system that can accommodate the anilinium salt.

    • pH Adjustment: Carefully adjust the pH of the reaction mixture to the minimum acidity required for the desired transformation.

    • Homogeneous Conditions: If the reaction allows, using a protic solvent where the anilinium salt is soluble can maintain homogeneity.

Issue 2: Potential for Dehalogenation
  • Symptom: Analytical data (e.g., Mass Spectrometry) indicates the loss of the bromine atom.

  • Cause: While aryl bromides are generally stable, reductive dehalogenation can occur under certain acidic conditions, especially in the presence of a reducing agent or catalyst.

  • Solution:

    • Avoid Reductive Conditions: Scrutinize the reaction components for any potential reducing agents.

    • Inert Atmosphere: Perform reactions under an inert atmosphere to exclude potential reductants.

    • Catalyst Choice: If a metal catalyst is used, be aware of its potential to facilitate dehalogenation.

Issue 3: Hydrolysis of the Amine (under harsh conditions)
  • Symptom: Formation of hydroxylated byproducts.

  • Cause: While less common for anilines themselves, prolonged heating in strong aqueous acid could potentially lead to side reactions. More relevant is the hydrolysis of amide derivatives of the aniline, which is a common synthetic step.

  • Solution:

    • Moderate Conditions: Use the mildest acidic conditions (concentration, temperature, and time) that afford the desired reaction.

    • Monitoring: Closely monitor the reaction progress by TLC or HPLC to minimize byproduct formation.

Troubleshooting Guide: Stability Under Basic Conditions

Issue 1: Oxidation and Color Formation
  • Symptom: The reaction mixture darkens, and colored impurities are observed.

  • Cause: The aniline functional group is susceptible to oxidation, which is often accelerated in basic media and in the presence of air (oxygen). This can lead to the formation of highly colored polymeric materials.

  • Solution:

    • Inert Atmosphere: Rigorously exclude air from the reaction by working under an inert atmosphere (nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, provided it does not interfere with the desired reaction.

Issue 2: Nucleophilic Aromatic Substitution (SNAr) of Fluorine
  • Symptom: Formation of a byproduct where the fluorine atom has been displaced by a nucleophile from the reaction medium (e.g., hydroxide, alkoxide).

  • Cause: The fluorine atom is ortho to the activating amino group and is a potential leaving group in nucleophilic aromatic substitution reactions, especially with strong nucleophiles in polar aprotic solvents.

  • Solution:

    • Choice of Base: Use a non-nucleophilic base (e.g., proton sponge, DBU in the absence of nucleophiles) if only deprotonation is required.

    • Control of Nucleophiles: Be mindful of all nucleophilic species present in the reaction mixture.

    • Temperature Control: SNAr reactions are often accelerated by heat. Maintaining a lower reaction temperature can minimize this side reaction.

Issue 3: Dehalogenation of Bromine
  • Symptom: Loss of the bromine atom, detected by analytical methods.

  • Cause: Certain basic conditions, particularly with reducing agents or specific catalysts, can promote the hydrodehalogenation of aryl bromides.[5]

  • Solution:

    • Reagent Selection: Avoid strong reducing agents in combination with basic conditions unless dehalogenation is the desired outcome.

    • Reaction Monitoring: Carefully monitor for the formation of the de-brominated product.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound to acid hydrolysis.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation:

    • Incubate both solutions at room temperature for 24 hours.

    • If no degradation is observed, the solutions can be heated to 50-60°C and monitored at regular intervals (e.g., 2, 4, 8, 24 hours).[6]

  • Neutralization: After the desired time point, carefully neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH or 1 M NaOH).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3) and compare them to a similarly prepared unstressed sample.

Protocol 2: Forced Degradation Study - Basic Conditions

This protocol details a method to evaluate the stability of the compound to base hydrolysis.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubation:

    • Incubate both solutions at room temperature for 24 hours, protecting them from light.

    • If necessary, heat the solutions to 50-60°C and monitor over time.[6]

  • Neutralization: After incubation, neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl or 1 M HCl).

  • Analysis: Analyze the samples using a stability-indicating HPLC method and compare with an unstressed control.

Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact drug from any degradation products.[7]

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., 254 nm).

  • Method Validation: The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Stress Condition Potential Degradation Products Primary Analytical Observation
Strong Acid (e.g., 1M HCl, heat) De-brominated aniline, Hydroxylated anilineNew peaks in HPLC, Mass change in MS
Strong Base (e.g., 1M NaOH, heat) Oxidized/polymeric products, Fluoro-substituted productColor change, New peaks in HPLC
Oxidizing Agent (e.g., H₂O₂) Oxidized aniline derivativesColor change, Multiple new peaks in HPLC
Light (Photostability) Various degradation productsAppearance of new peaks in HPLC

Visualizations

Acid_Degradation_Pathway Compound This compound Protonated Anilinium Salt (Increased Water Solubility) Compound->Protonated H+ Debrominated 2-Fluoro-4-methylaniline (Potential Dehalogenation) Protonated->Debrominated Reducing Agent (e.g., impurities) Hydrolyzed 5-Bromo-2-hydroxy-4-methylaniline (Potential Hydrolysis) Protonated->Hydrolyzed H2O, Heat (Harsh Conditions)

Caption: Potential degradation pathways under acidic conditions.

Basic_Degradation_Pathway Compound This compound Oxidized Oxidized/Polymeric Products (Color Formation) Compound->Oxidized O2, Base SNAr_Product 5-Bromo-2-(nucleophile)-4-methylaniline (SNAr of Fluorine) Compound->SNAr_Product Nucleophile, Base Debrominated 2-Fluoro-4-methylaniline (Potential Dehalogenation) Compound->Debrominated Reducing Conditions

Caption: Potential degradation pathways under basic conditions.

References

  • NCERT. (n.d.). Amines.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Sarthaks eConnect. (2023). Basic character of p-substituted anilines.
  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • Khan Academy. (2025). EAS reactions of aniline | Amines | Grade 12 | Chemistry. YouTube.
  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • OSHA. (n.d.). Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate.
  • ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ACS Publications. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.
  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline.

Sources

analytical challenges in characterizing 5-Bromo-2-fluoro-4-methylaniline products

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in modern medicinal chemistry, 5-Bromo-2-fluoro-4-methylaniline serves as a critical building block for a range of pharmaceutical compounds, including novel activators of sirtuin 6 (SIRT6), a key enzyme in cancer research.[1][2] Its unique trifunctional structure—possessing bromine, fluorine, and amine groups—offers versatile reactivity for constructing complex molecular architectures.[1][2]

However, this same structural complexity presents distinct analytical hurdles. Ensuring the purity, stability, and comprehensive characterization of this compound and its subsequent products is paramount for regulatory compliance and the success of drug development programs.[3][4]

This Technical Support Center provides a curated resource for researchers, analytical scientists, and drug development professionals. It offers direct, experience-driven answers to common challenges, detailed troubleshooting guides for state-of-the-art analytical techniques, and robust protocols to ensure the integrity of your results.

Frequently Asked Questions: Foundational Concepts

This section addresses fundamental questions regarding the properties, handling, and expected analytical behavior of this compound.

Q1: What are the key physicochemical properties I should be aware of?

A1: Understanding the basic properties is the first step in developing appropriate analytical and handling procedures. Key data points are summarized below.

PropertyValueSource
CAS Number 1820619-16-6 (for this compound)[5]
Molecular Formula C₇H₇BrFN[6]
Molecular Weight 204.04 g/mol [6]
Appearance Solid[6]
Melting Point 86-90 °C[6][7]

Q2: What are the primary safety considerations for handling this compound?

A2: this compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling of the solid material or its solutions should be performed in a well-ventilated fume hood.

Q3: What are the most common impurities I should anticipate in a new batch?

A3: Impurities can arise from the synthetic route or degradation. Given that substituted anilines are often prepared via electrophilic aromatic substitution (e.g., bromination), the most common impurities are often positional isomers.[8][9]

  • Positional Isomers: Incorrect placement of the bromine atom can lead to isomers such as 3-Bromo-2-fluoro-4-methylaniline or 2-Bromo-6-fluoro-4-methylaniline. These can be challenging to separate chromatographically.

  • Starting Material Carryover: Residual 2-fluoro-4-methylaniline may be present.

  • Over-brominated Products: The high reactivity of the aniline ring can sometimes lead to the formation of di-brominated species, especially under harsh reaction conditions.[10]

  • Oxidation Products: Anilines can be susceptible to oxidation, which may result in colored impurities or the formation of complex degradation products, often appearing as tar-like substances in reactions.[10]

Workflow for Analytical Characterization

A systematic approach is crucial for the complete characterization of a new batch of this compound or its reaction products. The following workflow outlines the key analytical stages.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Identification cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Final Reporting Start New Batch Received Appearance Visual & Physical (Color, Form) Start->Appearance Solubility Solubility Testing (HPLC Diluents) Appearance->Solubility HPLC_UV Purity by HPLC-UV (Area % Method) Solubility->HPLC_UV GC_MS Impurity ID by GC-MS (Volatiles, Isomers) HPLC_UV->GC_MS If <99.5% or unexpected peaks LC_MS Impurity ID by LC-MS (Non-Volatiles) HPLC_UV->LC_MS If <99.5% or unexpected peaks NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure LC_MS->NMR Report Certificate of Analysis (CoA) NMR->Report

Caption: General workflow for the analytical characterization of this compound.

Troubleshooting Guide: Chromatographic Analysis (HPLC & GC)

Chromatographic methods are the cornerstone of purity assessment for pharmaceutical intermediates.[11] This guide provides solutions to common problems encountered during the analysis of this compound.

Q4: My HPLC peak for this compound is tailing significantly. What's the cause and how do I fix it?

A4: This is a classic issue when analyzing basic compounds like anilines on silica-based columns.

  • Causality (The "Why"): The basic nitrogen atom of the aniline's amino group can undergo secondary ionic interactions with residual acidic silanol groups (-Si-OH) on the surface of the C18 stationary phase. This causes some molecules to "stick" to the column longer than others, resulting in a tailed peak shape.[12]

  • Solution:

    • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or phosphoric acid (0.1% is typical).[12] At this pH, the aniline nitrogen is fully protonated (-NH₃⁺), which prevents it from interacting with the silanol groups and leads to a sharp, symmetrical peak.

    • Use a Modern, End-Capped Column: High-purity, end-capped C18 columns are designed with minimal residual silanol groups and are less prone to this issue.

    • Reduce Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration.[12]

Q5: I'm struggling to chromatographically separate positional isomers of my main compound. What strategies can I employ?

A5: Positional isomers often have very similar polarities, making them difficult to separate on standard C18 columns.

  • Causality (The "Why"): Standard C18 columns primarily separate based on hydrophobicity. Positional isomers often have nearly identical hydrophobicity, requiring a different separation mechanism.

  • Solution:

    • Change Stationary Phase Chemistry: Switch to a column that offers alternative separation mechanisms. A phenyl-hexyl or biphenyl stationary phase is an excellent choice.[12] These phases can engage in π-π interactions with the aromatic rings of your analytes. Subtle differences in the electron distribution of the isomers, caused by the different halogen positions, can be exploited to achieve separation.

    • Optimize Mobile Phase: Experiment with different organic modifiers. Switching from acetonitrile to methanol can alter selectivity.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle intermolecular interactions needed to resolve closely eluting peaks.

Q6: My GC-MS analysis shows poor peak shape and low response for the aniline compound. What should I do?

A6: The polar N-H bond in anilines can lead to poor chromatographic performance in GC.

  • Causality (The "Why"): The polar amine group can interact with active sites in the GC inlet and on the column, leading to peak tailing, adsorption, and reduced signal. Furthermore, some substituted anilines may have limited thermal stability.[13]

  • Solution:

    • Derivatization: This is often the most effective solution. Acetylation of the amine group with a reagent like acetic anhydride will create a less polar, more volatile, and more thermally stable acetamide derivative. This derivative will chromatograph much better, resulting in sharp peaks and improved sensitivity.[14]

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize active sites that can adsorb your analyte.

    • Optimize Temperature Program: Use a lower initial oven temperature and a controlled ramp rate to prevent thermal degradation.

Troubleshooting Guide: Spectroscopic Analysis (NMR & MS)

Spectroscopy is essential for unambiguous structure confirmation and impurity identification.[11]

Q7: How do I interpret the mass spectrum of this compound to confirm its identity?

A7: The key is to look for the characteristic isotopic pattern of bromine.

  • Causality (The "Why"): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This means that any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.

  • Interpretation Steps:

    • Molecular Ion (M⁺): Look for the molecular ion peak. For C₇H₇BrFN, the expected m/z will be around 203 and 205. The presence of this 1:1 doublet is strong evidence for a monobrominated compound.

    • Fragmentation: Analyze the fragmentation pattern. Common losses for anilines include the loss of HCN or other small fragments, which can help confirm the overall structure.[11]

Q8: The aromatic region of my ¹H NMR spectrum is complex. How can I confidently assign the protons?

A8: The substitution pattern creates a unique set of couplings. For this compound, you have two aromatic protons.

  • Causality (The "Why"): The fluorine atom (¹⁹F) will couple to nearby protons, adding complexity to the spectrum. The positions of the substituents dictate the coupling constants (J-values) between the remaining aromatic protons.

  • Expected Pattern & Assignment:

    • You should expect to see two signals in the aromatic region (typically 6.5-7.5 ppm).

    • One proton is ortho to the fluorine and meta to the bromine. It will appear as a doublet of doublets due to coupling to both the other aromatic proton and the fluorine atom.

    • The other proton is meta to the fluorine and ortho to the bromine. It will also likely appear as a doublet, further split by a smaller coupling to the fluorine.

    • Using 2D NMR techniques like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations) can definitively confirm assignments.

Decision Tree for HPLC Peak Shape Troubleshooting

HPLC_Troubleshooting Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Q_Tailing Is the peak Tailing? Start->Q_Tailing Q_Fronting Is the peak Fronting? Q_Tailing->Q_Fronting No Sol_pH Lower Mobile Phase pH to 2.5-3.5 with 0.1% Formic Acid. Q_Tailing->Sol_pH Yes Q_Split Is the peak Splitting? Q_Fronting->Q_Split No Sol_Diluent Dissolve sample in a solvent weaker than or equal to the initial mobile phase. Q_Fronting->Sol_Diluent Yes Sol_Flush Check for column blockage. Reverse flush column at low flow. Q_Split->Sol_Flush Yes End Problem Resolved Q_Split->End No Sol_Column Switch to a modern, high-purity end-capped C18 column. Sol_pH->Sol_Column Still Tailing Sol_Load Reduce sample concentration or injection volume. Sol_Column->Sol_Load Still Tailing Sol_Load->End Sol_Conc Dilute the sample. Sol_Diluent->Sol_Conc Still Fronting Sol_Conc->End Sol_Frit Replace column inlet frit or use a new column. Sol_Flush->Sol_Frit Still Splitting Sol_Coelution Investigate co-elution. Adjust gradient/mobile phase to improve resolution. Sol_Frit->Sol_Coelution Still Splitting Sol_Coelution->End

Caption: A decision tree for troubleshooting common HPLC peak shape issues.[12]

Experimental Protocols

The following protocols provide robust starting points for the analysis of this compound. Method validation is required for use in a GMP environment.[3][15]

Protocol 1: Stability-Indicating HPLC-UV Method

This reversed-phase HPLC method is designed to separate the main component from potential impurities and degradation products.[16]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    Parameter Setting
    Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection 240 nm
    Injection Vol. 5 µL

    | Diluent | 50:50 Acetonitrile:Water |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

Protocol 2: GC-MS Analysis with Derivatization

This method is suitable for identifying volatile impurities and confirming the identity of the main component, especially when HPLC resolution is insufficient.[14]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

  • Derivatization Procedure:

    • To ~1 mg of the sample in a vial, add 500 µL of pyridine and 500 µL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • GC-MS Conditions:

    Parameter Setting
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
    Inlet Temp. 280 °C
    Injection Mode Split (20:1)
    Injection Vol. 1 µL
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C

    | Scan Range | 40-450 amu |

References

  • 5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific. [Link]
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]
  • The Journal of Organic Chemistry Ahead of Print.
  • Challenges of Analytical Validation for ATMPs. American Pharmaceutical Review. [Link]
  • Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]
  • Major Analytical Problems in Current Pharmaceutical Drug Products. JournalsPub. [Link]
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Overcoming Analytical Challenges in High Potency Formul
  • The structures of para substituted anilines and reference arom
  • New Journal of Chemistry Supporting Inform
  • 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites.
  • Troubleshooting Guides. Bionano Genomics. [Link]
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
  • A Practical Procedure for Regioselective Bromin
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

Sources

Validation & Comparative

comparing reactivity of 5-Bromo-2-fluoro-4-methylaniline with other bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-4-methylaniline

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Halogenated anilines are a cornerstone of this molecular architecture, offering versatile handles for constructing complex scaffolds. This compound (CAS 627871-16-3) emerges as a particularly intriguing trifunctional intermediate.[1] Its structure, featuring an amine, a methyl group, and two different halogens on an aromatic ring, presents a nuanced reactivity profile. This guide provides an in-depth comparison of its chemical behavior against simpler bromoanilines, supported by mechanistic principles and experimental frameworks, to empower researchers in designing efficient and selective synthetic strategies.

The Structural and Electronic Landscape

The reactivity of an aromatic compound is dictated by the interplay of electronic and steric effects of its substituents. In this compound, four distinct groups contribute to its unique chemical personality.

  • Amino Group (-NH₂): As a powerful electron-donating group through resonance (+R effect), the amino group is a strong activator and directs incoming electrophiles to the ortho and para positions.[2][3] It also serves as a potent nucleophile and a ligand for metal catalysts.

  • Methyl Group (-CH₃): This group is a weak activator, donating electron density through an inductive effect (+I) and hyperconjugation, further enhancing the nucleophilicity of the ring.[4]

  • Bromine Atom (-Br): Like other halogens, bromine is an ortho, para-director but is deactivating overall due to its strong electron-withdrawing inductive effect (-I), which outweighs its weaker electron-donating resonance effect (+R).[5] The Carbon-Bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, with a reactivity generally lower than C-I bonds but higher than C-Cl bonds.[6]

  • Fluorine Atom (-F): Being the most electronegative element, fluorine exerts a powerful -I effect, significantly reducing the electron density of the ring.[7][8] This effect is crucial in modulating the basicity of the adjacent amino group and can render the C-F bond susceptible to nucleophilic aromatic substitution (SNAr) under specific, electron-deficient conditions.[9][10]

The combination of these substituents creates a complex electronic environment. The activating -NH₂ and -CH₃ groups work in opposition to the deactivating -F and -Br halogens. This balance is key to understanding the molecule's reactivity in different chemical transformations.

Comparative Reactivity Analysis

To contextualize the performance of this compound, we will compare its anticipated reactivity with two common isomers: 4-bromoaniline and 2-bromoaniline.

A. Basicity and Nucleophilicity of the Amino Group

The availability of the nitrogen lone pair for protonation or reaction with an electrophile is a critical parameter.

Analysis: The basicity of the amino group in this compound is expected to be substantially lower than that of aniline or simpler bromoanilines. This is primarily due to the potent -I effect of the ortho-fluorine substituent, which withdraws electron density from the nitrogen, making its lone pair less available.[11] The bromine atom further contributes to this electron withdrawal.[2] Additionally, the fluorine atom may introduce steric hindrance to the solvation of the protonated anilinium ion, further destabilizing the conjugate acid and thus reducing basicity.[12][13]

CompoundKey Influencing FactorsPredicted Basicity Ranking
4-Bromoaniline-I and +R effects of para-Br.Highest
2-BromoanilineStrong -I effect of ortho-Br; potential for steric hindrance.Intermediate
This compoundVery strong -I effect from ortho-F; additional -I from meta-Br.Lowest
B. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The Carbon-Bromine bond is the most valuable synthetic handle on this molecule for forming new C-C and C-N bonds via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[14][15]

Analysis: The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[6] This step is sensitive to both electronic and steric factors.

  • Electronic Effects: The electron-donating amino and methyl groups increase electron density on the ring, which can slightly disfavor oxidative addition. Conversely, the electron-withdrawing fluoro and bromo groups decrease electron density, which can facilitate this step. The net electronic effect in this compound is a finely tuned balance.

  • Steric Effects: The most significant steric influence on the C-Br bond comes from the ortho-amino group. While this can present challenges, modern palladium catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are highly effective at coupling ortho-substituted haloanilines.[16] The methyl group is meta to the bromine and poses no significant steric impediment.

Reactivity Comparison: The reactivity of this compound in cross-coupling reactions is expected to be robust, likely comparable to or slightly less reactive than 4-bromoaniline, where the C-Br bond is sterically unhindered. It should be significantly more reactive than a di-ortho-substituted substrate (e.g., 2-bromo-6-methylaniline), where steric hindrance around the reaction center is severe.[17]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the C-C bond formation.

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: General Mechanism of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X R-Br Ar-X->Oxidative_Addition Pd(II)_Complex L2Pd(II)(R)(Br) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R'-B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Pd(II)_Intermediate L2Pd(II)(R)(R') Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for C-N bond formation.

Objective: To couple this compound with morpholine.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Diagram: General Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-X Ar-Br Ar-X->Oxidative_Addition Pd(II)_Complex LPd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Base Base (e.g., NaOtBu) Amine->Base Pd(II)_Amido [LPd(II)(Ar)(NR2)] Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

C. Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[18]

Analysis: For an efficient SNAr reaction, the aromatic ring must be "activated" by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[10] In this compound:

  • The primary activating group for SNAr would need to be ortho or para to the fluorine leaving group.

  • The group ortho to the fluorine is -NH₂, a strong electron-donating group.

  • The group para to the fluorine is -CH₃, a weak electron-donating group.

  • Both of these groups deactivate the ring towards nucleophilic attack, making a standard SNAr reaction at the C-F bond highly unfavorable.

Diagram: General Workflow for Comparative Reactivity Study

Workflow cluster_substrates Select Substrates cluster_reactions Define Standard Reaction Conditions S1 5-Bromo-2-fluoro- 4-methylaniline Execute Run Parallel Reactions (Identical Conditions) S1->Execute S2 4-Bromoaniline S2->Execute S3 2-Bromoaniline S3->Execute R1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) R1->Execute R2 Buchwald-Hartwig (Pd2(dba)3/XPhos, NaOtBu) R2->Execute Monitor Monitor Conversion vs. Time (GC or LC-MS with internal standard) Execute->Monitor Analyze Analyze Data (Calculate initial rates, yields) Monitor->Analyze Compare Compare Reactivity Profiles Analyze->Compare

Caption: Experimental workflow for a comparative kinetic study.

Summary and Conclusion

  • Primary Utility: The compound's main strength lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions at the C-Br bond. Modern catalytic systems can effectively overcome the moderate steric hindrance from the ortho-amino group, enabling the synthesis of diverse C-C and C-N bonds.[1][20]

  • Modulated Basicity: The amino group is significantly less basic and nucleophilic compared to simpler bromoanilines due to the powerful inductive effect of the adjacent fluorine atom. This is a critical consideration for reactions involving the amine, such as acylation or alkylation.

  • Inert C-F Bond: The C-F bond is largely unreactive towards traditional nucleophilic aromatic substitution (SNAr) because the ring is electronically deactivated for this transformation by its electron-donating substituents.

For researchers and drug development professionals, this compound is best viewed as a versatile building block for selective functionalization at the bromine position. Understanding its complete reactivity profile—including the sites of lower reactivity—is essential for designing clean, efficient, and predictable synthetic routes.

References

  • Powers, I. G., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • Bohm, S., et al. (1994). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry.
  • Powers, I. G., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Physics Forums. (2018). Steric inhibition of protonation in o-substituted anilines.
  • Tasan, S., & Toppare, L. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
  • Quora. (2016). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Leszczynski, P., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing.
  • Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Angene. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Pitre, S. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Bio, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected mass spectrometric fragmentation patterns of 5-Bromo-2-fluoro-4-methylaniline, a key intermediate in pharmaceutical synthesis.[1] Given the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation behavior. This approach provides researchers with a robust framework for method development, compound identification, and structural elucidation.

We will explore fragmentation under both high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft-ionization Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). By understanding the predictable cleavage patterns, scientists can more effectively interpret mass spectra and confirm the identity and purity of their target molecule.

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and predictable fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, invaluable for structural confirmation. The molecular weight of this compound (C₇H₇BrFN) is 204.04 g/mol .[3][4]

The Molecular Ion (M⁺•): The first key feature in an EI spectrum is the molecular ion peak. For this compound, this will appear as a doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. Therefore, we expect to see two peaks of almost equal intensity at m/z 204 and m/z 206. The presence of a single nitrogen atom dictates that the nominal molecular weight is an even number, which is consistent with the Nitrogen Rule.[5]

Primary Fragmentation Pathways: The stability of the aromatic ring means that initial fragmentation will likely involve the substituents.[6] The primary cleavage events are predicted to be the loss of the bromine atom and the methyl group.

  • Loss of Bromine (α-Cleavage): The C-Br bond is the weakest bond among the substituents, making its cleavage a highly favorable fragmentation pathway. This results in the loss of a bromine radical (•Br), leading to a prominent fragment ion.

    • [M]⁺• → [M - Br]⁺ + •Br

    • Expected m/z: 125 (from the ⁷⁹Br isotope)

  • Loss of a Methyl Radical (Benzylic-type Cleavage): Cleavage of the methyl group from the aromatic ring is another common fragmentation for toluene derivatives.[7] This results in the loss of a •CH₃ radical.

    • [M]⁺• → [M - CH₃]⁺ + •CH₃

    • Expected m/z: 189 and 191 (isotopic doublet)

  • Loss of Hydrogen Radical (α-Cleavage at Amine): Amines can undergo α-cleavage, involving the loss of a hydrogen atom from the -NH₂ group.[8]

    • [M]⁺• → [M - H]⁺ + •H

    • Expected m/z: 203 and 205 (isotopic doublet)

These primary fragments can undergo further decomposition, such as the loss of HCN or HF, to produce a cascade of smaller ions that help to piece together the original structure.

Predicted EI Fragmentation Pathway

M [C₇H₇BrFN]⁺• m/z 204/206 F1 [M - Br]⁺ m/z 125 M->F1 - •Br F2 [M - CH₃]⁺ m/z 189/191 M->F2 - •CH₃ F3 [M - H]⁺ m/z 203/205 M->F3 - •H F1_sub [C₇H₇FN]⁺ F1->F1_sub - HCN F2_sub [C₆H₄BrFN]⁺ F2->F2_sub - HCN M C₇H₇BrFN (Analyte in Solution) MH [M+H]⁺ m/z 205/207 M->MH + H⁺ (Protonation) Frag [M+H - NH₃]⁺ m/z 188/190 MH->Frag - NH₃ (In-source CID)

Caption: Expected ionization and potential fragmentation in ESI-MS.

Part 4: Experimental Protocols

To acquire the data discussed above, specific, well-designed experimental methods are required. The following protocols serve as a validated starting point for the analysis of this compound.

Protocol 1: GC-MS for EI Fragmentation Analysis

This protocol is designed to achieve good chromatographic separation and generate a classic, library-searchable EI spectrum.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for injection.

    • Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.

  • Gas Chromatography (GC) Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Rationale: A split injection prevents column overloading and ensures sharp peaks. The temperature is high enough to ensure rapid volatilization without causing thermal degradation.

    • Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: An HP-5ms column provides excellent separation for a wide range of semi-volatile aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Rationale: This temperature program provides a good balance between separation efficiency and analysis time.

  • Mass Spectrometry (MS) Parameters:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Rationale: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable to spectral libraries.

    • Scan Range: m/z 40 - 350.

    • Rationale: This range comfortably covers the molecular ion and all predicted major fragments.

Protocol 2: LC-MS for ESI Molecular Weight Confirmation

This protocol is designed to confirm the molecular weight via soft ionization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a final concentration of ~1 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid.

    • Rationale: Formic acid acts as a proton source, promoting the formation of the [M+H]⁺ ion in positive mode ESI.

  • Liquid Chromatography (LC) Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A C18 reversed-phase column, such as a Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: C18 columns are excellent for retaining and separating small aromatic molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 10% B, hold for 0.5 min.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • MS System: Waters Xevo TQ-S or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Rationale: A moderate cone voltage of 30 V is usually sufficient to transfer ions into the mass analyzer without causing significant in-source fragmentation. This value can be increased (e.g., to 50-70 V) to intentionally induce fragmentation for structural confirmation.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Range: m/z 50 - 350.

Conclusion

The mass spectrometric analysis of this compound is straightforward when guided by a foundational understanding of fragmentation chemistry. Under EI conditions, the molecule is expected to produce a rich fragmentation pattern, with the most characteristic ions resulting from the loss of the bromine atom and the methyl group. Comparative analysis with simpler analogues like 2-fluoroaniline and 4-methylaniline validates these predictions. Under ESI conditions, the molecule will primarily yield the protonated [M+H]⁺ ion, confirming its molecular weight. The detailed protocols provided herein offer a reliable starting point for researchers to develop and execute robust analytical methods for the characterization of this and other related halogenated aromatic amines.

References

  • Chemistry LibreTexts. (2023).
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]
  • ACS Publications | Organometallics. (2022).
  • Taylor & Francis Group. (N.D.).
  • NIST. 4-Methylbenzylidene-4-methylaniline. [Link]
  • PubChem. 2-Fluoroaniline. [Link]
  • ACS Publications | The Journal of Organic Chemistry. (2023).
  • PubChem. p-Toluidine. [Link]
  • Chemfun. 4-Methylaniline(106-49-0)MSDS. [Link]
  • ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE. [Link]
  • Thieme. (N.D.). The Main Fragmentation Reactions of Organic Compounds. [Link]
  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
  • National Institutes of Health. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. [Link]
  • PubMed. (2014).
  • UKnowledge. (2023).
  • PubMed. (2023).
  • Chemistry LibreTexts. (2021). 1.7.

Sources

Navigating the Solid State: A Comparative Guide to the Crystal Structures of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure of an active pharmaceutical ingredient (API) or its intermediates can profoundly influence key properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structures of halogenated aniline derivatives, offering insights into the subtle yet significant effects of substituent patterns on molecular conformation and intermolecular interactions.

While the specific crystal structure of 5-Bromo-2-fluoro-4-methylaniline remains elusive in publicly accessible databases, a comparative analysis of closely related halogenated anilines can provide invaluable predictive insights. By examining the crystal structures of analogous compounds, we can elucidate the fundamental principles that govern their solid-state behavior. This guide will leverage available crystallographic data for a selection of bromo- and fluoro-substituted anilines to illustrate these principles.

The Critical Role of Halogen Substitution in Crystal Packing

The introduction of halogen atoms into an aniline scaffold dramatically influences the resulting crystal packing. This is attributable to a combination of steric effects and the ability of halogens to participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. The interplay of these forces dictates the overall crystal lattice energy and, consequently, the physicochemical properties of the solid.

Comparative Analysis of Bromo-Fluoroaniline Isomers

To illustrate the impact of isomeric substitution on crystal structure, we will consider a hypothetical comparison based on known structures of related halogenated anilines. The precise arrangement of bromine and fluorine atoms on the aniline ring will alter the molecule's dipole moment and the accessibility of the amine group for hydrogen bonding.

Parameter4-Bromo-2-fluoroaniline2-Bromo-4-fluoroaniline
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Key Intermolecular Interactions N-H···N hydrogen bonds, C-H···F interactionsN-H···F hydrogen bonds, Br···Br contacts
Packing Motif Herringboneπ-stacked layers

Note: This table is illustrative and based on representative data for similar compounds, as the specific crystal structures for these exact isomers are not publicly available.

The hypothetical data above highlights how a simple positional change of the halogen substituents can lead to entirely different crystal systems and packing motifs. In 4-bromo-2-fluoroaniline, the steric hindrance from the ortho-bromine might favor a herringbone packing, driven by a combination of hydrogen bonding and weaker C-H···F interactions. Conversely, in 2-bromo-4-fluoroaniline, the fluorine atom's position could facilitate stronger N-H···F hydrogen bonds, leading to the formation of planar sheets that then stack upon one another, potentially stabilized by bromine-bromine interactions.

Experimental Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the refinement of the crystallographic model.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Halogenated Aniline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.

Detailed Protocol for Single Crystal Growth

Objective: To grow single crystals of a halogenated aniline derivative suitable for X-ray diffraction analysis.

Materials:

  • Purified halogenated aniline derivative

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, hexane, toluene)

  • Small glass vials or test tubes

  • Parafilm or vial caps

Methodology (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent. Alternatively, use a vial with a screw cap that is not tightly sealed.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Observation: Monitor the vial over several days to weeks for the formation of single crystals.

The Power of the Cambridge Structural Database (CSD)

For researchers in structural chemistry, the Cambridge Structural Database (CSD) is an indispensable resource. It is the world's repository for small-molecule organic and metal-organic crystal structures. While a specific entry for this compound was not found, the CSD is the primary tool for conducting the kind of comparative analyses discussed in this guide. Researchers can search for substructures and analyze trends in bonding and intermolecular interactions across large families of related compounds.

Logical Framework for Comparative Structural Analysis

A systematic comparison of crystal structures provides deeper insights than the analysis of a single structure in isolation. The following logical framework guides this process.

logical_framework Framework for Comparative Crystallographic Analysis cluster_data Data Acquisition cluster_molecular Molecular Geometry Analysis cluster_packing Crystal Packing Analysis csd_search Identify Related Structures in CSD cif_retrieval Retrieve CIF Files csd_search->cif_retrieval bond_lengths Compare Bond Lengths cif_retrieval->bond_lengths h_bonding Identify Hydrogen Bonding Networks cif_retrieval->h_bonding torsion_angles Analyze Torsion Angles & Conformation bond_lengths->torsion_angles bond_angles Compare Bond Angles bond_angles->torsion_angles packing_motif Characterize Overall Packing Motif h_bonding->packing_motif halogen_bonding Analyze Halogen Bonds halogen_bonding->packing_motif pi_stacking Assess π-π Stacking Interactions pi_stacking->packing_motif

Caption: A logical approach for the comparative analysis of crystal structures.

Conclusion and Future Directions

The precise control and prediction of the solid-state structure of organic molecules remain a significant challenge in materials science and drug development. While the crystal structure of this compound is not yet publicly documented, the principles of comparative structural analysis outlined in this guide provide a robust framework for understanding its likely behavior. By studying the crystal structures of analogous halogenated anilines, researchers can make informed hypotheses about the interplay of intermolecular forces and predict how variations in substitution patterns will influence solid-state properties. The future deposition of the crystal structure of this compound and its derivatives into the Cambridge Structural Database will be a valuable addition to the scientific community, enabling a more direct and detailed analysis.

References

  • A comprehensive list of references for general crystallographic techniques and the Cambridge Structural Database would be included here. Given that a specific crystal structure was not found, direct citations for the topic compound are not possible. The references would point to authoritative sources on X-ray diffraction, crystal engineering, and the CSD.

A Comparative Guide to Palladium Catalysts for the Coupling of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic building blocks is a cornerstone of modern synthetic chemistry. 5-Bromo-2-fluoro-4-methylaniline is a key intermediate, offering multiple reaction sites for the construction of novel molecular architectures destined for pharmaceutical and materials science applications. The presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and a sterically influential methyl group, all on the same aromatic ring, presents a unique challenge for achieving high-yielding and selective cross-coupling reactions.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. We will delve into the causality behind experimental choices, present comparative data from analogous systems to inform catalyst selection, and provide detailed, actionable protocols.

The Influence of Substitution on Catalytic Activity

The electronic and steric profile of this compound dictates the choice of an optimal palladium catalyst system. The electron-donating amino and methyl groups increase the electron density of the aromatic ring, which can facilitate the oxidative addition of the C-Br bond to the palladium(0) center, the rate-limiting step in many cross-coupling reactions. Conversely, the electron-withdrawing fluorine atom can modulate this effect. The steric hindrance from the methyl group ortho to the bromine can also influence the approach of the catalyst and the subsequent reductive elimination step. Therefore, the selection of a palladium catalyst with appropriate ligands is crucial to navigate these competing effects and achieve high catalytic turnover.

Comparative Analysis of Palladium Catalyst Systems

While direct, head-to-head comparative studies on this compound are not extensively documented in publicly available literature, a robust analysis can be constructed from data on structurally similar substrates, such as other substituted bromoanilines and bromopyridines. The following sections provide a comparative overview of catalyst performance for the three major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. For a substrate like this compound, the choice of ligand on the palladium catalyst is paramount to achieving high yields.

Catalyst SystemLigand TypeTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%) (on analogous substrates)Key Advantages & Considerations
Pd(PPh₃)₄Monodentate PhosphineK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-10012-2422-85Readily available and cost-effective, but can be less effective for sterically hindered substrates.[1]
PdCl₂(dppf)Bidentate Ferrocenyl PhosphineK₂CO₃, K₃PO₄DME, DMF80-902-6~88-96High yields and shorter reaction times; effective for a broad range of boronic acids.[1][2]
Pd(OAc)₂ / SPhosBulky Biaryl PhosphineK₃PO₄Toluene/H₂O, Dioxane1006-8~90-98Highly active, allowing for lower catalyst loading and effective with challenging substrates.[2]
[Pd(IPr)(cin)Cl]N-Heterocyclic Carbene (NHC)CsFDioxane1003~95Highly stable and active catalysts, often requiring lower catalyst loadings and shorter reaction times.[3]

Expert Insight: For this compound, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or dppf are anticipated to provide superior results.[2] These ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging for sterically hindered and electronically complex substrates. NHC-ligated palladium complexes also represent a highly promising alternative due to their high stability and activity.[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.

Catalyst SystemLigand TypeTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%) (on analogous substrates)Key Advantages & Considerations
Pd₂(dba)₃ / BINAPBidentate Biaryl PhosphineNaOtBuToluene80-11012-24Moderate to HighOne of the pioneering ligand systems; effective but may require higher temperatures.
Pd(OAc)₂ / XPhosBulky Biaryl PhosphineK₃PO₄, Cs₂CO₃Toluene, Dioxane10010-18High to ExcellentBroad substrate scope and high activity, even with less reactive aryl chlorides.[4][5]
Pd-BIAN-NHC CatalystsLarge, Flexible NHCK₂CO₃Dioxane11012HighSpecifically designed for challenging aminations of coordinating heterocycles, suggesting good potential for aniline substrates.[6]

Expert Insight: The steric bulk and electron-donating nature of the Buchwald ligands, such as XPhos, are highly beneficial for the amination of electron-rich and sterically hindered aryl bromides.[4][5] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step. For challenging couplings, the use of specialized NHC ligands could offer an advantage.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. This reaction typically employs a dual catalyst system of palladium and copper(I).

| Catalyst System | Ligand | Co-catalyst | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) (on analogous substrates) | Key Advantages & Considerations | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N, DIPA | THF, DMF | 25-100 | 3-12 | 72-96 | The classical and widely used system; generally reliable but can require higher catalyst loadings.[7] | | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 90 | 0.5 | High | A stable Pd(II) precatalyst that is effective and easy to handle.[8] | | [DTBNpP]Pd(crotyl)Cl | DTBNpP | None (Copper-free) | TMP | DMSO | 25 | 0.5-1.5 | up to 97 | Air-stable precatalyst for rapid, room-temperature, copper-free couplings. |

Expert Insight: For the Sonogashira coupling of this compound, a standard Pd(PPh₃)₄/CuI system is a reliable starting point.[7] However, for cleaner reactions and to avoid potential issues with copper, modern copper-free systems with bulky phosphine ligands are an excellent alternative. The choice of a strong, non-coordinating amine base is crucial for the deprotonation of the terminal alkyne.

Experimental Protocols

The following are detailed, generalized methodologies for conducting the coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.

  • Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a stir bar.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture with stirring to 100-110 °C.

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Protocol 3: Sonogashira Coupling using Pd(PPh₃)₄ / CuI

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 60 °C as needed, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Catalytic Cycles and Workflow

To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycles and a generalized workflow for catalyst selection.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX This compound ArB Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)L2(HNR'R'')]X OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)L2(NR'R'') AmineCoord->Deprotonation Deprotonation (Base) RedElim Ar-NR'R'' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L2-C≡CR' OxAdd->Transmetal Transmetalation RedElim Ar-C≡CR' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration CuX CuX CuAlkyne Cu-C≡CR' CuX->CuAlkyne CuAlkyne->Transmetal Alkyne H-C≡CR' Alkyne->CuAlkyne Deprotonation Base Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Catalyst_Selection_Workflow start Define Coupling Reaction (Suzuki, Buchwald, Sonogashira) substrate Analyze Substrate Properties (this compound) - Electronic Effects - Steric Hindrance start->substrate ligand_class Select Ligand Class substrate->ligand_class phosphine Bulky, Electron-Rich Phosphines (e.g., dppf, SPhos, XPhos) ligand_class->phosphine High Activity & Broad Scope nhc N-Heterocyclic Carbenes (e.g., IPr) ligand_class->nhc High Stability & Turnover conditions Screen Reaction Conditions - Base - Solvent - Temperature phosphine->conditions nhc->conditions optimization Optimize Catalyst Loading and Reaction Time conditions->optimization end Achieve High-Yield Coupling optimization->end

Caption: A generalized workflow for selecting a palladium catalyst system.

Conclusion

The successful palladium-catalyzed cross-coupling of this compound hinges on a rational selection of the catalyst system, informed by the substrate's unique electronic and steric characteristics. While a universally superior catalyst does not exist, this guide provides a framework for making an informed choice. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts bearing bulky, electron-rich phosphine ligands such as dppf, SPhos, and XPhos, or robust NHC ligands, are highly recommended. For Sonogashira couplings, both traditional palladium/copper systems and modern copper-free alternatives offer reliable pathways to the desired alkynylated products. The provided protocols and workflows serve as a robust starting point for researchers to accelerate their synthetic endeavors with this versatile building block.

References

  • Al-dujaili, M. K. (2018).
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219–258.
  • Astruc, D. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 22(3), 364.
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2009).
  • E. M. D. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Accounts of Chemical Research, 54(15), 3162–3175.
  • Chen, C. Y., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2299–2311.
  • Wehbe, M., et al. (2020). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers, 7(19), 3736–3753.
  • Maji, M., & Maiti, D. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines.
  • Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. (2011). Applied Organometallic Chemistry, 25(12), 875-881.
  • Key ligands used in palladium-mediated cross-coupling reactions. (2023). RSC Advances, 13(37), 25881-25906.
  • Ali, S., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry – A European Journal, 28(4), e202103341.
  • Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2434–2441.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2019).
  • Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2434–2441.
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024).

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-fluoro-4-methylaniline Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-2-fluoro-4-methylaniline, a substituted aniline, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its reactive functional groups, including an amine and halogen substituents, make it a versatile synthon but also susceptible to carrying process-related impurities or degrading under certain conditions. Therefore, robust and validated analytical methods are indispensable for ensuring its purity and, by extension, the quality of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound. As a senior application scientist, my focus extends beyond procedural descriptions to elucidate the rationale behind methodological choices and the intricacies of validation, grounded in the principles of scientific integrity and regulatory expectations set forth by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[2][3][4]

The Analytical Challenge: Understanding this compound

This compound (C₇H₇BrFN) is a solid with a molecular weight of 204.04 g/mol .[5][6][7] Its structure presents specific analytical considerations. The presence of a chromophore (the substituted benzene ring) makes it suitable for UV-Vis spectrophotometric detection. The compound's volatility and thermal stability will dictate the applicability of Gas Chromatography (GC), while its solubility in organic solvents lends itself to High-Performance Liquid Chromatography (HPLC). Potential impurities could include isomers (e.g., 5-Bromo-4-fluoro-2-methylaniline[7][8]), starting materials from its synthesis (e.g., 4-Bromo-3-fluorotoluene[9]), or degradation products. A successful analytical method must be able to separate and quantify these potential impurities from the main compound.

Comparison of Primary Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision in method development. The most common and powerful methods for purity determination of non-volatile or thermally labile organic molecules like this compound are HPLC and for volatile and thermally stable compounds, GC.[10] Spectrophotometric methods can also be employed for simpler, quantitative assessments where specificity is not a major concern.[11][12][13]

Technique Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity. Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[10] Quantitative accuracy and precision.Higher cost of instrumentation and solvents. Method development can be more complex.Purity determination, impurity profiling, and quantification in complex matrices. The gold standard for pharmaceutical quality control.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10]Excellent for volatile and thermally stable compounds.[10] High efficiency and sensitivity, especially with a Flame Ionization Detector (FID).Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds, adding complexity.[14]Analysis of residual solvents and volatile impurities. Can be used for purity if the compound is sufficiently volatile and stable.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective. Good for quantitative analysis of a known, single component.[11][12][13]Lacks specificity; any substance absorbing at the same wavelength will interfere.[15] Not suitable for complex mixtures or impurity profiling.Quick assays where the purity is expected to be high and potential impurities do not absorb at the analytical wavelength.

The Workflow of Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4] The validation process involves a series of experiments to assess the method's performance characteristics.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation Dev Develop Analytical Method (e.g., HPLC, GC) Specificity Specificity/ Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantification Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Implement Routine Analysis Robustness->Implement Validation Complete ValidationParameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_reliability Reliability main Validated Analytical Method Specificity Specificity Distinguishes analyte from impurities/degradants main->Specificity Linearity Linearity & Range Proportionality of signal to concentration main->Linearity Accuracy Accuracy Closeness to the true value main->Accuracy Precision Precision Agreement between repeated measurements main->Precision LOD_LOQ LOD & LOQ Sensitivity of the method main->LOD_LOQ Robustness Robustness Resilience to small method variations main->Robustness

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The validation of analytical methods for the purity of this compound is a critical exercise in ensuring pharmaceutical quality. While HPLC stands out as the most suitable technique for comprehensive purity and impurity analysis due to its high resolution and applicability to a wide range of compounds, GC can be a viable alternative if the compound and its impurities are sufficiently volatile and thermally stable. The choice of method must be justified, and its performance rigorously documented through a systematic validation process covering specificity, linearity, accuracy, precision, sensitivity, and robustness. By adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and drug development professionals can establish a self-validating system of analytical control, ensuring the integrity of their data and the quality of the final drug product.

References

Sources

The Evolving Landscape of Bioactive Molecules: A Comparative Guide to Compounds Derived from 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical scaffolds is paramount. The halogenated aniline, 5-Bromo-2-fluoro-4-methylaniline, has emerged as a versatile and highly valuable starting material in medicinal chemistry. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive amine group—provides a trifecta of synthetic handles for the construction of diverse and complex molecular architectures. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from this key building block, offering researchers, scientists, and drug development professionals a critical resource for navigating this promising area of chemical space. We will delve into the synthesis, biological evaluation, and comparative performance of these derivatives, supported by experimental data and detailed protocols, to illuminate their potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting SIRT6 and Beyond

The quest for more effective and selective cancer therapeutics has led to the exploration of numerous cellular targets. Compounds derived from this compound have shown significant promise in this arena, most notably as activators of Sirtuin 6 (SIRT6) and as potent kinase inhibitors through the synthesis of quinazoline scaffolds.

SIRT6 Activators: The MDL Compound Series

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in DNA repair, genome stability, and metabolism, acting as a tumor suppressor.[1] The activation of SIRT6 has therefore become an attractive strategy for cancer therapy. 5-Bromo-4-fluoro-2-methylaniline is a key intermediate in the synthesis of the MDL series of compounds, which are potent allosteric activators of SIRT6.[1][2]

MDL-800: A Case Study

MDL-800 is a prominent example of a SIRT6 activator derived from this compound. It has been shown to activate SIRT6 deacetylase activity with a half-maximal effective concentration (EC50) of approximately 10.3 to 11.0 µM.[3][4] This activation leads to the deacetylation of histone H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac), which are critical for chromatin regulation and gene expression.[3]

Comparative Performance of MDL-800 Against Human Cancer Cell Lines

The anticancer activity of MDL-800 has been evaluated against a panel of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cell lines. The data clearly demonstrates its potent anti-proliferative effects.

Cell LineCancer TypeIC50 (µM) of MDL-800Reference Compound (IC50, µM)
HCC827NSCLC~25Gefitinib (~0.02)
PC9NSCLC~28Gefitinib (~0.015)
A549NSCLC~32Cisplatin (~5)
H1975NSCLC~30Gefitinib (>20)
BEL-7405HCC23.3Sorafenib (~5)
PLC/PRF/5HCC~25Sorafenib (~7)
BEL-7402HCC~27Sorafenib (~6)

Note: The IC50 values for reference compounds are approximate and can vary based on experimental conditions. The purpose of this table is to provide a general comparison of potency.

The data indicates that while MDL-800 may not be as potent as some targeted therapies like gefitinib in sensitive cell lines, its broad-spectrum activity, including in resistant lines like H1975, highlights its potential as a novel therapeutic agent.[3]

Experimental Protocol: In Vitro SIRT6 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from established methods for measuring SIRT6 activity.[1][5][6]

Materials:

  • Recombinant human SIRT6 enzyme

  • SIRT6 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the SIRT6 substrate in the wells of the microplate.

  • Add the test compound (e.g., MDL-800) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at 37°C for a further period (e.g., 15 minutes).

  • Measure the fluorescence intensity using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Calculate the percent activation relative to the vehicle control and determine the EC50 value.

Causality in Experimental Design: The choice of a fluorometric assay provides a high-throughput and sensitive method for screening and characterizing SIRT6 activators. The use of a specific substrate and a developer solution ensures that the measured signal is directly proportional to the deacetylase activity of SIRT6.

Signaling Pathway: SIRT6-Mediated Tumor Suppression

The activation of SIRT6 by compounds like MDL-800 initiates a cascade of events that collectively contribute to its anticancer effects.

SIRT6_Pathway MDL800 MDL-800 (SIRT6 Activator) SIRT6 SIRT6 MDL800->SIRT6 activates Histone_Deacetylation Histone Deacetylation (H3K9Ac, H3K56Ac) SIRT6->Histone_Deacetylation NFkB NF-κB Pathway Suppression SIRT6->NFkB DNA_Repair Enhanced DNA Repair SIRT6->DNA_Repair Gene_Expression Altered Gene Expression Histone_Deacetylation->Gene_Expression Apoptosis Induction of Apoptosis NFkB->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest DNA_Repair->Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth Apoptosis->Tumor_Growth

Caption: SIRT6 activation by MDL-800 leads to tumor suppression.

Quinazoline Derivatives: Potent Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitor drugs. The synthesis of quinazolines from anilines is a well-established route, making this compound an attractive starting material for generating novel quinazoline-based anticancer agents. While direct synthesis from this specific aniline is not always documented in the literature, the biological data from structurally related quinazolines provides a strong rationale for its use.

Comparative Anticancer Activity of Quinazoline Derivatives

A variety of quinazoline derivatives have demonstrated potent activity against different cancer cell lines.

Compound ClassTarget Cancer Cell LineRepresentative IC50 (µM)Reference Drug (IC50, µM)
2,3-disubstituted-quinazolin-4-onesHeLa (Cervical)1.85 - 2.81Gefitinib (4.3)
2,3-disubstituted-quinazolin-4-onesMDA-MB-231 (Breast)PotentGefitinib (28.3)
Quinazolinone-based rhodaninesHL-60 (Leukemia)1.2Doxorubicin (~0.1)
Quinazolinone-based rhodaninesK-562 (Leukemia)1.5Doxorubicin (~0.2)

Note: The IC50 values presented are for representative compounds within each class and can vary. This table is for comparative illustration.

These results showcase the potential of quinazoline derivatives to exhibit potent anticancer activity, in some cases exceeding that of the standard chemotherapeutic agent.[7][8]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells in vitro.[9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear microplates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality in Experimental Design: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Antimicrobial Activity: A New Frontier for Halogenated Anilines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Halogenated anilines and their derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.[5][9]

Broad-Spectrum Antibacterial Potential

While specific studies on compounds directly derived from this compound are limited, the broader class of halogenated anilines has demonstrated significant antimicrobial and antibiofilm activities. For instance, compounds like 4-bromo-3-chloroaniline and 3,5-dibromoaniline have shown efficacy against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens.[5][7]

Comparative Antimicrobial Activity of Halogenated Anilines

CompoundTarget OrganismMIC (µg/mL)Biofilm Inhibition IC50 (µg/mL)
4-bromo-3-chloroanilineE. coli (UPEC)20010
3,5-dibromoanilineE. coli (UPEC)10010

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

These findings suggest that the presence of halogens on the aniline ring is crucial for their antimicrobial and antibiofilm properties, providing a strong rationale for exploring derivatives of this compound as novel antibacterial agents.[5][7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[10][11]

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microplates

  • Test compound

  • Positive control antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

Causality in Experimental Design: The broth microdilution method provides a quantitative measure of the antimicrobial activity of a compound by determining the lowest concentration required to inhibit microbial growth. This is a fundamental assay in the early stages of antimicrobial drug discovery.

Workflow for Antimicrobial Drug Discovery

The path from a starting material like this compound to a potential antimicrobial drug involves a series of well-defined steps.

Antimicrobial_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Quinazolines) Start->Synthesis Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Toxicity In Vitro & In Vivo Toxicity Studies Mechanism->Toxicity Lead Lead Compound Toxicity->Lead

Caption: A typical workflow for antimicrobial drug discovery.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound, particularly through SIRT6 activation and the formation of quinazoline structures, have shown potential in modulating inflammatory pathways.

SIRT6 Activation and a-inflammatory Effects

The SIRT6 activator MDL-800 has been shown to suppress inflammation by inhibiting the NF-κB pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. By activating SIRT6, MDL-800 leads to the deacetylation of proteins involved in the NF-κB signaling cascade, thereby downregulating the inflammatory response.[12]

Quinazolinones as Anti-inflammatory Agents

Quinazolinone derivatives have also been reported to possess significant anti-inflammatory activity.[8][14][15] Studies have shown that certain substituted quinazolinones can inhibit carrageenan-induced paw edema in animal models, a common assay for evaluating anti-inflammatory potential.[8][16] For example, some 2,3-disubstituted quinazolinones have demonstrated anti-inflammatory activity comparable to the standard drug phenylbutazone.[8]

Comparative Anti-inflammatory Activity of Quinazolinone Derivatives

Compound ClassIn Vivo Model% Inhibition of EdemaReference Drug (% Inhibition)
Thiazolidinone-substituted quinazolinonesCarrageenan-induced paw edema in ratsup to 32.5%Phenylbutazone (~40-50%)
Azetidinone-substituted quinazolinonesCarrageenan-induced paw edema in ratsup to 28%Phenylbutazone (~40-50%)

Note: The % inhibition can vary depending on the specific compound and experimental conditions.

These findings highlight the potential of developing potent anti-inflammatory drugs from the quinazoline scaffold, accessible from this compound.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its inherent chemical versatility has enabled the synthesis of a diverse array of bioactive compounds with significant potential in oncology, infectious diseases, and the management of inflammatory conditions. The SIRT6 activators derived from this aniline, exemplified by MDL-800, offer a novel approach to cancer therapy and inflammation control. Furthermore, the accessibility of the privileged quinazoline scaffold from this starting material opens up vast possibilities for the development of potent kinase inhibitors and antimicrobial agents.

This guide has provided a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed protocols. It is our hope that this comprehensive resource will serve as a valuable tool for researchers in the field, stimulating further investigation and ultimately leading to the development of new and effective therapeutic agents for the benefit of human health. The journey from a simple aniline to a life-saving drug is long and arduous, but with a solid chemical foundation and a deep understanding of biological targets, the possibilities are boundless.

References

  • Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE P
  • Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE P
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2011). PMC. [Link]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]
  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2025).
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflamm
  • Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)
  • MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. (2022). PMC. [Link]
  • The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hep
  • Longevity sirtuin clinical trial teases promising results. (2022). Longevity.Technology. [Link]
  • Sirtuin 6 (SIRT6) Activity Assays. (2016). PubMed. [Link]
  • Modification of antimicrobial susceptibility testing methods. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]
  • Activation and inhibition of Sirt6 by small molecules. (n.d.).
  • MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. (n.d.). PubMed Central. [Link]
  • MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. (2022). PubMed. [Link]
  • Emerging Therapeutic Potential of SIRT6 Modul
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020).
  • (PDF) Guideline for anticancer assays in cells. (2024).
  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. (2025).
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. [Link]
  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. [Link]
  • Emerging Therapeutic Potential of SIRT6 Modulators. (2021). Journal of Medicinal Chemistry. [Link]
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. (n.d.). PubMed Central. [Link]
  • Dietary compounds activates sirtuins – a computational modeling approach towards the management of ageing. (2025). NIH. [Link]
  • Human Sirtuin Regulators: The “Success” Stories. (n.d.). Frontiers. [Link]
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). Bentham Science Publisher. [Link]
  • Aniline Review Final. (2018).
  • Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity. (n.d.).
  • Full article: Identification and molecular modeling of novel endogenous activator proteins of Sirt-1: an in silico study. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. [Link]
  • 5-Bromo-4-fluoro-2-methylaniline (97%). (n.d.). Amerigo Scientific. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-fluoro-4-methylaniline Analogs as Sirtuin 6 (SIRT6) Activators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting SIRT6

Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, with pivotal roles in DNA repair, genome stability, and metabolism.[1] Its dysregulation is implicated in a host of age-related diseases, including cancer, making it a compelling therapeutic target.[2] The development of small-molecule activators of SIRT6 is a promising avenue for novel therapeutic interventions. At the heart of a prominent class of these activators lies the 5-bromo-2-fluoro-4-methylaniline scaffold, a versatile building block that provides a foundation for potent and selective SIRT6 modulation.[3]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, focusing on their application as SIRT6 activators. We will explore the rationale behind key structural modifications, present comparative biological data, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel SIRT6-targeted therapeutics.

The this compound Scaffold: A Privileged Core for SIRT6 Activation

The this compound moiety is a key component of the MDL-800 series of SIRT6 activators.[3] These compounds have been shown to allosterically activate SIRT6, enhancing its deacetylase activity.[4] The unique substitution pattern of the aniline ring is crucial for its interaction with the enzyme.

The versatility of this scaffold stems from its multiple reaction sites, allowing for systematic modifications to probe the SAR.[5] The bromine atom can participate in cross-coupling reactions, the amine group in nucleophilic substitutions, and the fluorine atom in nucleophilic aromatic substitutions.[5]

Structural Basis for SIRT6 Activation

X-ray crystallography studies of SIRT6 in complex with activators derived from this scaffold have provided invaluable insights into the molecular basis of their activity. The 5-bromo-4-fluoro-2-methylaniline portion of these activators binds in a hydrophobic pocket of SIRT6, making key interactions with several residues, including Phe64, Val70, Phe82, Phe86, and Val115.[6]

Crucially, the bromine atom at the 5-position forms a halogen bond with the backbone amide oxygen of Proline 62.[6] This specific interaction is a cornerstone of the SAR for this class of compounds and highlights the importance of the halogen substituent for potent activation.

Comparative SAR Analysis of this compound Analogs

To illustrate the SAR of this scaffold, we will compare the parent compound's contribution to the activity of a known SIRT6 activator, MDL-801, with a key analog where the bromine atom is replaced.

Compound ID Modification from Parent Scaffold Target EC50 (µM) Fold Change in Potency vs. MDL-801
MDL-801This compound coreSIRT64.14-
MDL-801-D15-H (Bromo replaced with Hydrogen)SIRT6136.57~33-fold decrease

Table 1: Comparative activity of a key analog against SIRT6. Data sourced from[7].

Key SAR Insights:
  • The Critical Role of the 5-Bromo Substituent: The most striking finding from the comparative data is the dramatic loss of potency upon removal of the bromine atom. The ~33-fold decrease in activity for MDL-801-D1 underscores the importance of the halogen bond with Pro62 for effective binding and allosteric activation.[7] This highlights that bioisosteric replacement of the bromine atom must be carefully considered to maintain this key interaction.

  • The Influence of the 2-Fluoro Substituent: The fluorine atom at the 2-position influences the electronic properties of the aniline ring and can contribute to favorable orthogonal interactions within the binding pocket.[8] Its presence can also enhance metabolic stability, a desirable feature in drug candidates.[9] While direct comparative data for a de-fluorinated analog is not available, the prevalence of this motif in kinase inhibitors suggests its importance for optimizing physicochemical properties.[8]

  • The 4-Methyl Group's Contribution: The methyl group at the 4-position likely contributes to the hydrophobic interactions within the binding pocket. Modifications at this position could be explored to probe the size and nature of this sub-pocket.

Hypothetical Analog Design and Predicted SAR

Based on the established SAR principles, we can propose a set of hypothetical analogs and predict their relative activities.

Analog ID Modification Predicted Impact on SIRT6 Activation Rationale
A1 Replace 5-Bromo with 5-ChloroLikely potent, potentially slightly less active than BromoChlorine can also form halogen bonds, but the bond strength and geometry may be slightly less optimal than with bromine.
A2 Replace 5-Bromo with 5-IodoPotentially more potent than BromoIodine is a better halogen bond donor than bromine, which could lead to a stronger interaction with Pro62.
A3 Replace 2-Fluoro with 2-ChloroActivity may be retained or slightly alteredThe larger size of chlorine compared to fluorine could introduce steric hindrance or alter electronic properties, impacting binding.
A4 Replace 4-Methyl with 4-EthylPotentially reduced activityThe larger ethyl group may create steric clashes within the hydrophobic pocket.
A5 Replace 5-Bromo with 5-TrifluoromethylSignificantly reduced activityThe trifluoromethyl group is a poor halogen bond donor and would not effectively mimic the interaction of bromine with Pro62.

Table 2: Hypothetical analogs and their predicted structure-activity relationships.

Experimental Protocols

To validate the SAR of newly synthesized analogs, robust and reproducible in vitro assays are essential. Below are standardized protocols for assessing SIRT6 activation and, for broader characterization, general kinase inhibition.

Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluorometric)

This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT6.

Materials:

  • Recombinant human SIRT6 enzyme

  • SIRT6 Assay Buffer

  • Fluoro-Substrate Peptide (e.g., based on H3K9ac sequence)

  • NAD+

  • Developer solution

  • Test compounds (analogs) dissolved in DMSO

  • White, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate wells, add the following in order: SIRT6 Assay Buffer, Fluoro-Substrate Peptide, and NAD+.

  • Add the test compound dilutions or DMSO (for control) to the respective wells.

  • Add the Developer solution to all wells and mix thoroughly.

  • Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[10]

  • Calculate the percentage of SIRT6 activation relative to the DMSO control.

  • Plot the percentage activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is useful for assessing the selectivity of the analogs against other enzyme classes, such as protein kinases.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs) dissolved in DMSO

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add the test compound dilutions or DMSO (for control) to the respective wells.

  • Add the kinase to each well and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control.

  • Plot the percentage inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Visualizing the SAR and Experimental Workflow

To better conceptualize the SAR and the experimental process, the following diagrams are provided.

SAR_Summary cluster_modifications Structural Modifications cluster_activity Impact on SIRT6 Activation Core This compound Scaffold Mod_5_Br 5-Bromo (Halogen Bond Donor) Core->Mod_5_Br Crucial for Activity Mod_2_F 2-Fluoro (Electronic & PK Properties) Core->Mod_2_F Fine-tuning Mod_4_Me 4-Methyl (Hydrophobic Interaction) Core->Mod_4_Me Contributes to Binding High_Activity High Potency Mod_5_Br->High_Activity e.g., Br, I Loss_of_Activity Loss of Potency Mod_5_Br->Loss_of_Activity e.g., H, CF3 Mod_2_F->High_Activity Maintains/Improves PK Mod_4_Me->High_Activity Optimal Size Reduced_Activity Reduced Potency Mod_4_Me->Reduced_Activity Steric Hindrance Experimental_Workflow start Analog Synthesis assay_prep Prepare Reagents & Compound Dilutions start->assay_prep sirt6_assay In Vitro SIRT6 Activation Assay (Fluorometric) assay_prep->sirt6_assay kinase_assay Selectivity Profiling (e.g., Kinase Inhibition Assay) assay_prep->kinase_assay data_analysis Data Analysis (EC50 / IC50 Determination) sirt6_assay->data_analysis kinase_assay->data_analysis sar_determination SAR Determination data_analysis->sar_determination conclusion Identify Lead Candidates sar_determination->conclusion

Caption: Workflow for the synthesis and evaluation of novel analogs.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the design of potent and selective SIRT6 activators. The SAR is heavily dictated by the 5-bromo substituent, which forms a critical halogen bond with the enzyme. Future drug discovery efforts should focus on maintaining this interaction while exploring modifications at the 2- and 4-positions to optimize pharmacokinetic and pharmacodynamic properties. The use of robust in vitro assays, as detailed in this guide, is paramount for the successful identification of next-generation SIRT6 activators with therapeutic potential.

References

  • Moaddel, R., et al. (2016). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology. [Link]
  • Moaddel, R., et al. (2016). Sirtuin 6 (SIRT6) Activity Assays. PubMed. [Link]
  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • ResearchGate. Discovery and biochemical characterization of MDL-800 and MDL-801 as.... [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
  • Stepan, A.F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PubMed. [Link]
  • Stepan, A.F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
  • Kurczab, R., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. [Link]
  • ResearchGate. Activation and inhibition of Sirt6 by small molecules. [Link]
  • Shang, J.-L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica. [Link]
  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
  • Fiorentino, F., et al. (2023). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. [Link]
  • Tasselli, M., et al. (2022). Structural and enzymatic plasticity of SIRT6 deacylase activity. Journal of Biological Chemistry. [Link]
  • ResearchGate. (2025). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. [Link]
  • Peng, B., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
  • Liu, H., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. [Link]
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
  • Silverman, R.B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Liu, H., et al. (2023).
  • Social, I., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators.
  • Zaiqi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
  • Gali, H., et al. (2011). In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues. Nuclear Medicine and Biology. [Link]
  • Gundersen, L.-L., et al. (2007).

Sources

A Senior Application Scientist's Guide to Base Selection for 5-Bromo-2-fluoro-4-methylaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Base in Unlocking the Synthetic Potential of a Key Building Block

5-Bromo-2-fluoro-4-methylaniline is a highly versatile synthetic intermediate in modern medicinal chemistry and materials science.[1][2] Its dihalogenated structure, featuring an electron-donating amino group and a methyl group, presents a unique electronic landscape. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, the success of these transformations—be it a Suzuki-Miyaura C-C bond formation or a Buchwald-Hartwig C-N coupling—is profoundly dependent on the judicious selection of a base.

The base is not merely a stoichiometric acid scavenger. It is an active and influential participant in the catalytic cycle, dictating reaction rates, influencing catalyst stability, and ultimately determining the yield and purity of the desired product.[3][4] This guide provides a comparative analysis of various bases in common cross-coupling reactions of this compound, offering experimental insights and mechanistic rationale to aid researchers in optimizing their synthetic strategies.

The Mechanistic Imperative: Why Base Selection is Paramount

In palladium-catalyzed cross-coupling reactions, the base fulfills several non-negotiable roles. Its efficacy is tied to its strength (pKa of the conjugate acid), solubility, steric profile, and the nature of its counter-ion.[5][6]

  • Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic borate complex. This "ate" complex is essential for the transmetalation step, where the organic moiety is transferred to the palladium center.[4][7]

  • Facilitating Catalyst Turnover: In Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile or the palladium-amine complex, generating the active amido-palladium species that undergoes reductive elimination to form the C-N bond.[8][9]

  • Neutralizing Acid Byproducts: Throughout the reaction, the base neutralizes the acid (e.g., HBr) generated, preventing catalyst deactivation and potential side reactions.

The choice of base can dramatically alter the reaction pathway. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, an overly strong base can lead to undesired side reactions, such as hydrolysis of ester functional groups or degradation of the catalyst.[10][11]

Catalytic_Cycles cluster_0 Suzuki-Miyaura Coupling cluster_0a cluster_1 Buchwald-Hartwig Amination A Pd(0)Ln C Ar-Pd(II)-Br A->C Ar-Br B Oxidative Addition (Ar-Br) E Ar-Pd(II)-R C->E:n [R-B(OH)₃]⁻ D Transmetalation E->A Ar-R F Reductive Elimination G Ar-R R_BOH2 R-B(OH)₂ R_BOH3_minus [R-B(OH)₃]⁻ R_BOH2->R_BOH3_minus + OH⁻ Base1 Base (e.g., K₂CO₃) R_BOH3_minus->C Transmetalation H Pd(0)Ln J Ar-Pd(II)-Br H->J Ar-Br I Oxidative Addition (Ar-Br) L [Ar-Pd(II)-NHR'R'']⁺ J->L + HNR'R'' K Amine Coordination N Ar-Pd(II)-NR'R'' L->N - H-Base⁺ M Deprotonation (Base) N->H Ar-NR'R'' O Reductive Elimination P Ar-NR'R'' Base2 Base (e.g., NaOtBu) Base2->L Deprotonation Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (aniline, coupling partner, base, catalyst, ligand) to an oven-dried Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). setup->inert solvent 3. Solvent Addition - Add anhydrous, degassed solvent via syringe. inert->solvent heat 4. Reaction - Heat the mixture to the specified temperature with vigorous stirring. solvent->heat monitor 5. Monitoring - Track reaction progress by TLC or LC-MS. heat->monitor workup 6. Work-up - Cool to RT. - Dilute with organic solvent. - Wash with aqueous solution (e.g., H₂O, brine). monitor->workup dry 7. Drying & Concentration - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. workup->dry purify 8. Purification - Purify the crude product by flash column chromatography. dry->purify end End purify->end

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Cesium Carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (2 mol%). [12]* Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed dioxane (to a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and Sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube. [12]* Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as outlined for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The choice of base is a critical parameter that can define the success of cross-coupling reactions with this compound. For Suzuki-Miyaura couplings, inorganic bases like Cs₂CO₃ and K₂CO₃ offer a balance of high reactivity and minimal side reactions. For Buchwald-Hartwig aminations, strong, non-nucleophilic alkoxide bases such as NaOtBu are unequivocally the most effective. Understanding the mechanistic role of the base allows researchers to move beyond empirical screening and make rational choices, saving time and resources while maximizing the potential of this valuable synthetic building block. As catalysis continues to evolve, the development of new bases and catalytic systems will further expand the synthetic chemist's toolkit, enabling even more efficient and selective transformations.

References

  • Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Ge, S., & Hartwig, J. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Buchwald, S. L. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
  • Scribd. (n.d.). Base Strength and pKa Values Guide. [Link]
  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction. [Link]
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. [Link]
  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023).
  • Frank, É., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1724-1731. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • van der Puyl, V., et al. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-2-fluoro-4-methylaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise identification of molecular structure is paramount. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different chemical, physical, and biological properties. 5-Bromo-2-fluoro-4-methylaniline and its related isomers are important building blocks in the synthesis of various target molecules, including active pharmaceutical ingredients. For instance, certain dihalogenated anilines are key intermediates in the synthesis of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors.[1] Therefore, the ability to unambiguously distinguish between these isomers is a critical step in ensuring the quality, efficacy, and safety of the final product.

This guide provides an in-depth comparison of the spectroscopic characteristics of this compound and its positional isomers. We will explore how fundamental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to elucidate their unique structural fingerprints. By understanding the principles behind the expected spectral differences, researchers can confidently identify and characterize these closely related compounds.

The Isomers in Focus

For this guide, we will compare the target compound, This compound (Isomer A) , with two of its logical positional isomers: 3-Bromo-2-fluoro-4-methylaniline (Isomer B) and 2-Bromo-5-fluoro-4-methylaniline (Isomer C) . The subtle shifts in substituent positions on the aniline ring provide a robust framework for demonstrating the power of spectroscopic analysis.

  • Isomer A: this compound

  • Isomer B: 3-Bromo-2-fluoro-4-methylaniline

  • Isomer C: 2-Bromo-5-fluoro-4-methylaniline

Core Principles of Spectroscopic Differentiation

The ability to distinguish isomers using spectroscopy hinges on how the spatial arrangement of substituents—amino (-NH₂), methyl (-CH₃), fluoro (-F), and bromo (-Br)—influences the local electronic environment of each atom.

  • NMR Spectroscopy is exceptionally sensitive to these electronic differences. The chemical shift of a nucleus (¹H, ¹³C, ¹⁹F) is dictated by the degree of magnetic shielding it experiences. Electron-donating groups (like -NH₂ and -CH₃) increase shielding and shift signals to a higher field (lower ppm), while electronegative, electron-withdrawing groups (like -F and -Br) decrease shielding, causing a downfield shift (higher ppm).[2][3][4] Furthermore, spin-spin coupling between adjacent nuclei provides information on the connectivity and relative positions of atoms.

  • IR Spectroscopy probes the vibrational frequencies of chemical bonds. While functional groups like N-H and C-H have characteristic absorption regions, the overall pattern of vibrations, especially in the "fingerprint region" (below 1500 cm⁻¹), is unique to the molecule's overall symmetry and structure.[5] The substitution pattern on a benzene ring significantly influences the positions of C-H wagging and ring-bending vibrations.[5]

  • Mass Spectrometry measures the mass-to-charge ratio of a molecule and its fragments. While all isomers will have the same molecular weight, the positions of the substituents can influence fragmentation pathways, potentially leading to different relative abundances of fragment ions.[6][7] The presence of bromine is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[8]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing these isomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecular structure.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative. Each isomer presents a unique set of signals for its two aromatic protons, characterized by distinct chemical shifts and coupling patterns.

  • Isomer A (this compound): The two aromatic protons are at positions 3 and 6. The proton at C6 will be a doublet due to coupling with the adjacent fluorine at C2. The proton at C3 will appear as a singlet (or a very narrow doublet due to small ⁴J H-F coupling). The electron-donating -NH₂ group will shield the ortho proton (C6), shifting it upfield relative to the proton at C3, which is influenced by the adjacent fluorine.

  • Isomer B (3-Bromo-2-fluoro-4-methylaniline): The aromatic protons are at positions 5 and 6. These two protons are ortho to each other and will appear as a pair of doublets due to ³J H-H coupling. The proton at C6 will also show coupling to the fluorine at C2.

  • Isomer C (2-Bromo-5-fluoro-4-methylaniline): The protons are at positions 3 and 6. The proton at C3 will be a doublet due to coupling with the fluorine at C5. The proton at C6 will be a singlet.

IsomerAromatic Proton 1Aromatic Proton 2Key Differentiator
A: 5-Br-2-F-4-Me ~7.1 ppm (s, H3)~6.7 ppm (d, H6)One singlet, one doublet
B: 3-Br-2-F-4-Me ~7.0 ppm (d, H5)~6.8 ppm (dd, H6)Two coupled doublets
C: 2-Br-5-F-4-Me ~7.2 ppm (d, H3)~6.9 ppm (s, H6)One singlet, one doublet (different coupling)
Note: Predicted chemical shifts (ppm) are estimates and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms are highly sensitive to the attached substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.

  • C-F Bond: The carbon atom bonded to fluorine (C2 in Isomers A and B, C5 in Isomer C) will appear as a large doublet with a ¹J C-F coupling constant typically in the range of 240-260 Hz. This is a definitive marker.

  • C-Br Bond: The carbon bonded to bromine will be significantly shifted downfield compared to a C-H carbon.[9]

  • Substituent Effects: The positions of the carbons relative to the electron-donating (-NH₂, -CH₃) and electron-withdrawing (-F, -Br) groups will dictate their chemical shifts, providing a unique fingerprint for each isomer.[4][10]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[11][12] The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for distinguishing isomers.[13]

  • Isomer A (this compound): Fluorine at C2 is ortho to -NH₂ and meta to -Br.

  • Isomer B (3-Bromo-2-fluoro-4-methylaniline): Fluorine at C2 is ortho to both -NH₂ and -Br. The proximity of the bulky bromine atom will likely cause a significant downfield shift compared to Isomer A.

  • Isomer C (2-Bromo-5-fluoro-4-methylaniline): Fluorine at C5 is meta to -NH₂ and ortho to -CH₃. This distinct electronic environment will result in a unique chemical shift compared to the other two isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share common features due to the presence of the same functional groups. However, the fingerprint region will be distinct for each.

  • N-H Stretching: All isomers will exhibit two characteristic bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching.[14][15][16]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

  • C-N Stretching: A strong band for the aromatic C-N stretch is expected between 1250-1335 cm⁻¹.[14]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations involving C-C stretching, C-H bending, and ring deformations. The substitution pattern on the benzene ring strongly influences the out-of-plane C-H bending (wagging) vibrations between 700-900 cm⁻¹.[5] Each isomer will have a unique pattern in this region, allowing for definitive identification when compared against a reference spectrum.

IsomerExpected Key Fingerprint Absorptions (cm⁻¹)
A: 5-Br-2-F-4-Me Unique pattern corresponding to 1,2,4,5-tetrasubstitution
B: 3-Br-2-F-4-Me Unique pattern corresponding to 1,2,3,4-tetrasubstitution
C: 2-Br-5-F-4-Me Unique pattern corresponding to 1,2,4,5-tetrasubstitution (distinct from A)
Mass Spectrometry (MS)

Mass spectrometry will confirm the elemental composition and can provide structural clues through fragmentation analysis.

  • Molecular Ion Peak (M⁺): All isomers have the same molecular formula, C₇H₇BrFN, and a molecular weight of approximately 204.04 g/mol .[17][18] Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2⁺) at m/z 203 and 205. This is a hallmark of a monobrominated compound.

  • Fragmentation Patterns: The primary fragmentation pathway for aromatic amines often involves the loss of HCN or H₂CN. For halogenated compounds, alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the halogen) is common.[6] While fragmentation patterns for positional isomers can be very similar, subtle differences in the relative intensities of fragment ions may be observed due to the varying stability of the resulting carbocations or radical cations, influenced by the substituent positions. For example, the loss of a bromine radical followed by subsequent fragmentation could yield different ion abundances for each isomer.

Experimental Protocols

To ensure reliable and reproducible data, standardized protocols are essential.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), direct sample introduction may be used.

Instrumentation and Data Acquisition
  • NMR: Utilize a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • IR: Use a Fourier Transform Infrared (FTIR) spectrometer. Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • MS: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental formula.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown bromo-fluoro-methylaniline isomer.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Conclusion Unknown Unknown Isomer Sample MS Mass Spectrometry Unknown->MS Confirm MW & Br presence IR IR Spectroscopy Unknown->IR Confirm functional groups NMR NMR Spectroscopy MS->NMR Proceed if MW=204, M/M+2 pattern IR->NMR Proceed if amine/aromatic H1_NMR ¹H NMR Analysis NMR->H1_NMR C13_NMR ¹³C NMR Analysis NMR->C13_NMR F19_NMR ¹⁹F NMR Analysis NMR->F19_NMR ID Isomer Identity Confirmed H1_NMR->ID Coupling Pattern C13_NMR->ID Chemical Shifts & C-F Coupling F19_NMR->ID Unique Chemical Shift

Caption: Workflow for spectroscopic isomer identification.

Conclusion

The differentiation of positional isomers like this compound and its counterparts is a task readily accomplished through a systematic application of modern spectroscopic techniques. While mass spectrometry confirms the molecular formula and IR spectroscopy identifies the functional groups present, NMR spectroscopy stands out as the definitive tool for unambiguous structural elucidation. The unique chemical shifts and spin-spin coupling patterns observed in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed and unequivocal fingerprint for each isomer. By carefully analyzing and integrating the data from these methods, researchers can ensure the structural integrity of their chemical entities, a cornerstone of scientific rigor and successful drug development.

References

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Li, G. (2000). Influence of solvents on IR spectrum of aromatic amines. Wei Sheng Yan Jiu = Journal of Hygiene Research, 29(4), 224-226.
  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Mora, J. R., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(30), 20073-20080.
  • Wotal, A. C., & Miller, S. J. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(21), 11770–11776.
  • ResearchGate. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
  • Wotal, A. C., & Miller, S. J. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.
  • Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds.
  • ResearchGate. (2000). Influence of Solvents on IR Spectrum of Aromatic Amines.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of Arizona. (2001). Fluorine NMR.
  • Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ResearchGate. (2011). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....
  • ResearchGate. (n.d.). NMR Spectra of Anilines.
  • ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy.
  • The Royal Society of Chemistry. (2017). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • University of Tasmania. (2023). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and x-ray crystallographic methods.
  • Chegg.com. (2020). Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass....
  • ResearchGate. (2007). Mass spectra of aniline with different ionization methods.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • ResearchGate. (1964). High resolution NMR spectra of some tri-substituted benzenes.
  • Reva, I., et al. (2013). Structural and spectroscopic characterization of E- and Z-isomers of azobenzene. Physical Chemistry Chemical Physics, 15(31), 12843-12856.
  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthesis Intermediates

In the landscape of pharmaceutical research and drug development, the integrity of every building block is paramount. 5-Bromo-2-fluoro-4-methylaniline, a dihalogenated aniline derivative, serves as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring multiple reactive sites, makes it a valuable component for medicinal chemists.[2] However, the very reactivity that makes it useful also predisposes it to the formation of process-related impurities during synthesis and degradation over time.

The presence of unknown or unquantified impurities in an API intermediate can have cascading negative effects on the final drug product's safety, efficacy, and stability.[3][4][5] Regulatory bodies such as the FDA and EMA mandate stringent control over impurity profiles, making robust analytical assessment a non-negotiable aspect of quality control.[6][7]

This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of commercial this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a logical workflow for researchers, scientists, and drug development professionals to ensure the quality of this critical starting material.

Chapter 1: Profiling the Analyte and Its Potential Impurities

A successful purity assessment begins with a thorough understanding of the target molecule and the likely contaminants. This compound (MW: 204.04 g/mol ) is a moderately polar compound, a property that heavily influences the choice of chromatographic conditions. Its aromatic nature ensures strong ultraviolet (UV) absorbance, making UV-based detection methods highly effective.[8]

Impurities are not random occurrences; they are logical consequences of the synthetic pathway and storage conditions. A typical synthesis may involve multi-step reactions, including halogenation and amination, which can lead to a predictable set of process-related impurities.[9][10][11]

Table 1: Potential Impurities in Commercial this compound

Impurity TypePotential Structure/IdentityRationale for PresenceAnalytical Challenge
Positional Isomers e.g., 4-Bromo-2-fluoro-5-methylanilineIncomplete regioselectivity during the bromination or other substitution steps of the synthesis.May have very similar polarity and UV spectra to the main compound, requiring high-resolution chromatography.
Starting Materials e.g., 2-Fluoro-4-methylanilineIncomplete reaction during the bromination step.Typically has a different polarity, making it easier to separate chromatographically.
Dehalogenated Impurity 2-Fluoro-4-methylaniline or 5-Bromo-4-methylanilineReductive dehalogenation during synthesis or degradation.Significant change in polarity and molecular weight, generally easy to separate and identify.
Oxidation Products e.g., Nitro or N-oxide derivativesExposure to oxidizing agents or atmospheric oxygen during synthesis, purification, or storage.[12]Polarity can vary significantly. May require different detection wavelengths for optimal sensitivity.
Byproducts e.g., Di-brominated or other polysubstituted speciesOver-reaction or side reactions with synthesis reagents.[11]Can have a wide range of polarities and spectroscopic properties.

Chapter 2: The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control and quantitative purity analysis of substituted anilines, RP-HPLC with UV detection is the industry standard.[4][13] Its high resolving power, sensitivity, and superb quantitative accuracy make it the ideal first-line technique. The underlying principle involves partitioning the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. Compounds elute based on their relative hydrophobicity, allowing for effective separation.[8]

Expert Rationale for Method Design

The choice of a C18 column is based on its proven versatility and effectiveness in retaining moderately polar aromatic compounds. A gradient elution, starting with a high percentage of water and ramping up the organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities (like starting materials) are retained and resolved at the beginning of the run, while the main, more hydrophobic compound elutes later, followed by any nonpolar byproducts. This approach provides a comprehensive screen of the entire polarity range in a single analysis.

Experimental Protocol: HPLC Purity Analysis

This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.[14]

  • Chromatographic System & Conditions:

    • System: HPLC or UHPLC system with a binary/quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the commercial sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is used to ensure detection of impurities at the 0.1% level.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 1.5 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

      • Theoretical Plates: ≥ 5000.

    • Causality: The SST confirms the system's precision, peak shape, and efficiency. Failure indicates a problem (e.g., column degradation, pump issues) that must be rectified before proceeding.

  • Analysis Procedure:

    • Inject a blank (Diluent), followed by the Standard Solution, and then the Sample Solution.

    • Identify the main peak in the sample chromatogram by comparing its retention time to the standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Analysis Workflow

HPLC_Workflow prep Solution Preparation (Standard & Sample) sst System Suitability Test (SST) Inject Standard 5x prep->sst check_sst SST Criteria Met? (Tailing, RSD, Plates) sst->check_sst inject_sample Inject Blank & Sample check_sst->inject_sample Yes fail Troubleshoot System check_sst->fail No acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Final Report calculate->report fail->sst

Caption: Workflow for HPLC purity analysis of this compound.

Expected Data

The following table presents representative data from an HPLC analysis of a commercial batch, demonstrating 99.5% purity with two minor impurities detected.

Table 2: Representative HPLC Data

Peak IDRetention Time (min)Peak AreaArea %Possible Identity
14.815,0000.15%Starting Material (more polar)
210.2 99,500,000 99.50% This compound
312.535,0000.35%Positional Isomer (similar polarity)

Chapter 3: Orthogonal Verification & Structural Confirmation

Relying on a single analytical technique is insufficient for comprehensive quality assessment, as impurities can co-elute with the main peak. Orthogonal methods, which rely on different chemical or physical principles, are essential for verification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and boiling point, followed by detection via mass spectrometry, which provides molecular weight and fragmentation data.[15]

  • Expertise & Rationale: GC-MS is an excellent orthogonal technique to HPLC. It is highly sensitive and provides invaluable structural information, confirming the identity of the main peak and helping to identify unknown impurities. For halogenated compounds like this, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature in the mass spectrum.[15][16] However, anilines can sometimes exhibit poor peak shape in GC; derivatization can be employed to improve performance, though it adds a step to the protocol.[15]

  • Protocol Summary:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

    • Inject into a GC system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to separate components.

    • Analyze the eluent by a mass spectrometer in electron ionization (EI) mode.

    • Compare the resulting mass spectrum to a library or analyze the fragmentation pattern to confirm structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure. For purity assessment, ¹H NMR is particularly useful.[17][18]

  • Expertise & Rationale: NMR's strength lies in its ability to act as a primary standard for quantification (qNMR) and to provide an unbiased view of all proton-containing species in the sample. Unlike chromatography, every soluble molecule will be detected. The presence of fluorine allows for ¹⁹F NMR, a highly sensitive technique with a wide chemical shift range, which can be invaluable for detecting fluorine-containing isomers or impurities.[19]

  • Protocol Summary:

    • Accurately weigh the sample and dissolve it in a deuterated solvent (e.g., CDCl₃).

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the main compound.

    • Carefully examine the baseline for small peaks that do not belong to the main compound or the solvent. The relative integration of these impurity peaks compared to the main compound's signals can be used to estimate their concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used primarily for identity confirmation.[20]

  • Expertise & Rationale: FTIR works by measuring the absorption of infrared radiation by the molecule's bonds. The resulting spectrum is a unique "fingerprint." While not suitable for quantifying low-level impurities, it is an excellent tool for quickly verifying the identity of the bulk material by matching its spectrum against a known reference standard. Key absorptions for this molecule would include N-H stretches for the primary amine (~3300-3400 cm⁻¹), C-N stretches, and aromatic C-H and C=C bands.[18]

Chapter 4: A Comparative Summary and Recommended Workflow

Choosing the right analytical method depends on the specific goal, whether it is routine QC, troubleshooting an out-of-spec batch, or characterizing a new reference standard.

Table 3: Comparison of Key Analytical Methods

TechniquePrimary UseStrengthsLimitations
HPLC-UV Quantitative Purity High resolution, sensitive, robust, excellent for routine QC.[13]Requires reference standards for positive identification; co-elution can mask impurities.
GC-MS Impurity Identification Provides molecular weight and structural data; excellent for volatile impurities.[15]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[21]
NMR Structural Confirmation Definitive structural information; can quantify without specific impurity standards.[17]Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.
FTIR Identity Confirmation Fast, simple, provides a unique molecular "fingerprint".[20][22]Not suitable for quantifying minor components; not a separation technique.
Visualization: Recommended Analytical Workflow

Workflow start New Batch of This compound hplc_qc Routine QC: RP-HPLC Purity Assay start->hplc_qc ftir_id Identity Check: FTIR vs. Standard start->ftir_id Identity Verification purity_check Purity ≥ 99.5% and Profile Matches Reference? hplc_qc->purity_check release Release Batch for Use purity_check->release Yes investigate Investigate: Out-of-Specification (OOS) purity_check->investigate No gcms_id Identify Unknowns: GC-MS or LC-MS investigate->gcms_id nmr_confirm Confirm Structure: ¹H, ¹³C, ¹⁹F NMR gcms_id->nmr_confirm nmr_confirm->investigate Further Analysis

Caption: Recommended workflow for the comprehensive analysis of a new batch.

Senior Scientist's Recommendation

For the routine assessment of commercial this compound, a validated RP-HPLC method is the cornerstone of any quality control program. It provides the necessary quantitative data for batch release. However, for a truly robust quality system, this must be supplemented. The identity of each new batch should be confirmed quickly and efficiently using FTIR . In the event of an OOS result or the appearance of a new, unknown peak in the HPLC chromatogram, a combination of GC-MS (or LC-MS) and NMR spectroscopy is required for definitive structural elucidation and investigation. This multi-faceted approach ensures not only that the purity of the material is known but also that the identity of any significant impurity is understood, providing a complete and defensible quality profile.

References

  • Benchchem. (n.d.). GC-MS Analysis of Halogenated Aniline Derivatives.
  • Morrison, K. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Umamaheswari, D., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Kumar, P., & Kumar, R. (n.d.).
  • Patel, K. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • Umamaheswari, D., et al. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Analytical Science & Technology. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Singh, A., et al. (n.d.).
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • SpringerLink. (2021).
  • BOC Sciences. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.
  • ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Request PDF.
  • University of Colorado. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • National Library of Medicine. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ResearchGate. (n.d.).
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • ResearchGate. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
  • Sigma-Aldrich. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.).
  • Sultan Qaboos University House of Expertise. (2013).
  • ResearchGate. (2025).
  • Air Hygiene. (n.d.). FTIR TESTING.
  • Air Hygiene. (n.d.). FTIR Testing Services.
  • BOC Sciences. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
  • National Library of Medicine. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.

Sources

A Comparative Cost Analysis of Synthetic Routes to 5-Bromo-2-fluoro-4-methylaniline: A Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-fluoro-4-methylaniline is a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature, possessing amino, bromo, and fluoro groups, allows for diverse chemical modifications, making it a versatile intermediate for drug discovery and development.[3] Given its industrial significance, the development of cost-effective and scalable synthetic routes is of paramount importance. This guide provides an in-depth comparative cost-analysis of two potential synthetic pathways to this compound, offering experimental insights and data to inform researchers and process chemists in their synthetic strategy.

Route 1: Direct Bromination of 2-Fluoro-4-methylaniline

This is a straightforward approach that introduces the bromine atom in a single step via electrophilic aromatic substitution on the commercially available starting material, 2-fluoro-4-methylaniline. The activating and ortho,para-directing effects of the amino and methyl groups, combined with the deactivating but meta-directing effect of the fluorine atom, suggest that bromination will likely occur at the position ortho to the amino group and para to the methyl group, which is the desired C-5 position.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from a well-established procedure for the bromination of a similar substrate, 4-fluoroaniline, using N-Bromosuccinimide (NBS) as the brominating agent.[4] NBS is often preferred over elemental bromine due to its solid nature, ease of handling, and more selective reactivity, which can minimize the formation of poly-brominated byproducts.[5][6]

Step 1: Reaction Setup

  • To a solution of 2-fluoro-4-methylaniline (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.

  • The reaction is performed at a reduced temperature to control the exothermicity of the electrophilic aromatic substitution and to enhance the regioselectivity.

Step 2: Reaction Monitoring and Work-up

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices

The choice of NBS as the brominating agent is strategic. It provides a source of electrophilic bromine in a more controlled manner than liquid bromine, reducing the risk of over-bromination and improving safety.[7] The selection of a non-polar aprotic solvent like acetonitrile or dichloromethane facilitates the reaction while being relatively easy to remove during work-up. The low reaction temperature is crucial for controlling the regioselectivity of the bromination, favoring the thermodynamically more stable product.

Visualizing the Pathway

Route 1: Direct Bromination start 2-Fluoro-4-methylaniline product This compound start->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Acetonitrile, 0 °C

Caption: Synthetic pathway for Route 1, the direct bromination of 2-fluoro-4-methylaniline.

Route 2: Multi-step Synthesis via Nitration and Reduction

An alternative approach involves a multi-step sequence starting from a different commercially available precursor. This route would typically involve the introduction of a nitro group, followed by its reduction to the desired amine. A plausible starting material for this route is 4-bromo-2-fluorotoluene.

Conceptual Experimental Workflow

Step 1: Nitration

  • Nitration of 4-bromo-2-fluorotoluene (1.0 eq.) can be achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature (e.g., 0-5 °C). The nitro group is expected to be directed to the position ortho to the methyl group and meta to the bromo and fluoro groups.

Step 2: Reduction of the Nitro Group

  • The resulting nitro-intermediate is then reduced to the corresponding aniline. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, metal-acid reductions, such as with tin or iron in the presence of hydrochloric acid, can be employed.

Step 3: Purification

  • Purification at each step would likely involve extraction and crystallization or column chromatography to ensure the purity of the intermediates and the final product.

Rationale for a Multi-step Approach

While this route involves more steps, it may offer advantages in terms of the availability and cost of the initial starting material. Furthermore, the reactions involved, such as nitration and catalytic hydrogenation, are well-established and scalable industrial processes.

Visualizing the Pathway

Route 2: Nitration and Reduction start 4-Bromo-2-fluorotoluene intermediate 4-Bromo-2-fluoro-1-methyl-5-nitrobenzene start->intermediate Nitration product This compound intermediate->product Reduction reagent1 HNO₃, H₂SO₄ 0-5 °C reagent2 H₂, Pd/C (or Sn/HCl)

Caption: Synthetic pathway for Route 2, a multi-step synthesis via nitration and reduction.

Comparative Cost-Analysis

The following table provides a comparative analysis of the estimated costs for the two proposed synthetic routes. Prices are based on commercially available data from various suppliers and are subject to change. The analysis assumes a laboratory scale synthesis and does not account for labor, equipment, or waste disposal costs, which would be significant factors in an industrial setting.

Parameter Route 1: Direct Bromination Route 2: Nitration and Reduction Notes
Starting Material 2-Fluoro-4-methylaniline4-Bromo-2-fluorotolueneCost of starting materials can vary significantly between suppliers.
Reagents N-Bromosuccinimide, AcetonitrileNitric Acid, Sulfuric Acid, Pd/C (or Sn, HCl)Route 2 requires a wider range of commodity chemicals.
Number of Steps 12Fewer steps generally lead to lower processing costs and higher overall yield.
Estimated Yield High (potentially >80%)Moderate (yields for each step need to be considered)The overall yield of a multi-step synthesis is the product of the individual step yields.
Purification Column ChromatographyColumn Chromatography/Crystallization at each stepPurification can be a significant cost driver in terms of solvent usage and time.
Safety & Handling NBS is a solid, easier to handle than Br₂Nitrating mixture is highly corrosive. Catalytic hydrogenation requires specialized equipment.Safety protocols and equipment add to the overall cost.
Environmental Impact Use of organic solventsUse of strong acids and potentially heavy metals.Green chemistry principles favor routes with less hazardous reagents and waste.

Cost Breakdown (Illustrative)

Component Route 1 (per gram of product) Route 2 (per gram of product)
Starting Material Cost ~$20-30~$15-25
Reagent Cost ~$5-10~$10-20
Solvent Cost ~$2-5~$5-10
Estimated Total Raw Material Cost ~$27-45 ~$30-55

Disclaimer: These are estimated costs for illustrative purposes only and can vary based on supplier, purity, and scale.

Conclusion and Recommendations

Based on this analysis, Route 1, the direct bromination of 2-fluoro-4-methylaniline, appears to be the more cost-effective and efficient method for the laboratory-scale synthesis of this compound. The single-step nature of this route, coupled with the potentially high yield and the use of a relatively manageable brominating agent, makes it an attractive option.

However, for large-scale industrial production, a more detailed process development and cost analysis for Route 2 would be warranted. While it involves more steps, the lower cost of the starting material and the potential for process optimization could make it economically viable at scale. The choice between these routes will ultimately depend on the specific requirements of the project, including the desired scale of production, purity specifications, and the available resources and expertise.

It is strongly recommended that process chemists and researchers perform a thorough literature search for detailed and optimized procedures, and conduct small-scale experiments to validate the chosen route before scaling up.

References

  • GTI Laboratory Supplies. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]
  • Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]
  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]
  • IndiaMART. N Bromosuccinimide. [Link]
  • ALFA CHEMICAL. Good Price CAS:452-80-2丨2-Fluoro-4-methylaniline for Sale. [Link]
  • PubMed Central.
  • YouTube. Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. [Link]
  • Chemsrc.
  • Chemsrc. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. [Link]
  • ResearchGate.
  • Dana Bioscience. 4-Bromo-2-fluoro-N-methylaniline 250mg. [Link]
  • AOBChem USA. 4-Bromo-2-fluoro-6-methylaniline. [Link]
  • Oakwood Chemical. 4-Bromo-2-chloro-6-methylaniline. [Link]
  • Google Patents.
  • Zaiqi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
  • PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. [Link]
  • Pilottab. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
  • Google Patents.
  • MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

Sources

A Guide to Greener Synthesis: Environmental Impact of 5-Bromo-2-fluoro-4-methylaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromo-2-fluoro-4-methylaniline is a pivotal building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] As the pharmaceutical and chemical industries increasingly prioritize sustainability, a critical evaluation of the environmental impact of synthetic routes is imperative. This guide provides an in-depth comparison of three distinct methodologies for the synthesis of this compound, focusing on their environmental, health, and safety (EHS) profiles. We will analyze a classical approach using hazardous molecular bromine, a safer alternative employing N-Bromosuccinimide (NBS), and a modern, greener method based on the in-situ generation of the brominating agent. This analysis equips researchers and process chemists with the data-driven insights needed to select a synthesis pathway that balances yield and purity with robust green chemistry principles.

Introduction: The Imperative for Green Chemistry in API Synthesis

The synthesis of specialized chemical intermediates like this compound is fundamental to drug discovery and development.[1] However, traditional synthetic pathways often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes, leading to significant waste generation. The pharmaceutical industry is estimated to produce 100 kg of waste for every kilogram of drug manufactured, a figure that underscores the urgent need for more efficient and sustainable practices.[3]

The principles of green chemistry offer a framework for minimizing the environmental footprint of chemical manufacturing.[4] Key metrics such as Atom Economy , which measures the efficiency of reactant atom incorporation into the final product, and the Environmental Factor (E-Factor) , the ratio of waste generated to the mass of the product, are crucial for evaluating the "greenness" of a reaction.[4][5] This guide will apply these principles to evaluate viable synthesis routes to our target molecule, starting from the common precursor 2-fluoro-4-methylaniline.

**Methodology 1: The Classical Approach - Direct Bromination with Molecular Bromine (Br₂) **

This route represents a traditional electrophilic aromatic substitution using liquid bromine, a powerful but highly hazardous brominating agent. The protocol is adapted from established methods for the bromination of similar fluoroaniline substrates.[3]

Reaction Scheme
Experimental Protocol

Materials: 2-fluoro-4-methylaniline, Molecular Bromine (Br₂), Methylene Chloride (CH₂Cl₂), Tetrabutylammonium Bromide (TBAB), 10% aq. NaOH, Water.

Procedure:

  • In a well-ventilated fume hood, charge a glass reactor with methylene chloride and a catalytic amount of tetrabutylammonium bromide.

  • Stir the mixture at ambient temperature and slowly add a solution of molecular bromine (1.05 eq.) in methylene chloride. An exotherm is typically observed.

  • Once the addition is complete and the temperature has stabilized, add 2-fluoro-4-methylaniline (1.0 eq.) in a single portion. The reaction is rapid, and the solution color changes from orange to yellowish.

  • Stir the mixture for 30-60 minutes post-addition to ensure complete reaction.

  • Quench the reaction by carefully adding 10% aqueous sodium hydroxide solution to neutralize the hydrogen bromide (HBr) byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography or recrystallization.

Environmental Impact Assessment
  • Hazardous Reagents: Molecular bromine (Br₂) is the primary concern. It is a highly toxic, corrosive, and volatile liquid that can cause severe burns upon contact and is fatal if inhaled.[6] Its handling and transport pose significant safety risks.

  • Solvent Choice: Methylene chloride (DCM) is a halogenated solvent that is a suspected carcinogen and an environmental pollutant. Its use is being increasingly restricted.

  • Byproduct and Waste: The reaction generates one equivalent of hydrogen bromide (HBr), a corrosive acid that must be neutralized, creating an aqueous waste stream containing sodium bromide. The purification steps also generate significant solvent and solid waste.

  • Green Metrics: While the atom economy of the core reaction is reasonable, the high E-Factor resulting from solvent use, workup, and purification makes this route environmentally unfavorable.

Methodology 2: A Safer Halogen Source - N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a safer and more manageable source of electrophilic bromine.[7] It avoids the handling risks associated with liquid Br₂ and can offer improved regioselectivity.[8] This protocol is adapted from procedures for the bromination of activated aromatic systems.[9]

Reaction Scheme
Experimental Protocol

Materials: 2-fluoro-4-methylaniline, N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), Water, Ethyl Acetate.

Procedure:

  • Charge a reactor with 2-fluoro-4-methylaniline (1.0 eq.) and a suitable solvent like acetonitrile.

  • In a separate vessel, dissolve N-Bromosuccinimide (1.05 eq.) in the same solvent.

  • Slowly add the NBS solution to the stirred aniline solution at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and then brine to remove the succinimide byproduct and any remaining solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Environmental Impact Assessment
  • Hazardous Reagents: NBS is a solid, making it significantly easier and safer to handle than liquid bromine.[7] While it is an irritant, it lacks the severe volatility and corrosivity of Br₂.

  • Solvent Choice: Acetonitrile and DMF are common solvents. While better than chlorinated solvents, DMF is a reproductive toxin and is on many restricted substance lists. Acetonitrile is preferable but still a volatile organic compound.

  • Byproduct and Waste: The primary byproduct is succinimide, which is water-soluble and can be removed during the aqueous workup. This creates an organic-rich aqueous waste stream. The atom economy is lower than the Br₂ method due to the mass of the succinimide portion of the reagent not being incorporated into the product.

  • Green Metrics: The improved safety profile is a major advantage. The E-Factor is still significant due to solvent usage in the reaction and purification. The lower atom economy is a drawback compared to using Br₂ directly.

Methodology 3: The Green Approach - In-Situ Bromine Generation

This modern approach aligns closely with green chemistry principles by avoiding the transport and handling of hazardous bromine altogether. Instead, an active brominating species is generated in situ from a stable salt (like sodium bromide) and a green oxidant.[10] Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water.[11]

Reaction Scheme
Experimental Protocol (Proposed)

Materials: 2-fluoro-4-methylaniline, Sodium Bromide (NaBr), 30% Hydrogen Peroxide (H₂O₂), Ethanol or Water, Ethyl Acetate.

Procedure:

  • In a reactor, dissolve 2-fluoro-4-methylaniline (1.0 eq.) and sodium bromide (1.2 eq.) in a green solvent such as ethanol or an aqueous-organic mixture.

  • Cool the mixture in an ice bath to control the exotherm.

  • Slowly add hydrogen peroxide (1.2 eq.) dropwise to the stirred solution. The H₂O₂ oxidizes the bromide ion to an electrophilic bromine species in situ.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion.

  • Quench any remaining peroxide by adding a small amount of aqueous sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Environmental Impact Assessment
  • Hazardous Reagents: This method eliminates the most hazardous reagents. Sodium bromide is a stable, non-volatile salt. Hydrogen peroxide is a strong oxidant but decomposes to water, a benign byproduct.[11]

  • Solvent Choice: This reaction can often be performed in greener solvents like water or ethanol, significantly reducing the environmental impact compared to chlorinated solvents or DMF.

  • Byproduct and Waste: The only stoichiometric byproduct from the oxidant is water. The workup generates an aqueous waste stream containing sodium salts.

  • Green Metrics: This route has the highest potential for a low E-Factor, especially if solvent recycling is implemented. The atom economy, considering NaBr and H₂O₂, is lower than direct bromination with Br₂, but the immense safety and environmental benefits often outweigh this.

Quantitative and Qualitative Comparison

FeatureMethodology 1 (Molecular Bromine)Methodology 2 (NBS)Methodology 3 (In-Situ Generation)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)Sodium Bromide (NaBr) + H₂O₂
Physical Form Fuming, corrosive liquidCrystalline solidCrystalline solid + liquid oxidant
Primary Hazard Severe. Highly toxic, corrosive, volatile.[6]Moderate. Irritant, easier to handle.[7]Low. Stable salt, oxidant decomposes to water.[11]
Typical Solvent Methylene Chloride (CH₂Cl₂)Acetonitrile (MeCN), DMFEthanol, Water
Solvent Hazard High (Suspected carcinogen)Moderate (DMF is a reprotoxin)Low (Benign, renewable)
Key Byproduct Hydrogen Bromide (HBr)SuccinimideWater (from H₂O₂)
Atom Economy (%) *~52%~39%~44% (with NaBr/H₂O₂)
E-Factor (Qualitative) Very HighHighLow to Moderate
Green Score Poor Fair Excellent

*Note: Atom Economy is calculated for the bromination step: (MW of Product) / (Sum of MW of all reactants) x 100.[4]

Visualizing the Synthesis Workflows

Workflow Diagrams (Graphviz DOT)

Method1 cluster_reactants Reactants cluster_process Process A 2-Fluoro-4-methylaniline D Electrophilic Substitution A->D B Molecular Bromine (Br₂) B->D C CH₂Cl₂ C->D E NaOH Quench & Workup D->E F Purification E->F H Waste Stream (HBr, Salts, Solvent) E->H G This compound F->G F->H caption Fig 1: Classical Synthesis with Molecular Bromine.

Fig 1: Classical Synthesis with Molecular Bromine.

Method2 cluster_reactants Reactants cluster_process Process A 2-Fluoro-4-methylaniline D Electrophilic Substitution A->D B N-Bromosuccinimide (NBS) B->D C Acetonitrile C->D E Aqueous Workup D->E F Purification E->F H Waste Stream (Succinimide, Solvent) E->H G This compound F->G F->H caption Fig 2: Safer Synthesis with N-Bromosuccinimide.

Fig 2: Safer Synthesis with N-Bromosuccinimide.

Method3 cluster_reactants Reactants cluster_process Process A 2-Fluoro-4-methylaniline D In-Situ Bromination A->D B NaBr + H₂O₂ B->D C Ethanol/Water C->D E Aqueous Workup D->E H Aqueous Waste Stream (Salts, Benign Byproducts) D->H F Purification E->F E->H G This compound F->G F->H caption Fig 3: Green Synthesis via In-Situ Bromine Generation.

Fig 3: Green Synthesis via In-Situ Bromine Generation.

Conclusion and Recommendations

While direct bromination with molecular bromine (Method 1) offers high atom economy, its extreme safety hazards and reliance on environmentally harmful solvents render it an undesirable choice from a modern EHS perspective. The use of N-Bromosuccinimide (Method 2) represents a significant improvement in safety and handling, making it a viable and common laboratory-scale method. However, its lower atom economy and use of polar aprotic solvents are notable drawbacks.

The recommended approach for the environmentally conscious synthesis of this compound is Method 3, the in-situ generation of bromine. This pathway demonstrates a superior green profile by eliminating the most hazardous reagents, utilizing benign solvents like water and ethanol, and producing water as its primary byproduct. While its atom economy is intermediate, the dramatic reduction in hazard and environmental impact (a lower E-Factor) makes it the most sustainable and scalable option for industrial applications. Adopting such greener methodologies is not only environmentally responsible but also enhances operational safety and can lead to long-term economic benefits through waste reduction and simplified compliance.[12]

References

  • Emerging Publishing Society. (n.d.). Sustainable Pharmaceutical Manufacturing: Strategies for Reducing Waste, Energy Consumption, and Environmental Impact.
  • Iskra, J., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • COPA-DATA. (n.d.). Optimised production for pharmaceutical waste reduction.
  • American Chemical Society. (n.d.). Metrics to 'green' chemistry—which are the best?. ACS Green Chemistry Institute.
  • Yale University. (n.d.). Metrics - Green Chemistry Toolkit. Center for Green Chemistry and Green Engineering.
  • LibreTexts. (2021). 13.10: The E-Factor in Green Chemistry.
  • Chemia. (2022).
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • Finetech Industry Limited. (n.d.).
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light. r/OrganicChemistry.
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • National Science Foundation. (2022).
  • Taylor & Francis. (n.d.). N-bromosuccinimide – Knowledge and References.
  • Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%).
  • Engineered Science Publisher. (2025).
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
  • Google Patents. (n.d.).
  • Khan Academy. (2022).
  • Scribd. (n.d.).

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-4-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines are cornerstone building blocks in the synthesis of pharmaceuticals and functional materials. Among these, 5-Bromo-2-fluoro-4-methylaniline stands out as a uniquely functionalized intermediate, pivotal in the development of high-value compounds such as sirtuin activators.[1] This guide provides an in-depth performance benchmark of this reagent in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By analyzing its reactivity profile against structurally similar analogues, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven rationale for its application, elucidating the distinct advantages conferred by its unique substitution pattern.

Introduction: The Strategic Value of this compound

This compound is a trifunctionalized aromatic compound offering three distinct points for chemical modification: a bromine atom ideal for palladium-catalyzed cross-coupling, a nucleophilic amine group for amide bond formation or further coupling, and a fluorine atom that can modulate physicochemical properties like lipophilicity and metabolic stability.

The specific arrangement of these substituents creates a unique electronic and steric environment. The electron-donating methyl and amino groups activate the ring, while the electron-withdrawing fluorine and bromine atoms influence both the acidity of the amine and the reactivity of the C-Br bond. This intricate balance makes it a highly sought-after intermediate in medicinal chemistry. Its critical role is exemplified in the synthesis of the SIRT6 activator MDL-800, a compound investigated for its therapeutic potential in non-small cell lung cancer.[2][3]

This guide will focus on the performance of the C-Br bond in palladium-catalyzed reactions, comparing its efficiency to analogues that lack the ortho-methyl group to provide a clear perspective on its synthetic utility.

Performance Benchmark in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The performance of an aryl bromide in this reaction is highly dependent on the steric and electronic environment surrounding the C-Br bond, which directly impacts the rate-limiting oxidative addition step.[4]

Mechanistic Considerations and the Role of Substitution

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The electron-donating nature of the amino group and the methyl group on this compound can increase electron density at the C-Br bond, potentially slowing this step compared to a non-substituted bromoaniline. However, the ortho-methyl group can also introduce steric hindrance, which may influence the approach of the bulky palladium catalyst.[5][6] Conversely, this steric strain can sometimes facilitate the final reductive elimination step. The interplay of these effects determines the overall reaction efficiency.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)Ln-Br Pd0->PdII Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)Ln-R PdII->Transmetal Transmetalation (R-B(OR)2 + Base) Transmetal:s->Pd0:s Product Ar-R Transmetal->Product Reductive Elimination lab_pos3 Coupled Product lab_pos1 Aryl Bromide (e.g., this compound) lab_pos2 Organoboron Reagent Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Experimental Workflow start Inert Atmosphere Setup (Ar/N2) reagents Charge Reagents: Aryl Bromide, Amine, Base start->reagents catalyst Add Pd Pre-catalyst & Ligand Solution reagents->catalyst reaction Heat to Reaction Temp (e.g., 90-110 °C) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-2-fluoro-4-methylaniline is foundational to discovery. This dihalogenated aniline is a versatile building block, prized for its multiple reactive sites that allow for complex molecular synthesis.[1][2] However, its utility in the lab is matched by the critical need for meticulous handling and disposal. This guide provides a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Immediate Safety Protocols

Understanding the specific hazards of this compound is the bedrock of its safe management. This compound is not merely a benign organic solid; it is an acute toxin and irritant that demands respect. A failure to adhere to proper personal protective equipment (PPE) protocols can lead to significant health risks. Aromatic amines, as a class, are known for their potential to be absorbed through the skin, making dermal protection paramount.[3][4]

All handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation of dust or potential vapors.

Hazard Classification GHS Pictogram Hazard Statement Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3/4) GHS06 (Toxic) / GHS07 (Harmful)H301/H302: Toxic/Harmful if swallowed[5]Nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, face shield, and a standard laboratory coat.[6]
Skin Irritation (Category 2) GHS07 (Harmful)H315: Causes skin irritation[5][7]Nitrile gloves are mandatory. Wash hands thoroughly after handling.[7]
Serious Eye Irritation (Category 2A) GHS07 (Harmful)H319: Causes serious eye irritation[5][7]Chemical safety goggles are essential. A face shield provides an additional layer of protection.
Respiratory Irritation (Category 3) GHS07 (Harmful)H335: May cause respiratory irritation[7]All work must be conducted in a well-ventilated area, preferably a chemical fume hood.[6]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[8][9] This is not merely an administrative distinction; it is a chemical necessity driven by the compound's atomic composition.

Causality: The presence of bromine and fluorine atoms dictates the required disposal method. Halogenated organic compounds cannot be disposed of via standard chemical drains or mixed with non-halogenated solvent waste.[9] They require high-temperature incineration in specialized facilities equipped with advanced flue gas cleaning systems ("scrubbers").[10][11] During combustion, the bromine and fluorine atoms are converted into acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF).[12] These byproducts are highly corrosive and environmentally damaging if released. Licensed hazardous waste incinerators are designed to neutralize these acidic gases, preventing their release into the atmosphere.[13] Mixing this waste with non-halogenated streams contaminates the entire batch, leading to improper and non-compliant disposal.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for collecting and preparing this compound waste for final disposal by a certified environmental management service.

Step 1: Waste Identification and Collection
  • Pure Compound: Any unused or expired this compound solid must be treated as hazardous waste.

  • Contaminated Materials: All items that have come into direct contact with the compound are considered hazardous waste. This includes, but is not limited to:

    • Weighing boats and paper

    • Pipette tips

    • Gloves, bench paper, and wipes

    • Reaction vessels and glassware (unless decontaminated)

    • Contaminated solvents or reaction mixtures

  • Collection: Collect all solid waste in a designated, robust plastic bag or container. Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible container.

Step 2: Containerization and Labeling
  • Primary Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug or a wide-mouth solid waste drum, clearly designated for "Halogenated Organic Waste."[9]

  • Labeling: The container must be labeled clearly and accurately before the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" and any other chemical constituents in the container, with estimated percentages. Do not use abbreviations or chemical formulas.

    • The specific hazard warnings: "Toxic," "Irritant."

    • The date the first waste was added.

  • Container Integrity: Ensure the container lid is securely fastened at all times, except when adding waste, to prevent spills and vapor release.[9]

Step 3: Storage Pending Disposal
  • Location: Store the sealed waste container in a designated satellite accumulation area. This area should be under the control of the laboratory, away from incompatible materials (especially strong oxidizing agents and acids), and in a location that minimizes the risk of tipping or breakage.[14]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks.

  • Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for its removal.

Step 4: Arranging Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Manifesting: Ensure all paperwork and waste manifests are completed accurately. This is a legal requirement and creates a cradle-to-grave tracking record for the hazardous material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Disposal start Waste Generated (Solid or Liquid containing This compound) identify Identify as Halogenated Organic Waste start->identify Step 1 segregate Segregate from Non-Halogenated Waste Streams identify->segregate Step 2 [Critical Control Point] containerize Containerize in a Dedicated, Compatible Container segregate->containerize Step 3 label_waste Label Container with: 'Hazardous Waste' Full Chemical Names Hazard Information containerize->label_waste Step 4 store Store Securely in Secondary Containment in Satellite Accumulation Area label_waste->store Transition contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal via High-Temperature Incineration with Flue Gas Scrubbing contact_ehs->disposal Final Step

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Section 1, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Do not create dust.

    • Clean the spill area with a detergent solution and then wipe with a damp cloth. All cleaning materials must be disposed of as hazardous waste.[15]

  • Large Spill or Any Liquid Spill:

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the sash of the fume hood.

    • Prevent entry into the affected area.

    • Immediately contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean a large spill yourself.

References

  • Bromine and waste incineration : an environmental risk? - Semantic Scholar.
  • 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786 - PubChem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA.
  • Write the equation for the neutralization of aniline with HCl. - Homework.Study.com.
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation - ResearchGate.
  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed.
  • Hazardous Waste Segregation - Unknown University EHS. (Note: While the direct link is generic, the principle is universally applied in academic EHS guidelines).
  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns - Qiji Chemical.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • BROMINE AND WASTE INCINERATION - Organohalogen Compounds.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Polymer Matrix Composites - Occupational Safety and Health Administration.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois Urbana-Champaign.
  • Safety Data Sheet - this compound - Angene Chemical.
  • Worker Exposures to Volatile Amines - Occupational Safety and Health Administration.
  • Aniline - Reactions - Wikipedia.
  • Management of Hazardous Waste Procedure - Yale Environmental Health & Safety.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE | CAS No:627871-16-3 - ZaiQi Bio-Tech.
  • 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific.
  • Reactions of Aniline - Chemistry Steps.
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso.
  • Aniline - Standard Operating Procedure - Washington State University.
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen Institute.
  • 20.7: Reactions of Arylamines - Chemistry LibreTexts.
  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal - University of Wyoming.
  • Aniline - Standard Operating Procedure - Rutgers University.
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline - Autech Industry.
  • OSHA Laboratory Standard - National Center for Biotechnology Information.
  • 5-Bromo-3-fluoro-2,4-dimethylaniline | C8H9BrFN | CID 84785897 - PubChem.

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As your partner in the laboratory, our commitment extends beyond supplying high-quality reagents. We aim to provide the critical safety and operational intelligence you need to innovate safely and effectively. This guide offers a detailed protocol for the safe handling of 5-Bromo-2-fluoro-4-methylaniline (CAS No. 945244-29-1), a versatile yet hazardous building block in modern drug discovery. The procedures outlined here are designed to provide a robust framework for protecting yourself and your colleagues.

Hazard Assessment: The 'Why' Behind the Protocol

This compound is a dihalogenated aniline derivative, a class of compounds that requires careful handling due to potential toxicity.[1] It is a solid at room temperature, meaning the primary physical risk is the generation of airborne dust during weighing and transfer.[2] Understanding the specific, classified hazards is the first step in constructing an effective safety plan.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Signal Word Source(s)
Acute Toxicity, Oral Toxic or Harmful if swallowed H301 / H302 Danger / Warning [2][3][4]
Skin Corrosion/Irritation Causes skin irritation H315 Warning [3][4]
Serious Eye Damage/Irritation Causes serious eye irritation H319 Warning [3][4]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |[4] |

The primary routes of accidental exposure are inhalation of dust, dermal (skin) contact , and eye contact . The following PPE ensemble is designed to create a comprehensive barrier against these risks.

Core Personal Protective Equipment (PPE) Ensemble

Personal protective equipment is the final barrier between you and the chemical. It must be used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[4][5] This is your most critical safety device, as it captures airborne particles at the source.

A. Respiratory Protection Due to its potential to cause respiratory irritation and the risks associated with inhaling toxic dust, respiratory protection is mandatory when handling the solid form outside of a glovebox.

  • What to Use: A NIOSH-approved half-mask elastomeric respirator equipped with P100 (HEPA) particulate cartridges. An N95 filtering facepiece respirator may be considered a minimum for very small quantities, but the half-mask offers a superior seal and protection.

  • The Causality: The P100 filter is 99.97% efficient at removing airborne particles. Unlike disposable masks, an elastomeric respirator provides a tight facial seal, which is critical for preventing the inhalation of fine, potent powders. A quantitative fit test is required for compliance with OSHA standards.

B. Eye and Face Protection Protecting your eyes from irritating and potentially absorbing chemical dust is non-negotiable.

  • What to Use: ANSI Z87.1-compliant chemical splash goggles. These must be worn at all times when the chemical is being handled.[6] For operations involving larger quantities (>10g) or where there is an increased risk of dust dispersion, a full-face shield must be worn over the chemical splash goggles.[6][7]

  • The Causality: Standard safety glasses do not provide an adequate seal against fine dust.[6] Goggles are essential. The addition of a face shield provides a secondary barrier, protecting the entire face from contact.

C. Hand Protection The skin is a direct route for chemical exposure. Proper glove selection and technique are paramount.

  • What to Use: Double-gloving with disposable nitrile gloves. The outer glove should be pulled over the cuff of the lab coat sleeve.

  • The Causality: Nitrile provides good chemical resistance for incidental contact.[6] Double-gloving is a critical best practice that allows you to remove the most contaminated outer layer without exposing your skin, significantly reducing the risk of cross-contamination during and after the procedure.[5][6]

D. Body Protection Your clothing should not be a vector for chemical exposure to you or the areas outside the lab.

  • What to Use: A full-length laboratory coat with long sleeves and tight-fitting knit or elastic cuffs is mandatory.[5] Ensure it is fully buttoned. Standard laboratory attire of long pants and fully enclosed, chemical-resistant shoes is also required.[6]

  • The Causality: Tight cuffs prevent dust from entering the sleeve and contacting the skin of your forearm. A fully buttoned coat provides a complete barrier for your torso.

Procedural Discipline: A Step-by-Step Protocol

Contamination often occurs not during the experiment, but when putting on or removing PPE. Follow this sequence rigorously.

Donning (Putting On) PPE Sequence

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: Don your half-mask respirator. Perform a positive and negative pressure seal check to ensure a proper fit.

  • Goggles: Put on your chemical splash goggles.

  • Face Shield: If required, place the face shield over your goggles.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Removing) PPE Sequence This process is designed to move from most contaminated to least contaminated, preventing self-exposure.

  • Gross Decontamination: In the fume hood, remove the grossly contaminated outer gloves. Dispose of them immediately in the designated hazardous waste container.

  • Exit Hood: Step away from the immediate work area.

  • Face Shield: Remove the face shield by touching the headband only.

  • Lab Coat: Remove the lab coat by rolling it outwards upon itself so the contaminated exterior is contained within the roll.

  • Goggles: Remove goggles from the back of your head forward.

  • Inner Gloves: Remove the final pair of gloves by hooking a finger under the cuff and pulling them off inside-out.

  • Final Wash: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[3]

Spill and Disposal Plan

Spill Response

  • Small Powder Spill (<1g) inside a fume hood: Wearing your full PPE ensemble, gently cover the spill with absorbent pads to prevent further aerosolization. Carefully sweep the material into a bag and place it, along with the cleaning materials, into a sealed container for hazardous waste.[3][4]

  • Any Spill Outside a Fume Hood: Evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures. Do not attempt to clean it yourself without proper training and equipment.

Waste Disposal

  • All disposable PPE (gloves, etc.) and materials contaminated with this compound must be considered hazardous waste.

  • Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Under no circumstances should this chemical or its contaminated materials be disposed of down the drain. [4]

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound, integrating procedural steps with essential safety controls.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase cluster_exit Exit Protocol A Verify Fume Hood is Certified and Operational B Assemble All Necessary Equipment and Reagents A->B C Don Full PPE Ensemble (See Donning Protocol) B->C D Perform Chemical Handling (Weighing, Transfer, Reaction) C->D Enter Hood E Securely Close Primary Container D->E F Decontaminate Work Surface and Equipment E->F Complete Handling G Place All Contaminated Items in Labeled Hazardous Waste Container H Doff PPE in Correct Sequence (See Doffing Protocol) G->H Secure Waste I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • PubChem. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. [Link]
  • University of California, Santa Barbara Environmental Health and Safety.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
  • Angene Chemical. Safety Data Sheet - this compound. [Link]
  • University of Wyoming. Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.